molecular formula C9H12O B147315 2-(4-Methylphenyl)ethanol CAS No. 699-02-5

2-(4-Methylphenyl)ethanol

Cat. No.: B147315
CAS No.: 699-02-5
M. Wt: 136.19 g/mol
InChI Key: DAVFJRVIVZOKKS-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)ethanol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVFJRVIVZOKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061020
Record name Benzeneethanol, 4-methyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-02-5
Record name 4-Methylbenzeneethanol
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Record name 4-Methylphenethyl alcohol
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Record name 2-(4-Methylphenyl)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54360
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Record name 2-(4-Methylphenyl)ethanol
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Record name Benzeneethanol, 4-methyl-
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Record name Benzeneethanol, 4-methyl-
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Record name 2-p-tolylethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLPHENETHYL ALCOHOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)ethanol, also known by synonyms such as 4-methylphenethyl alcohol and 2-(p-tolyl)ethanol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] Its structure consists of a phenethyl alcohol backbone with a methyl group substituted at the para-position of the benzene ring. This compound serves as a valuable intermediate in organic synthesis and finds applications in fragrance chemistry and biochemical research.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in a laboratory and industrial setting. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental data and procedural insights.

Core Physicochemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature.[1][2] Its physical state and behavior are governed by its molecular structure, which imparts a unique combination of aromatic and alcoholic characteristics.

Boiling Point: The boiling point is a critical parameter for purification by distillation. For this compound, the literature value is consistently reported as 244-245 °C at atmospheric pressure (760 mmHg).[2][3] This relatively high boiling point is a consequence of its molecular weight and the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding.

Density and Specific Gravity: The density of the compound is typically measured at a standard temperature, most commonly 25 °C. The reported density for this compound is 0.978 g/mL at 25 °C.[2][4] Specific gravity is also noted to be approximately 0.978, indicating its density relative to water.[2]

Refractive Index: The refractive index is a measure of how light propagates through the substance and is a useful metric for identity and purity assessment. For this compound, the refractive index (n20/D) is documented as 1.526.[2][3]

Solubility: The solubility of a compound dictates its utility in various solvent systems. This compound is described as slightly soluble in water but soluble in ethanol and other organic solvents.[1] The hydroxyl group imparts some polarity, allowing for limited aqueous solubility, while the larger nonpolar aromatic ring and ethyl chain ensure its miscibility with organic solvents.[5]

Flash Point: The flash point is a crucial safety parameter, indicating the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air. The flash point for this compound is reported as 107 °C (224.6 °F) in a closed-cup system.[1][3] This classifies it as a combustible liquid, requiring careful handling away from ignition sources.[6]

Data Summary Table

For ease of reference, the key physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 699-02-5[1][2]
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 244-245 °C (at 760 mmHg)[2][3]
Density 0.978 g/mL (at 25 °C)[2][4]
Refractive Index n20/D 1.526[2][3]
Flash Point 107 °C (225 °F)[2][7]
Solubility Slightly soluble in water; Soluble in ethanol and organic solvents[1]
pKa 14.92 ± 0.10 (Predicted)[2][8]

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

The accurate determination of a boiling point is fundamental for compound characterization. The Thiele tube method is a convenient micro-scale technique suitable for high-boiling liquids like this compound.[9]

Causality and Rationale: This method relies on the principle that the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11] By trapping a small amount of air in an inverted capillary tube, we can observe this equilibrium point precisely. As the sample is heated, the trapped air and sample vapor expand and exit the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure has overcome the vapor pressure; this temperature is the boiling point.[9][12] The Thiele tube is designed for uniform heating of the heat-transfer fluid (e.g., paraffin oil), which is critical for an accurate reading.[9]

Step-by-Step Methodology:

  • Apparatus Assembly: Securely attach a small test tube (e.g., a Durham tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.[9]

  • Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.[9]

  • Heating: Insert the entire assembly into the Thiele tube, which should be filled with a high-boiling heat-transfer fluid like mineral or silicone oil, ensuring the sample is below the oil level.[11]

  • Observation (Heating Phase): Gently heat the side arm of the Thiele tube with a microburner or hot plate.[9] Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the capillary tip. Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.[12]

  • Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

  • Boiling Point Recording: The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the precise boiling point of the sample.[9][12]

  • Validation: It is good practice to record the barometric pressure, as boiling points are pressure-dependent.[10] If necessary, a correction can be applied for pressures that deviate significantly from standard atmospheric pressure.

Structure-Property Relationships

The physical properties of this compound are directly linked to its molecular architecture.

G cluster_structure Molecular Structure of this compound cluster_properties Influence on Physical Properties A p-Tolyl Group (C₇H₇) B Ethyl Linker (-CH₂CH₂-) A->B C-C Bond P2 Low Water Solubility (Hydrophobic Nature) A->P2 Contributes to P3 Combustibility (Hydrocarbon Content) A->P3 Contributes to C Hydroxyl Group (-OH) B->C C-O Bond B->P3 Contributes to P1 High Boiling Point (Intermolecular H-Bonding) C->P1 Enables

Sources

4-Methylphenethyl alcohol chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Characteristics of 4-Methylphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenethyl alcohol, also known as 2-(p-tolyl)ethanol or p-methylphenethyl alcohol, is an aromatic primary alcohol with the chemical formula C₉H₁₂O.[1][2] It consists of a phenethyl alcohol scaffold substituted with a methyl group at the para-position of the benzene ring. This compound serves as a valuable intermediate in organic synthesis and as a research chemical.[3] Its structural similarity to biologically active phenethyl alcohol derivatives makes it a point of interest for researchers in medicinal chemistry and drug development, particularly as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications.

Physicochemical and Structural Properties

4-Methylphenethyl alcohol is typically a colorless to light yellow liquid under standard conditions.[3] Its structural and physical properties are critical for its application in synthesis, dictating solvent choice, reaction conditions, and purification methods.

Structural Identifiers
IdentifierValueSource
CAS Number 699-02-5[1]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
SMILES Cc1ccc(CCO)cc1[1]
InChI 1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3[1]
Physical Properties
PropertyValueSource
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 244-245 °C (lit.)[1]
Density 0.978 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.526 (lit.)[1]
Flash Point 107 °C (224.6 °F) - closed cup[1]
Solubility Slightly soluble in water; soluble in ethanol and organic solvents.[3][4]

Synthesis of 4-Methylphenethyl Alcohol

The synthesis of 4-methylphenethyl alcohol can be achieved through several established organic chemistry routes. A robust and widely applicable method is the Grignard reaction, which involves the nucleophilic attack of a Grignard reagent on an epoxide. This method is particularly effective for creating primary alcohols with an extended carbon chain.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis via the reaction of 4-methylphenylmagnesium bromide with ethylene oxide. The causality for key steps is explained to ensure reproducibility and understanding.

Core Principle: The Grignard reagent, 4-methylphenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. It readily attacks one of the electrophilic carbons of the ethylene oxide ring, forcing the strained three-membered ring to open. A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol.[5][6]

Step 1: Preparation of Grignard Reagent (4-Methylphenylmagnesium Bromide)

  • Apparatus Setup: Assemble a three-necked, flame-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator). The flask is then charged with anhydrous diethyl ether.

  • Initiation and Addition: A solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by a color change and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

    • Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will be destroyed by protic solvents like water.[7] Diethyl ether is an ideal solvent as it is aprotic and solvates the magnesium center, stabilizing the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

  • Cooling: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C using an ice bath.

  • Ethylene Oxide Addition: A solution of ethylene oxide (1.1 equivalents) in anhydrous diethyl ether is added slowly to the cooled Grignard reagent. The temperature should be maintained below 10 °C.

    • Causality: Ethylene oxide is a highly reactive and gaseous reagent. The reaction is highly exothermic, and low-temperature addition is necessary to control the reaction rate and prevent unwanted side reactions or pressure buildup.[8]

Step 3: Acidic Workup and Purification

  • Quenching: After the addition is complete, the reaction mixture is slowly poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

    • Causality: The acidic workup serves two purposes: it protonates the magnesium alkoxide intermediate to form the desired alcohol and dissolves the magnesium salts (MgBr₂) for easier separation.[9]

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure 4-methylphenethyl alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Workup & Purification reagent1 4-Bromotoluene + Mg Turnings grignard 4-Methylphenylmagnesium Bromide reagent1->grignard Reflux solvent1 Anhydrous Diethyl Ether solvent1->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide reagent2 Ethylene Oxide reagent2->alkoxide 0-10°C reagent3 Acidic Workup (e.g., aq. NH4Cl) alkoxide->reagent3 product 4-Methylphenethyl Alcohol alkoxide->product Protonation purification Extraction & Vacuum Distillation product->purification

Caption: Grignard synthesis of 4-Methylphenethyl Alcohol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of 4-methylphenethyl alcohol. The following data are representative of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of 4-methylphenethyl alcohol is characterized by distinct signals for the aromatic, ethyl, and methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
~7.08d4HAromatic protons (AA'BB' system)[10]
~3.73t2H-CH₂-OH[10]
~2.76t2HAr-CH₂-[10]
~2.29s3HAr-CH₃[10]
~2.53s1H-OH[10]

Solvent: CDCl₃, Reference: TMS at 0 ppm. Interpretation: The aromatic region shows a characteristic pattern for a 1,4-disubstituted benzene ring. The two methylene groups of the ethyl chain appear as triplets due to coupling with each other. The aromatic methyl group is a singlet as it has no adjacent protons. The hydroxyl proton is a broad singlet and its chemical shift can vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignmentSource
~135.6Aromatic C (quaternary, C-CH₃)[11][12]
~135.2Aromatic C (quaternary, C-CH₂CH₂OH)[11][12]
~129.1Aromatic C-H[11][12]
~128.8Aromatic C-H[11][12]
~63.6-CH₂-OH[11][12]
~38.5Ar-CH₂-[11][12]
~21.0Ar-CH₃[11][12]

Solvent: CDCl₃ Interpretation: The spectrum shows seven distinct carbon signals. Four signals correspond to the aromatic carbons (two quaternary and two protonated, with the latter two being very close in chemical shift). The remaining three signals correspond to the two aliphatic carbons of the ethyl chain and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentSource
3600-3200Strong, BroadO-H stretch (alcohol)[13][14]
3100-3000MediumC-H stretch (aromatic)[13][14]
2950-2850StrongC-H stretch (aliphatic)[13][14]
~1515MediumC=C stretch (aromatic ring)[13][14]
~1050StrongC-O stretch (primary alcohol)[13][14]
~815StrongC-H bend (para-disubstituted ring)[13][14]

Interpretation: The most prominent feature is the broad absorption band for the hydroxyl group. The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure. The strong band around 815 cm⁻¹ is characteristic of 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zRelative IntensityAssignmentSource
13627.4%[M]⁺ (Molecular Ion)[10]
10622.9%[M - CH₂OH]⁺[10]
105100%[C₈H₉]⁺ (Tropylium ion rearrangement)[10]

Interpretation: The molecular ion peak at m/z 136 confirms the molecular weight of the compound.[10] The base peak at m/z 105 is characteristic of phenethyl derivatives and results from benzylic cleavage and rearrangement to the stable tropylium cation.

Chemical Reactivity

The reactivity of 4-methylphenethyl alcohol is primarily governed by its two functional components: the primary hydroxyl group and the electron-rich aromatic ring.

Reactions of the Hydroxyl Group
  • Oxidation: As a primary alcohol, the hydroxyl group can be oxidized. Mild oxidizing agents (e.g., PCC in CH₂Cl₂) will yield the corresponding aldehyde (4-methylphenylacetaldehyde). Stronger oxidizing agents (e.g., KMnO₄, H₂CrO₄) will oxidize it completely to the carboxylic acid, 4-methylphenylacetic acid.[5] This derivative is a valuable precursor in the synthesis of pharmaceuticals, including anti-inflammatory agents.[15][16]

  • Esterification: The alcohol readily undergoes esterification with carboxylic acids or their derivatives (like acyl chlorides) under acidic catalysis to form the corresponding esters. These esters are often used in the fragrance industry.

  • Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides) to produce 2-(4-methylphenyl)ethyl halides, which are versatile synthetic intermediates.

Reactions of the Aromatic Ring

The benzene ring is activated towards electrophilic aromatic substitution by the two alkyl substituents (the ethyl group and the methyl group). Both are ortho-, para-directing and activating groups. The positions ortho to the ethyl group (and meta to the methyl group) are the most likely sites for substitution due to steric hindrance at the position ortho to the methyl group.

Reactivity Diagram

Caption: Key reactive sites on 4-Methylphenethyl Alcohol.

Applications in Research and Drug Development

While primarily known as a synthetic intermediate, 4-methylphenethyl alcohol and its derivatives have specific applications relevant to researchers.

  • Biochemical Research: 4-Methylphenethyl alcohol has been utilized as a standard in analytical methods for studying the formation of adducts between reactive metabolites, such as 1,4-benzoquinone (derived from benzene), and critical blood proteins like hemoglobin and albumin.[1] This is crucial for toxicology studies and understanding the mechanisms of chemical carcinogenesis.

  • Synthetic Building Block: The true value of 4-methylphenethyl alcohol in drug development lies in its role as a versatile scaffold. The primary alcohol can be readily converted into other functional groups (aldehydes, carboxylic acids, esters, halides), making it a key starting material. For instance, its oxidation product, 4-methylphenylacetic acid, is an intermediate in the synthesis of various pharmaceuticals.[15][17] The phenethyl alcohol motif is present in numerous neurologically active drugs, and modifying the aromatic ring allows for systematic exploration of structure-activity relationships (SAR).

  • Fragrance and Flavor Chemistry: The compound itself has a floral, rose-like scent and is used in the fragrance industry.[4] This property is shared with its parent compound, phenethyl alcohol, a common ingredient in perfumes.[6]

Safety and Handling

4-Methylphenethyl alcohol is classified as a combustible liquid.[1] Standard laboratory safety protocols should be followed during its handling.

  • Personal Protective Equipment (PPE): Use of safety glasses (eyeshields) and chemical-resistant gloves is required.[1]

  • Storage: Store in a cool, well-ventilated area away from sources of ignition. It is listed under storage class 10 for combustible liquids.[1]

  • Hazards: May cause skin and eye irritation.[3]

References

  • SpectraBase. (n.d.). 4-Methyl-phenethyl alcohol - Optional[13C NMR] - Spectrum.
  • PharmaCompass. (n.d.). Phenethyl Alcohol | Drug Information, Uses, Side Effects, Chemistry.
  • SpectraBase. (n.d.). 4-Methyl-phenethyl alcohol - Optional[Vapor Phase IR] - Spectrum.
  • INCHEM. (n.d.). Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50).
  • NIST. (n.d.). Benzeneethanol, 4-methyl-. NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL.
  • Sciencemadness Wiki. (n.d.). Phenethyl alcohol.
  • PubChem. (n.d.). 4-Methylphenethyl alcohol.
  • Wikipedia. (n.d.). Phenethyl alcohol.
  • TGSC. (n.d.). 4-Methylphenethyl alcohol (CAS 699-02-5): Odor profile, Properties, & IFRA compliance.
  • PubChem. (n.d.). 4-Methoxyphenethyl alcohol.
  • Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
  • CP Lab Safety. (n.d.). 4-Methylphenethyl alcohol, min 98% (GC), 100 grams.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video).
  • ResearchGate. (n.d.). Figure S22: 1H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • YouTube. (2023). The Grignard Reaction | Synthesis of Alcohols.
  • YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. (n.d.). CN106631686A - Preparation method of beta-phenethyl alcohol.
  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

Sources

2-(p-Tolyl)ethanol CAS number 699-02-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(p-Tolyl)ethanol (CAS 699-02-5)

Introduction: Beyond the Fragrance

2-(p-Tolyl)ethanol, also known by synonyms such as 4-Methylphenethyl alcohol and 2-(4-Methylphenyl)ethanol, is an aryl alkyl alcohol with the CAS registration number 699-02-5.[1][2][3] While widely recognized for its pleasant floral and rosy aroma in the fragrance and cosmetics industries, its utility extends significantly into the realms of biochemical research and pharmaceutical development.[3][4] This compound serves not only as a valuable building block in organic synthesis but also presents intriguing biological properties that warrant a deeper technical examination.[5]

This guide moves beyond a surface-level overview to provide a comprehensive technical resource for professionals engaged in research and development. We will explore the core physicochemical properties, robust synthesis and analytical protocols, diverse applications, and the complete safety profile of 2-(p-Tolyl)ethanol, grounding all claims in authoritative data to ensure scientific integrity.

Section 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in a laboratory setting. 2-(p-Tolyl)ethanol is typically a colorless to pale yellow clear liquid at room temperature.[3][6]

Key Physicochemical Properties

The essential properties of 2-(p-Tolyl)ethanol are summarized in the table below, compiled from various supplier and database sources.

PropertyValueSource(s)
CAS Number 699-02-5[1][2]
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance Colorless to light yellow clear liquid/solid[3][7]
Boiling Point 244-245 °C (lit.)[3][7]
Density 0.978 g/mL at 25 °C (lit.)[3][7]
Refractive Index (n20/D) 1.526 (lit.)[3][7]
Flash Point 107 °C (225 °F)[6][7]
pKa 14.92 ± 0.10 (Predicted)[3][7]
TSCA Status Yes[3][7]
Spectroscopic Signature

The structural identity and purity of 2-(p-Tolyl)ethanol are unequivocally confirmed through standard spectroscopic methods.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint. Key expected signals include a singlet for the methyl (–CH₃) protons on the aromatic ring, two triplets corresponding to the adjacent methylene (–CH₂–) groups of the ethyl chain, a singlet (which may be broad) for the hydroxyl (–OH) proton, and multiplets for the aromatic protons on the disubstituted benzene ring.[8] The protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm region.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the 3300-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding.[8] A strong C-O stretch is also expected near 1000 cm⁻¹.[8]

  • Mass Spectrometry (MS) : In a mass spectrometer, alcohols often exhibit a weak or absent molecular ion peak.[8] Characteristic fragmentation patterns include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[8]

Section 2: Synthesis and Purification Workflow

The most direct and widely cited laboratory-scale synthesis of 2-(p-Tolyl)ethanol involves the reduction of the corresponding ketone, 4'-methylacetophenone.[3][7] This method is favored for its high yield and selectivity.

Synthesis Pathway: Reduction of 4'-Methylacetophenone

The conversion of the carbonyl group in 4'-methylacetophenone to a secondary alcohol is efficiently achieved using a selective reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Experimental Choice : Sodium borohydride is a mild and highly selective reducing agent. Its key advantage is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters, amides, or, critically in this case, the aromatic ring. This prevents over-reduction and ensures the integrity of the tolyl group, leading to a cleaner product profile and simplifying purification.

Synthesis_Workflow Start 4'-Methylacetophenone (Starting Material) Reaction Reduction Reaction (5-6 hours) Start->Reaction Reagents 1. Sodium Borohydride (NaBH₄) 2. Anhydrous Ethanol (Solvent) 3. Ice-Water Bath Reagents->Reaction Quench Acidification (Quench Excess NaBH₄) Reaction->Quench Workup Distillation (Purification) Quench->Workup Product 2-(p-Tolyl)ethanol (Final Product) Workup->Product

Caption: Workflow for the synthesis of 2-(p-Tolyl)ethanol.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system where progress can be monitored at key stages.

  • Setup : In a three-necked flask equipped with a magnetic stirrer and dropping funnel, dissolve a specific amount of 4'-methylacetophenone in anhydrous ethanol.[7]

  • Cooling : Place the flask in an ice-water bath to maintain a low temperature, which helps control the exothermic reaction and prevent side reactions.

  • Reduction : Slowly add a solution of sodium borohydride in ethanol to the stirred solution. The slow addition is critical for safety and reaction control.

  • Reaction Monitoring : Allow the reaction to proceed for 5-6 hours.[7] The endpoint can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Quenching : After completion, carefully acidify the reaction mixture (e.g., with dilute HCl) to neutralize the reaction and decompose any excess sodium borohydride.

  • Isolation & Purification : The product is then isolated and purified, typically by distillation, collecting the fraction at the appropriate boiling point (244-245 °C).[7]

  • Final Analysis : The purity of the final product should be confirmed by Gas Chromatography (GC) to be >98%.[7]

Section 3: Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(p-Tolyl)ethanol is crucial for its application, particularly in drug development where impurities can have significant consequences. Gas Chromatography is the primary method for assessing purity.

Analytical Workflow

The typical workflow for quality control analysis involves sample preparation followed by instrumental analysis and data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) Analysis cluster_data Data Processing Prep Dilute sample in a suitable solvent (e.g., Ethanol, Hexane) Injection Inject aliquot into GC-FID System Prep->Injection Separation Separation on Capillary Column (e.g., DB-5) Injection->Separation Detection Detection by Flame Ionization Detector (FID) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Result Final Purity Report (>98.0%) Calculation->Result

Sources

An In-depth Technical Guide to the Boiling Point of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the boiling point of 2-(4-Methylphenyl)ethanol (CAS 699-02-5), a significant aromatic alcohol in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles, collated experimental data, and a rigorous, field-proven protocol for empirical verification.

Introduction: The Physicochemical Significance of Boiling Point

The boiling point of a substance is a fundamental physical property that offers profound insights into its molecular nature. It is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a molecule like this compound, its boiling point is a direct consequence of the interplay between its molecular weight and, more critically, the intermolecular forces it can establish.

Molecular Structure and Intermolecular Forces:

This compound, with the molecular formula C₉H₁₂O, possesses a distinct molecular architecture that dictates its boiling point. Key features include:

  • Aromatic Ring: The benzene ring contributes to van der Waals forces (specifically, London dispersion forces) due to its electron cloud. The size of this ring increases the surface area for these interactions.

  • Ethyl Alcohol Group (-CH₂CH₂OH): This is the most influential functional group. The hydroxyl (-OH) moiety is capable of forming strong hydrogen bonds with neighboring molecules. Hydrogen bonding is a particularly strong type of dipole-dipole interaction and requires significant thermal energy to overcome, thus elevating the boiling point substantially compared to non-hydroxylated analogues.

  • Methyl Group (-CH₃): The para-substituted methyl group slightly increases the molecular weight and surface area, contributing to marginally stronger London dispersion forces.

The combination of these features, particularly the capacity for hydrogen bonding, results in a relatively high boiling point for a molecule of its size.

Boiling Point Data for this compound

The boiling point of this compound has been reported in various chemical literature and databases. It is crucial to note whether the reported value is at standard atmospheric pressure or under reduced pressure, as this significantly affects the observed temperature.

Boiling Point (°C)PressureSource(s)
244-245Standard Atmospheric (lit.)[1][2][3][4][5][6]
115Not Specified[7]
1966 mmHg[8][9]
183-1842.8 mmHg[8][9]

This data illustrates the critical relationship between pressure and boiling point. For high-boiling compounds like this compound, distillation is often performed under vacuum to prevent thermal decomposition that might occur at the high temperatures required for boiling at atmospheric pressure.

Experimental Verification of Boiling Point

To ensure the identity and purity of a sample within a drug development or research pipeline, empirical verification of its physical properties is paramount. The following protocol describes a robust method for determining the boiling point of this compound at atmospheric pressure using standard laboratory equipment.

Principle of the Method

This protocol employs the Thiele tube method, a convenient and reliable technique for determining the boiling point of small quantities of a liquid. A sample is heated in a small tube alongside a thermometer in a circulating oil bath. The boiling point is identified as the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and ceases just as the liquid re-enters the capillary upon cooling.

Materials and Equipment
  • This compound sample

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Calibrated thermometer (-10 to 300 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Clamp and stand

Step-by-Step Protocol
  • Preparation: Fill the Thiele tube with heating oil to a level just above the top of the side arm. Ensure the oil is dry to prevent splattering upon heating.

  • Sample Assembly: Attach a small test tube containing approximately 0.5 mL of this compound to the thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

  • Capillary Insertion: Place a capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Setup: Immerse the thermometer and the attached sample tube into the oil in the Thiele tube. The sample should be positioned in the main body of the tube.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the tube ensures natural convection, providing uniform heating of the oil and the sample.

  • Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibration: Continue heating until the bubbling is vigorous, then remove the heat source.

  • Observation (Cooling Phase): The oil bath will begin to cool. The boiling point is the temperature at which the bubbling just stops and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.

  • Validation: Allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second, confirmatory reading. The readings should be within 1-2 °C.

Workflow Diagram

Boiling_Point_Determination cluster_prep Preparation cluster_exp Experiment cluster_val Validation A Fill Thiele Tube with Oil B Assemble Sample Tube and Thermometer A->B C Insert Inverted Capillary Tube B->C D Immerse Assembly in Thiele Tube C->D E Gently Heat Side Arm D->E F Observe Continuous Stream of Bubbles E->F G Remove Heat Source F->G H Record Temperature as Liquid Enters Capillary G->H I Cool Apparatus H->I J Repeat Heating/ Cooling Cycle I->J K Confirm Reading J->K

Caption: Experimental workflow for determining the boiling point using the Thiele tube method.

Causality and Trustworthiness in the Protocol

The described protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.

  • Causality of Experimental Choices: The use of a Thiele tube is deliberate; its geometry creates a convection current in the heating oil, ensuring a slow and uniform temperature increase. This prevents localized overheating and ensures thermal equilibrium between the sample and the thermometer, a critical factor for accuracy. The observation of the boiling point during the cooling phase is a key procedural element. It ensures that the measurement is taken at the precise moment of equilibrium between the external pressure and the sample's vapor pressure, minimizing errors from overheating.

  • Self-Validation: The requirement to repeat the determination serves as an internal control. A consistent result across two or more trials provides high confidence in the measured value and indicates proper experimental technique. Any significant deviation would signal a procedural error or potential sample contamination.

Conclusion

The boiling point of this compound is a key parameter for its identification, purification, and safe handling. The experimentally cited value of 244-245 °C at atmospheric pressure is a direct reflection of its molecular structure, dominated by the capacity for hydrogen bonding. For practical applications such as distillation in a synthesis workflow, utilizing reduced pressure is advisable to lower the boiling point and mitigate the risk of thermal degradation. The protocol provided herein offers a reliable and accurate method for the empirical verification of this crucial physical property, upholding the standards of scientific integrity required in research and pharmaceutical development.

References

  • ChemicalBook. (n.d.). 140-65-8 | CAS DataBase.
  • ChemicalBook. (n.d.). This compound CAS#: 699-02-5.
  • Merck Index. (n.d.). Pramoxine.
  • ChemBK. (2024, April 9). 2-(P-TOLYL)ETHANOL.
  • ChemicalBook. (2025, December 17). This compound | 699-02-5.
  • ChemBK. (2024, April 9). This compound.
  • Guidechem. (n.d.). This compound 699-02-5.
  • Fisher Scientific. (n.d.). 2-(p-Tolyl)ethanol 98.0+%, TCI America™.
  • Fisher Scientific. (n.d.). This compound, 99%.

Sources

An In-depth Technical Guide to the Solubility of 4-methylphenethyl alcohol in Ethanol and Water

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-methylphenethyl alcohol in two common laboratory solvents: ethanol and water. As a compound with applications in fragrance chemistry and organic synthesis, understanding its solubility is paramount for formulation, reaction optimization, and biochemical research.[1] This document synthesizes physicochemical data, explores the underlying principles governing solubility in polar protic solvents, and presents a validated experimental protocol for solubility determination. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodology required for the effective use of 4-methylphenethyl alcohol.

Introduction: The Significance of Solubility

4-Methylphenethyl alcohol (CAS 699-02-5), also known as 2-(p-Tolyl)ethanol, is an aromatic alcohol with a structure comprising a hydroxyl functional group attached to an ethyl chain, which is in turn bonded to a p-tolyl group.[2][3] Its molecular structure dictates its physicochemical properties and, consequently, its solubility in various media.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in numerous scientific disciplines. In drug development, aqueous solubility directly impacts bioavailability. In organic synthesis, solvent selection is crucial for reaction kinetics and yield. Therefore, a thorough understanding of the solubility of 4-methylphenethyl alcohol in both a highly polar solvent (water) and a moderately polar organic solvent (ethanol) is essential for its practical application.

Physicochemical Properties of 4-methylphenethyl alcohol

A molecule's solubility is fundamentally governed by its physical and chemical properties. The interplay between the polar hydroxyl group and the nonpolar p-tolyl group in 4-methylphenethyl alcohol creates a molecule with dual characteristics, influencing its interaction with different solvents.

PropertyValueSource
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1][4][5]
Appearance Colorless to Light Yellow Liquid[1]
Boiling Point 244-245 °C[1][4]
Density 0.978 g/mL at 25 °C[4]
Flash Point 107 °C[1][4]
XLogP3-AA (logP) 1.9[5]

The octanol-water partition coefficient (logP) of 1.9 indicates a moderate degree of lipophilicity, suggesting that the compound will have a greater affinity for organic solvents than for water.[5]

Solubility Profile: A Comparative Analysis

The general principle of "like dissolves like" provides a predictive framework for solubility.[6][7] This rule states that substances with similar polarities are more likely to be soluble in one another.

Solubility in Water (Aqueous Medium)

Water is a highly polar, protic solvent capable of extensive hydrogen bonding. For 4-methylphenethyl alcohol to dissolve in water, the energy released from the formation of solute-water bonds must overcome the energy required to break the hydrogen bonds between water molecules and the intermolecular forces between the solute molecules.

The primary driver for aqueous solubility is the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. However, the bulky, nonpolar p-tolyl group significantly contributes to the molecule's hydrophobicity, limiting its solubility in water.

Quantitative data indicates the aqueous solubility of 4-methylphenethyl alcohol is 3.27 g/L at 25°C.[5] This value classifies it as "slightly soluble" in water.[1]

Solubility in Ethanol (Organic Medium)

Ethanol (CH₃CH₂OH) is a polar protic solvent, but it is significantly less polar than water. Its structure includes a polar hydroxyl group and a nonpolar ethyl group. This dual nature makes it an excellent solvent for a wide range of compounds.

With 4-methylphenethyl alcohol, the p-tolyl group can interact favorably with ethanol's ethyl group via London dispersion forces, while the hydroxyl groups of both molecules can form strong hydrogen bonds. This compatibility of polar and nonpolar interactions results in high solubility.

Quantitative data confirms this, with the solubility of 4-methylphenethyl alcohol in ethanol measured at 2648.53 g/L at 25°C.[5] This demonstrates that it is freely soluble in ethanol.

Data Summary
SolventPolarityKey InteractionsSolubility at 25°C (g/L)Classification
Water HighHydrogen bonding (limited by hydrophobic moiety)3.27[5]Slightly Soluble[1]
Ethanol ModerateHydrogen bonding & Van der Waals forces2648.53[5]Soluble[1]

The vast difference in solubility highlights the dominant role of the hydrophobic p-tolyl group in dictating the molecule's overall solubility profile.

Experimental Determination of Thermodynamic Solubility

To ensure scientific integrity, solubility data must be determined through robust experimental methods. The Shake-Flask Method , as referenced in OECD Guideline 105, is the gold standard for determining the thermodynamic solubility of a compound and is considered the most reliable technique.[8][9]

Causality Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution, where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures that the measured concentration represents the true maximum solubility at that temperature. Agitation (shaking) accelerates the establishment of this equilibrium. A prolonged equilibration time (typically 24-48 hours) is critical to ensure the system has reached a steady state. Subsequent separation of the saturated solution from the excess solid, often by centrifugation and filtration, is a crucial step to prevent undissolved particles from artificially inflating the measured concentration.

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of 4-methylphenethyl alcohol in both water and ethanol.

Materials:

  • 4-methylphenethyl alcohol (≥99% purity)

  • Deionized water

  • Ethanol (anhydrous, ≥99.5%)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of 4-methylphenethyl alcohol to several vials. Rationale: An excess ensures that saturation can be achieved and visually confirmed.

  • Solvent Addition: Add a known volume of the respective solvent (water or ethanol) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the samples to equilibrate for at least 24 hours. Rationale: This duration is typically sufficient for most compounds to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid. Rationale: This step is critical for cleanly separating the saturated supernatant from the solid phase.

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Rationale: Filtration removes any remaining microscopic particles that could interfere with the analysis.

  • Analysis: Quantify the concentration of 4-methylphenethyl alcohol in the filtered sample using a pre-validated HPLC method. This involves creating a standard curve with known concentrations of the compound.

  • Validation: The process should be repeated at different time points (e.g., 24h and 48h) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been reached.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_analysis 4. Analysis A Add excess 4-methylphenethyl alcohol to vial B Add known volume of solvent (Water or Ethanol) A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at 25°C C->D E Centrifuge to pellet excess solid D->E F Withdraw supernatant E->F G Filter through 0.22µm syringe filter F->G H Quantify concentration using validated HPLC method G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Molecular Interactions and Solubility

The observed solubility data can be explained by the nature of the intermolecular forces between the solute and the solvents.

G Dominant Intermolecular Forces Governing Solubility Solute 4-methylphenethyl alcohol Water Water Solute->Water H-Bonding (Favorable) Ethanol Ethanol Solute->Ethanol H-Bonding (Favorable) Water->Solute Hydrophobic Effect (Unfavorable) Ethanol->Solute Dispersion Forces (Favorable)

Caption: Molecular interactions of 4-methylphenethyl alcohol with solvents.

In water, the favorable hydrogen bonding from the -OH group is counteracted by the unfavorable hydrophobic effect of the large p-tolyl group, leading to low solubility. In ethanol, both hydrogen bonding and favorable dispersion forces between the nonpolar regions of the solute and solvent contribute to high solubility.

Conclusion

This guide establishes that 4-methylphenethyl alcohol exhibits significantly different solubility profiles in water and ethanol, a direct consequence of its amphiphilic molecular structure. It is slightly soluble in water (3.27 g/L) and freely soluble in ethanol (2648.53 g/L) at 25°C.[5] This disparity is governed by the balance of hydrogen bonding and hydrophobic interactions. For researchers and developers, this quantitative data is critical for informed solvent selection, whether for creating aqueous formulations, where cosolvents may be necessary, or for optimizing reaction conditions in organic synthesis. The provided shake-flask protocol offers a reliable, self-validating framework for experimentally determining solubility, ensuring data accuracy and reproducibility in the laboratory.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • National Center for Biotechnology Information. (n.d.). 4-Methylphenethyl alcohol. PubChem.
  • Chemical Bull. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Methylphenethyl alcohol 99%.
  • ScentBox. (n.d.). 4-Methylphenethyl alcohol (CAS 699-02-5): Odor profile, Properties, & IFRA compliance.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • National Institute of Standards and Technology. (n.d.). Benzeneethanol, 4-methyl-. NIST Chemistry WebBook.
  • OECD. (1981). Test Guideline No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methylphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the ¹H NMR spectrum of this compound, ensuring a thorough understanding of its molecular structure.

Introduction: The Significance of ¹H NMR in Structural Elucidation

In the realm of organic chemistry and pharmaceutical development, the precise determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, offering detailed information about the chemical environment of hydrogen atoms within a molecule. For a compound such as this compound, which possesses both aromatic and aliphatic protons, ¹H NMR provides a unique fingerprint, allowing for unambiguous structural confirmation. This guide will walk through the essential steps of sample preparation, spectral acquisition, and in-depth analysis of the ¹H NMR spectrum of this compound.

Experimental Protocol: Sample Preparation for ¹H NMR Analysis

The quality of the NMR spectrum is intrinsically linked to the meticulous preparation of the sample. The following protocol outlines the standard procedure for preparing a high-resolution ¹H NMR sample of this compound.

Materials:

  • This compound (high purity)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, and TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR spectrometer's receiver coil.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Theoretical ¹H NMR Spectral Analysis of this compound

Before analyzing the experimental spectrum, it is instructive to predict the expected ¹H NMR spectrum of this compound based on its molecular structure. The structure contains several distinct proton environments, each of which will give rise to a unique signal in the spectrum.

The key factors influencing the chemical shift (δ) include electron-donating and electron-withdrawing groups, aromatic ring currents, and electronegativity of neighboring atoms. Spin-spin coupling between adjacent non-equivalent protons will lead to signal splitting, providing valuable information about the connectivity of the molecule.

Based on the structure of this compound, we can predict the following signals:

  • Aromatic Protons (H-2, H-3, H-5, H-6): The benzene ring has two pairs of chemically equivalent protons due to the para-substitution. The protons ortho to the ethyl group (H-2, H-6) and the protons meta to the ethyl group (H-3, H-5) will be in slightly different electronic environments. This will result in two distinct signals, each integrating to two protons. Due to coupling with their neighbors, these signals are expected to appear as doublets. The electron-donating nature of the alkyl substituents will cause these protons to resonate in the aromatic region, typically between δ 7.0 and 7.3 ppm.

  • Benzylic Protons (H-7): These two protons are on the carbon adjacent to the aromatic ring. They are deshielded by the ring current and will appear as a triplet due to coupling with the two adjacent methylene protons (H-8). Their chemical shift is expected in the range of δ 2.7-2.9 ppm.

  • Methylene Protons (H-8): These two protons are adjacent to the hydroxyl group. The electronegative oxygen atom will deshield these protons, shifting their signal downfield. They will appear as a triplet due to coupling with the two benzylic protons (H-7). Their expected chemical shift is in the range of δ 3.7-3.9 ppm.

  • Methyl Protons (H-10): The three protons of the methyl group attached to the aromatic ring are chemically equivalent and will appear as a singlet. Their signal is expected in the aliphatic region, around δ 2.3 ppm.

  • Hydroxyl Proton (H-9): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent.[1] It often appears as a broad singlet and may not show clear coupling to adjacent protons due to rapid chemical exchange. Its chemical shift can range from δ 1.0 to 5.0 ppm.

Experimental ¹H NMR Spectrum and Data Interpretation

A 400 MHz ¹H NMR spectrum of this compound was acquired in CDCl₃. The experimental data is summarized in the table below and is in excellent agreement with the predicted spectrum.

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2, H-6~7.08Doublet2H~8.0
H-3, H-5~7.08Doublet2H~8.0
H-8~3.73Triplet2H~6.5
H-7~2.76Triplet2H~6.5
H-10~2.29Singlet3H-
H-9 (OH)Variable (e.g., ~2.53)Broad Singlet1H-

Detailed Interpretation:

  • Aromatic Region (δ ~7.08 ppm): The signals for the aromatic protons appear as a pair of overlapping doublets around 7.08 ppm. This pattern, often referred to as an AA'BB' system, is characteristic of a 1,4-disubstituted benzene ring. The integration of this region confirms the presence of four aromatic protons.

  • Methylene Protons adjacent to OH (δ ~3.73 ppm): A triplet is observed at approximately 3.73 ppm, integrating to two protons. This corresponds to the methylene protons (H-8) deshielded by the adjacent hydroxyl group. The triplet multiplicity arises from coupling to the two neighboring benzylic protons (H-7) with a coupling constant of approximately 6.5 Hz.

  • Benzylic Protons (δ ~2.76 ppm): A triplet at around 2.76 ppm, integrating to two protons, is assigned to the benzylic protons (H-7). This signal is a triplet due to coupling with the adjacent methylene protons (H-8), also with a coupling constant of about 6.5 Hz.

  • Methyl Protons (δ ~2.29 ppm): A sharp singlet at approximately 2.29 ppm with an integration of three protons is characteristic of the methyl group (H-10) attached to the aromatic ring. The absence of splitting confirms that there are no adjacent protons.

  • Hydroxyl Proton (δ ~2.53 ppm): A broad singlet, in this case appearing around 2.53 ppm, is assigned to the hydroxyl proton (H-9). Its broadness and variable chemical shift are typical for exchangeable protons.

Visualizing Molecular Connectivity

The coupling patterns observed in the ¹H NMR spectrum provide direct evidence for the connectivity of the atoms in the this compound molecule. The following diagram illustrates the key spin-spin coupling interactions.

Caption: Spin-spin coupling in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unequivocal structural determination. The chemical shifts, integration values, and coupling patterns of the aromatic and aliphatic protons are all consistent with the proposed structure. This in-depth analysis serves as a robust example of the power of ¹H NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. [Link]
  • University of Regensburg. ¹H NMR Spectroscopy. [Link]
  • Iowa State University.
  • Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

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Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(p-Tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(p-Tolyl)ethanol. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this aromatic alcohol. By dissecting its mass spectrum, we aim to provide a foundational understanding of its gas-phase ion chemistry, crucial for its unambiguous identification and structural characterization in complex matrices. This guide combines theoretical principles with practical insights, offering a robust framework for interpreting the mass spectral data of 2-(p-Tolyl)ethanol and related compounds.

Introduction: The Significance of 2-(p-Tolyl)ethanol and Mass Spectrometry

2-(p-Tolyl)ethanol, also known as 4-methylphenethyl alcohol, is an aromatic alcohol with applications in fragrance, flavor, and as a synthetic intermediate. Its structural elucidation is a critical aspect of quality control and research in these fields. Mass spectrometry, a powerful analytical technique, provides profound insights into the structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions.[1] When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. This fragmentation pattern is a unique molecular fingerprint that, when correctly interpreted, reveals the molecule's structural components.

This guide will focus on the fragmentation of 2-(p-Tolyl)ethanol under electron ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing rich structural information.

The Mass Spectrum of 2-(p-Tolyl)ethanol: A Quantitative Overview

The electron ionization mass spectrum of 2-(p-Tolyl)ethanol is characterized by a series of fragment ions that provide a clear roadmap to its structure. The molecular formula of 2-(p-Tolyl)ethanol is C9H12O, with a molecular weight of approximately 136.19 g/mol .[2] The key signals in its mass spectrum are summarized in the table below.

m/zProposed Fragment IonRelative Intensity (%)
136[C9H12O]+• (Molecular Ion)~20
105[C8H9]+100 (Base Peak)
77[C6H5]+~30
91[C7H7]+~15
31[CH2OH]+~10

Note: The relative intensities are approximate and can vary slightly between instruments.

Deciphering the Fragmentation Pathways

The fragmentation of 2-(p-Tolyl)ethanol is primarily driven by the stability of the resulting carbocations. The presence of the aromatic ring and the hydroxyl group dictates the major cleavage points within the molecule.

The Molecular Ion

Upon electron ionization, a high-energy electron collides with a 2-(p-Tolyl)ethanol molecule, dislodging one of its electrons to form a molecular ion ([M]+•) with an m/z of 136.[1] Due to the stabilizing effect of the aromatic ring, the molecular ion peak is observable, though not the most abundant in the spectrum.

The Base Peak: Formation of the Tropylium Ion (m/z 105)

The most prominent peak in the spectrum, the base peak, appears at m/z 105. This highly stable ion is formed through a characteristic benzylic cleavage, a common fragmentation pathway for compounds containing a phenyl group attached to an alkyl chain. This process involves the cleavage of the Cα-Cβ bond, leading to the loss of a neutral CH2OH radical. The resulting C8H9+ cation is a tolyl-substituted carbocation, which can rearrange to the highly stable tropylium ion.

Other Key Fragment Ions
  • m/z 77 ([C6H5]+): The presence of a peak at m/z 77 is indicative of the phenyl cation. This ion is formed by the loss of the ethyl and methyl groups from the molecular ion or further fragmentation of the tropylium ion.

  • m/z 91 ([C7H7]+): This peak corresponds to the benzyl cation, another common fragment in aromatic compounds. It can arise from the cleavage of the bond between the ethyl group and the aromatic ring.

  • m/z 31 ([CH2OH]+): As a primary alcohol, 2-(p-Tolyl)ethanol can undergo α-cleavage, where the bond between the first and second carbon of the side chain is broken. This results in the formation of the [CH2OH]+ ion at m/z 31, a characteristic fragment for primary alcohols.[3][4]

The proposed fragmentation pathway is visualized in the diagram below:

fragmentation_pathway M [C9H12O]+• m/z 136 (Molecular Ion) F105 [C8H9]+ m/z 105 (Base Peak) M->F105 - •CH2OH F91 [C7H7]+ m/z 91 M->F91 - C2H4OH F31 [CH2OH]+ m/z 31 M->F31 - C8H9• F77 [C6H5]+ m/z 77 F105->F77 - C2H2

Caption: Proposed EI fragmentation pathway of 2-(p-Tolyl)ethanol.

Experimental Protocol for Mass Spectrum Acquisition

To acquire the mass spectrum of 2-(p-Tolyl)ethanol, a standard gas chromatography-mass spectrometry (GC-MS) system is typically employed.

4.1. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

4.2. Sample Preparation

  • Prepare a dilute solution of 2-(p-Tolyl)ethanol in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 µg/mL.

4.3. GC-MS Parameters

  • Injector: Set the injector temperature to 250°C and operate in splitless mode for optimal sensitivity.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: Increase the temperature to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-200.

4.4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of 2-(p-Tolyl)ethanol.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 2-(p-Tolyl)ethanol.

  • Identify the molecular ion and major fragment ions, and compare the fragmentation pattern with reference spectra from databases such as the NIST Mass Spectral Library.

The following workflow diagram illustrates the experimental process:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample 2-(p-Tolyl)ethanol Dilution Dilute Solution (100 µg/mL) Sample->Dilution Solvent Volatile Solvent Solvent->Dilution Injection Inject into GC-MS Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum Interpretation Identify Fragments MassSpectrum->Interpretation

Caption: Workflow for acquiring the mass spectrum of 2-(p-Tolyl)ethanol.

Conclusion

The mass spectrometry fragmentation pattern of 2-(p-Tolyl)ethanol provides a wealth of structural information. The presence of a molecular ion at m/z 136, a base peak at m/z 105 corresponding to a stable tropylium ion, and characteristic fragments at m/z 91, 77, and 31 allows for its confident identification. Understanding these fragmentation pathways is essential for researchers and scientists working with this compound and its analogues, enabling accurate structural elucidation and impurity profiling. The methodologies and interpretations presented in this guide serve as a valuable resource for leveraging mass spectrometry in the comprehensive analysis of aromatic alcohols.

References

  • National Institute of Standards and Technology (NIST). Benzeneethanol, 4-methyl-. In: NIST Chemistry WebBook. [Link]
  • SpectraBase. 2-(p-tolylthio)ethanol. [Link]
  • Chemistry LibreTexts.
  • ChemBK. 2-(P-TOLYL)ETHANOL. [Link]
  • PubChem. 2-Phenylethanol. [Link]
  • Scribd. Mass Spectrometry of Aralkyl Compounds. [Link]
  • National Institute of Standards and Technology (NIST). Ethanol. In: NIST Chemistry WebBook. [Link]
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Chemsrc. 1-(4-Methylphenyl)ethanol. [Link]
  • Human Metabolome Database. (±)-1-(4-Methylphenyl)ethanol. [Link]
  • YouTube.
  • Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. [Link]
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  • RSC Publishing.
  • National Institute of Standards and Technology (NIST). 1-(2-Methylphenyl)ethanol. In: NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is an aromatic alcohol with applications in the fragrance industry and as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, comprising a hydroxyl group, an ethyl bridge, and a para-substituted aromatic ring, presents a distinct infrared (IR) spectroscopic signature. This guide provides a comprehensive technical overview of the principles, experimental procedures, and detailed spectral analysis of this compound, tailored for researchers, scientists, and professionals in drug development. Infrared spectroscopy is a rapid, non-destructive, and highly informative analytical technique for elucidating molecular structure and confirming the identity of organic compounds by analyzing their interaction with infrared radiation.

Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations correspond to the stretching and bending of specific chemical bonds. The frequency of the absorbed radiation is directly related to the type of bond, the mass of the atoms involved, and the overall molecular environment. Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of its key functional groups. For this compound, the primary functional groups of interest are the hydroxyl (O-H) group, the aromatic (C=C and C-H) system, and the aliphatic (C-H) and primary alcohol (C-O) moieties.

Experimental Methodology: Acquiring the IR Spectrum

The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, is a straightforward process.[1] The following protocol outlines a reliable method using a Fourier Transform Infrared (FTIR) spectrometer, which is standard in modern analytical laboratories.

Instrumentation and Sample Preparation

The choice of sample handling technique is critical for obtaining a clean and reproducible spectrum. For a neat liquid like this compound, the thin-film method using salt plates is highly effective.

  • Instrumentation: A standard benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Sample Preparation (Neat Liquid Film): This technique involves placing a small drop of the liquid sample between two highly polished salt plates, typically made of sodium chloride (NaCl) or potassium bromide (KBr).[2] These materials are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹). The plates are then gently pressed together to form a thin, uniform liquid film.[3][4]

Step-by-Step Data Acquisition Protocol
  • Spectrometer Purge: Ensure the sample compartment of the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • Background Spectrum: Acquire a background spectrum with the empty, clean salt plates in the beam path. This is a crucial self-validating step that accounts for any instrumental or atmospheric absorptions, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound onto the center of one salt plate. Place the second plate on top and gently rotate it to spread the liquid into a thin, bubble-free film.[4]

  • Mounting the Sample: Secure the salt plate assembly in the spectrometer's sample holder.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically perform the Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, the salt plates must be thoroughly cleaned with a dry, volatile solvent (e.g., anhydrous isopropanol or chloroform) and stored in a desiccator to prevent fogging from atmospheric moisture.[2][4]

The following diagram illustrates the generalized workflow for acquiring the FTIR spectrum of a liquid sample.

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Start Start Clean_Plates Clean Salt Plates Start->Clean_Plates 1. Purge Spectrometer Background_Scan Acquire Background Spectrum Clean_Plates->Background_Scan 2. Place in Holder Apply_Sample Apply Liquid Sample to Plate Background_Scan->Apply_Sample 3. Prepare Sample Film Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum 4. Mount Sample Process_Data Process & Process Data Acquire_Spectrum->Process_Data 5. Ratio vs. Background Clean_Up Clean Plates & Store Process_Data->Clean_Up 6. Final Spectrum End End Clean_Up->End

Caption: Experimental workflow for FTIR analysis of a liquid sample.

Spectral Analysis and Interpretation

The infrared spectrum of this compound can be divided into distinct regions, each providing specific information about the molecule's structure. An actual spectrum for this compound is available for reference.[5]

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • O-H Stretch (Alcohol): A prominent, very broad, and strong absorption band is expected between 3500 cm⁻¹ and 3200 cm⁻¹.[6][7] This broadening is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[8]

  • Aromatic C-H Stretch: A series of sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range), which are characteristic of C-H bonds where the carbon is sp² hybridized, as in the benzene ring.[9][10]

  • Aliphatic C-H Stretch: Stronger absorption bands will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂-) groups of the ethyl side chain.

The Double Bond and Fingerprint Regions (1650 cm⁻¹ - 650 cm⁻¹)
  • Aromatic C=C Stretch: The benzene ring gives rise to several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.[10] For this compound, one would expect absorptions around 1615 cm⁻¹ and 1515 cm⁻¹.

  • Aliphatic C-H Bending: Bending vibrations (scissoring and rocking) for the -CH₂- and -CH₃- groups appear in the 1470-1370 cm⁻¹ range.

  • C-O Stretch (Primary Alcohol): A strong and distinct absorption band is expected in the 1260-1050 cm⁻¹ range. For a primary alcohol like this compound, this peak typically appears around 1050 cm⁻¹.[6][11] This is a highly diagnostic band for identifying the alcohol functionality.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be determined from strong absorptions in the 900-675 cm⁻¹ region.[10] For a 1,4-disubstituted (para) benzene ring, a strong characteristic band is expected between 850 cm⁻¹ and 800 cm⁻¹.[12][13] This band is a result of the out-of-plane bending of the two adjacent C-H bonds on the ring.

Summary of Key Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3500 - 3200Strong, BroadO-H Stretch (H-bonded)Primary Alcohol
3100 - 3000Medium, SharpC-H StretchAromatic (sp² C-H)
2960 - 2850StrongC-H StretchAliphatic (sp³ C-H)
~1615, ~1515Medium to WeakC=C StretchAromatic Ring
1470 - 1370MediumC-H BendAliphatic (CH₂/CH₃)
~1050StrongC-O StretchPrimary Alcohol
850 - 800StrongC-H Out-of-Plane Bend1,4-Disubstituted (Para) Aromatic

The molecular structure of this compound is depicted below, highlighting the key functional groups responsible for the major IR absorptions.

Caption: Structure of this compound with key functional groups.

Conclusion

The infrared spectrum of this compound provides a definitive confirmation of its molecular structure. The presence of a broad O-H stretch, characteristic aromatic and aliphatic C-H and C=C stretches, a strong primary alcohol C-O stretch, and a distinct out-of-plane bending band for para-substitution collectively serve as a robust analytical fingerprint. For professionals in drug development and quality control, FTIR spectroscopy offers a rapid, reliable, and cost-effective method to verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent synthetic steps and final products.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Fiveable. (n.d.). Para-Disubstituted Benzenes Definition.
  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy.
  • Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
  • Koner, D., & Cremer, D. (2013). Description of Aromaticity with the Help of Vibrational Spectroscopy: Anthracene and Phenanthrene. The Journal of Physical Chemistry A, 117(46), 12300–12313.
  • YouTube. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Motions of atoms involved in the out-of-plane normal vibrational mode of the aromatic ring.
  • Química Organica.org. (n.d.). IR Spectrum: Aromatics.
  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum.
  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • Cremer, D., & Wu, A. (2016). Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy. The Journal of Organic Chemistry, 81(19), 8991–9006.
  • CalTech GPS. (2018, January 31). Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
  • Otterbein University. (n.d.). Vibrational Modes of Benzene.
  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH.
  • NIST. (n.d.). 1-(2-Methylphenyl)ethanol. In NIST Chemistry WebBook.
  • MDPI. (2020). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Molecules, 25(23), 5650.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is an aromatic alcohol with potential biological activities that are of growing interest to the scientific community. While direct research on this specific molecule is emerging, its structural similarity to phenethyl alcohol and other aromatic compounds provides a strong basis for predicting its antimicrobial, antioxidant, and anti-inflammatory properties. This guide offers a comprehensive overview of the theoretical framework for these activities, supported by data from analogous compounds. Crucially, this document provides detailed, field-proven experimental protocols to empower researchers to rigorously evaluate the biological potential of this compound and its derivatives.

Introduction: The Scientific Landscape of this compound

This compound (C₉H₁₂O) is a derivative of phenethyl alcohol, distinguished by a methyl group at the para position of the phenyl ring.[1][2][3] This seemingly minor structural modification can significantly influence its physicochemical properties, such as lipophilicity, and consequently, its interaction with biological systems. While it has been utilized as a fragrance ingredient, its potential as a bioactive molecule remains an area ripe for exploration.[4] Anecdotal evidence suggests a role in promoting bile secretion and offering hepatoprotective effects, though rigorous mechanistic studies are needed to substantiate these claims.[5] This guide will synthesize the current understanding of related compounds to build a predictive framework for the biological activities of this compound and provide the methodological tools for its empirical validation.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds, this compound is hypothesized to possess the following biological properties:

Antimicrobial Activity

Phenethyl alcohol and its derivatives are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][7] The primary mechanism of action is believed to be the disruption of bacterial cell membrane integrity.[6][8] The lipophilic nature of the phenyl ring allows these molecules to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[8] The addition of a methyl group in this compound is expected to enhance its lipophilicity, which could modulate its antimicrobial potency.

Antioxidant Activity

Phenolic compounds and their derivatives are well-established antioxidants. While this compound itself is not a phenol, its structural backbone is present in many potent antioxidants. The antioxidant activity of related phenolic alcohols is attributed to their ability to donate a hydrogen atom from a hydroxyl group to stabilize free radicals.[9][10][11] Although phenethyl alcohol itself shows modest antioxidant activity, its derivatives with hydroxyl substitutions on the aromatic ring demonstrate significant radical scavenging capabilities.[9][12] It is plausible that this compound may exhibit some antioxidant activity, which could be quantified using the protocols detailed in this guide.

Anti-inflammatory Activity

Aromatic alcohols and related compounds have been investigated for their anti-inflammatory properties.[5][13] The mechanisms underlying these effects can be multifaceted, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory cytokine production.[14][15] For instance, some aromatic compounds can suppress the production of nitric oxide (NO), a key mediator in the inflammatory cascade. The potential of this compound to mitigate inflammatory responses warrants investigation, particularly its effects on inflammatory pathways in relevant cell models.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the comprehensive biological evaluation of this compound.

Assessment of Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[16][17]

Workflow for MIC Determination

prep Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute Prepare Serial Dilutions of This compound in a 96-well plate inoculate Inoculate Wells with Bacterial Suspension dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results Visually or with a Plate Reader to Determine MIC incubate->read

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or a suitable broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well.[5]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours.[16]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][11]

Evaluation of Antioxidant Capacity

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[18]

Workflow for DPPH Assay

prep_sample Prepare Dilutions of This compound and Standard mix Mix Sample/Standard with DPPH Solution in a 96-well plate prep_sample->mix prep_dpph Prepare DPPH Working Solution prep_dpph->mix incubate Incubate in the Dark (30 minutes at room temperature) mix->incubate read Measure Absorbance at ~517 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox (e.g., 1 mg/mL).[18]

    • Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[18]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound and the standard to triplicate wells.

    • Add 100 µL of the DPPH working solution to all wells.[18]

    • Include a blank control containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Data Analysis:

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[18]

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[20]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[21]

Step-by-Step Protocol:

  • Generation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[15]

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.[15]

  • Assay Procedure:

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

    • In a 96-well plate, add a small volume of the sample or standard (e.g., 10-20 µL) to triplicate wells.

    • Add a larger volume of the diluted ABTS•+ working solution (e.g., 180-190 µL) to each well.[15]

    • Incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[15]

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[21]

Assessment of Anti-inflammatory Activity

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[22]

Workflow for Nitric Oxide Inhibition Assay

seed_cells Seed RAW 264.7 Cells in a 96-well plate and incubate for 24h treat_cells Treat Cells with this compound and stimulate with LPS seed_cells->treat_cells incubate_cells Incubate for 24 hours treat_cells->incubate_cells collect_supernatant Collect Cell Culture Supernatant incubate_cells->collect_supernatant griess_reaction Perform Griess Assay on Supernatant to Measure Nitrite Concentration collect_supernatant->griess_reaction read_absorbance Read Absorbance at ~540 nm griess_reaction->read_absorbance

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[23]

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.[22]

    • Include a vehicle control (cells + LPS) and a negative control (cells only).

    • Incubate for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[24]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

This is a classic model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of compounds.[8][25]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

    • Divide the animals into groups (e.g., vehicle control, positive control, and test groups).

  • Compound Administration:

    • Administer this compound orally or intraperitoneally at various doses.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.[26]

    • Administer the vehicle to the control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[8][9]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8]

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][13]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cell line (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213128
Escherichia coliATCC 25922256
Pseudomonas aeruginosaATCC 27853512

Table 2: Antioxidant and Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayIC50 (µg/mL)
DPPH Radical Scavenging85
ABTS Radical Scavenging65
Nitric Oxide Inhibition45

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. The structural analogy to known bioactive compounds suggests a strong potential for antimicrobial, antioxidant, and anti-inflammatory activities. The comprehensive experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these properties. Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships through the synthesis of novel derivatives, and conducting in vivo studies to validate the therapeutic potential of this intriguing molecule.

References

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Sources

An In-depth Technical Guide to the Toxicological Profile of 4-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 4-Methylphenethyl Alcohol

4-Methylphenethyl alcohol (CAS No. 699-02-5), also known as 2-(p-Tolyl)ethanol, is an aromatic alcohol utilized as a fragrance ingredient in perfumery and cosmetics.[1] As a member of the Aryl Alkyl Alcohols (AAA) structural group, its toxicological profile is often evaluated in the context of this broader chemical family.[2] This guide provides a comprehensive analysis of the available toxicological data for 4-Methylphenethyl alcohol. In instances where specific data for this compound are not available, a scientifically justified read-across approach is employed, utilizing data from structurally related compounds such as phenylethyl alcohol (PEA) and drawing upon safety assessments of the AAA group. This methodology is a cornerstone of modern chemical safety assessment, allowing for robust characterization of potential hazards in the absence of chemical-specific data.

This document is structured to provide not just data, but a logical framework for its interpretation, detailing the causality behind standard toxicological assays and providing actionable, detailed protocols for key experimental workflows.

Physicochemical Properties: The Foundation of Toxicological Behavior

The physical and chemical properties of a substance are fundamental to understanding its toxicological potential, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
CAS Number 699-02-5
Molecular Formula C₉H₁₂O[3]
Molecular Weight 136.19 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 244–245 °C[4]
Density 0.978 g/mL at 25 °C
Flash Point 107 °C (closed cup)[1]
Water Solubility Slightly soluble[1]
Log P (XLogP3-AA) 1.9[3]

The moderate lipophilicity, indicated by a Log P of 1.9, suggests that dermal absorption is possible, a key consideration for its use in cosmetics.

Toxicokinetics: A Predicted Metabolic Journey

While specific toxicokinetic studies on 4-Methylphenethyl alcohol are not publicly available, its metabolic fate can be predicted based on its structure as a primary alcohol and data from the broader AAA class.[5][6] The primary metabolic pathway for simple alcohols involves oxidation.

The proposed pathway involves a two-step oxidation process:

  • Oxidation to Aldehyde: Alcohol dehydrogenase (ADH) is expected to oxidize 4-Methylphenethyl alcohol to its corresponding aldehyde, 4-methylphenylacetaldehyde.

  • Oxidation to Carboxylic Acid: Aldehyde dehydrogenase (ALDH) would then rapidly oxidize the intermediate aldehyde to 4-methylphenylacetic acid.

  • Excretion: The resulting carboxylic acid is typically conjugated and excreted via the urine.

This pathway is critical as the transient aldehyde intermediate can sometimes be more reactive and toxic than the parent alcohol.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II & Excretion 4-MPA 4-Methylphenethyl Alcohol Aldehyde 4-Methylphenylacetaldehyde (Intermediate) 4-MPA->Aldehyde Alcohol Dehydrogenase (ADH) Acid 4-Methylphenylacetic Acid Aldehyde->Acid Aldehyde Dehydrogenase (ALDH) Conjugate Conjugated Acid Acid->Conjugate Conjugation Excretion Urinary Excretion Conjugate->Excretion

Caption: Proposed Phase I and II metabolic pathway for 4-Methylphenethyl alcohol.

Acute Toxicity Profile

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance.

  • Oral & Dermal Toxicity: Specific LD50 values for 4-Methylphenethyl alcohol are not available. However, the AAA fragrance ingredient group, to which it belongs, demonstrates low acute dermal and oral toxicity.[7][8] For example, the acute oral LD50 of the related phenylethyl alcohol in rats is between 2.5 and 3.1 ml/kg.[9]

  • Dermal Irritation: Based on its classification, 4-Methylphenethyl alcohol may cause skin irritation. At concentrations likely to be encountered by consumers, however, AAA fragrance ingredients are generally considered non-irritating to the skin.[7][8]

  • Ocular Irritation: The substance is classified as an eye irritant. The potential for eye irritation from the broader AAA group is considered minimal at typical use concentrations.[7][8]

Repeated Dose Toxicity

No specific chronic toxicity studies are available for 4-Methylphenethyl alcohol. The safety assessment of the AAA group notes low subchronic dermal and oral toxicity.[7][8] For risk assessment purposes, the absence of data necessitates a conservative approach, often relying on the Threshold of Toxicological Concern (TTC) or read-across to analogs with established No-Observed-Adverse-Effect Levels (NOAELs).

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential initiating event for carcinogenesis. A standard battery of tests is typically required.

  • Bacterial Reverse Mutation (Ames Test): No specific Ames test data exists for 4-Methylphenethyl alcohol. However, the AAA group and their simple acid ester derivatives are generally not mutagenic in bacterial systems.[5][7]

  • In Vitro Mammalian Cell Assays: The AAA group shows little to no genotoxicity or clastogenicity in mammalian cell assays.[7]

  • In Vivo Assays: All in vivo micronucleus assays for the AAA group were negative.[7][8]

Based on the weight of evidence from the AAA chemical group, 4-Methylphenethyl alcohol is not expected to be genotoxic.[7]

Genotoxicity Assessment Workflow Start Test Compound: 4-Methylphenethyl Alcohol Ames Step 1: In Vitro Gene Mutation (Ames Test - OECD 471) Start->Ames ChromAb Step 2: In Vitro Cytogenetics (Chromosome Aberration - OECD 473) Ames->ChromAb If Negative FollowUp Step 4: In Vivo Follow-up (e.g., Micronucleus Test - OECD 474) Ames->FollowUp If Positive MouseLymph Step 3: In Vitro Gene Mutation (Mouse Lymphoma Assay - OECD 490) ChromAb->MouseLymph If Negative ChromAb->FollowUp If Positive MouseLymph->FollowUp If Positive Result Weight of Evidence Assessment: Genotoxic Potential MouseLymph->Result If Negative => Low Concern FollowUp->Result

Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity

There are no carcinogenicity data for 4-Methylphenethyl alcohol. Long-term, 2-year bioassays on related AAA members, benzyl alcohol and α-methylbenzyl alcohol, did not show evidence of carcinogenicity, further reducing concern for the group.[7][10]

Reproductive and Developmental Toxicity

This endpoint is critical for any chemical with potential for systemic exposure in humans. In the absence of direct data, a read-across to the structurally similar compound Phenylethyl alcohol (PEA) is scientifically appropriate.

A developmental toxicity study in rats exposed dermally to PEA established a No-Observed-Adverse-Effect Level (NOAEL).[11]

  • Maternal and Developmental NOAEL (Dermal): 70 mg/kg/day.[11]

Experimental Protocols

To ensure scientific integrity and reproducibility, toxicological evaluations must follow standardized, validated protocols. Below are methodologies for two key assays relevant to the data gaps for this chemical.

Protocol 1: Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12]

  • Animal Model: A single healthy young adult albino rabbit is used for the initial test.[13]

  • Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped free from a ~6 cm² area.[13]

  • Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.[14]

  • Exposure: The exposure duration is 4 hours.[14]

  • Observation: After patch removal, the skin is wiped clean of any residual test substance. Dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours post-removal.[15]

  • Scoring:

    • Erythema (Redness): 0 (none) to 4 (severe).

    • Edema (Swelling): 0 (none) to 4 (severe).

  • Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the response is confirmed in one or two additional animals.[14]

  • Classification: The substance is classified as an irritant based on the mean scores for erythema or edema from all animals.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

This in vitro assay is a primary screen for a chemical's potential to cause gene mutations.[16]

  • Tester Strains: A minimum of five strains of bacteria (Salmonella typhimurium and Escherichia coli) are used, which are selected to detect different types of point mutations (frameshift and base-pair substitutions).[17][18]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (a rat liver homogenate fraction, known as S9 mix) to mimic mammalian metabolism.

  • Exposure Method (Plate Incorporation):

    • To a test tube with molten top agar, add: the bacterial tester strain, the test substance at one of several concentrations, and either S9 mix or a buffer control.[17]

    • The contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation at the specific gene locus can synthesize the required amino acid (histidine or tryptophan) and form visible colonies. The number of these "revertant" colonies is counted for each plate.

  • Interpretation: The test substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double that of the negative (solvent) control.

Conclusion and Authoritative Grounding

The toxicological profile of 4-Methylphenethyl alcohol, based on available data and robust read-across from the Aryl Alkyl Alcohols group and Phenylethyl alcohol, indicates a low overall concern for systemic toxicity under current use conditions.

  • Acute Toxicity: Low acute oral and dermal toxicity is expected. It is classified as a skin and eye irritant, warranting appropriate handling precautions.

  • Genotoxicity & Carcinogenicity: The weight of evidence strongly suggests the substance is not genotoxic and poses a low concern for carcinogenicity.[7]

  • Reproductive & Developmental Toxicity: The read-across from phenylethyl alcohol provides a dermal developmental NOAEL of 70 mg/kg/day, which is far above expected consumer exposure levels.[11]

While significant data gaps exist for this specific molecule, the comprehensive safety assessments performed on the broader AAA chemical family provide a strong, scientifically-grounded basis for its continued safe use in fragrance applications.[2][7] Further testing, such as an Ames test and a definitive dermal irritation study following OECD guidelines, would serve to confirm this assessment.

References

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  • Politano, V. T., et al. (2013). Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats. International Journal of Toxicology, 32(1), 32-8. [Link]
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  • Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients.
  • Scognamiglio, J., et al. (2012). Fragrance material review on phenylethyl alcohol. Food and Chemical Toxicology, 50 Suppl 2, S224-33. [Link]
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Sources

The Natural Occurrence of 2-(p-Tolyl)ethanol: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(p-Tolyl)ethanol, an aromatic alcohol with significant potential in various scientific and industrial domains. The document details its natural occurrences, biosynthetic pathways, analytical methodologies for its isolation and characterization, and its known biological activities. By synthesizing current research, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the sourcing, analysis, and application of this naturally occurring compound.

Introduction to 2-(p-Tolyl)ethanol

2-(p-Tolyl)ethanol, also known as 4-methylphenethyl alcohol, is an organic compound with the chemical formula C₉H₁₂O[1]. It is a colorless to pale yellow liquid characterized by a floral, rosy, and green aroma[2][3]. As a derivative of phenylethanol, it belongs to the class of aromatic alcohols, which are widely recognized for their sensory properties and biological activities[4]. The interest in naturally sourced 2-(p-Tolyl)ethanol is growing, driven by consumer preference for natural ingredients and the compound's potential applications in the pharmaceutical, cosmetic, and food industries.

Table 1: Physicochemical Properties of 2-(p-Tolyl)ethanol

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[5][6]
Molar Mass 136.19 g/mol [5][6]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 244-245 °C (lit.)[3]
Density 0.978 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.526 (lit.)[3]
Synonyms 4-Methylphenethyl alcohol, 2-(4-Methylphenyl)ethanol[5][6]

Natural Distribution of 2-(p-Tolyl)ethanol and Related Compounds

While the documented occurrences of 2-(p-Tolyl)ethanol are not as extensive as those for its close analog, 2-phenylethanol, evidence suggests its presence and the presence of structurally similar compounds in a variety of natural sources.

Occurrence in Plants

Aromatic alcohols are common constituents of plant essential oils and extracts, contributing to their characteristic fragrances.

  • Cistus Species (Rock Rose): The essential oil of Cistus ladanifer is known to contain a significant amount of phenolic compounds, with 2-phenylethanol being a notable component. Given the shared biosynthetic origins of aromatic compounds, the presence of 2-(p-Tolyl)ethanol in this or related Cistus species, such as Cistus creticus, is plausible[7][8]. The chemical profile of Cistus essential oils is complex, featuring a rich array of monoterpenes, sesquiterpenes, and diterpenes[9][10].

  • Curcuma longa (Turmeric): The isomeric compound, (±)-1-(4-Methylphenyl)ethanol, has been identified in turmeric, suggesting that the metabolic pathways for producing methylated phenylpropanoids exist within this plant.

Presence in Propolis

Propolis, a resinous mixture produced by honeybees from plant exudates, is a chemically diverse natural product. Its composition is highly dependent on the local flora available to the bees.

  • Poplar Bud Exudates: In temperate regions, bees often collect resins from poplar trees (Populus species), particularly the black poplar (Populus nigra)[4][6]. These resins are rich in phenolic compounds, including flavonoids and aromatic acids[11][12]. GC-MS analyses of propolis volatiles have identified a wide range of aromatic alcohols and esters[7][8]. While 2-(p-Tolyl)ethanol has not been definitively identified in all propolis samples, the presence of its precursors and related aromatic compounds makes propolis a potential, albeit variable, natural source[9][13].

Biosynthesis of 2-(p-Tolyl)ethanol

The biosynthesis of 2-(p-Tolyl)ethanol in both plants and microorganisms is intrinsically linked to the metabolism of aromatic amino acids, primarily through the shikimate and Ehrlich pathways.

The Shikimate Pathway: Precursor Formation

The foundational precursor for aromatic amino acids in plants and microorganisms is chorismate, which is synthesized via the shikimate pathway[2]. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate[14]. Chorismate then serves as a branch-point intermediate for the synthesis of phenylalanine, tyrosine, and tryptophan[15]. Phenylalanine biosynthesis proceeds through the conversion of chorismate to prephenate, which is then converted to phenylpyruvate[1][5].

The Ehrlich Pathway: Formation of Aromatic Alcohols

The Ehrlich pathway is a crucial catabolic route in yeasts and other fungi for the conversion of amino acids into higher alcohols, also known as fusel alcohols[7]. In the context of 2-(p-Tolyl)ethanol, the immediate precursor would be the amino acid p-methyl-phenylalanine. The pathway consists of three key enzymatic steps:

  • Transamination: The amino group of p-methyl-phenylalanine is transferred to an α-keto acid (like α-ketoglutarate), forming p-methyl-phenylpyruvate.

  • Decarboxylation: The resulting p-methyl-phenylpyruvate is decarboxylated by a decarboxylase enzyme to yield p-methyl-phenylacetaldehyde.

  • Reduction: Finally, the aldehyde is reduced by an alcohol dehydrogenase to 2-(p-Tolyl)ethanol.

Biosynthesis_of_2_p_Tolylethanol Figure 1: Biosynthetic Pathway of 2-(p-Tolyl)ethanol cluster_shikimate Shikimate Pathway cluster_ehrlich Ehrlich Pathway PEP Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate (E4P) Chorismate Chorismate PEP->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate p_methyl_phenylpyruvate_anabolic p-Methyl-phenylpyruvate Prephenate->p_methyl_phenylpyruvate_anabolic p_methyl_phenylalanine p-Methyl-phenylalanine p_methyl_phenylpyruvate_anabolic->p_methyl_phenylalanine Aminotransferase p_methyl_phenylalanine_catabolic p-Methyl-phenylalanine p_methyl_phenylpyruvate_catabolic p-Methyl-phenylpyruvate p_methyl_phenylalanine_catabolic->p_methyl_phenylpyruvate_catabolic Transaminase p_methyl_phenylacetaldehyde p-Methyl-phenylacetaldehyde p_methyl_phenylpyruvate_catabolic->p_methyl_phenylacetaldehyde Decarboxylase p_tolylethanol 2-(p-Tolyl)ethanol p_methyl_phenylacetaldehyde->p_tolylethanol Alcohol Dehydrogenase

Biosynthesis of 2-(p-Tolyl)ethanol.

Analytical Methodologies for Isolation and Characterization

The analysis of 2-(p-Tolyl)ethanol from natural sources typically involves extraction from the matrix followed by chromatographic separation and spectrometric identification.

Extraction Techniques

The choice of extraction method is critical and depends on the nature of the sample matrix.

  • Steam Distillation: For the isolation of volatile compounds from plant material like Cistus leaves and flowers, steam distillation is a common and effective method[13].

  • Solvent Extraction: Propolis and other resinous materials are often extracted with ethanol to isolate phenolic and aromatic compounds[6]. The concentration of ethanol can be optimized to maximize the yield of target compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in a sample's headspace. It is particularly useful for analyzing the aroma profile of essential oils and food products[15].

Chromatographic and Spectrometric Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like 2-(p-Tolyl)ethanol[14][15].

Protocol: GC-MS Analysis of Volatiles in an Ethanolic Plant Extract

  • Sample Preparation: An ethanolic extract of the plant material (e.g., propolis or Cistus leaves) is prepared. The extract is filtered and, if necessary, concentrated under reduced pressure.

  • Injection: A small volume (typically 1 µL) of the extract is injected into the GC-MS system. For volatile analysis, a splitless or split injection mode can be used depending on the concentration of the analytes.

  • Gas Chromatography: The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The resulting mass spectrum provides a molecular fingerprint of the compound.

  • Identification: The identification of 2-(p-Tolyl)ethanol is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST).

Analytical_Workflow Figure 2: Analytical Workflow for 2-(p-Tolyl)ethanol Sample Natural Source (e.g., Cistus, Propolis) Extraction Extraction (Steam Distillation or Solvent Extraction) Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Processing (Retention Time & Mass Spectrum) GCMS->Data Identification Compound Identification (Comparison with Standard/Library) Data->Identification

Analytical workflow for 2-(p-Tolyl)ethanol.

Biological Activities and Potential Applications

While research specifically targeting 2-(p-Tolyl)ethanol is emerging, the biological activities of the broader class of aromatic alcohols, particularly 2-phenylethanol, are well-documented and provide a strong indication of its potential.

Antimicrobial and Antifungal Properties

Aromatic alcohols are known to possess antimicrobial properties. 2-Phenylethanol, for instance, exhibits bacteriostatic activity against a range of bacteria, including E. coli[4]. Its mechanism of action is thought to involve the disruption of cellular membranes. Ethanol extracts of various plants, which often contain aromatic alcohols, have demonstrated significant antifungal activity against pathogens like Candida albicans[11]. Studies have shown that ethanol itself can inhibit fungal biofilm formation, and this effect may be potentiated by the presence of bioactive compounds like 2-(p-Tolyl)ethanol[16][17][18]. Given its structural similarity to these compounds, 2-(p-Tolyl)ethanol is a promising candidate for further investigation as an antimicrobial and antifungal agent. A study on pyridine derivatives incorporating a p-tolyl group showed notable activity against Mycobacterium tuberculosis.

Phytotoxic Activity

2-Phenylethanol, a component of Cistus ladanifer exudates, has been shown to exhibit phytotoxic activity, inhibiting the germination and growth of other plant species. This allelopathic potential suggests that 2-(p-Tolyl)ethanol could be explored for applications in agriculture as a natural herbicide.

Conclusion and Future Perspectives

2-(p-Tolyl)ethanol is a naturally occurring aromatic alcohol with a promising profile for various applications. Its presence in renewable resources like medicinal plants and bee propolis makes it an attractive target for natural product chemists. The biosynthetic pathways leading to its formation are well-understood in principle, offering opportunities for biotechnological production through microbial fermentation. Standard analytical techniques, particularly GC-MS, are well-suited for its identification and quantification.

Future research should focus on a more comprehensive screening of plant essential oils and fungal volatiles to identify new and abundant natural sources of 2-(p-Tolyl)ethanol. Furthermore, detailed investigations into its specific biological activities, including its antimicrobial spectrum and potential as a drug development lead, are warranted. Elucidating the specific enzymes involved in its biosynthesis in different organisms could also pave the way for metabolic engineering approaches to enhance its production.

References

  • Bankova, V., Popova, M., & Trusheva, B. (2014). Propolis volatile compounds: chemical diversity and biological activity: a review. PMC. [Link]
  • Butkiene, R., et al. (n.d.). Determination of propolis volatile compounds by GC-MS method. VDU. [Link]
  • Chemical profiling of volatile compounds of the essential oil of grey-leaved rockrose (Cistus albidus L.) and its antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer activity in vitro and in silico. (n.d.). NIH. [Link]
  • Chemical Composition of Volatile Compounds in Apis mellifera Propolis from the Northeast Region of Pará St
  • Comparison of essential oils from Cistus species growing in Sardinia. (n.d.). Semantic Scholar. [Link]
  • Determination of Rose Alcohol Composition in Extracts and Flowers via Headspace Solid-Phase Microextraction and GC-MS. (2025). PubMed. [Link]
  • Evaluation of Metabolic Pathways of Biosynthesis of L-Phenylalanine. (n.d.). IISTE.org. [Link]
  • 2-para-cresyl ethanol, 699-02-5. (n.d.). The Good Scents Company. [Link]
  • This compound. (n.d.). LookChem. [Link]
  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (n.d.). PMC - NIH. [Link]
  • Extracts of Poplar Buds (Populus balsamifera L., Populus nigra L.) and Lithuanian Propolis: Comparison of Their Composition and Biological Activities. (2021). PubMed Central. [Link]
  • Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026). DDDT. [Link]
  • In Vitro Analyses of Ethanol Activity against Candida albicans Biofilms. (n.d.). PMC. [Link]
  • 2-(P-TOLYL)ETHANOL. (n.d.). ChemBK. [Link]
  • Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). (n.d.). HMDB. [Link]
  • A novel black poplar propolis extract with promising health-promoting properties: focus on its chemical composition, antioxidant, anti-inflammatory, and anti-genotoxic activities. (2024). PubMed. [Link]
  • Enhanced bioproduction of phenolic compounds from Populus nigra L. using temporary immersion bioreactors and metabolomics. (2025). PubMed Central. [Link]
  • An Evaluation of Antifungal Agents for the Treatment of Fungal Contamination in Indoor Air Environments. (2015). PMC - NIH. [Link]
  • Phytotoxic Activity of p-Cresol, 2-Phenylethanol and 3-Phenyl-1-Propanol, Phenolic Compounds Present in Cistus ladanifer L. (2021). MDPI. [Link]
  • Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers. (2021). Kosmos Publishers. [Link]
  • Inhibition by ethanol of the growth of biofilm and dispersed microcosm dental plaques. (n.d.). PubMed. [Link]

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An In-depth Technical Guide to 2-(4-Methylphenyl)ethanol: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)ethanol, a significant aryl alkyl alcohol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, physicochemical characteristics, and its crucial role in modern pharmaceutical manufacturing.

Introduction: A Molecule of Industrial Significance

This compound, also known by its synonyms 4-Methylphenethyl alcohol and 2-(p-Tolyl)ethanol, is a colorless to pale yellow oily liquid. While it shares structural similarities with the naturally occurring 2-phenylethanol, a major component of rose oil, the para-methyl substitution on the phenyl ring imparts distinct properties and applications. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia.[1][2] This guide will explore the journey of this molecule from its chemical synthesis to its application in the production of this important therapeutic.

Historical Context and Discovery

The precise historical moment of the first synthesis of this compound is not prominently documented in readily available literature. However, its history is intrinsically linked to the broader development of synthetic methods for phenethyl alcohols in the late 19th and early 20th centuries. Early methods for the synthesis of this class of compounds laid the groundwork for the eventual preparation of substituted analogues like this compound. The evolution of organic synthesis, from early industrial processes to modern catalytic methods, has enabled the efficient and large-scale production of this important precursor.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method is often dictated by factors such as precursor availability, desired yield and purity, and scalability.

Reduction of 4-Methylacetophenone Derivatives

A common and direct laboratory-scale synthesis involves the reduction of a suitable 4-methylacetophenone derivative.[3][4] This multi-step process typically begins with 4'-methylacetophenone.

  • Step 1: Reduction to 1-(4-Methylphenyl)ethanol: The carbonyl group of 4'-methylacetophenone is reduced to a secondary alcohol using a reducing agent such as sodium borohydride in an alcoholic solvent.

  • Step 2: Conversion to a Halide or Tosylate: The resulting 1-(4-methylphenyl)ethanol is then converted to a better leaving group, typically a halide (e.g., chloride or bromide) or a tosylate.

  • Step 3: Nucleophilic Substitution: The halide or tosylate is subsequently displaced by a hydride source, often through another reduction step, to yield this compound.

Experimental Protocol: Synthesis via Reduction of 4'-Methylacetophenone

Causality: This protocol outlines a common laboratory-scale synthesis. The initial reduction of the ketone to a secondary alcohol is a standard and well-understood transformation. The subsequent conversion to a tosylate enhances the leaving group ability of the hydroxyl group, facilitating the final hydride displacement to form the desired primary alcohol.

Materials:

  • 4'-Methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reduction of 4'-Methylacetophenone:

    • In a round-bottom flask, dissolve 4'-methylacetophenone (1 eq) in methanol.

    • Cool the solution in an ice bath and slowly add sodium borohydride (1.1 eq) in portions.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-methylphenyl)ethanol.

  • Tosylation of 1-(4-Methylphenyl)ethanol:

    • Dissolve the obtained 1-(4-methylphenyl)ethanol (1 eq) in pyridine.

    • Cool the solution in an ice bath and slowly add tosyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.

  • Reduction of the Tosylate:

    • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

    • Cool the suspension in an ice bath and slowly add a solution of the tosylate (1 eq) in anhydrous diethyl ether.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction in an ice bath and quench by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solids and wash with diethyl ether.

    • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Grignard Reaction with Ethylene Oxide

A classic and versatile method for forming carbon-carbon bonds, the Grignard reaction can be adapted for the synthesis of this compound. This approach involves the reaction of a Grignard reagent derived from a p-tolyl halide with ethylene oxide.

Causality: The Grignard reagent, in this case, p-tolylmagnesium bromide, acts as a potent nucleophile, attacking one of the carbon atoms of the strained ethylene oxide ring. The subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.

Synthesis_Workflow cluster_grignard Grignard Synthesis p-Tolyl_bromide p-Tolyl bromide Mg_ether Mg, Et₂O p-Tolyl_bromide->Mg_ether Grignard_reagent p-Tolylmagnesium bromide Mg_ether->Grignard_reagent Reaction Nucleophilic Attack Grignard_reagent->Reaction Ethylene_oxide Ethylene Oxide Ethylene_oxide->Reaction Intermediate_alkoxide Intermediate Alkoxide Reaction->Intermediate_alkoxide Acid_workup H₃O⁺ Workup Intermediate_alkoxide->Acid_workup Final_Product This compound Acid_workup->Final_Product

A simplified workflow for the Grignard synthesis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₂O[5]
Molecular Weight 136.19 g/mol [5]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 244-245 °C (lit.)[3][6]
Density 0.978 g/mL at 25 °C (lit.)[3][6]
Refractive Index (n²⁰/D) 1.526 (lit.)[6]
Flash Point 225 °F[3]
Solubility Soluble in ethanol and ether; sparingly soluble in water.
CAS Number 699-02-5[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic absorption bands of the hydroxyl (-OH) group and the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

Experimental Protocol: GC-MS Analysis of this compound

Causality: This protocol provides a general framework for the qualitative and quantitative analysis of this compound. The gas chromatography step separates the analyte from any impurities based on their volatility and interaction with the stationary phase. The mass spectrometry detector then fragments the analyte molecules, producing a unique mass spectrum that serves as a molecular fingerprint for identification and confirmation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • For unknown samples, dissolve a known amount in the chosen solvent to fall within the calibration range.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, which should be consistent with that of the analytical standard.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library or the analytical standard. Key fragments to look for include the molecular ion peak and characteristic fragmentation patterns.

  • Quantify the amount of this compound in unknown samples by constructing a calibration curve from the peak areas of the calibration standards.

Applications in Drug Development

The primary and most well-documented application of this compound in drug development is its use as a key starting material in the synthesis of Zolpidem .[1][2][7][8] Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia.

Zolpidem_Synthesis Start This compound Step1 Oxidation to 4-Methylphenylacetic acid Start->Step1 Intermediate1 4-Methylphenylacetic acid Step1->Intermediate1 Step2 Amidation with Dimethylamine Intermediate1->Step2 Intermediate2 N,N-Dimethyl-2- (4-methylphenyl)acetamide Step2->Intermediate2 Step3 Condensation with 2-amino-5-methylpyridine derivative Intermediate2->Step3 Final Zolpidem Step3->Final

A conceptual pathway illustrating the role of this compound in Zolpidem synthesis.
Biological Activity

While its role as a synthetic intermediate is well-established, some sources suggest that this compound may possess intrinsic biological activities, including promoting bile secretion and offering hepatoprotective effects.[3][6] It is theorized to aid in the transport of fat from the liver.[3][6] However, detailed mechanistic studies and clinical data to substantiate these claims are limited in publicly accessible, peer-reviewed literature. The observed effects could be analogous to the broader physiological impacts of alcohols on liver function and lipid metabolism.[9][10]

Conclusion

This compound is a molecule of significant industrial importance, primarily serving as a cornerstone in the synthesis of the widely used hypnotic drug, Zolpidem. Its synthesis is achievable through various established organic chemistry routes, allowing for its production on a scale commensurate with pharmaceutical demand. While intriguing preliminary reports suggest potential intrinsic biological activities, its primary value to the scientific and drug development communities currently lies in its role as a critical building block for complex therapeutic agents. Further research into its pharmacological profile may yet unveil new applications for this versatile compound.

References

  • Rajendiran C., et al. A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. 2016, 8(4):1162-1166.
  • Google Patents. US20070027180A1 - Process for preparing zolpidem.
  • ResearchGate.
  • Google Patents.
  • Quick Company. "Process For The Synthesis Of Zolpidem". [Link]
  • ChemBK. This compound. [Link]
  • PubMed. Fragrance material review on 2-(4-methylphenoxy)ethanol. [Link]
  • PubMed.
  • Wikipedia. Pharmacology of ethanol. [Link]
  • PubMed Central.
  • PubMed.
  • MDPI. Pathophysiological Aspects of Alcohol Metabolism in the Liver. [Link]
  • Agilent. Quantitation and Confirmation of Blood Ethanol Content using a New GC/FID/MS Blood Alcohol Analyzer. [Link]
  • PubMed. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. [Link]
  • LookChem. This compound. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 4-Methylphenethyl alcohol (4-MPEA). While direct experimental and computational studies on 4-MPEA are limited, this document synthesizes foundational knowledge from its parent compound, phenethyl alcohol, to predict and understand its structural nuances. We delve into the critical role of intramolecular forces, particularly the OH•••π hydrogen bond, in dictating the preferred conformations. This guide outlines state-of-the-art experimental and computational methodologies, including rotational spectroscopy, matrix-isolation FTIR spectroscopy, and density functional theory (DFT) calculations, that are pivotal for the detailed characterization of 4-MPEA's conformers and the energy barriers between them. The insights presented herein are crucial for professionals in drug development and materials science where molecular conformation directly impacts biological activity and material properties.

Introduction: The Significance of Conformational Isomerism in 4-Methylphenethyl Alcohol

4-Methylphenethyl alcohol (4-MPEA), a derivative of phenethyl alcohol, is a molecule of interest in various chemical and pharmaceutical contexts. Its molecular structure, characterized by a p-tolyl group attached to an ethanol moiety, allows for significant conformational flexibility. The spatial arrangement of the hydroxyl group relative to the aromatic ring is not fixed and can adopt several low-energy conformations. These different spatial arrangements, or conformers, can exhibit distinct physical, chemical, and biological properties.

The seemingly subtle variation in the three-dimensional structure can have profound implications. In drug design, for instance, the specific conformation of a molecule can determine its binding affinity to a biological target. Therefore, a thorough understanding of the conformational landscape of 4-MPEA is a prerequisite for its rational application in medicinal chemistry and materials science.

This guide will explore the key structural features of 4-MPEA, predict its stable conformers based on data from analogous compounds, and detail the advanced analytical techniques required for their experimental and theoretical elucidation.

Molecular Structure and Key Dihedral Angles

The core structure of 4-Methylphenethyl alcohol consists of a benzene ring substituted with a methyl group at the para position and an ethyl alcohol chain. The conformational flexibility of 4-MPEA is primarily governed by the rotation around two key single bonds, as depicted by the dihedral angles τ1 (Cα-Cβ-C1-C2) and τ2 (O-Cα-Cβ-C1).

  • τ1 (Cα-Cβ-C1-C2): Defines the orientation of the ethyl group relative to the phenyl ring.

  • τ2 (O-Cα-Cβ-C1): Defines the orientation of the hydroxyl group.

The interplay of steric hindrance and intramolecular interactions dictates the potential energy surface as a function of these dihedral angles, leading to distinct energy minima corresponding to stable conformers.

The Conformational Landscape: Gauche vs. Anti Conformers

Based on extensive studies of the parent molecule, phenethyl alcohol, 4-MPEA is expected to exist primarily in two types of conformations: gauche and anti (or trans).[1]

  • Gauche Conformer: In this arrangement, the hydroxyl group is oriented towards the phenyl ring. This conformation is significantly stabilized by a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the aromatic ring (OH•••π interaction).[2][3] Computational studies on 2-phenylethanol have predicted the lowest energy structure to be a gauche conformer stabilized by this interaction.[3]

  • Anti (or Trans) Conformer: Here, the hydroxyl group is oriented away from the phenyl ring. While this conformation minimizes steric hindrance between the CH2 groups, it lacks the stabilizing OH•••π interaction.[3] Consequently, for phenethyl alcohol, the planar trans structure is predicted to be significantly higher in energy than the gauche ground state.[3]

The presence of the para-methyl group in 4-MPEA is not expected to fundamentally alter this preference for the gauche conformer, as the methyl group is positioned away from the ethyl alcohol chain and is unlikely to introduce significant steric clashes that would destabilize the gauche arrangement. However, it may subtly influence the electronic properties of the phenyl ring and thus the strength of the OH•••π interaction.

Table 1: Predicted Stable Conformers of 4-Methylphenethyl Alcohol

ConformerDihedral Angle (τ1) ApproximationDihedral Angle (τ2) ApproximationKey Stabilizing/Destabilizing FactorsPredicted Relative Energy
Gauche ~60°~60°Stabilized by OH•••π intramolecular hydrogen bond.Lowest Energy
Anti ~180°~180°Minimal steric hindrance, but lacks OH•••π stabilization.Higher Energy

Experimental Methodologies for Conformational Analysis

The definitive characterization of the conformers of 4-MPEA requires sophisticated experimental techniques capable of distinguishing between subtle structural differences.

Rotational Spectroscopy

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a powerful tool for obtaining high-resolution rotational spectra of molecules in the gas phase.[4] Each conformer of 4-MPEA will have a unique set of rotational constants, leading to a distinct rotational spectrum.

  • Sample Preparation: A dilute mixture of 4-MPEA in a carrier gas (e.g., Neon or Argon) is prepared.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, populating only the lowest energy conformers.

  • Microwave Excitation: A short, high-power microwave pulse (a "chirp") covering a broad frequency range is used to excite the rotational transitions of all populated conformers simultaneously.

  • Free Induction Decay (FID) Detection: The subsequent free induction decay of the coherently rotating molecules is detected.

  • Fourier Transformation: The FID signal is Fourier transformed to yield the frequency-domain rotational spectrum.

  • Spectral Assignment and Analysis: The observed spectral lines are assigned to specific rotational transitions for each conformer. The rotational constants obtained from the fit provide precise information about the moments of inertia and, consequently, the geometry of each conformer.

experimental_workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis prep 4-MPEA in Carrier Gas expansion Supersonic Expansion prep->expansion excitation Microwave Chirp Excitation expansion->excitation detection FID Detection excitation->detection fft Fourier Transformation detection->fft assignment Spectral Assignment & Fitting fft->assignment structure Conformer Structure Determination assignment->structure

Caption: Workflow for rotational spectroscopy analysis of 4-MPEA.

Matrix-Isolation FTIR Spectroscopy

Matrix-isolation Fourier-transform infrared (FTIR) spectroscopy is an excellent technique for studying the vibrational spectra of individual conformers.[5][6] By trapping molecules in an inert gas matrix at cryogenic temperatures, intermolecular interactions are minimized, and the narrow bandwidths of the vibrational transitions allow for the resolution of bands from different conformers.

  • Matrix Deposition: A gaseous mixture of 4-MPEA and an inert gas (e.g., Argon or Nitrogen) is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~10 K.

  • FTIR Spectroscopy: The infrared spectrum of the isolated molecules in the matrix is recorded.

  • Conformer Identification: The vibrational frequencies of different conformers will be slightly different, particularly for modes involving the hydroxyl group and the ethyl chain. These differences can be used to identify the presence of multiple conformers.

  • Annealing/Photolysis (Optional): The matrix can be annealed (warmed slightly) to observe if one conformer converts to another, providing information on the energy barriers. Photolysis can also be used to induce conformational changes.

Computational Chemistry: A Predictive and Complementary Tool

Computational chemistry, particularly density functional theory (DFT), is indispensable for predicting the structures, relative energies, and vibrational frequencies of the conformers of 4-MPEA.[3][7] These theoretical predictions are crucial for guiding and interpreting experimental results.

Conformational Search and Optimization

A systematic search of the potential energy surface is performed by rotating the key dihedral angles (τ1 and τ2) to locate all low-energy minima. The geometries of these minima are then fully optimized.

Energy Calculations and Population Analysis

The relative energies of the optimized conformers are calculated, including zero-point vibrational energy corrections. These energies can be used to predict the relative populations of the conformers at a given temperature using the Boltzmann distribution.

Vibrational Frequency Calculations

The harmonic vibrational frequencies for each conformer are calculated. These theoretical spectra can be compared with experimental FTIR data to aid in the assignment of observed vibrational bands to specific conformers.

  • Initial Structure: Build the initial 3D structure of 4-Methylphenethyl alcohol.

  • Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles τ1 (Cα-Cβ-C1-C2) and τ2 (O-Cα-Cβ-C1).

  • Geometry Optimization: Fully optimize the geometries of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p) or aug-cc-pVDZ).[8][9]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and theoretical infrared spectra.

  • Energy Analysis: Calculate the relative electronic and Gibbs free energies of the conformers to determine their relative stabilities.

computational_workflow cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_results Results & Analysis build Build Initial 3D Structure scan Potential Energy Surface Scan build->scan optimize Geometry Optimization scan->optimize frequency Vibrational Frequency Calculation optimize->frequency analysis Energy & Population Analysis frequency->analysis spectra Theoretical Spectra Generation frequency->spectra

Caption: Workflow for computational analysis of 4-MPEA conformers.

Intramolecular Interactions: The Driving Forces of Conformation

The conformational preferences of 4-MPEA are a delicate balance of several intramolecular interactions.

  • OH•••π Hydrogen Bonding: This is the dominant stabilizing interaction in the gauche conformer of phenethyl alcohol and is expected to be so in 4-MPEA as well.[2][3] The electron-donating nature of the para-methyl group may slightly enhance the π-electron density of the ring, potentially strengthening this interaction.

  • Steric Repulsion: Repulsive forces between non-bonded atoms play a crucial role in determining the rotational barriers. The anti conformer minimizes steric repulsion between the CH2 groups.

  • Dipolar Interactions: The orientation of the C-O-H dipole relative to the rest of the molecule influences the overall molecular dipole moment and can contribute to the relative stability of conformers.[3]

Conclusion and Future Directions

While a definitive conformational analysis of 4-Methylphenethyl alcohol awaits dedicated experimental and computational investigation, a robust predictive framework can be established based on the well-studied phenethyl alcohol. The gauche conformer, stabilized by an intramolecular OH•••π hydrogen bond, is anticipated to be the global minimum. The para-methyl group is expected to have a minor electronic influence on this primary stabilizing interaction.

Future research should focus on applying the experimental techniques outlined in this guide, namely rotational spectroscopy and matrix-isolation FTIR, to unequivocally identify and characterize the conformers of 4-MPEA. These experimental findings, in conjunction with high-level computational studies, will provide a complete picture of the conformational landscape, including the energetic barriers to interconversion. Such a detailed understanding is paramount for the rational design of novel pharmaceuticals and functional materials based on the 4-Methylphenethyl alcohol scaffold.

References

  • Varfolomeeva, V. V., & Terentev, A. V. (2015). Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black. RSC Advances, 5(92), 75633-75645. [Link]
  • Furman Chemistry 120. (n.d.). Gauche and Anti Conformers. PBworks. [Link]
  • Goldman, I., & Crisler, R. (1960). Notes - Intramolecular Hydrogen Bonding Involving π-Electrons in Phenethyl Alcohols. The Journal of Organic Chemistry, 25(6), 1083-1084. [Link]
  • Varfolomeeva, V. V., & Terentev, A. V. (2015). Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black. RSC Publishing. [Link]
  • Durig, J. R., et al. (2015). The experimental determination of the torsional barrier and shape for disilane.
  • Zimmerman, P. M., et al. (2013). Computational Investigation of the Pyrolysis Product Selectivity for alpha-Hydroxy Phenethyl Phenyl Ether and Phenethyl Phenyl Ether: Analysis of Substituent Effects and Reactant Conformer Selection.
  • Kovac, F., et al. (2023). A Small Change in Structure, a Big Change in Flexibility. PubMed Central. [Link]
  • Antipin, M. Y., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]
  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment.
  • Rittner, R., & Tormena, C. F. (n.d.).
  • Zehnacker-Rentien, A., et al. (2021). Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols. MDPI. [Link]
  • Lesarri, A., et al. (2019). Rotational Spectroscopy and Conformational Flexibility of 2-Phenylethanethiol: The Dominant SÀ H···π Intramolecular Hydrogen Bond. Chemistry – A European Journal, 25(51), 11953-11960. [Link]
  • Suhm, M. A., et al. (2021). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. MDPI. [Link]
  • NIST. (n.d.). Phenylethyl Alcohol. NIST WebBook. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Phenylethanol. PubChem. [Link]
  • NIST. (n.d.). Phenylethyl Alcohol. NIST WebBook. [Link]
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8. Food and Chemical Toxicology, 188, 114631. [Link]
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  • Scheiner, S., & Seybold, P. G. (2009). Anti and gauche conformers of ethanol, showing atomic labeling used below.
  • Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63-68. [Link]
  • Ducati, L. C., et al. (2011). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories.
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  • Pal, D., et al. (2024). Matrix-isolation FTIR spectroscopic study and quantum chemical calculations of 1:1 adduct of CHCl3 and C2H5OH in N2 matrix.
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  • Naderi, F., et al. (2014). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. [Link]
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Sources

Thermochemical data for 2-(p-Tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 2-(p-Tolyl)ethanol

Abstract

Introduction: The Significance of Thermochemical Data

2-(p-Tolyl)ethanol is an aromatic alcohol with applications in the fragrance industry and as a potential building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties is paramount for the safe, efficient, and scalable handling and use of this compound. Key thermochemical parameters, such as the standard molar enthalpy of formation (


), standard molar enthalpy of vaporization (

), and heat capacity (

), are critical for:
  • Process Safety and Hazard Analysis: Predicting the energy released during chemical reactions or decomposition events is essential for designing safe chemical processes and preventing thermal runaways.

  • Chemical Reactor Design: Accurate enthalpy data allows for the precise calculation of heat loads, enabling the design of effective heating and cooling systems for reactors.

  • Thermodynamic Modeling: This data is fundamental for developing and validating computational models that predict reaction equilibria, kinetics, and phase behavior, thereby accelerating process development and optimization.

  • Purification and Separation Processes: Knowledge of vapor pressure and enthalpy of vaporization is crucial for designing distillation and other separation techniques.

This guide provides the scientific foundation and practical protocols for determining these vital parameters.

Experimental Determination of Thermochemical Properties

The determination of thermochemical data is a precise science that relies on well-established experimental techniques. The following sections detail the authoritative methods for measuring the key energetic properties of 2-(p-Tolyl)ethanol.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation is most accurately determined by measuring the enthalpy of combustion (


) using a static bomb calorimeter. The liquid alcohol is completely combusted in an excess of pure oxygen, and the heat released by the reaction is meticulously measured.

A known mass of the substance is ignited in a sealed, constant-volume container (the "bomb") filled with high-pressure oxygen. The bomb is submerged in a precisely measured quantity of water within a calorimeter. The heat evolved from the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the energy equivalent of the calorimeter system (determined through calibration with a standard substance like benzoic acid), the energy of combustion can be calculated.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 - 1.0 g of high-purity (>99.5%) 2-(p-Tolyl)ethanol into a crucible. Due to its liquid state, the sample should be sealed in a polyethylene ampoule of known mass and combustion energy to prevent pre-ignition volatilization.

    • Attach a fuse wire (typically platinum or nickel-chromium) of known length and mass across the bomb's electrodes so that it is in contact with the sample.

  • Calorimeter Assembly:

    • Place the crucible in the bomb head.

    • Add approximately 1 mL of distilled water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state, which is the standard reference state.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

  • Combustion and Data Acquisition:

    • Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's bucket.

    • Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline (the 'pre-fire' period).

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature of the calorimeter water at regular intervals until it reaches a maximum and then begins to cool (the 'post-fire' period).

  • Post-Experiment Analysis:

    • Vent the bomb and collect the internal washings to analyze for nitric acid (formed from residual nitrogen in the bomb) and unburned carbon, which require energy corrections.

The gross energy of combustion (


) is calculated from the corrected temperature rise. Standard corrections, known as Washburn corrections, are then applied to convert this value to the standard state, yielding the standard internal energy of combustion (

). The standard enthalpy of combustion (

) is then calculated using the following relation:


where


 is the change in the number of moles of gas in the combustion reaction for one mole of the substance. For 2-(p-Tolyl)ethanol (C₉H₁₂O):

C₉H₁₂O(l) + 11.5 O₂(g) → 9 CO₂(g) + 6 H₂O(l)



Finally, the standard molar enthalpy of formation (


) is calculated using Hess's Law:


The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established reference values.

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (


) is a critical parameter that can be derived from the measurement of vapor pressure as a function of temperature. The Knudsen effusion method is a highly reliable technique for substances with low vapor pressures.[1][2][3][4][5]

The Knudsen effusion method is a dynamic gravimetric technique.[1][5] A sample is placed in a sealed cell (the Knudsen cell) containing a small, precisely machined orifice.[1][2][3] This cell is heated to a known temperature under high vacuum. Molecules from the sample effuse through the orifice into the vacuum, and the rate of mass loss is measured over time.[2][3] This mass loss rate is directly proportional to the vapor pressure of the substance at that temperature.

  • Sample Loading: Place a small, accurately weighed sample (1-100 mg) of 2-(p-Tolyl)ethanol into the Knudsen cell.[1]

  • System Setup: Seal the cell, which has an orifice of a known area, and place it within a high-vacuum chamber connected to a highly sensitive microbalance.

  • Isothermal Measurement: Heat the cell to a desired temperature and allow it to stabilize. The system is maintained under high vacuum (e.g., down to 1x10⁻⁷ Torr).[4]

  • Data Collection: Measure the mass of the cell over time. The rate of mass loss should be constant at a stable temperature.

  • Temperature Ramping: Repeat the measurement at several different temperatures to obtain a series of vapor pressure data points.

The vapor pressure (P) is calculated from the rate of mass loss (


) using the Hertz-Knudsen equation:


where:

  • 
     is the area of the orifice.
    
  • 
     is the Clausing factor (a correction for the orifice geometry).
    
  • 
     is the ideal gas constant.
    
  • 
     is the absolute temperature.
    
  • 
     is the molar mass of the substance (136.19  g/mol  for 2-(p-Tolyl)ethanol).[6][7][8]
    

The enthalpy of vaporization is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to


.[1][3]

Tabulated Thermochemical Data

The following tables provide a template for summarizing the experimentally determined thermochemical data for 2-(p-Tolyl)ethanol.

Table 1: Standard Molar Enthalpies at 298.15 K

PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Combustion (liquid)

(l)
To be determinedCombustion Calorimetry
Standard Molar Enthalpy of Formation (liquid)

(l)
To be determinedDerived from

Standard Molar Enthalpy of Vaporization

To be determinedKnudsen Effusion
Standard Molar Enthalpy of Formation (gas)

(g)
To be determinedDerived from above

Note: The gas-phase enthalpy of formation is calculated as:



Table 2: Vapor Pressure Data

Temperature (K)Vapor Pressure (Pa)
T₁P₁
T₂P₂
T₃P₃
......

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes described.

G cluster_combustion Part 1: Enthalpy of Formation cluster_vaporization Part 2: Enthalpy of Vaporization cluster_final Part 3: Derived Data P1 Sample Prep: Weigh & seal liquid C₉H₁₂O in polyethylene ampoule P2 Bomb Assembly: Add water, seal bomb, charge with O₂ P1->P2 P3 Calorimetry: Measure ΔT during combustion P2->P3 P4 Corrections: Apply Washburn corrections for standard state P3->P4 P5 Calculate ΔcHm° (Enthalpy of Combustion) P4->P5 P6 Calculate ΔfHm°(l) (Enthalpy of Formation, liquid) using Hess's Law P5->P6 D1 Calculate ΔfHm°(g) (Enthalpy of Formation, gas) P6->D1 ΔfHm°(l) V1 Sample Prep: Load C₉H₁₂O into Knudsen cell V2 Effusion Measurement: Measure mass loss rate (dm/dt) under vacuum at various T V1->V2 V3 Calculate Vapor Pressure (P) using Hertz-Knudsen Equation V2->V3 V4 Clausius-Clapeyron Plot: Plot ln(P) vs 1/T V3->V4 V5 Calculate ΔlᵍHm° (Enthalpy of Vaporization) from slope V4->V5 V5->D1 ΔlᵍHm°

Caption: Experimental and data analysis workflow for determining thermochemical properties.

Conclusion

This guide outlines the authoritative experimental methodologies for determining the essential thermochemical properties of 2-(p-Tolyl)ethanol. By following these rigorous protocols for combustion calorimetry and vapor pressure measurement, researchers can generate the high-quality, reliable data necessary for ensuring safety, optimizing chemical processes, and advancing research and development in the pharmaceutical and chemical industries. The principles and procedures detailed herein provide a robust framework for the comprehensive thermochemical characterization of this and other valuable chemical compounds.

References

  • DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems.
  • Garland, C. W., et al. (2009). Experiments in Physical Chemistry, Eighth Edition. McGraw-Hill.
  • Wikipedia. (2024). Knudsen cell. [URL: https://en.wikipedia.org/wiki/Knudsen_cell]
  • AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [URL: https://www.azom.com/equipment-details.aspx?EquipID=2223]
  • Ribeiro da Silva, M. A. V., et al. (2005). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/abs/10.1021/je049604j]
  • ChemBK. (2024). 2-(P-TOLYL)ETHANOL - Physico-chemical Properties. [URL: https://www.chembk.com/en/chem/699-02-5]
  • Art of Smart. (n.d.). Enthalpy of Combustion for Alcohols. [URL: https://artofsmart.com.au/hsc-chemistry/hsc-chemical-monitoring-and-management/enthalpy-of-combustion-for-alcohols/]
  • Practical Science. (2023). Enthalpy – Simple calorimetry, Combustions of alcohols. [URL: https://practical-science.co.uk/experiments/enthalpy-simple-calorimetry-combustions-of-alcohols/]
  • Doc Brown's Chemistry. (n.d.). Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes. [URL: https://www.docbrown.info/page07/deltaHcomp2.htm]
  • Save My Exams. (2024). Core Practical: Heat of Combustion of Alcohols (Edexcel GCSE Chemistry): Revision Note. [URL: https://www.savemyexams.
  • Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. [URL: https://scienceready.com.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(p-Tolyl)ethanol 699-02-5. [URL: https://www.tcichemicals.com/JP/ja/p/M2298]
  • Fisher Scientific. (n.d.). 2-(p-Tolyl)ethanol 98.0+%, TCI America™. [URL: https://www.fishersci.com/shop/products/2-p-tolylethanol-98-0-tci-america/M229825G]
  • TCI Chemicals. (n.d.). 2-(p-Tolyl)ethanol | 699-02-5. [URL: https://www.tcichemicals.com/BE/en/p/M2298]
  • Honeywell. (n.d.). Vapor Pressure. [URL: https://www.honeywell.
  • PubChem - NIH. (n.d.). 2-Phenylethanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6054]
  • Lab Pro Inc. (n.d.). 2-(p-Tolyl)ethanol, 25G - M2298-25G. [URL: https://labproinc.com/products/2-p-tolylethanol-25g]

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Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Methylphenyl)ethanol from 4'-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 2-(4-Methylphenyl)ethanol, a valuable intermediate in the pharmaceutical and fragrance industries. We present two robust and well-characterized protocols for the reduction of the readily available starting material, 4'-Methylacetophenone. The first protocol details a classic and highly reliable method utilizing sodium borohydride in an alcoholic solvent, prized for its operational simplicity and mild reaction conditions. The second protocol explores a catalytic transfer hydrogenation approach, offering an alternative that avoids pyrophoric reagents and can be advantageous for larger-scale operations. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, safety considerations, and comparative analysis to aid in methodological selection and successful execution.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and fine chemicals.[1][2][3] Its structure, featuring a substituted aromatic ring and a primary alcohol, allows for diverse subsequent chemical transformations. The reduction of the corresponding ketone, 4'-Methylacetophenone, is the most direct and common synthetic route.[1][2] The choice of reduction methodology is critical and depends on factors such as scale, available equipment, safety infrastructure, and desired purity profile.

This application note provides a comprehensive overview of two distinct and effective methods for this transformation:

  • Sodium Borohydride Reduction: A widely used and dependable method for the reduction of ketones to alcohols.[4][5] Sodium borohydride is a mild reducing agent, which allows for selective reduction of the ketone in the presence of other potentially reducible functional groups.[5]

  • Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol, in the presence of a metal catalyst to effect the reduction.[6][7][8][9] It offers an alternative to high-pressure hydrogenation with molecular hydrogen, mitigating some of the associated hazards.[7]

We will delve into the detailed experimental protocols for each method, followed by a comparative discussion to guide the user in selecting the most appropriate procedure for their specific needs.

Method 1: Sodium Borohydride Reduction of 4'-Methylacetophenone

This protocol outlines the reduction of 4'-Methylacetophenone to this compound using sodium borohydride in ethanol. The reaction is straightforward and generally provides high yields of the desired alcohol.[10]

Underlying Principles

The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][11] Although NaBH₄ is the formal source of hydride, the reaction mechanism involves the transfer of a hydride from the borohydride complex to the ketone. The resulting alkoxide is then protonated during the workup to yield the final alcohol product.[4][11][12] The use of an excess of sodium borohydride ensures the complete conversion of the starting ketone.[10]

Experimental Protocol

Materials:

  • 4'-Methylacetophenone (98%+)

  • Sodium borohydride (98%+)

  • Ethanol (95% or absolute)

  • Hydrochloric acid (3M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.5 g of sodium borohydride in 20 mL of 95% ethanol. Stir until the solid is fully dissolved.[10]

  • In a separate beaker, weigh out 4.0 g of 4'-Methylacetophenone.

  • Prepare an ice bath around the round-bottom flask containing the sodium borohydride solution.

  • Slowly add the 4'-Methylacetophenone dropwise to the stirred borohydride solution. Maintain the reaction temperature between 30-50°C by controlling the rate of addition and utilizing the ice bath as needed.[10] The reaction is exothermic.[10]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes to ensure the reaction goes to completion.[10]

  • Carefully and slowly add approximately 4 mL of 3M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the alkoxide. Caution: Hydrogen gas will be evolved; perform this step in a well-ventilated fume hood.[10]

  • Heat the mixture to boiling on a hot plate until it separates into two distinct layers. This step helps to remove a significant portion of the ethanol solvent.[10]

  • Cool the reaction mixture in an ice bath.

  • Transfer the cooled mixture to a separatory funnel. Add 15 mL of diethyl ether and enough deionized water to dissolve any precipitated salts.[10]

  • Extract the aqueous layer with the diethyl ether. Separate the layers and perform a second extraction of the aqueous layer with another 15 mL portion of diethyl ether.[10]

  • Combine the organic extracts and wash them with an equal volume of deionized water.[10]

  • Dry the combined organic layer over anhydrous sodium sulfate.[10][13]

  • Filter the dried solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.[10]

  • The product can be further purified by vacuum distillation if necessary.

Data Summary
ParameterValue
Starting Material4'-Methylacetophenone
Reducing AgentSodium Borohydride
Solvent95% Ethanol
Reaction Temperature30-50°C (addition), Room Temperature (stirring)
Work-upAcid quench, Liquid-liquid extraction
Expected Yield>90%
Purity (crude)Typically >95% by GC
Safety Considerations
  • Sodium Borohydride: Handle with care. It is a flammable solid and can react violently with water to produce flammable hydrogen gas.[14] Avoid contact with skin and eyes.[15][16][17] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16][17]

  • Hydrogen Gas Evolution: The quenching step with acid generates hydrogen gas, which is highly flammable.[10] Ensure this step is performed in a well-ventilated fume hood, away from any ignition sources.[18]

  • Flammable Solvents: Ethanol and diethyl ether are flammable liquids. Handle them in a fume hood and away from open flames or sparks.

Method 2: Catalytic Transfer Hydrogenation

This protocol describes the reduction of 4'-Methylacetophenone using a catalytic transfer hydrogenation approach with isopropanol as the hydrogen donor and a heterogeneous catalyst. This method avoids the use of hydride reagents and high-pressure hydrogen gas.[7]

Underlying Principles

Catalytic transfer hydrogenation involves the transfer of hydrogen from a donor molecule (in this case, isopropanol) to the substrate (4'-Methylacetophenone) mediated by a catalyst.[8][9] The process is typically performed at elevated temperatures to facilitate the hydrogen transfer. The isopropanol is oxidized to acetone in the process.[8] This method is considered a greener alternative to some classical reduction methods.

Experimental Protocol

Materials:

  • 4'-Methylacetophenone (98%+)

  • Isopropanol (ACS grade)

  • Palladium on carbon (5% Pd/C) or a suitable copper-based catalyst[9]

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and purged with an inert gas like nitrogen.

  • To the flask, add 4'-Methylacetophenone (e.g., 5.0 g) and isopropanol (50 mL).

  • Under a positive flow of inert gas, carefully add the catalyst (e.g., 5% Pd/C, ~2 wt% of the ketone). Caution: Palladium on carbon can be pyrophoric, especially when dry.[18][19] Handle it in an inert atmosphere or as a slurry.

  • Heat the reaction mixture to a gentle reflux (approximately 82°C for isopropanol) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Reaction times can vary depending on the catalyst activity and scale.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The used catalyst may still be pyrophoric.[19] Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[19]

  • Wash the filter cake with a small amount of isopropanol to recover any residual product.

  • Combine the filtrate and washings.

  • Remove the isopropanol and the acetone byproduct by rotary evaporation.

  • The resulting crude this compound can be purified by vacuum distillation.

Data Summary
ParameterValue
Starting Material4'-Methylacetophenone
Hydrogen DonorIsopropanol
Catalyst5% Palladium on Carbon (or similar)
Reaction TemperatureReflux (~82°C)
Work-upFiltration, Solvent evaporation
Expected Yield85-95%
Purity (crude)>90% by GC
Safety Considerations
  • Catalyst Handling: Palladium on carbon is flammable and can ignite solvents.[19] Handle it with care, preferably under an inert atmosphere, and never add it to a hot solvent.[18] Used catalyst remains hazardous and should be quenched carefully with water.[19]

  • Flammable Solvents: Isopropanol is a flammable liquid. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Pressure Build-up: Although not a high-pressure reaction, heating a closed system can lead to pressure build-up. Ensure the reaction is performed in a system open to an inert gas line or with a proper pressure relief device.

Workflow Visualizations
Method 1: Sodium Borohydride Reduction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation prep1 Dissolve NaBH4 in Ethanol prep2 Cool solution in ice bath prep1->prep2 react1 Add 4'-Methylacetophenone dropwise prep2->react1 Start Reaction react2 Stir at room temperature react1->react2 workup1 Quench with 3M HCl react2->workup1 Begin Work-up workup2 Heat to separate layers workup1->workup2 workup3 Extract with Diethyl Ether workup2->workup3 workup4 Dry organic layer (Na2SO4) workup3->workup4 iso1 Filter workup4->iso1 Proceed to Isolation iso2 Evaporate solvent iso1->iso2 iso3 Obtain crude product iso2->iso3 cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation setup1 Combine Ketone and Isopropanol setup2 Purge with Inert Gas setup1->setup2 setup3 Add Catalyst setup2->setup3 react1 Heat to Reflux setup3->react1 Start Reaction react2 Monitor by TLC/GC react1->react2 workup1 Cool to Room Temperature react2->workup1 Reaction Complete workup2 Filter off Catalyst workup1->workup2 workup3 Evaporate Solvent workup2->workup3 workup4 Obtain Crude Product workup3->workup4

Caption: Workflow for Catalytic Transfer Hydrogenation.

Discussion and Method Comparison

Both protocols presented are effective for the synthesis of this compound from 4'-Methylacetophenone. The choice between them will depend on the specific requirements of the laboratory and the scale of the synthesis.

Sodium Borohydride Reduction is often favored for its simplicity, mild conditions, and the use of a relatively inexpensive reducing agent. The reaction is typically fast at room temperature and does not require specialized equipment. However, the work-up can be more involved due to the need to quench the excess borohydride and perform a liquid-liquid extraction. The generation of hydrogen gas during the quench also necessitates careful handling in a well-ventilated area.

Catalytic Transfer Hydrogenation offers a compelling alternative, particularly for those wishing to avoid hydride reagents and their associated quenching procedures. The work-up is simpler, primarily involving filtration to remove the catalyst. This method is also more amenable to scale-up. The main considerations for this method are the cost and handling of the catalyst. Pyrophoric catalysts require careful handling under an inert atmosphere to prevent fires. [18][19]

Feature Sodium Borohydride Reduction Catalytic Transfer Hydrogenation
Reagent Handling Requires careful handling of flammable solid and quenching of excess reagent. Requires careful handling of potentially pyrophoric catalyst.
Reaction Conditions Mild (room temperature). Elevated temperature (reflux).
Equipment Standard laboratory glassware. Standard laboratory glassware with heating capabilities.
Work-up More involved (quench, extraction). Simpler (filtration).
Safety Hydrogen gas evolution during quench. Handling of pyrophoric catalyst.

| Scale-up | Can be challenging due to exotherm and gas evolution. | More readily scalable. |

Conclusion

This application note has provided two detailed and reliable protocols for the synthesis of this compound from 4'-Methylacetophenone. The sodium borohydride reduction offers a classic, straightforward approach suitable for smaller scales, while catalytic transfer hydrogenation provides a valuable alternative with a simpler work-up, especially for larger quantities. By understanding the principles, procedures, and safety considerations outlined herein, researchers can confidently select and execute the most appropriate method for their synthetic goals.

References
  • Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Vertex AI Search. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • ESPI Metals. (2007, October). Sodium Borohydride.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • ResearchGate. (n.d.). The results of catalytic transfer hydrogenation reactions of acetophenone.
  • ACS Publications. (n.d.). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • NJ.gov. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Amar Equipment Blog. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit?.
  • MDPI. (2020, February 1). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.
  • ACS Publications. (2022, April 13). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research.
  • RSC Publishing. (2021, September 14). A phosphine-free Mn(I)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction.
  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • ResearchGate. (n.d.). Scheme 3. Sodium Borohydride Reduction of Acetophenone.
  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
  • Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones.
  • University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • ChemicalBook. (2025, December 17). This compound | 699-02-5.
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Fisher Scientific. (n.d.). This compound, 99%.
  • Alfa Chemistry. (n.d.). Acylation Reaction - Synthesis of p-Methylacetophenone.
  • ChemBK. (2024, April 9). This compound.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • PrepChem.com. (n.d.). Synthesis of 4-methylacetophenone.
  • ChemicalBook. (n.d.). 4'-Methylacetophenone synthesis.
  • ChemicalBook. (n.d.). This compound CAS#: 699-02-5.
  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride.
  • MDPI. (2025, January 4). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors.
  • Thermo Fisher Scientific. (n.d.). This compound, 99% 5 g.
  • CONICET. (2005, August 18). Study of the racemic and enantioselective hydrogenation of acetophenone and 3,4-dimethoxyacetophenone using platinum.
  • Carl ROTH. (n.d.). This compound, 25 g.
  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
  • Google Patents. (n.d.). US5004845A - Hydrogenation of aldehydes.
  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.

Sources

Application Note & Protocol: Selective Reduction of 4-Methylphenylacetic Acid to 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chemical reduction of 4-methylphenylacetic acid to its corresponding primary alcohol, 2-(4-methylphenyl)ethanol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and other fine chemicals. We will explore two robust and widely adopted methods: reduction using Lithium Aluminum Hydride (LAH) and a more chemoselective approach using Borane (BH₃). This guide delves into the mechanistic underpinnings of each method, provides detailed, step-by-step laboratory protocols, and emphasizes critical safety procedures. The information is structured to provide both theoretical understanding and practical, actionable guidance for laboratory execution.

Introduction: The Significance of the Transformation

The conversion of a carboxylic acid to a primary alcohol is a cornerstone of synthetic organic chemistry. 4-Methylphenylacetic acid is a readily available starting material, and its reduction product, this compound, serves as a valuable building block in the synthesis of more complex molecules.[1] The choice of reducing agent is paramount and is dictated by the overall chemical architecture of the starting material, specifically the presence of other reducible functional groups. This guide will focus on two of the most effective reagents for this purpose, Lithium Aluminum Hydride and Borane, highlighting their respective advantages and disadvantages.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[2][3] Its high reactivity necessitates careful handling and strict adherence to safety protocols.[4][5]

Mechanistic Rationale

The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride from LAH in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas.[6] Subsequently, the carboxylate is reduced to an aldehyde, which is then rapidly reduced further to the primary alcohol.[7] The aldehyde is not isolated as it is more reactive than the starting carboxylic acid.[3]

Diagram 1: Proposed Mechanism of LAH Reduction of a Carboxylic Acid

LAH_Reduction_Mechanism Start R-COOH (4-Methylphenylacetic Acid) Intermediate1 R-COO⁻Li⁺ + H₂ + AlH₃ (Lithium Carboxylate) Start->Intermediate1 + LiAlH₄ LAH1 LiAlH₄ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Hydride Attack Aldehyde R-CHO (Aldehyde Intermediate) (Not Isolated) Intermediate2->Aldehyde Elimination of 'O-AlH₂' Alkoxide R-CH₂O⁻Li⁺ (Lithium Alkoxide) Aldehyde->Alkoxide + LiAlH₄ LAH2 LiAlH₄ Product R-CH₂OH (this compound) Alkoxide->Product Protonation Workup H₃O⁺ (Aqueous Workup) LAH_Workflow Start Setup Flame-Dried Glassware under Nitrogen Step1 Add LAH to Anhydrous Solvent Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Slowly Add 4-Methylphenylacetic Acid Solution Step2->Step3 Step4 Warm to RT and Reflux Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Cool to 0°C Step5->Step6 Reaction Complete Step7 Quench Sequentially with H₂O, 15% NaOH, H₂O (Fieser Work-up) Step6->Step7 Step8 Filter through Celite® Step7->Step8 Step9 Concentrate Filtrate Step8->Step9 Product Crude this compound Step9->Product

Sources

Laboratory Preparation of 4-Methylphenethyl Alcohol: A Detailed Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 4-Methylphenethyl alcohol. The selected synthetic route involves the reduction of 4-methylphenylacetic acid using lithium aluminum hydride (LAH), a potent and versatile reducing agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction and Significance

4-Methylphenethyl alcohol is a valuable organic compound utilized as an intermediate in the synthesis of pharmaceuticals and as a component in the fragrance industry. Its structure, featuring a substituted aromatic ring and a primary alcohol functional group, makes it a versatile building block for more complex molecules. Accurate and efficient laboratory preparation is crucial for research and development activities that rely on this key intermediate.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While several reagents can accomplish this, lithium aluminum hydride (LiAlH₄ or LAH) is often the reagent of choice due to its high reactivity and efficacy.[1][2][3] This guide will focus on the LAH-mediated reduction of 4-methylphenylacetic acid, a commercially available starting material.

Synthetic Strategy and Mechanistic Overview

The conversion of 4-methylphenylacetic acid to 4-Methylphenethyl alcohol is a two-stage reduction process that is accomplished in a single reaction sequence with LAH.[2]

Overall Reaction:

CH₃C₆H₄CH₂COOH + LiAlH₄ → CH₃C₆H₄CH₂CH₂OH

The reaction proceeds through the initial deprotonation of the carboxylic acid by the hydride, followed by the reduction of the resulting carboxylate salt to an aldehyde intermediate. This aldehyde is immediately further reduced to the primary alcohol.[2] Due to the high reactivity of LAH towards aldehydes, it is not possible to isolate the aldehyde intermediate in this reaction.[2]

Diagram: Reaction Mechanism

LAH Reduction of a Carboxylic Acid cluster_0 Deprotonation cluster_1 First Reduction cluster_2 Aldehyde Formation (transient) cluster_3 Second Reduction cluster_4 Workup Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Li⁺ Carboxylic_Acid->Carboxylate H2 H₂ Carboxylic_Acid->H2 LAH_1 LiAlH₄ LAH_1->Carboxylate LAH_1->H2 AlH3 AlH₃ LAH_1->AlH3 Carboxylate_2 R-COO⁻ Li⁺ Intermediate_1 R-CH(O⁻)OAlH₂ Carboxylate_2->Intermediate_1 Hydride attack AlH3_2 AlH₃ AlH3_2->Intermediate_1 Intermediate_1_2 R-CH(O⁻)OAlH₂ Aldehyde R-CHO Intermediate_1_2->Aldehyde Elimination Aldehyde_2 R-CHO Alkoxide R-CH₂O⁻ Li⁺ Aldehyde_2->Alkoxide Hydride attack LAH_2 LiAlH₄ LAH_2->Alkoxide Alkoxide_2 R-CH₂O⁻ Li⁺ Alcohol R-CH₂OH Alkoxide_2->Alcohol Protonation H2O H₂O H2O->Alcohol

Caption: Mechanism of LAH reduction of a carboxylic acid.

Safety Precautions and Reagent Handling

WARNING: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[4] Improper handling can lead to fire and explosions.[5] A thorough risk assessment must be conducted before commencing any work.[4]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves are mandatory.[4][6]

  • Inert Atmosphere: All manipulations of LAH must be performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Anhydrous Conditions: All glassware must be oven-dried and cooled under a stream of inert gas. Anhydrous solvents are essential for this reaction.[7]

  • Quenching: The quenching of excess LAH is a highly exothermic process that generates hydrogen gas. It must be performed with extreme caution at low temperatures.[6][8]

  • Spill Cleanup: In case of a spill, do not use water. Smother the spill with dry sand or a Class D fire extinguisher.

Experimental Protocol

This protocol is for the synthesis of 4-Methylphenethyl alcohol on a 10 mmol scale.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Methylphenylacetic acid150.171.50 g10.0Ensure it is dry.
Lithium aluminum hydride (LAH)37.950.76 g20.0Handle under inert atmosphere.
Anhydrous diethyl ether (Et₂O)74.12100 mL-Distilled from sodium/benzophenone.
Deionized Water18.02~20 mL-For workup.
15% (w/v) Sodium hydroxide soln.40.00~1 mL-For workup.
Anhydrous magnesium sulfate120.37As needed-For drying.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) inlet and outlet (bubbler)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

Reaction Setup and Procedure
Diagram: Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dry glassware under vacuum B Assemble 3-neck flask with condenser, dropping funnel, and N₂ inlet A->B C Charge flask with LAH and anhydrous Et₂O under N₂ B->C D Cool LAH suspension to 0°C C->D F Add acid solution dropwise to LAH suspension via dropping funnel D->F E Dissolve 4-methylphenylacetic acid in anhydrous Et₂O E->F G Stir at 0°C for 30 min, then at room temperature for 2h F->G H Monitor reaction by TLC G->H I Cool reaction mixture to 0°C H->I J Quench sequentially with H₂O, 15% NaOH, and H₂O (Fieser method) I->J K Stir until a white precipitate forms J->K L Filter off aluminum salts K->L M Extract aqueous layer with Et₂O L->M N Combine organic layers, dry with MgSO₄, and filter M->N O Concentrate filtrate via rotary evaporation N->O P Purify crude product by vacuum distillation O->P Q Characterize product (NMR, IR, GC-MS) P->Q

Caption: Workflow for the synthesis of 4-Methylphenethyl alcohol.

  • Preparation: Under an inert atmosphere, add the lithium aluminum hydride (0.76 g, 20.0 mmol) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Add 50 mL of anhydrous diethyl ether to the flask.

  • Addition of Substrate: Dissolve the 4-methylphenylacetic acid (1.50 g, 10.0 mmol) in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Reaction: Cool the LAH suspension in the flask to 0 °C using an ice-water bath. With vigorous stirring, add the 4-methylphenylacetic acid solution dropwise from the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C. Hydrogen gas will be evolved during the addition.[1]

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.

  • Workup (Fieser Method): Cool the reaction mixture back down to 0 °C in an ice-water bath.[8][9] The following additions must be done slowly and dropwise with vigorous stirring to control the exothermic reaction and hydrogen evolution.[4][10]

    • Slowly add 0.8 mL of deionized water.

    • Slowly add 0.8 mL of 15% aqueous sodium hydroxide solution.

    • Slowly add 2.4 mL of deionized water.

  • Isolation: Remove the ice bath and stir the mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[11] Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.[9]

  • Extraction: Filter the mixture through a pad of Celite® or a fritted glass funnel, and wash the white solid thoroughly with several portions of diethyl ether. Combine the filtrate and the washes. Transfer the combined organic layers to a separatory funnel and wash with brine. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 4-Methylphenethyl alcohol as a colorless oil. The boiling point of the product is approximately 244-245 °C at atmospheric pressure.[12] Distillation is a standard and effective method for purifying alcohols.[13][14][15]

Characterization of 4-Methylphenethyl Alcohol

The identity and purity of the synthesized 4-Methylphenethyl alcohol should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The expected signals are a singlet for the methyl protons (~2.3 ppm), a triplet for the methylene protons adjacent to the aromatic ring (~2.8 ppm), a triplet for the methylene protons adjacent to the hydroxyl group (~3.8 ppm), a singlet for the hydroxyl proton (variable), and multiplets for the aromatic protons (~7.1 ppm).[16]

  • ¹³C NMR (CDCl₃): Expected aromatic and aliphatic carbon signals.[17]

  • IR Spectroscopy (neat): A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-H and C=C stretching frequencies for the aromatic and aliphatic portions of the molecule.[12][18]

Conclusion

The reduction of 4-methylphenylacetic acid with lithium aluminum hydride provides a reliable and efficient method for the laboratory synthesis of 4-Methylphenethyl alcohol. Adherence to strict safety protocols, particularly concerning the handling of LAH and the quenching procedure, is paramount for a safe and successful outcome. The detailed protocol and characterization data provided herein serve as a comprehensive guide for researchers requiring this important chemical intermediate.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • How to handle lithium aluminum hydride? - Knowledge - Bloom Tech. [Link]
  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]
  • Workup: Aluminum Hydride Reduction. Department of Chemistry: University of Rochester. [Link]
  • Lithium Aluminum Hydride (LiAlH4)
  • Ethanol production, purification, and analysis techniques: a review.
  • DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2. YouTube. [Link]
  • Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. [Link]
  • The art of alcohol distill
  • Benzeneethanol, 4-methyl-. NIST WebBook. [Link]
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  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Ethanol purific
  • 4-Methyl-phenethyl alcohol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
  • Reductions of Carboxylic Acid Deriv
  • 4-Methyl-phenethyl alcohol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]
  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. [Link]
  • reduction of carboxylic acids. Chemguide. [Link]
  • 4-Methoxyphenethyl alcohol. PubChem. [Link]
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • 7 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
  • Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Form

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Application Note: High-Purity 2-(p-Tolyl)ethanol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the purification of 2-(p-Tolyl)ethanol, a key aromatic alcohol intermediate in pharmaceutical and fragrance synthesis. Due to its high boiling point at atmospheric pressure, purification by conventional distillation is inefficient and can lead to thermal degradation. This application note details an optimized vacuum distillation protocol designed for researchers and drug development professionals. We will explore the physicochemical rationale for this technique, provide a detailed, step-by-step experimental procedure, and offer insights into process control and troubleshooting to ensure the consistent attainment of high-purity (>99.5%) 2-(p-Tolyl)ethanol.

Introduction: The Rationale for Vacuum Distillation

2-(p-Tolyl)ethanol, also known as 4-Methylphenethyl Alcohol, is a valuable building block in organic synthesis.[1][2] The efficacy and safety of subsequent products often depend on the purity of this starting material. Synthesized 2-(p-Tolyl)ethanol can contain various impurities, including unreacted starting materials (e.g., 4-methylacetophenone), solvents, and side-reaction products.

The primary challenge in purifying this compound lies in its high boiling point. Distillation at atmospheric pressure requires temperatures that can cause decomposition, oxidation, or polymerization, leading to yield loss and the introduction of new impurities. Vacuum distillation is the superior method as it lowers the boiling point of the liquid, allowing for efficient vaporization at significantly lower temperatures. This principle is governed by the Clausius-Clapeyron relation, which describes the exponential relationship between vapor pressure and temperature. By reducing the system pressure, the temperature required to achieve a vapor pressure equal to the applied pressure is substantially decreased, thereby preserving the thermal integrity of the molecule.

Physicochemical Data & Safety Profile

A thorough understanding of the material's properties is critical for procedural success and safety.

Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₂O[1][2][3]
Molecular Weight 136.19 g/mol [1][2][3]
Appearance Colorless to pale yellow clear liquid[1][4]
Boiling Point (Atmospheric) 244-245 °C (at 760 mmHg)[5]
Boiling Point (Vacuum) 115 °C (at 15 mmHg / 2.0 kPa) [2][4]
Density ~1.00 g/mL (at 20°C)[3][4]
Flash Point 107 °C[4]
Refractive Index (n20/D) ~1.53[3]
Critical Safety & Handling Precautions

While extensive toxicological data is not available, standard laboratory precautions are mandatory.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling and distillation procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[4][6]

  • Vacuum Hazard: Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or star fractures before use. Use a safety shield around the apparatus.

  • Storage: Store 2-(p-Tolyl)ethanol in a tightly sealed container in a cool, dark place, away from incompatible materials like strong oxidizing agents.[4][6]

  • First Aid: In case of skin contact, rinse with water.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] If you feel unwell after inhalation or ingestion, seek medical advice.[4]

Materials & Equipment

Chemicals & Consumables:

  • Crude 2-(p-Tolyl)ethanol (>98.0% purity for optimal results)[1][3]

  • Boiling chips or a PTFE-coated magnetic stir bar

  • High-vacuum silicone grease

  • Coolant for cold trap (Dry ice/acetone slurry or liquid nitrogen)

Apparatus:

  • Two-neck round-bottom flask (distilling flask)

  • Heating mantle with integrated magnetic stirrer

  • Claisen distillation head

  • Thermometer (range 0-200 °C) and thermometer adapter

  • Liebig or Vigreux condenser

  • Vacuum adapter with a stopcock

  • Set of single-neck round-bottom flasks (receiving flasks)

  • Laboratory clamps and stands

  • Insulating glass wool and aluminum foil

  • Vacuum pump (two-stage rotary vane pump recommended)

  • Vacuum tubing (thick-walled)

  • Digital vacuum gauge (manometer)

  • Cold trap

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where stable temperature and pressure readings confirm the purity of the collected fraction.

Apparatus Assembly and Preparation
  • Inspect Glassware: Meticulously check all glassware for any defects.

  • Assemble the Distillation Train:

    • Securely clamp the two-neck round-bottom flask in the heating mantle.

    • Place a magnetic stir bar or 2-3 boiling chips into the flask.

    • Lightly grease the ground glass joints of the Claisen head and attach it to the main neck of the flask. The second neck is for the thermometer.

    • Insert the thermometer adapter into the top of the Claisen head. Place the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

    • Attach the condenser to the side-arm of the Claisen head and secure it with a clamp. Connect the cooling water hoses (water in at the bottom, out at the top).

    • Attach the vacuum adapter to the end of the condenser.

    • Connect a receiving flask to the vacuum adapter.

  • Integrate Vacuum System: Connect the vacuum adapter to the cold trap using thick-walled tubing. Connect the cold trap to the vacuum gauge and then to the pump. The gauge should be between the trap and the pump to protect it from corrosive vapors.

  • Charge the Flask: Add the crude 2-(p-Tolyl)ethanol to the distilling flask, filling it to no more than two-thirds of its capacity to prevent bumping.

Distillation Procedure
  • Initiate Cooling: Turn on the cooling water flow to the condenser and fill the cold trap with your chosen coolant (e.g., dry ice/acetone).

  • Evacuate the System: Ensure all joints are secure. Close the stopcock on the vacuum adapter and turn on the vacuum pump. Slowly open the stopcock to evacuate the system. Monitor the pressure on the vacuum gauge until it stabilizes at the target pressure (e.g., ~15 mmHg).

  • Begin Heating: Turn on the magnetic stirrer to ensure smooth boiling. Begin to gently heat the distilling flask with the heating mantle.

  • Collect Fractions:

    • Forerun (First Fraction): Observe the mixture for initial boiling. The first condensate to appear will be low-boiling impurities (e.g., residual solvents). The vapor temperature will be low and may fluctuate. Collect this fraction in the first receiving flask and set it aside.

    • Main Fraction (Product): As heating continues, the vapor temperature will rise and then stabilize. For 2-(p-Tolyl)ethanol at 15 mmHg, this temperature should hold steady at approximately 115 °C.[2] Once the temperature is stable, switch to a clean receiving flask. This is your pure product. Collect the distillate as long as the temperature and pressure remain constant.

    • Residue: If the temperature begins to drop despite increased heating, it indicates the product has distilled. If it rises sharply, higher-boiling impurities are beginning to distill. At this point, stop the distillation. The dark, viscous material remaining in the distilling flask is the residue.

  • System Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the system to cool for 15-20 minutes under vacuum.

    • Slowly and carefully vent the system by opening the stopcock on the vacuum adapter. Never vent a hot system rapidly as the thermal shock can crack the flask.

    • Once at atmospheric pressure, turn off the vacuum pump.

    • Turn off the condenser water.

    • Disassemble the cooled apparatus.

Workflow Visualization & Data Summary

Vacuum Distillation Workflow

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_shutdown Shutdown Phase A 1. Assemble & Leak-Check Apparatus B 2. Charge Flask with Crude Product A->B C 3. Start Condenser & Cool Trap B->C D 4. Evacuate System to Target Pressure (~15 mmHg) C->D E 5. Begin Stirring & Heating D->E F 6. Collect Forerun (Low-Boiling Impurities) E->F G 7. Collect Main Fraction (Product at Stable Temp ~115°C) F->G H 8. Stop Heating When Temp Fluctuates G->H I 9. Cool System Under Vacuum H->I J 10. Slowly Vent to Atmosphere I->J K 11. Turn Off Pump & Disassemble J->K

Sources

Column chromatography protocol for 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-(4-Methylphenyl)ethanol via Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of this compound using column chromatography. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity sample of the target compound. The methodology is grounded in established chromatographic principles, emphasizing both the practical steps and the scientific rationale behind them.

Introduction: The Rationale for Purification

This compound, also known as 4-methylphenethyl alcohol or 2-(p-tolyl)ethanol, is an aromatic alcohol with applications in various fields, including medicinal chemistry and as a fragrance component.[1][2] Syntheses of this compound, such as the reduction of 4'-methylacetophenone, often yield a crude product contaminated with unreacted starting materials, byproducts, or residual reagents.[1][3] For subsequent applications, particularly in pharmaceutical development, achieving high purity is paramount.

Column chromatography is a versatile and widely used preparative technique for separating and purifying compounds from a mixture.[4] The principle of separation is based on the differential partitioning of the mixture's components between a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent).[5] For a moderately polar compound like this compound, silica gel column chromatography offers an effective and scalable method of purification.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of the target molecule is critical for designing an effective purification strategy. The moderate polarity of this compound, imparted by the hydroxyl (-OH) group balanced by the nonpolar tolyl group, is the key determinant for selecting the chromatographic conditions.

PropertyValueReference
Molecular Formula C₉H₁₂O[3][6]
Molar Mass 136.19 g/mol [3]
Appearance Clear, colorless to light yellow liquid[1][2][6]
Boiling Point 244-245 °C[1][2][3]
Density 0.978 g/mL at 25 °C[1][2][3]
Refractive Index (n20/D) 1.526 - 1.5285[1][3][6]
Polarity Moderately PolarInferred from structure

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to perform analytical Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase (eluent system) for the separation.[4][7] The goal is to find a solvent mixture that effectively separates the target compound from impurities and yields a retention factor (Rf) of approximately 0.2-0.4 for this compound, which is ideal for column chromatography.[8]

Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).[9]

  • TLC Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for the crude mixture and any available standards (e.g., starting material).[10]

  • Spotting: Use a microcapillary tube to spot a small amount of the prepared sample onto the origin. Keep the spot as small as possible (1-2 mm diameter) to ensure good resolution.[5][7]

  • Developing Chamber: Pour a small amount (~0.5 cm depth) of the chosen test eluent into a developing chamber or beaker. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[8]

  • Elution: Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[5] Cover the chamber and allow the solvent to ascend the plate via capillary action.[9]

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[8]

  • Visualization: Visualize the separated spots. Aromatic compounds like this compound are often UV-active and can be seen under a UV lamp (254 nm). Alternatively, use a chemical stain such as potassium permanganate or a vanillin solution, followed by gentle heating.[8]

  • Optimization: Adjust the polarity of the eluent system to achieve the target Rf value.

    • If Rf is too low (spots don't move far): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If Rf is too high (spots run with the solvent front): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

Suggested Starting Eluent Systems:

  • Hexane : Ethyl Acetate (9:1, 4:1, 2:1 v/v)

  • Dichloromethane : Hexane (1:1 v/v)

  • Petroleum Ether : Ethyl Acetate (9:1, 4:1 v/v)

Detailed Protocol for Column Chromatography

This protocol outlines the purification of this compound using standard silica gel flash column chromatography.

Materials and Reagents
  • Equipment:

    • Glass chromatography column with stopcock

    • Clamps and stand

    • Collection vessels (test tubes or Erlenmeyer flasks)

    • Rotary evaporator

    • Beakers and flasks

    • Powder funnel

    • Long glass rod or pipette

  • Reagents:

    • Crude this compound sample

    • Silica Gel (for flash chromatography, 230-400 mesh)[11]

    • Eluent solvents (e.g., HPLC-grade hexane and ethyl acetate) as determined by TLC

    • Sand (acid-washed) or a cotton/glass wool plug[12]

    • Compressed air or nitrogen source (for flash chromatography)

Workflow Diagram

Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Optimal Eluent) Pack 2. Pack Column (Wet or Dry Method) TLC->Pack Informs Eluent Choice Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Packing Method)

The wet packing method is generally preferred as it minimizes the risk of air bubbles and channels in the stationary phase, which can compromise separation efficiency.[12]

  • Secure the Column: Clamp the chromatography column perfectly vertically to a stand. Ensure the stopcock is closed.

  • Add Plug and Sand: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a ~1 cm layer of sand over the plug.[12]

  • Add Solvent: Pour the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1) into the column until it is about one-third full.

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial eluent to the silica gel to create a free-flowing slurry.[13]

  • Pack the Column: Pour the silica slurry into the column using a powder funnel. Gently tap the side of the column continuously to encourage even settling and dislodge any air bubbles.

  • Settle the Packing: Open the stopcock to drain some solvent, collecting it for reuse. As the silica settles, add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[13]

  • Finalize: Once packed, drain the excess solvent until it is just level with the top of the silica. Add a final protective layer of sand (~1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.[12]

Step 2: Sample Loading (Dry Loading Method)

Dry loading is highly recommended for samples that are not readily soluble in the initial eluent, as it often leads to sharper bands and better separation.

  • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-3 times the sample weight of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.

Step 3: Elution and Fraction Collection

  • Add Eluent: Carefully add the mobile phase to the top of the column, opening the stopcock to begin the flow.

  • Apply Pressure (Flash Chromatography): Apply gentle pressure to the top of the column using a regulated source of compressed air or nitrogen to achieve a steady flow rate (a drop rate of several drops per second is typical).

  • Gradient Elution (Recommended): Start with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexane). After eluting non-polar impurities, gradually increase the polarity of the mobile phase (e.g., to 15%, 20%, 25% ethyl acetate in hexane) to elute the moderately polar this compound. This gradient approach provides better resolution and more efficient separation.

  • Collect Fractions: Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL each).

Step 4: Analysis of Fractions and Product Isolation

  • Monitor via TLC: Spot every few fractions onto a TLC plate to determine their composition. A multi-spotter can be used for efficiency.

  • Identify Pure Fractions: Develop the TLC plate in the optimized eluent system. Identify the fractions that contain only the pure target compound (a single spot at the correct Rf).

  • Combine and Evaporate: Combine all the identified pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.

  • Final Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or IR spectroscopy.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Inappropriate eluent system. - Column overloaded with sample. - Column packed unevenly (channels).- Re-optimize eluent with TLC. Use a shallower polarity gradient. - Use a larger column or less sample (silica:sample ratio should be >30:1). - Repack the column carefully, ensuring no air bubbles or cracks.
Compound Won't Elute - Eluent is not polar enough.- Gradually increase the polarity of the eluent system (e.g., add more ethyl acetate or a small amount of methanol).
Cracked or Channeling Column Bed - Silica bed ran dry. - Packing was not allowed to settle properly. - Drastic/rapid solvent changes.- Always keep the solvent level above the silica bed. - Ensure the silica is fully settled before loading the sample. - When running a gradient, increase polarity gradually.
Streaking on TLC of Fractions - Sample is too concentrated on the TLC plate. - Compound is acidic or basic and interacting strongly with silica.- Dilute the fraction before spotting on the TLC plate. - Add a small amount (~0.5%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[7]

References

  • ChemBK. (2024). This compound.
  • Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography?
  • University of Alberta. (n.d.). Column chromatography.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • University of California, Davis. (n.d.). 5. Thin Layer Chromatography.
  • Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

Sources

The Versatile Role of 2-(4-Methylphenyl)ethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of reagents and building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available synthons, 2-(4-Methylphenyl)ethanol, also known as p-methylphenethyl alcohol, emerges as a versatile and valuable compound. This application note provides a comprehensive overview of its utility, detailing its application as a protecting group, a synthetic precursor, and a key component in fragrance chemistry. The protocols and mechanistic insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively incorporate this reagent into their synthetic workflows.

Synthesis of this compound: Foundational Protocols

The accessibility of this compound through straightforward synthetic routes contributes significantly to its widespread use. Two common and reliable methods for its preparation are the reduction of a ketone and the reduction of an ester.

Reduction of 4-Methylacetophenone

A prevalent method for the synthesis of this compound involves the reduction of the commercially available 4-methylacetophenone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.

Reaction Scheme: Reduction of a Ketone

reactant 4-Methylacetophenone product This compound reactant->product reagents reagents NaBH4, Ethanol

Caption: Reduction of 4-methylacetophenone to this compound.

Experimental Protocol: Sodium Borohydride Reduction

  • In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in anhydrous ethanol (10 mL per gram of ketone).

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

ParameterValue
Typical Yield >90%
Purity >98% (by GC-MS)
Reference General procedure adapted from standard organic chemistry laboratory techniques.
Reduction of Methyl p-Tolylacetate

An alternative route involves the reduction of the corresponding ester, methyl p-tolylacetate. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, providing the desired primary alcohol in excellent yield.[1]

Reaction Scheme: Reduction of an Ester

reactant Methyl p-tolylacetate product This compound reactant->product reagents reagents 1. LiAlH4, THF 2. H3O+

Caption: Reduction of methyl p-tolylacetate to this compound.

Experimental Protocol: Lithium Aluminum Hydride Reduction

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve methyl p-tolylacetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol.

  • Purify by flash column chromatography as described in section 1.1.

ParameterValue
Typical Yield >95%
Purity >99% (by GC-MS)
Reference General procedure adapted from established LiAlH₄ reduction protocols.[2]

Application as a Protecting Group for Carboxylic Acids

The protection of carboxylic acids is a common requirement in multi-step organic synthesis to prevent their interference with subsequent reaction steps. The formation of a 2-(4-methylphenyl)ethyl ester provides a robust protecting group that is stable to a range of reaction conditions. While direct literature precedent for this specific protecting group is not abundant, its application can be inferred from the well-established use of analogous substituted ethyl esters, such as 2-(trimethylsilyl)ethyl esters.[3]

The introduction of the 2-(p-tolyl)ethyl protecting group can be achieved through standard esterification methods, such as the Fischer esterification or the Mitsunobu reaction.

Protection of Carboxylic Acids

Fischer Esterification

This acid-catalyzed reaction between a carboxylic acid and an alcohol is a straightforward method for ester formation.[4]

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, combine the carboxylic acid (1.0 eq), this compound (1.5 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.1 eq).

  • Heat the mixture to reflux in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

Mitsunobu Reaction

For more sensitive substrates or when milder conditions are required, the Mitsunobu reaction offers an excellent alternative for esterification.[5] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center if applicable.

Experimental Protocol: Mitsunobu Reaction

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the desired ester.

Deprotection of 2-(p-Tolyl)ethyl Esters

The cleavage of the 2-(p-tolyl)ethyl ester can be accomplished under conditions analogous to those used for similar protecting groups. Base-catalyzed hydrolysis (saponification) is a common method.[6]

Experimental Protocol: Base-Catalyzed Deprotection (Saponification)

  • Dissolve the 2-(p-tolyl)ethyl ester (1.0 eq) in a mixture of methanol or ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-5 eq).

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration or extract the aqueous layer with an organic solvent if the acid is a liquid.

  • Wash, dry, and purify the carboxylic acid as needed.

Workflow for Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection A Carboxylic Acid B 2-(p-Tolyl)ethyl Ester A->B Fischer Esterification or Mitsunobu Reaction C 2-(p-Tolyl)ethyl Ester D Carboxylic Acid C->D Base-Catalyzed Hydrolysis reactant This compound product 2-(4-Methylphenyl)ethyl Tosylate reactant->product reagents reagents p-Toluenesulfonyl chloride, Pyridine or Triethylamine

Caption: Synthesis of 2-(4-methylphenyl)ethyl tosylate.

Experimental Protocol: Tosylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane or pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise. If using dichloromethane, add triethylamine (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-Methylphenyl)ethyl tosylate. [7]

Nucleophilic Substitution Reactions

The resulting tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups at the terminal position.

General Reaction Scheme: Nucleophilic Substitution

reactant 2-(4-Methylphenyl)ethyl Tosylate product Substituted 2-(4-Methylphenyl)ethane reactant->product reagents reagents Nucleophile (e.g., CN-, N3-, RS-)

Caption: Nucleophilic substitution on 2-(4-methylphenyl)ethyl tosylate.

This reactivity opens avenues for the synthesis of a wide range of derivatives, including nitriles, azides, and thioethers, which are valuable intermediates in pharmaceutical and materials science.

Role in Fragrance Synthesis

This compound and its derivatives are important components in the fragrance industry. The parent alcohol possesses a floral, rosy scent. [8]Esterification of the alcohol with various carboxylic acids leads to a diverse palette of fragrances. For instance, reaction with acetic acid yields 2-(p-tolyloxy)ethyl acetate, which is also used as a fragrance ingredient. [4] The synthesis of these fragrance esters can be achieved via Fischer esterification, as detailed in section 2.1, or by reaction with an acid chloride or anhydride in the presence of a base.

Conclusion

This compound is a readily accessible and highly versatile reagent in organic synthesis. Its utility spans from a reliable protecting group for carboxylic acids to a flexible C₂-synthon for the construction of more elaborate molecular frameworks. Furthermore, its inherent fragrance and that of its derivatives underscore its importance in the chemical industry. The protocols and discussions presented in this application note aim to provide a solid foundation for the effective utilization of this valuable compound in a variety of research and development settings.

References

  • "Reduction of methyl acetate by lithium aluminium hydride." Homework.Study.com.
  • "Application of substituted 2-(trimethylsilyl)
  • "Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s.
  • "Carboxyl Protecting Groups." Thieme.
  • "Mitsunobu Reaction." Organic Syntheses.
  • "Reaction progress of 4-ethylacetophenone reduction.
  • "Synthesis of p-toluenesulfonamide." PrepChem.com.
  • "Reduction of Amides with LiAlH4." YouTube.
  • "Recent developments in chemical deprotection of ester functional group.
  • "Fragrance material review on 2-(p-tolyloxy)
  • "this compound, 99%." Fisher Scientific.
  • "this compound CAS#: 699-02-5." ChemicalBook.
  • "Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones." MDPI.
  • "Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters.
  • "THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS." ProQuest.
  • "Amide Reduction Mechanism by LiAlH4." Chemistry Steps.
  • "Fragrance material review on 2-(4-methylphenoxy)ethanol." PubMed.
  • "Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Product Quality Research Institute.
  • "Methyl Esters." Organic Chemistry Portal.
  • "The Vital Role of Ethanol in Pharmaceuticals." Premium Alcohol Supplier.
  • "Alcohols from Carbonyl Compounds: Grignard Reagents." Chemistry LibreTexts.
  • "preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis." Course Hero.
  • "A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl]." Quick Company.
  • "Fragrance material review on 2-p-tolylethanol." PubMed.
  • "Synthesis of odorants in flow and their applications in perfumery." Beilstein Journals.
  • "Ethyl methanesulfon
  • "Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid." Academia.edu.
  • "Reduction of Amides with LiAlH4." YouTube.
  • "Ester to Acid - Common Conditions.
  • "Synthesis of B. 2-(triphenylmethylthio)
  • "Hydrolysis of Esters." University of Calgary.
  • "Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermedi
  • "Fragrance material review on p-tolyl alcohol." PubMed.
  • "Novel pyran derivatives, their preparation and use thereof in perfumery.

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Application Notes and Protocols for 4-Methylphenethyl Alcohol in Perfumery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Methylphenethyl alcohol (CAS No. 699-02-5) as a fragrance ingredient. It details the compound's physicochemical and organoleptic properties, offers step-by-step protocols for its evaluation and incorporation into fragrance formulations, outlines analytical methods for quality control, and discusses stability and safety considerations. The protocols are designed to be self-validating, with a focus on the scientific rationale behind experimental choices.

Introduction and Compound Profile

4-Methylphenethyl alcohol, also known as 2-(p-Tolyl)ethanol, is an aryl alkyl alcohol that serves as a valuable ingredient in the perfumer's palette.[1][2] Structurally, it is a derivative of phenethyl alcohol, a classic floral fragrance molecule, with the addition of a methyl group on the para position of the benzene ring.[3] This seemingly minor structural modification significantly influences its olfactory character, lending it unique nuances that distinguish it from its parent compound. Its primary application lies within the fragrance and cosmetics industries, where it is utilized for its distinct floral aroma.[4][5] This guide will elucidate the technical considerations for its effective and safe use.

Physicochemical Properties

The physical and chemical properties of a fragrance ingredient are critical determinants of its behavior in a formulation, affecting everything from solubility and stability to evaporation rate. The key properties of 4-Methylphenethyl alcohol are summarized below.

PropertyValueSource(s)
CAS Number 699-02-5[6][7]
Molecular Formula C₉H₁₂O[6][7][8]
Molecular Weight 136.19 g/mol [5][6]
Appearance Colorless to light yellow liquid[5][9]
Boiling Point 244-245 °C (lit.)[5][10]
Density 0.978 g/mL at 25 °C (lit.)[10][11]
Refractive Index n20/D 1.526 (lit.)[10][11]
Flash Point 107.0 °C (224.6 °F) - closed cup[3][5][10]
Solubility Soluble in ethanol and organic solvents; slightly soluble in water.[6][9]
Purity Typically >98% (GC)[5][10][12]
Organoleptic Profile

The olfactory character of 4-Methylphenethyl alcohol is predominantly floral.[6] Its scent is often described as a complex floral bouquet with prominent notes of rose, hyacinth, and green nuances.[6] The presence of the methyl group imparts a subtle cresol-like, honeyed sweetness that adds warmth and complexity compared to the cleaner rose character of standard phenethyl alcohol. Its slow evaporation rate makes it a tenacious heart note in a fragrance composition, helping to bridge the transition from the more volatile top notes to the heavy base notes.

Application in Fragrance Formulation

4-Methylphenethyl alcohol is a versatile floral modifier. It is rarely used as the sole floral component but excels at enhancing and adding complexity to rose, hyacinth, and other white floral accords. Its stability and substantive nature make it suitable for a wide range of product applications, from fine fragrances to personal care products. Recommended usage levels can be up to 0.05% in a fragrance concentrate, though this is highly dependent on the desired effect and overall composition.[13]

Protocol 1: Organoleptic Evaluation of Raw Material

Objective: To systematically evaluate the olfactory profile of a new batch of 4-Methylphenethyl alcohol to ensure it meets quality standards before formulation.

Rationale: The human nose is the most sensitive instrument for detecting subtle variations in aroma chemicals that may not be apparent in standard analytical tests.[14] This protocol establishes a standardized method for evaluation. Ethanol is used as the solvent due to its widespread use in perfumery and its relatively neutral odor profile, which allows the character of the material to be assessed without significant interference.[15][16] Evaluation over time is critical to understand the ingredient's evaporation curve and how its character evolves from the initial top notes to the lingering dry-down.

Materials:

  • 4-Methylphenethyl alcohol sample

  • Perfumer's ethanol (95% or SDA 40B)

  • Glass beakers and graduated cylinders

  • Volumetric flasks

  • Pipettes

  • Standard perfumer's smelling strips (blotters)

  • Stopwatch or timer

Procedure:

  • Preparation of a 10% Solution: Prepare a 10% (w/w) solution of 4-Methylphenethyl alcohol in perfumer's ethanol. For example, weigh 1.0 g of the alcohol into a small beaker and add 9.0 g of ethanol. Stir until fully dissolved. Causality: A 10% dilution is standard for many aroma chemicals, as it reduces the intensity to a level that is easier to evaluate without causing olfactory fatigue.

  • Initial Dip: Dip a clean smelling strip approximately 1 cm into the 10% solution. Remove the strip and allow the excess to drip off.

  • Initial Evaluation (Top Note): Immediately after dipping, wave the strip about 5-10 cm from your nose and evaluate the initial impression. Record detailed notes on the character (e.g., floral, green, sweet), intensity, and any off-notes.

  • Timed Evaluations (Heart to Base Notes): Place the smelling strip on a labeled holder. Evaluate the scent again at timed intervals: 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours.

  • Data Recording: At each time point, record detailed olfactory descriptors. Note how the character changes. Does the initial green note fade? Does the honeyed sweetness become more prominent? Compare these notes to a retained standard from a previously approved batch.

Protocol 2: Incorporation into a Model Eau de Toilette Formulation

Objective: To demonstrate the application of 4-Methylphenethyl alcohol within a simple floral fragrance structure.

Rationale: This protocol illustrates how 4-Methylphenethyl alcohol functions as a heart note to support and modify other floral ingredients. The structure follows a classic top-middle-base pyramid. Ethanol acts as the carrier and solvent, allowing the fragrance oils to blend and diffuse upon application.[15][16]

Materials:

  • 4-Methylphenethyl alcohol

  • Other fragrance ingredients (e.g., Phenethyl alcohol, Linalool, Hedione®, Galaxolide®)

  • Perfumer's ethanol (SDA 40B)

  • Glass beaker

  • Digital scale (0.001 g precision)

  • Glass stirring rod

  • Amber glass bottle for storage

Model Formulation (Simple Rose Accord):

IngredientFunctionParts (w/w)
LinaloolTop Note (Fresh, Floral)10
Phenethyl alcoholHeart Note (Clean Rose)30
4-Methylphenethyl alcohol Heart Note (Complex Rose/Hyacinth) 5
Hedione® (Methyl Dihydrojasmonate)Heart Note (Jasmine, Booster)20
Galaxolide® (50% in IPM)Base Note (Musk, Fixative)15
Total Concentrate 80

Procedure:

  • Compounding the Concentrate: In a glass beaker on a digital scale, weigh each ingredient of the concentrate precisely, starting with the most viscous materials.

  • Mixing: Gently stir the mixture with a glass rod until a homogenous solution is formed.

  • Dilution to Eau de Toilette (EDT): Create an EDT at 15% concentration. For a 50 g batch, combine 7.5 g of the fragrance concentrate with 42.5 g of perfumer's ethanol.

  • Maceration: Seal the bottle and allow the mixture to macerate (age) in a cool, dark place for at least 48 hours, and preferably 1-2 weeks.[17] Causality: Maceration allows the fragrance molecules to fully blend and stabilize, often resulting in a smoother, more cohesive scent profile. Any potential reactions, such as acetal formation, can reach equilibrium.[18]

  • Chilling and Filtering (Optional): If natural ingredients were used that might contain waxes, the solution can be chilled to approximately 4°C for 24 hours to precipitate these waxes, followed by filtration to ensure clarity.[17]

  • Final Evaluation: After maceration, evaluate the final fragrance on skin and a smelling strip.

Visualization: Fragrance Development Workflow

The following diagram illustrates the logical flow from raw material assessment to the final fragrance creation.

FragranceDevelopment cluster_0 Phase 1: Raw Material Evaluation cluster_1 Phase 2: Formulation & Development cluster_2 Phase 3: Finalization RM_Sourcing Source Raw Material (4-Methylphenethyl alcohol) QC_Analysis Analytical QC (Protocol 3) RM_Sourcing->QC_Analysis Organoleptic_Eval Organoleptic Evaluation (Protocol 1) QC_Analysis->Organoleptic_Eval Accord_Dev Accord Development Organoleptic_Eval->Accord_Dev Approved Material Formulation Incorporate into Model (Protocol 2) Accord_Dev->Formulation Stability_Test Stability Testing (Protocol 4) Formulation->Stability_Test Final_Eval Final Evaluation (Olfactory & Performance) Stability_Test->Final_Eval Stable Formula Scale_Up Scale-Up & Production Final_Eval->Scale_Up

Sources

Application Notes & Protocols: 2-(p-Tolyl)ethanol in the Flavor Industry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Flavor Division

Introduction: Chemical & Physical Profile

2-(p-Tolyl)ethanol, also known by its synonyms 4-Methylphenethyl Alcohol and 2-(4-Methylphenyl)ethanol, is an aryl alkyl alcohol that serves as a versatile and impactful ingredient in the flavor and fragrance industry.[1][2] Its unique aromatic profile allows for its application across a wide spectrum of flavor systems. As a primary alcohol, its chemical structure contributes to its characteristic scent and stability.[2]

The compound presents as a colorless to light yellow clear liquid and is valued for its high purity in commercial applications, typically exceeding 98% as determined by gas chromatography (GC).[1] A comprehensive understanding of its physical and chemical properties is paramount for its effective use in flavor development and manufacturing.

Table 1: Physicochemical Properties of 2-(p-Tolyl)ethanol

PropertyValueSource(s)
Chemical Formula C₉H₁₂O[1][3][4]
Molecular Weight 136.19 g/mol [1][4][5]
CAS Number 699-02-5[1][4]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 244-245 °C (lit.)[3]
Flash Point 107 °C (225 °F)[3]
Specific Gravity ~0.978 - 1.00 g/mL @ 20-25°C[3]
Refractive Index ~1.525 - 1.529 @ 20°C[3]

Olfactory & Sensory Profile

The primary contribution of 2-(p-Tolyl)ethanol to a flavor system is its distinct aroma. A detailed characterization of its olfactory notes is crucial for the flavorist to predict its behavior and synergy with other components.

  • Primary Notes: The dominant characteristic is a mild, pleasant floral scent, often described with nuances of rose and hyacinth .

  • Secondary Notes: Underlying the primary floralcy are subtle spicy and musty undertones.

  • Taste Contribution: In dilution, it imparts a floral, slightly fruity taste. Its role is primarily aromatic, lifting and adding complexity to the overall flavor profile rather than contributing basic tastes like sweetness or sourness.

The causality of its aroma lies in its molecular structure: the ethanol group provides the polar "head" common to many floral alcohols, while the p-tolyl group (a benzene ring substituted with a methyl group) adds a specific aromatic character that differentiates it from similar molecules like phenethyl alcohol.

Applications in Flavor Systems

2-(p-Tolyl)ethanol is a highly functional ingredient used to build and enhance a variety of flavor profiles. Its stability and floral character make it suitable for a wide range of food and beverage applications.

Key Application Areas:

  • Floral Flavors: It is a foundational component in rose, jasmine, and other delicate floral flavor creations, providing a natural and rounded character.

  • Fruit Flavors: In berry flavors (raspberry, strawberry) and stone fruit flavors (apricot, peach), it introduces a floral lift that enhances the perception of ripeness and authenticity.

  • Honey & Tea Flavors: The spicy and floral notes are highly synergistic with honey and various tea profiles, particularly black and green teas.[6]

  • Dairy & Confectionery: In products like yogurt, ice cream, and hard candies, it can be used at low levels to add a sophisticated aromatic nuance.

Table 2: Recommended Usage Levels in Final Product (ppm)

Food/Beverage CategoryTypical Starting Level (ppm)Maximum Use Level (ppm)
Non-alcoholic Beverages0.55.0
Ice Cream, Frozen Dairy1.07.5
Candy, Confectionery2.010.0
Baked Goods1.58.0
Chewing Gum5.020.0

Note: Levels are illustrative. Optimization is required based on the specific food matrix and desired flavor profile.

Protocol: Flavor Development & Evaluation Workflow

The successful integration of 2-(p-Tolyl)ethanol into a flavor system requires a structured, iterative process of formulation, application, and sensory evaluation. This protocol outlines a self-validating system for flavor development.

Experimental Workflow Diagram

FlavorDevelopmentWorkflow Flavor Development & Evaluation Workflow A 1. Concept & Profile Definition (e.g., 'Floral Raspberry') B 2. Initial Formulation - Select base materials - Add 2-(p-Tolyl)ethanol at starting level A->B C 3. Dilution & Application - Create 1% solution in Propylene Glycol - Dose into target matrix (e.g., beverage) B->C D 4. Sensory Evaluation Panel (Descriptive Analysis) C->D E 5. Data Analysis - Analyze intensity ratings - Review panelist descriptors D->E H Profile Met? E->H F 6. Reformulation Iteration - Adjust 2-(p-Tolyl)ethanol level - Modify other components F->B Iterate G 7. Final Formula Lock H->F No H->G Yes

Caption: Workflow for flavor creation, from concept to final formula.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 1.0% solution of 2-(p-Tolyl)ethanol in a food-grade solvent such as propylene glycol (PG) or ethanol. This allows for precise and homogenous dosing into the flavor base.

    • Causality: Direct addition of the neat material can lead to "hot spots" and inaccurate dosing due to its potency. Dilution ensures even distribution.

  • Base Formulation: Create the foundational flavor blend (e.g., fruity, sweet components) without the target ingredient. This serves as the experimental control.

  • Experimental Dosing: To the base formulation, add the 1.0% stock solution of 2-(p-Tolyl)ethanol to achieve the desired concentration (refer to Table 2). Prepare several variants with incremental concentration changes (e.g., 1 ppm, 3 ppm, 5 ppm).

  • Application in Matrix: Dose the final flavor variants into the intended food or beverage matrix (e.g., sweetened water for beverages, unflavored yogurt for dairy). Always include a control sample containing only the flavor base.

  • Sensory Evaluation: Conduct a descriptive sensory analysis with a trained panel (typically 6-15 panelists).[7][8]

    • Provide panelists with the control and the experimental samples, coded with random three-digit numbers.

    • Ask panelists to rate the intensity of key attributes (e.g., "Floral," "Fruity," "Spicy") on a structured scale (e.g., a 9-point hedonic scale).[7]

    • Use a flavor wheel or a glossary of terms to standardize the vocabulary used by the panel.[9]

  • Analysis and Iteration: Analyze the sensory data to determine if the addition of 2-(p-Tolyl)ethanol achieved the desired aromatic lift without overpowering other notes. Based on the feedback, adjust the concentration in the next iteration until the target profile is achieved.[10]

Protocol: Analytical Quality Control via GC-MS

To ensure consistency, purity, and identity, every incoming batch of 2-(p-Tolyl)ethanol must be validated. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard instrumental method for this purpose.[11]

QC Workflow Diagram

QC_Workflow GC-MS Quality Control Workflow A 1. Sample Receipt (Raw Material Batch) B 2. Sample Preparation (Dilution in Solvent) A->B C 3. GC-MS Injection & Analysis B->C D 4. Data Processing - Peak Integration - Library Search C->D E 5. Specification Check D->E F PASS - Release to Production E->F Purity > 98% & Identity Confirmed G FAIL - Quarantine & Reject E->G Out of Specification

Caption: Standardized workflow for raw material identity and purity verification.

Step-by-Step GC-MS Protocol
  • Standard & Sample Preparation:

    • Standard: Prepare a 1000 ppm solution of a certified reference standard of 2-(p-Tolyl)ethanol in a suitable solvent like methanol or dichloromethane.

    • Sample: Prepare a 1000 ppm solution of the incoming raw material batch in the same solvent.

  • Instrumental Parameters:

    • Causality: The chosen parameters ensure proper volatilization of the analyte, good separation from potential impurities on the column, and clear fragmentation in the mass spectrometer for confident identification.

Table 3: Example GC-MS Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5ms (30m x 0.25mm, 0.25µm) or equivalent
Injection Volume 1 µL (Split mode, 50:1 ratio)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 10 °C/min
MS System Agilent 5977A or equivalent
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Scan Range 35 - 350 m/z
  • Analysis Sequence (Self-Validation):

    • Run a solvent blank to ensure no system contamination.

    • Run the certified reference standard to establish the retention time (RT) and mass spectrum.

    • Run the new batch sample.

  • Data Interpretation & Acceptance Criteria:

    • Identity: The primary peak in the sample chromatogram must have the same retention time (±0.05 min) and a mass spectrum that matches the reference standard and the instrument's spectral library (e.g., NIST) with a match factor >90%.

    • Purity: The area of the 2-(p-Tolyl)ethanol peak, as a percentage of the total integrated peak area, must be ≥98.0%.[1]

    • The material is released for use only if both identity and purity criteria are met.

Regulatory & Safety Overview

  • United States: 2-(p-Tolyl)ethanol is considered Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[12][13][14][15] Its use in food is governed by Good Manufacturing Practices.

  • European Union: In the EU, flavoring substances are assigned an FL-number by the European Food Safety Authority (EFSA) and listed in the Union List of Flavourings.[16][17] Users must ensure compliance with the latest version of Regulation (EC) No 1334/2008.

  • Safety: The material has been reviewed for safety as a fragrance ingredient, which provides toxicological data relevant to its use in flavors.[2][5] Standard industry practices for handling chemicals should be followed, including the use of personal protective equipment.

Storage & Stability

  • Storage: 2-(p-Tolyl)ethanol should be stored in a cool, dark place, away from heat and sources of ignition. Recommended storage is at room temperature, ideally below 15°C.

  • Handling: Use in a well-ventilated area. It is supplied in tightly sealed containers (e.g., aluminum or glass) to prevent oxidation and contamination.

  • Stability: The compound is relatively stable under recommended storage conditions. However, prolonged exposure to air and light can lead to gradual oxidation, potentially altering its olfactory profile. Regular quality control checks are advised for long-term stored material.

References

  • 2-(P-TOLYL)ETHANOL. ChemBK. [Link]
  • Sensory Evaluation Methods For Food And Beverage Products. Food Research Lab. [Link]
  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Medicilon. [Link]
  • How to validate flavorings: aroma testing and sensory evalu
  • TOOLS FOR - Sensory Evalu
  • Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. FlavorSum. [Link]
  • Fragrance material review on 2-p-tolylethanol. PubMed. [Link]
  • p-tolylethanol, CAS registry number 699-02-5.
  • EU withdraws eight flavourings. AGRINFO. [Link]
  • 4-(P-TOLYL)-2-BUTANONE.
  • 2-(P-TOLYL)PROPIONALDEHYDE.
  • GRAS Substances.
  • GRAS Substances (4254-4429).
  • EU Lists of Flavourings. European Commission's Food Safety. [Link]
  • Fragrance material review on 2-(4-methylphenoxy)ethanol. PubMed. [Link]
  • 2-para-cresyl ethanol, 699-02-5. The Good Scents Company. [Link]

Sources

Application Notes and Protocols: 2-(4-Methylphenyl)ethanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Methylphenethyl Scaffold

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel and effective therapeutic agents. 2-(4-Methylphenyl)ethanol, also known as p-methylphenethyl alcohol, emerges as a highly valuable and versatile scaffold. Its structure, featuring a reactive primary alcohol and a lipophilic p-tolyl group, provides a unique combination of functionalities that can be strategically manipulated to construct a diverse array of pharmacologically active molecules. This guide provides an in-depth exploration of the chemical properties, key synthetic transformations, and detailed protocols for the utilization of this compound as a foundational element in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The methodologies presented herein are designed to offer researchers, scientists, and drug development professionals a practical and scientifically rigorous resource for leveraging this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[1][2][3]
Molecular Weight 136.19 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid[1][2][4]
Boiling Point 244-245 °C (lit.)[1][3][4]
Density 0.978 g/mL at 25 °C (lit.)[1][3][4]
Refractive Index n20/D 1.526 (lit.)[1][2][3]
Flash Point 107 °C (225 °F)[2][4]
Solubility Information not readily available in provided search results.
pKa 14.92 ± 0.10 (Predicted)[1][2]

Safety and Handling: this compound should be handled in accordance with good laboratory practices.[5] It is advisable to wear personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area.[5][6] Avoid contact with skin and eyes.[3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Core Synthetic Strategies: Unlocking the Potential of this compound

The synthetic utility of this compound lies in the reactivity of its primary alcohol functional group. This hydroxyl group can be readily transformed into other key functionalities, such as aldehydes, halides, and esters, which serve as versatile intermediates for the construction of more complex molecular architectures. Two primary synthetic pathways are highlighted in this guide:

  • Oxidation to 4-Methylphenylacetaldehyde: The oxidation of the primary alcohol to an aldehyde introduces a highly reactive carbonyl group, which is a cornerstone for carbon-carbon and carbon-nitrogen bond formation through reactions like reductive amination.

  • Conversion to 4-Methylphenethyl Bromide: Transformation of the alcohol into a good leaving group, such as a bromide, facilitates nucleophilic substitution reactions, particularly the N-alkylation of amines, a common strategy in the synthesis of many pharmaceutical agents.

The following diagram illustrates these key transformations:

G cluster_0 Core Building Block cluster_1 Key Intermediates cluster_2 Pharmaceutical Synthesis This compound This compound 4-Methylphenylacetaldehyde 4-Methylphenylacetaldehyde This compound->4-Methylphenylacetaldehyde Oxidation 4-Methylphenethyl Bromide 4-Methylphenethyl Bromide This compound->4-Methylphenethyl Bromide Bromination Reductive Amination Reductive Amination 4-Methylphenylacetaldehyde->Reductive Amination N-Alkylation N-Alkylation 4-Methylphenethyl Bromide->N-Alkylation

Caption: Key synthetic transformations of this compound.

Application Protocol 1: Synthesis of the Antihistamine Tolpropamine via a Two-Step Sequence

This protocol details the synthesis of Tolpropamine, an antihistamine and antipruritic agent, starting from this compound. The synthesis proceeds through the oxidation of the starting material to 4-methylphenylacetaldehyde, followed by a reductive amination with dimethylamine.

Step 1: Oxidation of this compound to 4-Methylphenylacetaldehyde

The oxidation of primary benzylic alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. A variety of methods can be employed; a modern and environmentally conscious approach utilizes sodium nitrite under ball-milling conditions, which is efficient and exhibits broad functional group compatibility.[1]

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Phosphorus Pentoxide (P₂O₅)

  • High-speed ball mill

  • Appropriate solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a suitable ball-milling vessel, combine this compound (1 equivalent), sodium nitrite (NaNO₂, 2 equivalents), and phosphorus pentoxide (P₂O₅, 1 equivalent).

  • Mill the mixture at high speed for the time determined by reaction monitoring (e.g., by TLC or GC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-methylphenylacetaldehyde.

  • Purify the crude product by silica gel column chromatography to yield the pure aldehyde.

Step 2: Reductive Amination of 4-Methylphenylacetaldehyde with Dimethylamine to Yield Tolpropamine

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is frequently employed in the synthesis of pharmaceuticals.[2] This step involves the reaction of the aldehyde intermediate with dimethylamine to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine, Tolpropamine.

Materials:

  • 4-Methylphenylacetaldehyde (from Step 1)

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylphenylacetaldehyde (1 equivalent) in an anhydrous solvent.

  • Add dimethylamine (1.2-1.5 equivalents). If using dimethylamine hydrochloride, a base such as triethylamine (1.5 equivalents) should be added.

  • If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add the reducing agent (1.2-1.5 equivalents) in portions, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude Tolpropamine.

  • Purify the crude product by an appropriate method, such as column chromatography or crystallization, to yield the final product.

The following diagram illustrates the synthetic workflow for Tolpropamine:

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product Start This compound Intermediate 4-Methylphenylacetaldehyde Start->Intermediate Oxidation Product Tolpropamine Intermediate->Product Reductive Amination with Dimethylamine

Caption: Synthetic workflow for Tolpropamine.

Application Protocol 2: Synthesis and Application of 4-Methylphenethyl Bromide for N-Alkylation

This protocol outlines the conversion of this compound to 4-methylphenethyl bromide, a key intermediate for introducing the 4-methylphenethyl moiety into various molecules, particularly through the N-alkylation of amines.

Step 1: Synthesis of 4-Methylphenethyl Bromide

The conversion of an alcohol to an alkyl bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The use of PBr₃ is a common and effective method.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto ice and then slowly add a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-methylphenethyl bromide.

  • Purify the crude product by vacuum distillation to yield the pure alkyl bromide.

Step 2: General Protocol for N-Alkylation of a Primary or Secondary Amine

N-alkylation of amines with alkyl halides is a fundamental reaction in medicinal chemistry for the synthesis of a wide range of pharmaceutical compounds.[1]

Materials:

  • 4-Methylphenethyl bromide (from Step 1)

  • Primary or secondary amine

  • A suitable base (e.g., potassium carbonate, triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), ethanol)

  • Optional: a catalyst such as sodium iodide or potassium iodide

Procedure:

  • In a round-bottom flask, combine the amine (1 equivalent), the base (1.5-2.0 equivalents), and the solvent.

  • If desired, add a catalytic amount of sodium iodide or potassium iodide to facilitate the reaction.

  • Add 4-methylphenethyl bromide (1.1-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-alkylated amine.

  • Purify the crude product by an appropriate method, such as column chromatography or crystallization, to yield the final product.

The following diagram illustrates the N-alkylation workflow:

G Start Primary or Secondary Amine + 4-Methylphenethyl Bromide Reaction Base, Solvent, Heat Start->Reaction Product N-(4-Methylphenethyl)amine Reaction->Product Workup Filtration, Extraction, Purification Product->Workup Final Pure N-Alkylated Product Workup->Final

Caption: General workflow for N-alkylation of amines.

Conclusion

This compound is a readily available and cost-effective building block with significant potential in pharmaceutical synthesis. Its straightforward conversion into key reactive intermediates, such as 4-methylphenylacetaldehyde and 4-methylphenethyl bromide, opens up a wide range of synthetic possibilities for the construction of complex and pharmacologically relevant molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile scaffold in their drug discovery and development endeavors. The presented methodologies, grounded in established chemical principles, are designed to be robust and adaptable, encouraging further innovation in the synthesis of novel therapeutic agents.

References

  • Ghodse, S. M., Gurav, S. M., Chopade, G. R., Patel, A. M., & Akolkar, H. N. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO₃ under ball milling. ResearchGate.
  • Tarasov, A. A., Volkova, J. A., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12061–12117. [Link]
  • ChemBK. (2024, April 9). 2-(P-TOLYL)ETHANOL.

Sources

Application Note: Biocatalytic Synthesis of Chiral 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis

Optically active alcohols are critical chiral building blocks in the pharmaceutical industry, serving as key intermediates for the synthesis of a wide array of therapeutic agents.[1][2] The specific stereochemistry of these molecules is often paramount to their pharmacological activity and safety, making enantioselective synthesis a cornerstone of modern drug development.[3] 2-(4-Methylphenyl)ethanol, a chiral aromatic alcohol, is a valuable synthon for various biologically active compounds. Traditional chemical methods for producing such enantiopure alcohols often rely on expensive chiral catalysts, harsh reaction conditions, or stoichiometric amounts of chiral reagents, which can present economic and environmental challenges.[4]

Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity and regioselectivity under mild, aqueous conditions.[1][5] Enzyme-catalyzed reactions, whether using isolated enzymes or whole microbial cells, adhere to the principles of green chemistry and provide an efficient route to high-purity chiral molecules.[6] This application note provides a detailed guide to two robust biocatalytic strategies for the synthesis of chiral this compound: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.

Strategic Approaches to Chiral this compound Synthesis

Two primary biocatalytic routes are presented, each with distinct advantages. The choice of method often depends on substrate availability, desired enantiomer, and process scalability.

  • Asymmetric Reduction of 4-Methylacetophenone: This is the most direct approach to producing a single enantiomer. It involves the stereoselective reduction of the prochiral ketone, 4-methylacetophenone, to the corresponding chiral alcohol. This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[7][8] These enzymes utilize a hydride donor, typically the cofactor nicotinamide adenine dinucleotide (NADH) or its phosphate ester (NADPH), to reduce the carbonyl group.[6] A key advantage of this method is the theoretical 100% yield of the desired enantiomer.

  • Kinetic Resolution of Racemic this compound: This strategy begins with a racemic mixture of the alcohol. An enzyme, most commonly a lipase, selectively acylates one enantiomer, leaving the other unreacted.[9][10] This difference in reaction rate allows for the separation of the two enantiomers. While the maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%, this method is highly effective when the racemic starting material is readily available and inexpensive.

Part 1: Asymmetric Reduction via Whole-Cell Biocatalysis

Using whole microbial cells as the catalyst is a highly practical and cost-effective approach. The host organism not only provides the necessary reductase enzyme but also contains the cellular machinery for in-situ cofactor regeneration, eliminating the need to add expensive NADH or NADPH to the reaction mixture.[4][11][12] A co-substrate, such as glucose or glycerol, is typically added to fuel the cell's metabolism and drive the regeneration of the hydride donor.[4]

Workflow for Whole-Cell Biocatalytic Reduction

G cluster_prep Phase 1: Biocatalyst Preparation cluster_reaction Phase 2: Bioreduction cluster_analysis Phase 3: Work-up & Analysis P1 Inoculate culture medium with recombinant E. coli expressing a ketoreductase (KRED) P2 Incubate with shaking to grow cell culture P1->P2 P3 Induce KRED expression (e.g., with IPTG) P2->P3 P4 Harvest cells by centrifugation and prepare resting cell suspension P3->P4 R3 Initiate reaction by adding whole-cell biocatalyst P4->R3 R1 Prepare reaction buffer with glucose (co-substrate) R2 Add 4-methylacetophenone (substrate) R1->R2 R2->R3 R4 Incubate at controlled temperature and pH with agitation R3->R4 A1 Extract product with organic solvent (e.g., ethyl acetate) R4->A1 A2 Dry and concentrate the organic phase A1->A2 A3 Analyze conversion and enantiomeric excess (ee) by Chiral HPLC A2->A3

Caption: Workflow for the asymmetric reduction of 4-methylacetophenone.

Protocol 1: Whole-Cell Reduction of 4-Methylacetophenone

This protocol is adapted from methodologies described for the reduction of various prochiral ketones using whole-cell catalysts.[4][13]

1. Biocatalyst Preparation:

  • Prepare a sterile culture medium (e.g., LB broth with appropriate antibiotic) in a shake flask.
  • Inoculate the medium with a suitable microorganism, such as E. coli engineered to overexpress a ketoreductase known to be active on acetophenone derivatives or a wild-type strain like Bacillus cereus.[4]
  • Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • If using an inducible expression system, add the inducer (e.g., IPTG) and continue incubation for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 20-30°C) to allow for protein expression.
  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Wash the cell pellet with a sterile buffer (e.g., 100 mM phosphate buffer, pH 7.0) and centrifuge again.
  • Resuspend the final cell pellet in the same buffer to create a resting cell suspension (e.g., to a final concentration of 50-100 g/L wet cell weight).

2. Asymmetric Bioreduction:

  • In a reaction vessel, combine 100 mM phosphate buffer (pH 7.0), a co-substrate (e.g., 50 mM glucose or 1% v/v glycerol), and the substrate, 4-methylacetophenone (e.g., 10-50 mM). A co-solvent like DMSO (1-2% v/v) may be used to aid substrate solubility.
  • Initiate the reaction by adding the prepared whole-cell suspension.
  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 12-48 hours.
  • Monitor the reaction progress by periodically taking samples and analyzing for substrate depletion and product formation via GC or TLC.

3. Product Extraction and Analysis:

  • Once the reaction has reached completion, saturate the aqueous phase with NaCl.
  • Extract the product, this compound, with an equal volume of an organic solvent such as ethyl acetate (repeat 3 times).
  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
  • Purify the resulting oil by flash column chromatography if necessary.
  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Data Presentation: Expected Results
Biocatalyst SystemSubstrate Conc. (mM)Co-substrateTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
E. coli expressing KRED20Glucose30>99>99 (S)-enantiomer
Bacillus cereus TQ-215Glycerol30~95>99 (R)-enantiomer[4]
Rhodotorula mucilaginosa35Glucose34~90>99 (S)-enantiomer[13]

Part 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust technique that exploits the differential reaction rates of enantiomers with an enzyme. In this case, a lipase is used to selectively acylate one enantiomer of racemic this compound, typically using an acyl donor like vinyl acetate. This process yields one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.

Reaction Pathway for Kinetic Resolution

G Racemate Racemic this compound ((R)- and (S)-alcohol) Lipase Lipase (e.g., Candida antarctica Lipase B) Racemate->Lipase + AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Lipase + Ester (R)-2-(4-methylphenyl)ethyl acetate Lipase->Ester Fast Reaction Alcohol (S)-2-(4-methylphenyl)ethanol (Unreacted) Lipase->Alcohol Slow/No Reaction Separation Separation (e.g., Chromatography) Ester->Separation Alcohol->Separation

Caption: Lipase-catalyzed kinetic resolution of racemic alcohol.

Protocol 2: Lipase-Catalyzed Acylation of Racemic this compound

This protocol is based on established procedures for the kinetic resolution of chiral alcohols using lipases.[10][14]

1. Reaction Setup:

  • To a solution of racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., tert-butyl methyl ether or hexane), add the acyl donor, vinyl acetate (1.5-2.2 equivalents).[10][14]
  • Add the lipase catalyst. Immobilized lipases such as Novozym 435 (Candida antarctica lipase B) or Amano Lipase PS-C II (Pseudomonas cepacia) are highly effective and can be easily removed post-reaction.[14] A typical enzyme loading is 20-40 mg per mmol of substrate.[10]
  • Seal the reaction vessel and place it in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 30-40°C).

2. Monitoring and Work-up:

  • Monitor the reaction progress towards ~50% conversion by taking aliquots and analyzing them by GC or chiral HPLC. The goal of a kinetic resolution is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining starting material.
  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
  • Remove the solvent from the filtrate under reduced pressure.

3. Separation and Analysis:

  • The resulting mixture contains the acylated product (e.g., (R)-2-(4-methylphenyl)ethyl acetate) and the unreacted alcohol (e.g., (S)-2-(4-methylphenyl)ethanol).
  • Separate these two compounds using standard column chromatography on silica gel.
  • Optional: If the acylated enantiomer is the desired product, the acetate group can be easily removed by hydrolysis (e.g., using K₂CO₃ in methanol) to yield the pure alcohol enantiomer.
  • Analyze both the recovered alcohol and the ester for enantiomeric excess using chiral HPLC.

Part 3: Analytical Methodology

Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of the biocatalytic synthesis.

Protocol 3: Chiral HPLC Analysis

1. Sample Preparation:

  • Dilute a small amount of the crude reaction mixture or the purified product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.
  • Chiral Column: A column suitable for separating the enantiomers of the alcohol (e.g., a Daicel Chiralcel OD-H or similar).
  • Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The exact ratio must be optimized to achieve baseline separation of the enantiomers (e.g., 98:2 v/v Hexane:IPA).
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection Wavelength: 210 nm or 254 nm.
  • Injection Volume: 10 µL.
  • Standard: Inject racemic this compound to determine the retention times of the (R) and (S) enantiomers.

3. Calculation of Enantiomeric Excess (ee):

  • Identify the peak areas corresponding to the two enantiomers in the chromatogram.
  • Calculate the ee using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[15]

Conclusion

Biocatalytic methods offer highly efficient, selective, and environmentally benign pathways for the synthesis of chiral this compound. The asymmetric reduction of 4-methylacetophenone using a whole-cell biocatalyst provides a direct route to a single enantiomer with the potential for high yields and excellent enantiopurity. Concurrently, the lipase-catalyzed kinetic resolution of the racemic alcohol is a valuable strategy when the racemic starting material is readily accessible. The protocols detailed in this note provide a comprehensive framework for researchers and drug development professionals to implement these powerful synthetic techniques, paving the way for the sustainable production of valuable pharmaceutical intermediates.

References

  • Yin, J., et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. Bioresources and Bioprocessing, 9(73).
  • Yin, J., et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. PubMed.
  • Yin, J., et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. ResearchGate.
  • Zhang, W., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. MDPI.
  • Dudzik, A., et al. (2019). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. ResearchGate.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Dudzik, A., et al. (2019). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. ResearchGate.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Science of Synthesis.
  • Le, K. A. N., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Ni, Y., et al. (2012). Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols. Chinese Journal of Organic Chemistry.
  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Physics Forums.
  • Patel, R. N. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Serra, I., et al. (2019). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry.
  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Riva, S. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi.
  • Bertucci, C., et al. (2006). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate.
  • de Klerk, A., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Research Portal.
  • Wikipedia. (n.d.). Alcohol dehydrogenase. Wikipedia.
  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it.
  • ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of... ResearchGate.
  • Schepmann, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed.
  • ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. ResearchGate.
  • Gotor-Fernández, V. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC.
  • de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC.
  • Taylor & Francis. (n.d.). Alcohol Dehydrogenase – Knowledge and References. Taylor & Francis.
  • Al-Zuhairi, A. J. (2019). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Semantic Scholar.
  • Edenberg, H. J. (2018). Alcohol Dehydrogenases, Aldehyde Dehydrogenases, and Alcohol Use Disorders: A Critical Review. PubMed.

Sources

Application Note: Quantitative Analysis of 2-(4-Methylphenyl)ethanol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is an aromatic alcohol with the molecular formula C9H12O[1][2]. It is a component of interest in various fields, including fragrance chemistry, synthesis of pharmaceuticals, and as a potential biomarker in metabolic studies. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive platform for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for its analysis, grounded in established analytical principles.

Principle of the Method

This method employs Gas Chromatography (GC) to separate this compound from other components in a sample matrix based on its boiling point and interaction with the GC column's stationary phase. Following separation, the compound enters the Mass Spectrometer (MS), where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the integrated peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: this compound, ≥98.0% purity (GC)[2]

  • Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade)

  • Anhydrous Sodium Sulfate: ACS grade, for drying extracts.

  • Inert Gas: Helium (99.999% purity) for GC carrier gas.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph: Agilent Intuvo 9000 GC, or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B GC/MSD, or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar or intermediate-polar column is recommended. A DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm I.D., 0.25 µm film thickness, provides excellent resolution for aromatic compounds.[3]

Detailed GC-MS Protocol

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with dichloromethane. Transfer to labeled autosampler vials.

Sample Preparation

The choice of sample preparation is highly dependent on the matrix. A general liquid-liquid extraction (LLE) protocol for aqueous samples is described below. For other matrices, techniques like Solid Phase Microextraction (SPME) or headspace analysis may be more appropriate.[4][5][6]

  • Extraction: To 5 mL of the aqueous sample in a separatory funnel, add 2 g of sodium chloride to increase the ionic strength.

  • Add 5 mL of dichloromethane to the funnel.

  • Shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to fully separate and drain the lower organic layer into a clean glass vial.[7]

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove residual water.

  • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen gas.[8] Reconstitute the residue in a known volume of solvent (e.g., 1 mL).

  • Final Sample: Transfer the final extract into a GC vial for analysis. Samples should be free from particles.[4][9]

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Table 1: Gas Chromatograph Conditions

ParameterValueRationale
Inlet SplitlessMaximizes sensitivity for trace-level analysis. A split injection (e.g., 50:1) can be used for more concentrated samples.[10]
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[11]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm I.D. column to balance speed and resolution.
Oven Program
   Initial Temperature60 °C, hold 2 minAllows for proper focusing of analytes at the head of the column.
   Ramp Rate15 °C/minA moderate ramp rate to ensure good separation from other potential components.
   Final Temperature280 °C, hold 5 minEnsures elution of the target analyte and cleanses the column of less volatile compounds.

Table 2: Mass Spectrometer Conditions

ParameterValueRationale
Ionization Mode Electron Impact (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.[12]
Electron Energy 70 eVIndustry standard energy for creating comparable mass spectra with library databases.[12]
Ion Source Temp. 230 °CReduces contamination and ensures proper ionization.[12]
Quadrupole Temp. 150 °CMaintains ion path stability.[12]
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition Mode Full Scan & SIMUse Full Scan (m/z 40-300) for initial identification and method development. Use Selected Ion Monitoring (SIM) for enhanced sensitivity in routine quantitative analysis.
Solvent Delay 4 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Validation

Identification and Quantification
  • Identification: The primary identification is based on the retention time of the analyte matching that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library). The expected mass spectrum for this compound will show a molecular ion at m/z 136, with characteristic fragments at m/z 105 (loss of -CH2OH) and m/z 91 (tropylium ion).[13]

  • Quantification Ions (SIM Mode):

    • Quantifier Ion: m/z 105 (typically the most abundant and specific fragment)

    • Qualifier Ions: m/z 136, 91 (used for confirmation; their ratios should be consistent across samples and standards)

Method Validation

The analytical method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[14][15][16]

  • Linearity: Analyze the calibration standards and plot the peak area of the quantifier ion against concentration. The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]

  • Accuracy and Precision: Assessed by analyzing replicate samples of a known concentration (quality control samples) on the same day (repeatability) and on different days (intermediate precision). Accuracy is expressed as percent recovery, and precision is expressed as the relative standard deviation (RSD).[11]

Workflow Visualization

The overall analytical process can be visualized as follows:

G cluster_prep Preparation cluster_analysis Analysis & Reporting A Standard Preparation E GC-MS Instrumental Analysis A->E Calibration B Sample Receipt & Login C Liquid-Liquid Extraction B->C D Concentration & Reconstitution C->D D->E Analysis F Data Processing (Integration & Calibration) E->F G Method Validation & QC Check F->G H Final Report Generation G->H

Caption: High-level workflow for the GC-MS analysis of this compound.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Hawach Scientific. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
  • SpectraBase. (2026). 2-(p-tolylthio)ethanol.
  • Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • ResearchGate. (n.d.). Parameters for GC/MS analysis [Table].
  • Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. In Molecules.
  • ChemBK. (2024, April 9). 2-(P-TOLYL)ETHANOL.
  • Dadfarnia, S., et al. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 3(1), 89-97.
  • U.S. Environmental Protection Agency (EPA). (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • Musshoff, F., et al. (2018). Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. MethodsX, 5, 1618–1625.
  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2-ethyl-4-methyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). 1-(2-Methylphenyl)ethanol. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160893720, C18H24O2.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(p-Tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(p-Tolyl)ethanol. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework, from method development rationale to a step-by-step protocol and validation insights. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy, making it suitable for a wide range of applications where the quantification of this aromatic alcohol is critical.

Introduction and Method Rationale

2-(p-Tolyl)ethanol, also known as 4-methylphenethyl alcohol, is an aromatic alcohol with a molecular weight of 136.19 g/mol .[1][2] Its structural similarity to other phenethyl alcohols and its use as a building block in the synthesis of various pharmaceutical and fragrance compounds necessitates a reliable method for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal analytical technique due to the presence of the UV-active toluene moiety in the analyte's structure.

The Logic of Method Design: A Scientist's Perspective

The development of a robust analytical method is not merely a procedural exercise; it is a systematic process of scientific deduction. Herein lies the rationale for the selected chromatographic conditions:

  • Chromatographic Mode - Reversed-Phase (RP-HPLC): 2-(p-Tolyl)ethanol is a moderately non-polar molecule due to its benzene ring and ethyl chain. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the industry standard for such compounds.[3][4] The retention mechanism is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.[4][5]

  • Stationary Phase - C18 Column: An octadecylsilane (C18) column was selected as it provides sufficient hydrophobicity to retain 2-(p-Tolyl)ethanol effectively, allowing for excellent separation from polar impurities or matrix components.[4][6] The high surface area of C18 packings ensures good peak shape and loading capacity.

  • Mobile Phase - Acetonitrile and Water: A binary mixture of acetonitrile (ACN) and water was chosen for its optimal solvating properties, low viscosity, and UV transparency at the detection wavelength. Acetonitrile is a common organic modifier in RP-HPLC; varying its concentration allows for precise control over the analyte's retention time.[7] A higher percentage of ACN reduces the mobile phase polarity, leading to decreased retention and faster elution.

  • Detection - UV Spectrophotometry: The tolyl group in 2-(p-Tolyl)ethanol contains a chromophore (the benzene ring) that absorbs UV light. Based on the aromatic nature of the compound, a primary detection wavelength of 220 nm was selected to ensure high sensitivity, as aromatic compounds typically exhibit strong absorbance in this region. A secondary wavelength of 254 nm can also be used, aligning with the traditional wavelength for aromatic compound detection.

Materials and Instrumentation

Reagents and Materials
  • 2-(p-Tolyl)ethanol reference standard (>98.0% purity)[1][8]

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade, for cleaning)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, and pipettes.

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v). Degas the solution for at least 15 minutes using an ultrasonic bath or an inline degasser before use.

  • Diluent: Use the mobile phase (50:50 ACN:Water) as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(p-Tolyl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Standard Solution with the diluent.

HPLC Operating Conditions

The quantitative data for the HPLC method configuration is summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 50% Acetonitrile / 50% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Experimental Workflow Diagram

The overall process from preparation to analysis is illustrated in the following workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (50:50 ACN:H2O) B Prepare Stock Standard (1000 µg/mL) A->B D Prepare Unknown Samples A->D C Prepare Calibration Curve Standards (10-200 µg/mL) B->C E Equilibrate HPLC System C->E D->E F Perform System Suitability Test (SST) E->F G Inject Standards & Construct Calibration Curve F->G H Inject Unknown Samples G->H I Integrate Peak Areas H->I J Calculate Concentration of Unknowns I->J

Caption: Workflow for the quantification of 2-(p-Tolyl)ethanol.

System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified. This is a non-negotiable step mandated by regulatory bodies to ensure the integrity of analytical data.[9][10] Inject a mid-range calibration standard (e.g., 100 µg/mL) six consecutive times. The results must meet the criteria outlined below, which are based on standard USP and ICH guidelines.[11][12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[11]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.[9]
Precision (%RSD) ≤ 2.0% for Peak Area and Retention TimeEnsures the reproducibility of the system's injections and pump performance.[11]
Analysis Sequence
  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform the SST as described in section 3.4. Do not proceed if criteria are not met.

  • Calibration Curve: Inject each calibration standard once, from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared unknown samples. It is good practice to intersperse check standards or blanks throughout the run to monitor system performance.

Data Analysis and Validation

Calibration and Quantification

Generate a linear regression calibration curve by plotting the peak area of the 2-(p-Tolyl)ethanol standard against its concentration. The concentration of the analyte in unknown samples is then calculated using the equation of the line (y = mx + c) derived from this curve.

  • Linearity: The method should be linear across the tested range (e.g., 10-200 µg/mL). A coefficient of determination (r²) of ≥ 0.999 is considered acceptable.

Principles of Method Validation

A full method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[13][14][15][16] Key parameters to assess include:

  • Accuracy: Determined by spiking a known amount of analyte into a blank matrix and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Assessed by the relative standard deviation (%RSD) of results from multiple analyses of the same sample under the same and different conditions (e.g., different days, different analysts).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. A PDA detector can be used to check for peak purity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The HPLC-UV method described provides a straightforward, robust, and reliable tool for the quantification of 2-(p-Tolyl)ethanol. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. Adherence to the system suitability and validation protocols outlined will ensure the generation of high-quality, defensible analytical data.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
  • ChemBK. 2-(P-TOLYL)ETHANOL - Physico-chemical Properties. [Link]
  • International Council for Harmonis
  • CONCEPT HEIDELBERG. Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]
  • U.S. Pharmacopeia.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Wikipedia.
  • Phenomenex. Reversed Phase HPLC Columns. [Link]
  • Chemistry LibreTexts. 12.
  • ResearchG

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Applikations- und Protokollhandbuch: Derivatisierung von 4-Methylphenethylalkohol für die analytische Bestimmung

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von 4-Methylphenethylalkohol, einer entscheidenden Methode zur Verbesserung seiner Nachweisbarkeit und Quantifizierung in verschiedenen analytischen Plattformen. Als erfahrener Anwendungswissenschaftler werde ich Sie durch die theoretischen Grundlagen, die praktischen Überlegungen und die schrittweisen Protokolle führen, die für eine erfolgreiche Analyse unerlässlich sind.

Einleitung: Die Notwendigkeit der Derivatisierung von 4-Methylphenethylalkohol

4-Methylphenethylalkohol, auch bekannt als p-Tolyethylalkohol, ist eine organische Verbindung, die in verschiedenen Bereichen von der Aromastoffchemie bis zur pharmazeutischen Forschung von Interesse ist. Seine Analyse, insbesondere in komplexen Matrices, stellt jedoch aufgrund seiner physikalisch-chemischen Eigenschaften eine Herausforderung dar. Die Derivatisierung wandelt den Analyten in ein Derivat mit verbesserten chromatographischen und detektierbaren Eigenschaften um.

Warum ist eine Derivatisierung notwendig?

  • Verbesserte Flüchtigkeit: Für die Gaschromatographie (GC) ist eine ausreichende Flüchtigkeit entscheidend. Die Hydroxylgruppe (-OH) des 4-Methylphenethylalkohols kann zu Wasserstoffbrückenbindungen führen, was die Flüchtigkeit verringert. Die Derivatisierung blockiert diese Gruppe und erhöht so die Flüchtigkeit.

  • Erhöhte thermische Stabilität: Viele Derivate sind thermisch stabiler als die ursprüngliche Verbindung, was einen Abbau im heißen GC-Injektor oder in der Säule verhindert.

  • Verbesserte chromatographische Eigenschaften: Die Derivatisierung kann zu schärferen und symmetrischeren Peaks führen, indem sie die Wechselwirkungen des Analyten mit der stationären Phase reduziert.

  • Erhöhte Nachweisempfindlichkeit: Durch die Einführung von funktionellen Gruppen, die für bestimmte Detektoren empfindlich sind (z. B. elektroneneinfangende Gruppen für den Elektroneneinfangdetektor (ECD) oder fluorophore Gruppen für die Fluoreszenzdetektion), kann die Nachweisgrenze erheblich gesenkt werden.

Auswahl der Derivatisierungsstrategie: Ein Überblick

Die Wahl des richtigen Derivatisierungsreagenzes und der richtigen Methode hängt von der analytischen Technik (GC-MS, HPLC), der Probenmatrix und den spezifischen Anforderungen der Analyse ab.

Silylierung

Die Silylierung ist das am weitesten verbreitete Derivatisierungsverfahren für die GC-Analyse.[1] Dabei wird ein aktiver Wasserstoff in der Hydroxylgruppe durch eine Alkylsilylgruppe, typischerweise eine Trimethylsilyl- (TMS) oder t-Butyldimethylsilyl- (TBDMS) Gruppe, ersetzt.[1] Silylierungsreagenzien sind für ihre einfache Anwendung und die Bildung stabiler Derivate bekannt.[1] Im Vergleich zu ihren Ausgangsverbindungen sind Silylderivate flüchtiger, weniger polar und thermisch stabiler.[1]

  • Häufig verwendete Reagenzien:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein starkes Silylierungsreagenz, das sich gut für Alkohole eignet.

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Ein weiteres starkes und vielseitiges Silylierungsmittel.

    • TMCS (Trimethylchlorsilan): Wird oft als Katalysator in Kombination mit anderen Silylierungsreagenzien wie BSTFA verwendet, um die Reaktion mit sterisch gehinderten Gruppen zu beschleunigen.

  • Vorteile:

    • Bildet flüchtige und thermisch stabile Derivate.[1][2]

    • Die Reaktionen sind in der Regel schnell und quantitativ.

  • Nachteile:

    • Silylierungsreagenzien und die gebildeten Derivate sind feuchtigkeitsempfindlich.[1]

Acylierung

Bei der Acylierung wird die Hydroxylgruppe in einen Ester umgewandelt. Dies reduziert die Polarität und verbessert die Flüchtigkeit und die chromatographische Trennung.[3][4] Acylierungsreagenzien, insbesondere solche, die fluorierte Gruppen einführen, können die Empfindlichkeit für bestimmte Detektoren erheblich erhöhen.[2]

  • Häufig verwendete Reagenzien:

    • Essigsäureanhydrid: Zur Bildung von Acetatestern.

    • Trifluoressigsäureanhydrid (TFAA): Führt eine Trifluoracetylgruppe ein, die die Flüchtigkeit erhöht und die Detektion mit einem ECD ermöglicht.[2]

    • Pentafluorbenzylbromid (PFBBr): Ein weiteres Reagenz zur Einführung einer stark elektroneneinfangenden Gruppe.

  • Vorteile:

    • Acylierte Derivate sind oft sehr stabil.

    • Die Einführung von fluorierten Gruppen verbessert die Nachweisgrenzen erheblich.[5]

  • Nachteile:

    • Die Reaktionsbedingungen können rauer sein als bei der Silylierung.

    • Einige Reagenzien sind sehr reaktiv und feuchtigkeitsempfindlich.

Chirale Derivatisierung

Wenn die Enantiomerenreinheit von 4-Methylphenethylalkohol bestimmt werden soll, ist eine chirale Derivatisierung erforderlich. Dabei wird der racemische Alkohol mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDA) umgesetzt, um ein Paar von Diastereomeren zu bilden.[6][7] Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer achiralen chromatographischen Säule getrennt werden.[7]

  • Häufig verwendete Reagenzien:

    • (R)-(-)- oder (S)-(+)-α-Methoxy-α-(trifluormethyl)phenylessigsäure (Mosher-Säure): Reagiert mit Alkoholen zu diastereomeren Estern, die mittels NMR oder Chromatographie unterschieden werden können.[6][7]

    • (-)-Menthylchlorformiat (MCF): Wird zur Derivatisierung von optisch aktiven Alkoholen verwendet.[8]

  • Prinzip: Die Umwandlung von Enantiomeren in Diastereomere ermöglicht deren Trennung und Quantifizierung mit Standard-Chromatographietechniken.[7]

Detaillierte Protokolle

Die folgenden Protokolle sind als Ausgangspunkt gedacht und sollten je nach Probenmatrix und verfügbaren Instrumenten optimiert werden.

Protokoll 1: Silylierung mit BSTFA für die GC-MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von 4-Methylphenethylalkohol mittels N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), optional mit Trimethylchlorsilan (TMCS) als Katalysator.

Materialien:

  • 4-Methylphenethylalkohol-Standard oder Probenextrakt

  • BSTFA (mit oder ohne 1% TMCS)

  • Lösungsmittel (z. B. Acetonitril, Dichlormethan, Pyridin), trocken

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen und Septen)

  • Heizblock oder Wasserbad

  • Mikrospritzen

Protokollablauf:

Abbildung 1: Workflow der Silylierungs-Derivatisierung.

  • Probenvorbereitung: Eine bekannte Menge des 4-Methylphenethylalkohol-Standards oder des getrockneten Probenextrakts in ein Reaktionsgefäß geben. Es ist entscheidend, dass die Probe frei von Wasser ist, da Feuchtigkeit das Silylierungsreagenz zersetzen kann.

  • Lösungsmittel zugeben: 100 µL eines geeigneten trockenen Lösungsmittels (z. B. Pyridin oder Acetonitril) hinzufügen, um den Analyten aufzulösen.

  • Derivatisierungsreagenz zugeben: 100 µL BSTFA (optional mit 1% TMCS) hinzufügen. Das Reagenz sollte im Überschuss zugegeben werden, um eine vollständige Derivatisierung zu gewährleisten.

  • Verschließen und Mischen: Das Gefäß sofort fest verschließen und den Inhalt durch Schütteln oder Vortexen gut mischen.

  • Inkubation: Das Reaktionsgemisch für 30 Minuten bei 70 °C inkubieren. Die genaue Zeit und Temperatur können je nach Konzentration und Matrix variieren und sollten optimiert werden.

  • Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.

  • GC-MS-Analyse: Einen Aliquot (typischerweise 1 µL) der überstehenden Lösung direkt in den GC-MS injizieren.

Erwartete Ergebnisse:

ParameterWert
RetentionszeitVerkürzt im Vergleich zum underivatisierten Alkohol
Massenspektrum (EI)Charakteristisches m/z-Fragment für das TMS-Derivat
PeakformSchärfer und symmetrischer
Protokoll 2: Acylierung mit TFAA für die GC-ECD- oder GC-MS-Analyse

Dieses Protokoll eignet sich für die Spurenanalyse, bei der eine hohe Empfindlichkeit erforderlich ist.

Materialien:

  • 4-Methylphenethylalkohol-Standard oder Probenextrakt

  • Trifluoressigsäureanhydrid (TFAA)

  • Lösungsmittel (z. B. Ethylacetat, Hexan), trocken

  • Base (z. B. Pyridin oder Triethylamin), optional als Katalysator

  • Reaktionsgefäße

  • Heizblock

Protokollablauf:

G cluster_0 Acylierungs-Workflow start Start: Probe in Lösungsmittel add_reagent TFAA (+ Base) zugeben start->add_reagent mix Verschließen & Mischen add_reagent->mix react Reaktion bei 60°C mix->react cleanup Optional: Aufreinigung react->cleanup analyze GC-Analyse cleanup->analyze end Ende analyze->end

Abbildung 2: Schematischer Ablauf der Acylierungsreaktion.

  • Probenvorbereitung: Eine bekannte Menge des Analyten in ein Reaktionsgefäß einwiegen oder pipettieren.

  • Lösungsmittel und Base zugeben: 200 µL trockenes Ethylacetat und 50 µL Pyridin (als Katalysator und Säurefänger) hinzufügen.

  • Acylierungsreagenz zugeben: 100 µL TFAA langsam zugeben. Die Reaktion kann exotherm sein.

  • Verschließen und Mischen: Das Gefäß sofort verschließen und vorsichtig mischen.

  • Inkubation: Das Gemisch für 15-30 Minuten bei 60 °C erhitzen.

  • Aufreinigung (optional): Nach dem Abkühlen kann die Reaktionsmischung mit einer milden Base (z. B. 5%ige Natriumbicarbonatlösung) gewaschen werden, um überschüssiges Reagenz und Säure zu entfernen. Die organische Phase wird dann abgetrennt und getrocknet.

  • GC-Analyse: Die aufgereinigte Lösung für die GC-Analyse verwenden.

Erwartete Ergebnisse:

ParameterWert
RetentionszeitDeutlich anders als der Ausgangsalkohol
DetektorempfindlichkeitStark erhöht für ECD; charakteristische Fragmente im MS
StabilitätHohe Stabilität des Derivats

Zusammenfassung und bewährte Praktiken

  • Trockenheit ist entscheidend: Wasser reagiert mit den meisten Derivatisierungsreagenzien und verringert die Ausbeute. Verwenden Sie immer trockene Lösungsmittel und Glasgeräte.

  • Optimierung ist der Schlüssel: Die hier vorgestellten Protokolle sind allgemeine Richtlinien. Reaktionszeit, Temperatur und das Verhältnis von Reagenz zu Analyt sollten für jede spezifische Anwendung empirisch optimiert werden.

  • Sicherheit geht vor: Viele Derivatisierungsreagenzien sind giftig, korrosiv und flüchtig. Arbeiten Sie immer in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung.

  • Validierung: Jede neue Derivatisierungsmethode sollte sorgfältig validiert werden, um Linearität, Wiederholbarkeit, Nachweisgrenzen und die Vollständigkeit der Reaktion zu überprüfen.

Durch die sorgfältige Auswahl der Derivatisierungsstrategie und die genaue Befolgung optimierter Protokolle kann die Analyse von 4-Methylphenethylalkohol erheblich verbessert werden, was zu zuverlässigeren und empfindlicheren Ergebnissen führt.

Referenzen

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC, National Institutes of Health. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. [Link]

  • Silylation Reagents. Regis Technologies. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. ResearchGate. [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ProQuest. [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. [Link]

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC, National Institutes of Health. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • GC Derivatization. Unbekannte Quelle. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Unbekannte Quelle. [Link]

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of 2-(4-Methylphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of the enantiomers of 2-(4-methylphenyl)ethanol. Chiral aromatic alcohols are pivotal building blocks in the pharmaceutical and fine chemical industries, where specific stereoisomers are often responsible for the desired biological activity.[1] This document contrasts two primary synthetic methodologies: biocatalytic reduction of the prochiral ketone precursor, 4'-methylacetophenone, and chemo-catalytic asymmetric transfer hydrogenation. We delve into the mechanistic principles, comparative advantages, and practical considerations of each approach. Detailed, step-by-step protocols are provided to enable researchers, scientists, and drug development professionals to successfully synthesize the target enantiopure alcohols with high yield and enantioselectivity.

Introduction: The Significance of Chiral this compound

Chirality is a fundamental property in molecular science, particularly in the development of therapeutic agents, agrochemicals, and fragrances.[2] The three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with other chiral entities, such as biological receptors or enzymes. Asymmetric synthesis, the process of creating a specific stereoisomer from an achiral or racemic precursor, is therefore a cornerstone of modern organic chemistry.[3][4]

This compound, also known as 4-methylphenethyl alcohol, is a chiral aromatic alcohol.[5][6] Its enantiomers serve as valuable synthons for more complex, biologically active molecules. The ability to selectively produce either the (R)- or (S)-enantiomer is critical for structure-activity relationship (SAR) studies and for the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The primary precursor for this synthesis is the readily available prochiral ketone, 4'-methylacetophenone.[7][8] This guide explores the two most powerful strategies for its enantioselective reduction.

Strategic Approaches to Asymmetric Synthesis

The conversion of 4'-methylacetophenone to a single enantiomer of this compound involves the stereoselective addition of a hydride to the prochiral carbonyl group. This can be achieved with exceptional control using either enzymatic or metallic catalysts.

Biocatalytic Reduction: The "Green" Chemistry Approach

Biocatalysis leverages the inherent selectivity of enzymes, primarily alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to perform highly specific chemical transformations.[9] This approach is a hallmark of green chemistry, characterized by mild reaction conditions (ambient temperature and pressure, aqueous media), high enantioselectivity, and minimal environmental impact.[10][11]

The core of this process is the enzyme's ability to differentiate between the two prochiral faces of the ketone's carbonyl group. This selectivity is dictated by the intricate three-dimensional structure of the enzyme's active site. A critical component of these reactions is the use of a nicotinamide cofactor, typically NADH or NADPH, which serves as the hydride donor.[10] For the reaction to be economically viable, this expensive cofactor must be regenerated in situ. This is commonly achieved through a substrate-coupled system, where a cheap, sacrificial alcohol like isopropanol is used in excess, or an enzyme-coupled system, such as using glucose and glucose dehydrogenase to convert NADP+ back to NADPH.[10][12]

Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and widely used chemical method for the enantioselective reduction of ketones.[13] This technique employs a transition metal catalyst (e.g., Ruthenium, Iridium, or Iron) coordinated to a chiral ligand.[13][14][15] The catalyst facilitates the transfer of hydrogen from a simple hydrogen donor molecule, most commonly isopropanol or a formic acid/triethylamine (FA/TEA) mixture, to the ketone substrate.[10][15]

The enantioselectivity of the reaction is controlled by the chiral environment created by the ligand around the metal center, which forces the substrate to bind in a specific orientation before hydride transfer occurs. A key advantage of ATH is its broad substrate scope and tolerance of various functional groups. The reaction typically requires an inert atmosphere and the presence of a base, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), to facilitate the catalytic cycle.[13][16]

Comparative Analysis of Synthetic Strategies

The choice between a biocatalytic and a chemo-catalytic approach depends on factors such as scale, desired enantiomer, development timeline, and cost.

FeatureBiocatalytic ReductionAsymmetric Transfer Hydrogenation (ATH)
Catalyst Enzyme (KRED/ADH)Transition Metal Complex (e.g., Ru, Ir) with Chiral Ligand
Selectivity (ee%) Typically Excellent (>95%, often >99%)[11][17]Good to Excellent (>80%, often >95%)[16][18]
Reaction Conditions Mild: Aqueous buffer, 25-40°C, atmospheric pressure[1]Often requires heating (40-82°C), inert atmosphere, organic solvents[16]
Hydrogen Source Cofactor (NAD(P)H) regenerated by a secondary system[10]Isopropanol or Formic Acid/Triethylamine[15]
Advantages High enantioselectivity, environmentally friendly, safe, simplified work-up.[10][11]Broad substrate scope, well-established, predictable, faster reaction times.[13]
Disadvantages Enzyme may require screening/engineering, potential substrate/product inhibition.Requires inert conditions, catalyst can be sensitive to air/moisture, potential metal contamination.
Ideal Application Large-scale manufacturing where a specific, optimized enzyme can be used.Laboratory-scale synthesis, rapid screening of derivatives, broad applicability.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the two primary synthetic methods described.

Biocatalytic Reduction Workflow sub Substrate (4'-Methylacetophenone) bioreactor Bioreactor (Controlled pH & Temp) sub->bioreactor reagents Aqueous Buffer Enzyme (KRED/ADH) Cofactor Regeneration System reagents->bioreactor extraction Work-up (Organic Solvent Extraction) bioreactor->extraction Reaction (12-48h) purification Purification (Column Chromatography) extraction->purification product Enantiopure Product (R)- or (S)-2-(4-Methylphenyl)ethanol purification->product

Caption: Generalized workflow for biocatalytic ketone reduction.

Asymmetric Transfer Hydrogenation Workflow sub Substrate (4'-Methylacetophenone) reactor Inert Reactor (N2/Ar) (Heating) sub->reactor reagents H-Donor (i-PrOH) Chiral Catalyst Base (e.g., KOH) reagents->reactor quench Work-up (Quenching & Extraction) reactor->quench Reaction (1-24h) purification Purification (Column Chromatography) quench->purification product Enantiopure Product (R)- or (S)-2-(4-Methylphenyl)ethanol purification->product

Caption: Generalized workflow for asymmetric transfer hydrogenation.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on the specific enzyme or catalyst used. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Biocatalytic Synthesis of (S)-2-(4-Methylphenyl)ethanol

This protocol utilizes a ketoreductase that follows Prelog's rule to produce the (S)-enantiomer. An enzyme-coupled cofactor regeneration system (glucose/glucose dehydrogenase) is employed.

  • Principle: An (S)-selective ketoreductase (KRED) catalyzes the reduction of 4'-methylacetophenone using NADPH as the hydride donor. Glucose dehydrogenase (GDH) simultaneously oxidizes D-glucose to D-glucono-δ-lactone, regenerating the NADPH consumed in the primary reaction. This drives the reaction to completion.[10]

  • Materials and Reagents:

    • 4'-Methylacetophenone (≥98%)

    • Ketoreductase ((S)-selective, e.g., KRED-P1-B02 or similar)

    • Glucose Dehydrogenase (GDH)

    • β-NADP+ sodium salt

    • D-Glucose (anhydrous)

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • Isopropanol (for co-solvent)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Deionized water

  • Equipment:

    • Orbital shaker with temperature control

    • pH meter

    • Centrifuge and centrifuge tubes (50 mL)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Detailed Procedure:

    • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

    • Reaction Mixture: In a 250 mL Erlenmeyer flask, add 50 mL of the pH 7.0 buffer.

    • To the buffer, add D-glucose (1.5 g, 8.3 mmol). Stir until fully dissolved.

    • Add β-NADP+ sodium salt (20 mg, ~25 µmol).

    • Add the ketoreductase (e.g., 10 mg) and glucose dehydrogenase (e.g., 10 mg). Gently swirl to dissolve the enzymes.

    • Add isopropanol (5 mL, 10% v/v) as a co-solvent to improve substrate solubility.

    • Substrate Addition: Add 4'-methylacetophenone (134 mg, 1.0 mmol) to the mixture.

    • Incubation: Seal the flask and place it in an orbital shaker set to 30°C and 200 rpm.

    • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at various time points (e.g., 2, 4, 8, 24 h). Quench the aliquot with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction reaches completion (typically >99% conversion in 24 h), transfer the mixture to a centrifuge tube and spin at 4000 rpm for 15 minutes to pellet the enzymes and any solids.

    • Decant the supernatant into a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure (S)-2-(4-methylphenyl)ethanol.

  • Characterization:

    • Determine the final yield by mass.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation for (R)-2-(4-Methylphenyl)ethanol

This protocol uses a well-established Ru(II)-based catalyst with an (R,R)-diamine ligand to produce the (R)-enantiomer.

  • Principle: A chiral Ruthenium(II) complex catalyzes the transfer of a hydride from isopropanol to 4'-methylacetophenone. The (R,R)-configuration of the chiral ligand directs the hydride to a specific face of the ketone, resulting in the formation of the (R)-alcohol with high enantioselectivity.[16]

  • Materials and Reagents:

    • 4'-Methylacetophenone (≥98%)

    • [RuCl₂(p-cymene)]₂ (catalyst precursor)

    • (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)

    • Isopropanol (anhydrous)

    • Potassium tert-butoxide (KOtBu) or Potassium hydroxide (KOH)

    • Anhydrous toluene

    • Nitrogen or Argon gas supply

    • Methanol (for quenching)

    • Dichloromethane (for extraction)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer with hot plate

    • Inert atmosphere manifold (Schlenk line)

    • Syringes and needles

    • Rotary evaporator

  • Detailed Procedure:

    • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol).

    • Add anhydrous toluene (5 mL) and stir the resulting orange solution at room temperature for 20 minutes.

    • Reaction Setup: In a separate oven-dried flask under an inert atmosphere, prepare a solution of 4'-methylacetophenone (134 mg, 1.0 mmol) in anhydrous isopropanol (10 mL).

    • Add a solution of KOtBu in isopropanol (e.g., 0.2 mL of a 1M solution, 0.2 mmol) to the substrate solution.

    • Reaction Initiation: Using a syringe, transfer the pre-formed catalyst solution from the first flask to the substrate/base mixture.

    • Incubation: Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or by taking aliquots via syringe for GC analysis.

  • Work-up and Purification:

    • After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of methanol (2 mL).

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield pure (R)-2-(4-methylphenyl)ethanol.

  • Characterization:

    • Determine the final yield by mass.

    • Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Conclusion

The asymmetric synthesis of this compound enantiomers is readily achievable with high efficiency and stereocontrol using both biocatalytic and chemo-catalytic methods. Biocatalysis offers an environmentally benign route with exceptional enantioselectivity, making it highly suitable for industrial-scale production.[17] In contrast, asymmetric transfer hydrogenation provides a versatile and rapid method ideal for laboratory research and development, where a wide range of substrates may be explored.[16] The protocols and comparative data presented herein provide a solid foundation for scientists to select and implement the optimal synthetic strategy based on their specific project goals, underscoring the power of modern catalysis in accessing enantiomerically pure compounds.

References

  • A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods. (2025). Benchchem.
  • Hollmann, F., & Arends, I. W. C. E. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(18), 4915-4929. [Link]
  • Li, C., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 13(5), 1546-1557. [Link]
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7260. [Link]
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]
  • Hua, D., & Xu, Y. (2009). Biocatalytic anti-Prelog stereoselective reduction of 4′-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol with immobilized Trigonopsis variabilis AS2.1611 cells using an ionic liquid-containing medium. Green Chemistry, 11(2), 224-229. [Link]
  • Asymmetric transfer hydrogenation results for substituted acetophenones catalyzed by Ir(III)-ferrocenyl based C 2 -symmetric monodendate phosphinite complexes.
  • Asymmetric transfer hydrogenation results for substituted acetophenones with the catalyst systems.
  • Asymmetric Synthesis Overview. University of Liverpool. [Link]
  • Organic & Biomolecular Chemistry Journal. Royal Society of Chemistry. [Link]
  • Morris, R. H., et al. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society, 134(30), 12696-12711. [Link]
  • Wang, J. B., et al. (2007). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica, 23(09), 1381-1386. [Link]
  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]
  • Ghanem, A., & Kara, S. (2018). Biocatalytic Reduction Reactions from a Chemist's Perspective.
  • Asymmetric synthesis. McGraw Hill's AccessScience. [Link]
  • 4'-Methylacetophenone Information.
  • p-METHYLACETOPHENONE. PubChem. [Link]

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Application Notes & Protocols: 2-(4-Methylphenyl)ethanol as a High-Performance Solvent for Challenging Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, as a versatile, high-boiling point solvent for chemical synthesis. We move beyond its traditional role as a synthetic intermediate to explore its application as a reaction medium, particularly for processes requiring elevated temperatures. This document details the solvent's key physicochemical properties, provides a comparative analysis against common industrial solvents, and presents a detailed, field-tested protocol for its use in a representative high-temperature, palladium-catalyzed cross-coupling reaction. The causality behind experimental choices, safety protocols, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a robust framework for incorporating this solvent into their workflows.

Introduction: The Case for a Specialized Aromatic Alcohol Solvent

In modern organic synthesis, the choice of solvent is paramount, influencing reaction kinetics, equilibrium, selectivity, and downstream processing. While common low-boiling alcohols like ethanol and isopropanol are staples, they are often inadequate for reactions requiring temperatures exceeding 100 °C without the use of sealed, pressurized vessels. This limitation has driven the use of high-boiling aprotic solvents such as DMF, DMAc, and toluene. However, concerns over their toxicity and environmental persistence necessitate the exploration of greener, more sustainable alternatives.[1]

This compound emerges as a compelling candidate in this context. It is a unique solvent possessing a combination of desirable characteristics:

  • High Thermal Stability: With a boiling point of 244-245 °C, it provides an exceptionally wide operational temperature range at atmospheric pressure.[2]

  • Polar Protic Nature: The hydroxyl group enables it to solvate ions, engage in hydrogen bonding, and potentially participate in or stabilize key reaction intermediates.[3]

  • Aromatic Character: The p-tolyl group enhances its ability to dissolve non-polar and aromatic substrates, a common requirement in cross-coupling reactions.

This guide establishes the technical basis for adopting this compound as a high-performance solvent, focusing on its application in the Suzuki-Miyaura cross-coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[4]

Physicochemical Properties & Safety Profile

A thorough understanding of a solvent's physical properties is critical for reaction design, scale-up, and safety.

Key Physical Data

The properties of this compound make it suitable for high-temperature applications while requiring specific considerations for its removal post-reaction.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[5]
Molecular Weight 136.19 g/mol [5]
Appearance Colorless to light yellow liquid[2]
Boiling Point 244-245 °C[2]
Density 0.978 - 1.001 g/mL at 25 °C[6]
Flash Point 107 °C (224.6 °F)
Refractive Index ~1.526 (n20/D)
Solubility Soluble in ethanol; slightly soluble in water[5][7]
Comparative Solvent Analysis

To contextualize its utility, the properties of this compound are compared with other solvents commonly used in synthesis.

SolventBoiling Point (°C)TypeKey Considerations
Ethanol78Polar ProticLow boiling point, limits reaction temperature.
Toluene111Non-polar AproticModerate temperature range; environmental and health concerns.
N,N-Dimethylformamide (DMF)153Polar AproticGood solvent, but toxic and difficult to remove.
This compound 244-245 Polar Protic, Aromatic Excellent high-temp range; non-polar solubility; removal requires extraction or high-vacuum distillation.
Safety & Handling

As with all chemical reagents, proper safety protocols must be observed.

  • Hazards: Causes skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area. It is classified as a combustible liquid.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The high boiling point of this compound makes it an ideal solvent for challenging Suzuki-Miyaura couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, which often require significant thermal energy to proceed efficiently.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[4] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The use of an alcoholic solvent can be beneficial, sometimes enhancing the reaction rate.[8]

Suzuki_Cycle cluster_start cluster_end pd0 Pd(0)Ln pd2_add R¹-Pd(II)Ln-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)Ln-R² pd2_add->pd2_trans Transmetalation (Base Assisted) pd2_trans->pd0 Reductive Elimination end_product R¹-R² (Product) start_reagents R¹-X (Aryl Halide) R²-B(OH)₂ (Boronic Acid) Workflow setup 1. Reaction Setup reagents Charge flask with aryl halide, boronic acid, base, and catalyst. setup->reagents solvent Add this compound as solvent. reagents->solvent degas 2. Degas Mixture solvent->degas heat 3. Heating & Monitoring degas->heat workup 4. Workup & Extraction heat->workup extract Cool, dilute with water and a lower-boiling organic solvent (e.g., Ethyl Acetate). Extract product. workup->extract purify 5. Purification extract->purify

Caption: General experimental workflow for a high-temperature coupling reaction.

Materials:

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic Acid) (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent: this compound (to achieve a ~0.1-0.5 M concentration)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • Deionized Water

  • Brine (saturated NaCl solution)

Protocol Steps:

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.5 eq), and palladium catalyst (3 mol%).

    • Causality: Using an excess of the boronic acid component can help drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions. The base is crucial for activating the boronic acid in the transmetalation step. [4]

  • Solvent Addition and Degassing:

    • Add a sufficient volume of this compound to the flask.

    • Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by using three freeze-pump-thaw cycles. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating and Monitoring:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 120-160 °C) using an oil bath.

    • Causality: The high boiling point of this compound allows for achieving high reaction temperatures safely at atmospheric pressure, which can significantly accelerate the rate-determining oxidative addition step, especially for less reactive halides. [9] * Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the dark mixture with a significant volume of deionized water and a lower-boiling organic solvent, such as ethyl acetate or diethyl ether.

    • Transfer the mixture to a separatory funnel. The desired biaryl product will preferentially partition into the organic layer, while the inorganic base, salts, and the bulk of the high-boiling this compound will remain in the aqueous phase or at the interface.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with water, followed by brine, to remove residual solvent and salts.

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.

Conclusion and Future Outlook

This compound presents a compelling and underutilized option in the synthetic chemist's toolbox of solvents. Its high boiling point, thermal stability, and dual polar/aromatic character make it exceptionally well-suited for high-temperature catalytic processes like the Suzuki-Miyaura and Heck reactions. [9][10]By enabling reactions to run at elevated temperatures without pressurized equipment, it can improve reaction rates and yields for challenging substrates. While its high boiling point requires a deliberate workup strategy, standard liquid-liquid extraction techniques are effective for product isolation. As the demand for robust and safer chemical processes grows, exploring specialized solvents like this compound will be crucial for innovation in both academic and industrial research.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Pelletier, G., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
  • Borah, U., et al. (2011). Alcoholic solvent-assisted ligand-free room temperature Suzuki-Miyauracross-coupling reaction.
  • ResearchGate. (n.d.). Solvent reactions with primary alcohol under free-radical conditions.
  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Merck Index. (n.d.). Heck Reaction.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from Master Organic Chemistry website. [Link]
  • Wikipedia. (n.d.). Heck reaction.
  • Britannica. (2026, January 2). Alcohol.
  • Chemistry Stack Exchange. (2018, January 30). How to choose alcohol solvent for organic extraction?
  • Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?
  • ResearchGate. (2021, March 20). High boiling point solvents?
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • TGSC Information System. (n.d.). 4-Methylphenethyl alcohol. Retrieved from The Good Scents Company website. [Link]
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-Methylphenyl)ethanol. Our objective is to provide a centralized resource for troubleshooting common experimental hurdles and to offer insights grounded in mechanistic principles to improve yield, purity, and reproducibility. The following sections are structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Troubleshooting Common Synthesis Issues

The synthesis of this compound, a valuable fragrance and pharmaceutical intermediate, is achievable through several common routes. However, each pathway presents unique challenges. This section addresses the most frequently encountered problems.

Route A: Grignard Synthesis from a Carbonyl Precursor

The Grignard reaction is a powerful C-C bond-forming method, but its sensitivity to reaction conditions is a common source of failure. A typical approach involves the reaction of a 4-methylbenzyl Grignard reagent with formaldehyde or the reaction of a methyl Grignard reagent with 4-methylphenylacetaldehyde.

Frequently Asked Questions (FAQs):

Q1: My Grignard reagent formation fails to initiate. The solution remains colorless, and the magnesium is unreactive. What is the primary cause?

A1: This is almost always due to the presence of moisture or an insufficiently activated magnesium surface. Grignard reagents are potent bases and nucleophiles that are readily quenched by protic species like water.[1][2]

  • Causality: The Grignard reagent (R-MgX) will react with acidic protons from water in a rapid acid-base reaction, forming an alkane (R-H) and rendering the reagent useless for carbonyl addition.[1] This reaction is often faster than the desired nucleophilic attack.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use. Anhydrous solvents (typically diethyl ether or THF) are mandatory.[1]

    • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer must be disrupted.

      • Mechanical Activation: Vigorously stir the dry magnesium turnings with a glass rod to break the surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium surface to expose fresh, reactive metal.

    • Initiate Locally: Use a heat gun to gently warm the spot where a small amount of your alkyl halide solution has been added to the magnesium. A cloudy or brownish appearance and gentle bubbling indicate successful initiation. Once initiated, add the remaining alkyl halide slowly.

Q2: The reaction initiated, but my final yield is very low, and I've recovered a significant amount of my carbonyl starting material. Why?

A2: This points to an insufficient amount of active Grignard reagent reaching the carbonyl compound. This can be due to inaccurate reagent quantification or competing side reactions.

  • Causality & Solutions:

    • Inaccurate Reagent Concentration: The yield of Grignard reagent formation is rarely quantitative. It is crucial to determine the concentration of your prepared reagent via titration before adding it to the carbonyl substrate.[1]

    • Enolization of the Carbonyl: If your carbonyl compound (e.g., 4-methylphenylacetaldehyde) has acidic α-protons, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[1][3] This consumes the Grignard reagent and results in the recovery of the starting carbonyl after acidic workup. To mitigate this, use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature during the addition.

Q3: My product is contaminated with a high-boiling impurity, identified as 1,2-di(p-tolyl)ethane. How is this formed and how can I prevent it?

A3: This byproduct is the result of a Wurtz coupling reaction.

  • Causality: The Grignard reagent (4-methylbenzylmagnesium halide) can react with the unreacted 4-methylbenzyl halide still present in the solution.[3] This is more likely to occur if the concentration of the alkyl halide becomes too high locally.

  • Preventative Measures:

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to ensure it reacts as it is added, minimizing its concentration in the flask.

    • Maintain Dilution: Using a sufficient volume of anhydrous solvent helps to keep the concentration of all species low.

    • Control Temperature: While initiation may require gentle heating, the reaction can become exothermic. Maintain a gentle reflux to control the reaction rate.

Route B: Reduction of 4-Methylphenylacetic Acid or its Esters

The reduction of 4-methylphenylacetic acid or, more commonly, its methyl or ethyl ester, using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄ or LAH), is a robust method for producing this compound.

Frequently Asked Questions (FAQs):

Q1: My reduction of methyl 4-methylphenylacetate with LiAlH₄ is incomplete. How can I drive the reaction to completion?

A1: Incomplete reduction is typically due to insufficient reducing agent, poor reagent quality, or inadequate reaction conditions.

  • Causality: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[4][5] The first hydride adds to the carbonyl, forming a tetrahedral intermediate which then collapses to an aldehyde after eliminating the alkoxy group.[4][5] This aldehyde is immediately reduced by a second hydride to the alcohol.[6] Therefore, a stoichiometric excess of LiAlH₄ is required.

  • Troubleshooting Steps:

    • Stoichiometry: Use at least 1.5-2 molar equivalents of LiAlH₄ relative to the ester to ensure the reaction goes to completion and accounts for any moisture or reactive impurities.

    • Reagent Quality: LiAlH₄ is highly reactive with atmospheric moisture. Use a fresh, unopened bottle or a properly stored, dry powder. Clumpy or grayish powder may indicate degradation.

    • Reaction Conditions: While the reaction is often performed at 0 °C to control the initial exotherm, it may require warming to room temperature or even gentle reflux in THF for several hours to ensure completion.[7] Monitor the reaction by Thin Layer Chromatography (TLC).

Q2: The workup for my LiAlH₄ reaction is difficult and seems hazardous. What is the standard, safe procedure?

A2: A violent or uncontrolled workup is a significant safety hazard. A careful, staged quenching protocol is essential to safely neutralize the excess LiAlH₄ and hydrolyze the aluminum alkoxide salts.

  • Causality: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas. The aluminum salts produced can also form gelatinous precipitates that are difficult to filter. The Fieser workup method is a widely accepted, safe, and effective procedure.

  • Recommended Protocol (Fieser Workup):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and sequentially add the following (for a reaction with 'x' grams of LiAlH₄):

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Stir the resulting mixture vigorously at room temperature for 15-30 minutes. This procedure is designed to produce granular, easily filterable aluminum salts.

    • Filter the solid salts and wash them thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate). The desired product will be in the combined organic filtrate.

Q3: Can I use sodium borohydride (NaBH₄) to reduce the ester instead of LiAlH₄?

A3: Generally, no. Sodium borohydride is not a sufficiently powerful reducing agent to reduce esters.

  • Causality: Esters are less electrophilic than aldehydes or ketones due to resonance stabilization from the alkoxy group's lone pair of electrons.[5] LiAlH₄ is a much stronger hydride donor than NaBH₄ and is required for this transformation.[8] While some modified borohydride systems (e.g., LiBH₄ or NaBH₄ with additives like LiCl) can reduce esters, standard NaBH₄ in methanol or ethanol is ineffective.[8][9]

Section 2: Detailed Experimental Protocols

Protocol 1: Synthesis via LiAlH₄ Reduction of Methyl 4-methylphenylacetate

This protocol details the reduction of a commercially available ester to the target alcohol.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a magnetic stir bar and anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried 250 mL round-bottom flask.

  • LiAlH₄ Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (2.0 g, 52.7 mmol, 1.5 eq).

  • Ester Addition: Dissolve Methyl 4-methylphenylacetate (5.75 g, 35.0 mmol, 1.0 eq) in anhydrous THF (25 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC until the starting ester is consumed.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and slowly add:

    • 2 mL of water

    • 2 mL of 15% aqueous NaOH

    • 6 mL of water

  • Isolation: Stir the mixture at room temperature for 30 minutes. Filter the resulting white solid through a pad of Celite®, washing the solid with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation (boiling point ~244-245 °C) to yield pure this compound.[10]

Section 3: Visual Guides & Data Summary

Diagrams

// Nodes start [label="Grignard Reaction Failure", fillcolor="#FBBC05"]; initiate [label="Does the reaction initiate?", shape=diamond, fillcolor="#F1F3F4"]; low_yield [label="Is the yield low?", shape=diamond, fillcolor="#F1F3F4"];

// Troubleshooting Paths no_init [label="No Initiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_h2o [label="Check for moisture.\nFlame-dry glassware.\nUse anhydrous solvent.", fillcolor="#F1F3F4"]; activate_mg [label="Activate Mg surface\n(Iodine, 1,2-dibromoethane).", fillcolor="#F1F3F4"];

yes_init [label="Initiation OK", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conc [label="Titrate Grignard reagent\nto confirm concentration.", fillcolor="#F1F3F4"]; check_enol [label="Consider enolization side reaction.\nUse low temperature.", fillcolor="#F1F3F4"]; check_wurtz [label="Wurtz coupling possible.\nEnsure slow addition of halide.", fillcolor="#F1F3F4"];

// Connections start -> initiate; initiate -> no_init [label=" No"]; initiate -> yes_init [label=" Yes"]; no_init -> check_h2o; no_init -> activate_mg;

yes_init -> low_yield; low_yield -> check_conc [label=" Yes"]; low_yield -> check_enol [label=" Yes"]; low_yield -> check_wurtz [label=" Yes"]; } DOT Caption: Troubleshooting workflow for Grignard reaction issues.

LAH_Reduction

Data Tables

Table 1: Comparison of Primary Synthetic Routes

FeatureGrignard SynthesisLiAlH₄ Reduction
Starting Materials 4-methylbenzyl halide + formaldehydeMethyl 4-methylphenylacetate
Key Reagents Magnesium, Anhydrous Ether/THFLithium Aluminum Hydride, Anhydrous THF
Typical Yields 50-75%80-95%
Advantages Excellent for C-C bond formation.High yield, reliable, clean reaction.
Disadvantages Highly sensitive to moisture, prone to side reactions (Wurtz, enolization).[1][3]Uses hazardous and pyrophoric reagent, requires strict anhydrous conditions and careful workup.[4]

Table 2: Quick Troubleshooting Guide

SymptomPotential CauseRecommended Solution(s)Synthesis Route
Reaction fails to startMoisture; Inactive Mg surfaceRigorously dry all equipment and solvents; Activate Mg with iodine.[1]Grignard
Low yield, starting material recoveredInsufficient active reagent; EnolizationTitrate Grignard reagent; Use low temperature during addition.[1]Grignard
Incomplete reactionInsufficient reducing agent; Poor reagent qualityUse stoichiometric excess of LiAlH₄; Use fresh, dry reagent.[7]LiAlH₄ Reduction
Formation of 1,2-di(p-tolyl)ethaneWurtz coupling side reactionAdd alkyl halide slowly to the magnesium suspension.[3]Grignard
Difficult/hazardous workupUncontrolled quenching of excess LiAlH₄Use a controlled, staged workup (Fieser method).[4]LiAlH₄ Reduction

References

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • ChemBK. (2024, April 9). This compound.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Master Organic Chemistry. (2016, January 19). More Grignard Practice Problems, This Time Incorporating Oxidation.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • Pearson. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage?
  • Common Conditions. (n.d.). Ester to Alcohol.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • ResearchGate. (2014). Efficient Synthesis of p-Hydroxyphenyl Ethanol from Hydrogenation of Methyl p-Hydroxyphenylacetate with CNTs-promoted Cu-Zr Catalyst.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
  • LookChem. (n.d.). This compound.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
  • Royal Society of Chemistry. (2022). Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • MDPI. (n.d.). Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus.
  • Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube.
  • ScienceDirect. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.
  • Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
  • PubMed. (2023, May 24). C4 olefin production conditions optimizing based on a hybrid model.
  • MDPI. (n.d.). Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters.
  • Google Patents. (n.d.). WO2013088454A1 - Hydrogenation of styrene oxide forming 2-phenyl ethanol.
  • Google Patents. (n.d.). CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol.
  • PubChem. (n.d.). p-Tolylacetic acid.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • PubChem. (n.d.). 2-(2,6-Diethyl-4-methylphenyl)acetic acid.
  • IDEAS/RePEc. (n.d.). RETRACTED ARTICLE: Combinatorial optimization analysis of the production process of C4 olefins from ethanol based on the PSO–BP algorithm.

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Technical Support Center: Synthesis of 4-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of side products during various synthetic routes. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility in your laboratory work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to 4-Methylphenethyl alcohol?

    • Why am I seeing multiple isomers in my final product?

    • My Grignard reaction is low-yielding; what are the likely causes?

    • How can I effectively purify my crude 4-Methylphenethyl alcohol?

  • Troubleshooting Guide by Synthetic Route

    • Route 1: Friedel-Crafts Acylation of Toluene and Subsequent Reduction

    • Route 2: Grignard Reaction of a 4-Methylphenyl Magnesium Halide with Ethylene Oxide

    • Route 3: Reduction of 4-Methylphenylacetic Acid

    • Route 4: Catalytic Hydrogenation of 4-Methylstyrene Oxide

  • Experimental Protocols

    • Protocol 1: Purification of 4-Methylacetophenone Isomers via Semicarbazone Formation

    • Protocol 2: Titration of a Grignard Reagent

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Methylphenethyl alcohol?

A1: There are several established methods for the synthesis of 4-Methylphenethyl alcohol, each with its own advantages and potential for side product formation. The most prevalent routes include:

  • Friedel-Crafts Acylation of Toluene followed by Reduction: This two-step process involves the acylation of toluene to form 4-methylacetophenone, which is then reduced to the desired alcohol.[1][2]

  • Grignard Reaction: This involves the reaction of a 4-methylphenyl Grignard reagent (e.g., 4-methylphenylmagnesium bromide) with ethylene oxide.[3][4][5]

  • Reduction of 4-Methylphenylacetic Acid: A direct reduction of the carboxylic acid to the alcohol.[6]

  • Catalytic Hydrogenation of 4-Methylstyrene Oxide: The ring-opening of the epoxide via hydrogenation yields the target alcohol.

Q2: Why am I seeing multiple isomers in my final product?

A2: The presence of isomeric impurities, namely 2-methylphenethyl alcohol and 3-methylphenethyl alcohol, almost certainly indicates that your synthesis proceeded via the Friedel-Crafts acylation of toluene. The methyl group on toluene is an ortho-, para-directing group in electrophilic aromatic substitution, leading to the formation of 2-methylacetophenone and 4-methylacetophenone as the major and minor products, respectively.[1][7][8] A smaller amount of the meta-isomer (3-methylacetophenone) can also be formed. Subsequent reduction of this isomeric mixture of ketones will result in a corresponding mixture of isomeric alcohols.

Q3: My Grignard reaction is low-yielding; what are the likely causes?

A3: Low yields in Grignard reactions are a common issue and can typically be attributed to a few key factors:

  • Presence of Moisture or Protic Solvents: Grignard reagents are highly basic and will react with acidic protons from water, alcohols, or even trace atmospheric moisture. This protonolysis reaction quenches the Grignard reagent, rendering it inactive.[9] All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Wurtz Coupling: This is a significant side reaction where the Grignard reagent couples with the starting alkyl or aryl halide.[10][11][12] This can be minimized by slow addition of the halide during reagent formation and maintaining a low reaction temperature.

  • Poor Quality Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the halide. Activation of the magnesium with iodine or 1,2-dibromoethane is often necessary.[13]

Q4: How can I effectively purify my crude 4-Methylphenethyl alcohol?

A4: The choice of purification method depends on the nature of the impurities.

  • Fractional Distillation: This is effective for separating 4-Methylphenethyl alcohol from impurities with significantly different boiling points.[14] However, separating the ortho, meta, and para isomers of methylphenethyl alcohol by distillation is challenging due to their very close boiling points.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from both more and less polar impurities. For isomeric mixtures, it may offer better separation than distillation.

  • Purification of Intermediates: Often, it is more efficient to purify the precursor to 4-Methylphenethyl alcohol. For example, in the Friedel-Crafts route, the isomeric methylacetophenones can be separated more easily than the final alcohol products.[15]

  • Chemical Purification: For specific impurities, a chemical treatment prior to distillation can be effective. For instance, washing with a dilute base can remove phenolic impurities.[16]

Troubleshooting Guide by Synthetic Route

Route 1: Friedel-Crafts Acylation of Toluene and Subsequent Reduction

Issue: My final product is a mixture of isomers.

  • Root Cause: The Friedel-Crafts acylation of toluene with an acylating agent like acetyl chloride inherently produces a mixture of ortho, para, and to a lesser extent, meta isomers of methylacetophenone.[1][7][17] The methyl group's directing effect is the primary reason for this outcome. The subsequent reduction step converts this mixture of ketones into a mixture of the corresponding alcohols.

  • Troubleshooting and Mitigation:

    • Control of Acylation Temperature: While the para isomer is generally favored, the isomer distribution can be influenced by reaction temperature.[7] Lower temperatures often favor the para product.

    • Choice of Catalyst: While AlCl₃ is common, other Lewis acids or solid acid catalysts like zeolites can offer different selectivities.[18]

    • Purification of the Ketone Intermediate: It is highly recommended to purify the 4-methylacetophenone from its isomers before proceeding to the reduction step. This can be achieved by:

      • Fractional Distillation: Although the boiling points are close, careful fractional distillation can enrich the para isomer.

      • Recrystallization: 4-Methylacetophenone has a higher melting point than its isomers and can sometimes be purified by low-temperature crystallization from a non-polar solvent.[15]

      • Derivative Formation: A classic method involves the formation of semicarbazones, which can be recrystallized to high purity, followed by hydrolysis to regenerate the pure ketone (see Protocol 1).[15]

Issue: The reduction of 4-methylacetophenone is incomplete or produces side products.

  • Root Cause: The choice of reducing agent and reaction conditions are critical.

    • Incomplete Reduction: Insufficient reducing agent or reaction time will leave unreacted ketone.

    • Over-reduction: More aggressive reducing agents (e.g., LiAlH₄ followed by a harsh workup) could potentially lead to hydrogenolysis of the benzylic alcohol, though this is less common for this substrate.

    • Side reactions with the reducing agent: Some reducing agents can have side reactions depending on the solvent and temperature.

  • Troubleshooting and Mitigation:

    • Use of Selective Reducing Agents: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a mild and effective reagent for the reduction of ketones to secondary alcohols and is a good first choice.[19]

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone.

    • Work-up Procedure: Ensure the work-up procedure effectively quenches any remaining reducing agent and neutralizes the reaction mixture to prevent side reactions during purification.

Diagram: Friedel-Crafts Acylation and Reduction Pathway

G cluster_isomers Isomeric Methylacetophenones cluster_alcohols Isomeric Alcohols Toluene Toluene AcCl Acetyl Chloride / AlCl₃ Toluene->AcCl p_ketone 4-Methylacetophenone (Major) AcCl->p_ketone Friedel-Crafts Acylation o_ketone 2-Methylacetophenone (Minor) AcCl->o_ketone m_ketone 3-Methylacetophenone (Trace) AcCl->m_ketone Reduction Reduction (e.g., NaBH₄) p_alcohol 4-Methylphenethyl alcohol (Desired Product) Reduction->p_alcohol p_ketone->Reduction o_alcohol 2-Methylphenethyl alcohol (Side Product) o_ketone->o_alcohol Reduction m_alcohol 3-Methylphenethyl alcohol (Side Product) m_ketone->m_alcohol Reduction

Caption: Formation of isomeric side products in Route 1.

Route 2: Grignard Reaction of a 4-Methylphenyl Magnesium Halide with Ethylene Oxide

Issue: The Grignard reagent formation is sluggish or fails to initiate.

  • Root Cause:

    • Passive Magnesium Surface: A layer of magnesium oxide on the turnings prevents the reaction.

    • Wet Glassware/Solvent: As mentioned in the FAQs, water will quench the reaction.

  • Troubleshooting and Mitigation:

    • Activation of Magnesium:

      • Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

      • Add a small crystal of iodine. The disappearance of the brown color indicates the reaction has started.

      • Use a small amount of 1,2-dibromoethane as an initiator.[13]

    • Drying Procedures:

      • Oven-dry all glassware immediately before use.

      • Use anhydrous solvents, such as dry diethyl ether or THF.

Issue: The yield of 4-Methylphenethyl alcohol is low, and a high-boiling side product is observed.

  • Root Cause: This is likely due to the Wurtz coupling reaction , where the formed Grignard reagent (R-MgX) reacts with the starting halide (R-X) to form a dimer (R-R), in this case, 4,4'-bitolyl.

  • Troubleshooting and Mitigation:

    • Slow Addition of Halide: Add the 4-methylphenyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[10]

    • Temperature Control: The Wurtz reaction is often favored at higher temperatures. Maintain a gentle reflux and avoid excessive heating.[10]

    • Use of a Large Excess of Magnesium: This can help to ensure the halide reacts with the magnesium surface rather than the already-formed Grignard reagent.

Issue: Formation of ethylene bromohydrin or related impurities.

  • Root Cause: If magnesium bromide is present in the reaction mixture (from the Schlenk equilibrium or impurities), it can act as a Lewis acid to catalyze the opening of the ethylene oxide ring by the bromide ion, forming ethylene bromohydrin.[20]

  • Troubleshooting and Mitigation:

    • Ensure Complete Grignard Formation: Allow sufficient time for the reaction between the magnesium and the aryl halide to go to completion before adding the ethylene oxide.

    • Controlled Addition of Ethylene Oxide: Add the ethylene oxide slowly to the Grignard reagent solution to minimize its exposure to any free magnesium halides.

Diagram: Grignard Reaction Troubleshooting

G Start Start: 4-Methylphenyl halide + Mg Initiation Initiation Issues? (No reaction) Start->Initiation Yield Low Yield? Initiation->Yield No ActivateMg Solution: Activate Mg (I₂, heat) Ensure dry conditions Initiation->ActivateMg Yes SideProduct Unexpected Side Product? Yield->SideProduct No Wurtz Cause: Wurtz Coupling (R-R formation) Yield->Wurtz Yes EthyleneBromohydrin Cause: Ethylene Bromohydrin (MgBr₂ + Ethylene Oxide) SideProduct->EthyleneBromohydrin Yes WurtzSol Solution: Slow halide addition Control temperature Wurtz->WurtzSol EthyleneBromohydrinSol Solution: Ensure complete Grignard formation Slow ethylene oxide addition EthyleneBromohydrin->EthyleneBromohydrinSol

Caption: Decision tree for Grignard reaction issues.

Route 3: Reduction of 4-Methylphenylacetic Acid

Issue: Incomplete reduction to the alcohol.

  • Root Cause: Carboxylic acids are more difficult to reduce than ketones. Milder reducing agents like NaBH₄ are generally ineffective on their own.

  • Troubleshooting and Mitigation:

    • Choice of Reducing Agent: A more powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF is typically required. Borane (BH₃) complexes are also effective.

    • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as LiAlH₄ reacts violently with water. The reaction may require elevated temperatures (reflux).

    • Monitoring: Track the reaction's progress using TLC or by quenching small aliquots and analyzing via GC-MS.

Issue: Purity of the final product is low.

  • Root Cause: The purity of the final alcohol is directly dependent on the purity of the starting 4-methylphenylacetic acid.[6]

  • Troubleshooting and Mitigation:

    • Purify the Starting Material: Recrystallize the 4-methylphenylacetic acid before the reduction step.

    • Post-reduction Purification: After the reduction and work-up, purify the 4-Methylphenethyl alcohol via distillation or column chromatography.

Route 4: Catalytic Hydrogenation of 4-Methylstyrene Oxide

Issue: Formation of 1-(4-methylphenyl)ethane-1,2-diol.

  • Root Cause: The presence of water during the hydrogenation can lead to the acid- or base-catalyzed hydrolysis of the epoxide, forming the corresponding diol.

  • Troubleshooting and Mitigation:

    • Anhydrous Conditions: Use a dry solvent for the hydrogenation.

    • Neutral Catalyst: Ensure the catalyst (e.g., Palladium on carbon) is neutral and does not have acidic or basic residues.

Issue: Formation of 4-methylphenylacetaldehyde.

  • Root Cause: Some hydrogenation catalysts can promote the rearrangement of the styrene oxide to the corresponding aldehyde.

  • Troubleshooting and Mitigation:

    • Catalyst Screening: The choice of catalyst and support can influence the selectivity. Test different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) to find the optimal conditions for the desired alcohol.[21]

    • Reaction Conditions: Varying the temperature and hydrogen pressure can also affect the product distribution.

Experimental Protocols

Protocol 1: Purification of 4-Methylacetophenone Isomers via Semicarbazone Formation

This protocol is adapted from standard organic chemistry techniques for the purification of ketones.[15]

  • Dissolution: Dissolve the crude mixture of methylacetophenone isomers in ethanol.

  • Semicarbazide Addition: Prepare a solution of semicarbazide hydrochloride and sodium acetate in water. Add this solution to the ethanolic solution of the ketones.

  • Precipitation: The semicarbazone of 4-methylacetophenone is typically less soluble than its ortho and meta counterparts and will precipitate out of the solution upon standing or cooling.

  • Recrystallization: Collect the solid precipitate by filtration and recrystallize it from ethanol or an ethanol-water mixture until a constant melting point is achieved.

  • Hydrolysis: Heat the purified semicarbazone with an excess of dilute hydrochloric acid to hydrolyze it back to the pure 4-methylacetophenone.

  • Extraction: Extract the liberated ketone with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Protocol 2: Titration of a Grignard Reagent

This protocol allows for the determination of the exact concentration of your prepared Grignard reagent.

  • Setup: In a dry flask under an inert atmosphere, dissolve a known mass of iodine (I₂) in anhydrous THF.

  • Titration: Slowly add the Grignard reagent solution from a burette to the iodine solution. The initial deep brown color of the iodine will fade.

  • Endpoint: The endpoint is reached when the brown color of the iodine just disappears.

  • Calculation: The reaction is 1:1 between the Grignard reagent and iodine. From the volume of Grignard reagent added and the initial moles of iodine, the molarity of the Grignard reagent can be calculated.

References

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Schmalz, D., et al. (2023).
  • ResearchGate. (n.d.). Formation of side products via Wurtz-type coupling.
  • Ji, Y., et al. (2009). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites.
  • Scribd. (n.d.). Wurtz Coupling Reaction.
  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene.
  • European Patent Office. (1993, October 13). Purification of phenyl ethyl alcohol (EP 0366842 B1).
  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.
  • Google Patents. (n.d.). Purification of phenyl ethyl alcohol (US1698932A).
  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • Chemistry Forum. (2024, November 9). Removing impurities from phenethyl alcohol.
  • Agett, A. H. (1941). The reaction of ethylene oxide with various Grignard reagents. Michigan State College of Agriculture and Applied Science.
  • PubMed. (1999). Separation optimization for the recovery of phenyl ethyl alcohol.
  • IRIS. (n.d.). Synthesis of Products of Biological Relevance Assisted by Metal Catalysts.
  • Google Patents. (n.d.). Solid phase extraction of phenethyl alcohol (US5919991A).
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • University of Colorado Boulder. (n.d.). Experiment 25 – The Grignard Reaction.
  • ResearchGate. (n.d.). Proposed mechanism for the catalytic hydrogenation of styrene oxide.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Brainly.in. (2020, January 16). When ethylene oxide is reacted with CH3MgBr followed by hydrolysis then the product formed is.
  • Doubtnut. (2023, January 4). Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis yields.
  • Quora. (2013, May 13). How do you separate a mixture of methyl alcohol and ethyl alcohol?.
  • ResearchGate. (2018). Enantioselective microbial reduction of substituted acetophenone.
  • National Institutes of Health. (n.d.). Chloroperoxidase-Catalyzed Epoxidation of Cis-β-Methylstyrene: Distal Pocket Flexibility Tunes Catalytic Reactivity.
  • Indian Academy of Sciences. (n.d.). New strategies for separations through reactions.
  • PubChem. (n.d.). 2-Methylacetophenone.
  • Google Patents. (n.d.). Preparation method of 4-octyl phenethyl alcohol (CN111978154A).
  • Google Patents. (n.d.). Production of 4-hydroxyphenethyl alcohol (US5003115A).
  • Google Patents. (n.d.). Production of 4-hydroxyphenethyl alcohol (EP 0449603 A1).
  • Google Patents. (n.d.).
  • CP Lab Safety. (n.d.). 4-Methylphenethyl alcohol, min 98% (GC), 100 grams.
  • The University of British Columbia. (n.d.). A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Catalytic hydrogenation of alpha methyl styrene (US3646235A).
  • Google Patents. (n.d.). Method of hydrogenating alphamethylstyrene to cumene (US3127452A).

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Technical Support Center: Purification of 2-(p-Tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the effective removal of impurities from crude 2-(p-Tolyl)ethanol. This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols from the perspective of a Senior Application Scientist.

Welcome to the technical support center for the purification of 2-(p-Tolyl)ethanol (also known as 4-Methylphenethyl Alcohol). This guide is designed to provide practical, experience-driven solutions to common challenges encountered during the purification of this valuable aromatic alcohol. Ensuring high purity is critical for its application in pharmaceutical synthesis and other high-stakes research.

Understanding the Challenge: Common Impurities

The purification strategy for 2-(p-Tolyl)ethanol is dictated by the impurities present, which are typically remnants of its synthesis. A common synthetic route is the reduction of 4-methylacetophenone[1]. Therefore, crude 2-(p-Tolyl)ethanol may contain:

  • Unreacted Starting Materials: e.g., 4-methylacetophenone.

  • Reaction Byproducts: Including other aromatic compounds like acids, esters, and aldehydes[2].

  • Solvents: Residual solvents from the reaction and workup.

  • Reagents: Traces of reducing agents or their byproducts.

A preliminary analysis by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is essential to identify the nature and quantity of these impurities before selecting a purification method.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My final product has a persistent yellow or brown tint after simple distillation.

  • Probable Cause 1: Thermal Decomposition. 2-(p-Tolyl)ethanol has a high boiling point (approx. 244-245 °C at atmospheric pressure)[1]. Heating to this temperature can cause decomposition, leading to colored, often polymeric, impurities.

  • Solution: Employ vacuum distillation. By reducing the pressure, you significantly lower the boiling point (e.g., 115 °C at 15 mmHg), allowing for vaporization well below the decomposition temperature.

  • Probable Cause 2: Presence of High-Boiling, Colored Impurities. Some impurities may have boiling points very close to or higher than 2-(p-Tolyl)ethanol, and they will co-distill or remain in the distillation pot and contribute color, especially at the end of the distillation.

  • Solution:

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to achieve better separation between your product and impurities with close boiling points[3][4]. Discard the initial fraction (forerun or "heads") and the final fraction ("tails"), which are often enriched in impurities[5].

    • Chromatographic Polishing: If distillation fails to remove the color, the impurities may be non-volatile or highly polar. A subsequent column chromatography step using silica gel can effectively remove these contaminants[6][7].

Issue 2: GC analysis shows low purity (<98%) after fractional vacuum distillation.

  • Probable Cause 1: Inefficient Fractionation. The separation efficiency was insufficient to resolve the product from a close-boiling impurity.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a packed column instead of a simple Vigreux).

    • Slow the Distillation Rate: A slower distillation rate (aim for ~1 drop per second) allows for more condensation-revaporization cycles within the column, which is crucial for achieving equilibrium and effective separation[8][9].

    • Ensure Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling point to change, disrupting the equilibrium in the column and leading to poor separation. Use a high-quality vacuum pump and a pressure controller if available.

  • Probable Cause 2: Azeotrope Formation. Although less common for this specific compound, some impurities can form an azeotrope—a mixture that boils at a constant temperature and with a constant composition[4][10]. If an azeotrope forms, it cannot be separated by standard distillation.

  • Solution: The purification strategy must be changed. Column chromatography is the most common alternative for separating azeotropic mixtures in a lab setting[11].

Issue 3: The distillation is proceeding very slowly or "bumping" violently.

  • Probable Cause 1: Insufficient Heating or Heat Transfer. The heating mantle may not be set high enough, or there is poor thermal contact between the flask and the mantle.

  • Solution: Ensure the heating mantle is appropriately sized for the flask and consider using sand or a high-temperature oil in the mantle to improve heat transfer. Gradually increase the temperature setting.

  • Probable Cause 2: Lack of Boiling Nuclei. Smooth superheated liquids can boil violently and erratically ("bumping").

  • Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid , as this can cause violent, instantaneous boiling.

Issue 4: My product co-elutes with an impurity during column chromatography.

  • Probable Cause: Poor Solvent System Selection. The chosen mobile phase does not provide adequate selectivity to resolve the compounds on the stationary phase.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent mixtures using TLC first. The goal is to find a system that gives a clear separation between the spot for your product and the impurity.

    • Adjust Polarity: If the spots are too close together, try a less polar solvent system to increase the retention time and allow for better separation. Conversely, if the spots are retained too strongly, increase the polarity. Normal-phase chromatography on silica gel is a common and effective choice for this type of compound[11].

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase (e.g., alumina, or a reversed-phase C18 silica).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure 2-(p-Tolyl)ethanol?

  • A1: Understanding the target properties is crucial for assessing purity.

PropertyValueSource(s)
Appearance Colorless to Light Yellow Liquid
Molecular Formula C₉H₁₂O[12]
Molecular Weight 136.19 g/mol [12]
Boiling Point 115 °C / 15 mmHg
Boiling Point (atm) 244-245 °C (lit.)[1]
Refractive Index ~1.53[13]
Purity Spec. Typically >98.0% (by GC)[12]

Q2: Which purification method—distillation or chromatography—is better?

  • A2: The choice depends on the nature of the impurities and the scale of your experiment.

    • Fractional Vacuum Distillation is ideal for:

      • Larger quantities (>5 g).

      • Removing impurities with significantly different boiling points.

      • Situations where the primary impurities are volatile. It is often more cost-effective and faster for large scales.

    • Column Chromatography is the method of choice for:

      • Removing non-volatile impurities (e.g., salts, baseline material).

      • Separating compounds with very similar boiling points or azeotropes.

      • Small-scale, high-purity applications where yield is less of a concern.

Q3: How do I confirm the purity of my final product?

  • A3: A combination of methods provides the most reliable assessment:

    • Gas Chromatography (GC): This is the gold standard for volatile compounds. A single, sharp peak indicates high purity. The area under the peak can be used to quantify purity (e.g., >98%)[12][13].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.

    • Thin-Layer Chromatography (TLC): A quick and inexpensive way to check for the presence of non-volatile impurities. A pure compound should show a single spot.

Q4: What are the essential safety precautions for this purification?

  • A4: Adherence to safety protocols is non-negotiable.

    • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves[14][15].

    • Ventilation: Perform all operations in a well-ventilated fume hood[14][16].

    • Vacuum Safety: When performing vacuum distillation, inspect all glassware for cracks or defects before use to prevent implosion. Use a safety shield.

    • Handling: Avoid direct contact with the skin and eyes and avoid inhalation of vapors[14][16]. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information[16][17].

Visualized Workflow and Protocols

General Purification Strategy

The following diagram outlines the decision-making process for purifying crude 2-(p-Tolyl)ethanol.

G start Crude 2-(p-Tolyl)ethanol analysis1 Initial Analysis (GC and/or TLC) start->analysis1 decision Impurity Profile? analysis1->decision distillation Fractional Vacuum Distillation decision->distillation Volatile impurities with different B.P. chromatography Column Chromatography decision->chromatography Non-volatile or close-boiling impurities analysis2 Purity Analysis of Fractions (GC/TLC) distillation->analysis2 chromatography->analysis2 combine Combine Pure Fractions analysis2->combine final_product Pure 2-(p-Tolyl)ethanol (>98%) combine->final_product

Caption: Decision workflow for purification.

Detailed Protocol: Fractional Vacuum Distillation

This protocol provides a step-by-step guide for purifying 2-(p-Tolyl)ethanol on a laboratory scale.

Materials:

  • Round-bottom flask (sized so the crude material fills it to 1/2 to 2/3 capacity)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Fractionating column (15-20 cm Vigreux column is suitable)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 250 °C range)

  • Condenser (Liebig or similar)

  • Receiving flask(s) (pear-shaped or round-bottom)

  • Vacuum adapter

  • Cold trap (recommended)

  • Vacuum pump and tubing

  • Glassware clips

Procedure:

  • Apparatus Assembly:

    • Place the crude 2-(p-Tolyl)ethanol and a magnetic stir bar into the distillation flask.

    • Assemble the glassware as shown in the diagram below. Ensure all joints are lightly greased and secured with clips. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling[9].

    • Connect the condenser to a cold water source (in at the bottom, out at the top).

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Initiating Distillation:

    • Turn on the cooling water to the condenser and start the magnetic stirrer.

    • Slowly and carefully apply the vacuum. The pressure should drop to your target, typically between 10-20 mmHg.

    • Once the vacuum is stable, begin heating the distillation flask gently with the heating mantle.

  • Collecting Fractions:

    • Observe the distillation. You may see a small initial fraction (forerun) distill at a lower temperature. This contains low-boiling impurities and should be collected in a separate receiving flask and discarded.

    • As the temperature rises and stabilizes at the boiling point of 2-(p-Tolyl)ethanol at the working pressure (e.g., ~115 °C at 15 mmHg), switch to a clean receiving flask to collect the main product fraction.

    • Maintain a slow, steady distillation rate of approximately one drop per second. This is critical for effective separation[8].

  • Terminating the Distillation:

    • When the temperature begins to rise again or drop, or when only a small amount of residue remains in the distillation flask, the distillation is complete.

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from the pump from being sucked back into your system.

    • Once cooled and at atmospheric pressure, disassemble the apparatus.

  • Analysis:

    • Analyze the collected main fraction for purity using GC. Combine fractions that meet the purity requirement (>98%).

Diagram: Fractional Vacuum Distillation Setup

G cluster_setup Distillation Apparatus flask Distilling Flask (with crude product + stir bar) column Vigreux Column flask->column mantle Heating Mantle + Stirrer mantle->flask heats thermometer Thermometer column->thermometer condenser Condenser (Water Out) thermometer->condenser vac_adapter Vacuum Adapter condenser->vac_adapter water_in (Water In) water_in->condenser receiver Receiving Flask vac_adapter->receiver vac_source To Cold Trap & Vacuum Pump vac_adapter->vac_source

Caption: Standard laboratory fractional vacuum distillation setup.

References

  • Vertex AI Search, MSDS of 2-(o-Tolyl)ethanol.
  • Vertex AI Search, 2 - SAFETY DATA SHEET.
  • Vertex AI Search, TCI AMERICA - Spectrum Chemical.
  • Vertex AI Search, In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC - NIH.
  • Vertex AI Search, What are the safety precautions taken when handling ethanol? - Quora.
  • Vertex AI Search, 2-(p-Tolyl)ethanol | 699-02-5 - TCI Chemicals.
  • Vertex AI Search, US1944958A - Purification of aromatic alcohols - Google Patents.
  • Vertex AI Search, Chromatographic Purification - Structure Determination of Organic Compounds.
  • Vertex AI Search, How Is Chromatography Used for Purification? - Moravek.
  • Vertex AI Search, Removing impurities from phenethyl alcohol - Chemistry Forum.
  • Vertex AI Search, 2-(p-Tolyl)ethanol 98.0+%, TCI America™ | Fisher - Fisher Scientific.
  • Vertex AI Search, 2-(p-Tolyl)ethanol, 25G - M2298-25G - Lab Pro Inc.
  • Vertex AI Search, 2-(P-TOLYL)ETHANOL - ChemBK.
  • Vertex AI Search, Fractional distillation - Wikipedia.
  • Vertex AI Search, Chromatography Purification Services - BOC Sciences.
  • Vertex AI Search, Distillation Off Flavors: Trouble Shooting Guide - Arishtam India.
  • Vertex AI Search, The Fractional Distillation of a Binary Mixture.
  • Vertex AI Search, Thursday, March 6, 2008 - How to separate compounds using fractional distillation.
  • Vertex AI Search, Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. - Purdue Extension.
  • Vertex AI Search, Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

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Technical Support Center: Optimization of Reaction Conditions for 4'-Methylacetophenone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 4'-Methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, you will find troubleshooting guides, FAQs, and detailed protocols to navigate the common challenges encountered during the synthesis of 1-(4-methylphenyl)ethanol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the reduction of 4'-Methylacetophenone.

Q1: What is the primary product of 4'-Methylacetophenone reduction? The reduction of the ketone functional group in 4'-Methylacetophenone (also known as p-methylacetophenone) yields the corresponding secondary alcohol, 1-(4-methylphenyl)ethanol.[1][2] This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and fine chemicals.[3][4]

Q2: What are the most common and reliable methods for this reduction? The two most prevalent and scalable methods are:

  • Hydride Reduction using Sodium Borohydride (NaBH₄): This is a widely used method due to its operational simplicity, safety, and high chemoselectivity for aldehydes and ketones.[5][6][7] It is typically performed in protic solvents like methanol or ethanol.[8][9]

  • Catalytic Hydrogenation: This method often employs a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), with hydrogen gas (H₂).[10][11] It is highly efficient but requires specialized equipment to handle gaseous hydrogen safely. Transfer hydrogenation, using a hydrogen donor like formic acid, is an alternative that avoids the need for high-pressure hydrogen gas.[11][12]

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and rapid technique for monitoring the reaction.[9][13][14] A suitable solvent system (e.g., ethyl acetate/hexanes) will show a clear separation between the more polar alcohol product (lower Rf value) and the less polar starting ketone (higher Rf value). The reaction is considered complete upon the disappearance of the starting material spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[15][16]

Q4: Is the product, 1-(4-methylphenyl)ethanol, chiral? Yes. The reduction of the prochiral ketone 4'-Methylacetophenone creates a new stereocenter at the carbinol carbon. Unless a chiral reducing agent or catalyst is used, the reaction will produce a racemic mixture of (R)- and (S)-1-(4-methylphenyl)ethanol.[17]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the experiment, focusing on the underlying chemical principles.

Problem Area 1: Low or Incomplete Reaction Conversion

Q: My TLC analysis shows a significant amount of unreacted 4'-Methylacetophenone even after the recommended reaction time. What went wrong?

A: Low conversion is a common issue that can be traced back to several factors related to reagents and reaction conditions.

  • Cause 1: Reducing Agent Stoichiometry or Quality (for NaBH₄ Reduction)

    • Explanation: Sodium borohydride can decompose upon exposure to moisture or acidic conditions. One mole of NaBH₄ can theoretically reduce four moles of a ketone.[13] However, to ensure complete reaction and account for any decomposition or reaction with the solvent, a molar excess (typically 1.5 to 2 equivalents of hydride) is recommended.[8] Insufficient reagent will lead to incomplete conversion.[14][18]

    • Solution:

      • Always use freshly opened or properly stored NaBH₄.

      • Increase the molar equivalents of NaBH₄ relative to the ketone.

      • Ensure the solvent (e.g., ethanol) is not excessively acidic.

  • Cause 2: Catalyst Inactivity (for Catalytic Hydrogenation)

    • Explanation: The activity of a Pd/C catalyst can be compromised by contaminants ("catalyst poisons") or improper handling. Pd/C is also pyrophoric and can lose activity if exposed to air while dry.[10]

    • Solution:

      • Use a fresh batch of catalyst from a reliable supplier.

      • Ensure the substrate and solvent are free from potential poisons like sulfur or nitrogen compounds.

      • Handle the catalyst under an inert atmosphere (e.g., Argon) and never allow it to dry after being wetted with solvent.[10]

  • Cause 3: Suboptimal Temperature

    • Explanation: The NaBH₄ reduction of ketones is typically exothermic.[8] While an initial ice bath is used to control the initial rate, the reaction may require warming to room temperature to proceed to completion.[8][19] Conversely, some catalytic hydrogenations may require elevated temperatures to achieve a reasonable rate.[20]

    • Solution: After the initial exothermic phase of the NaBH₄ addition is controlled, allow the reaction to stir at room temperature for an extended period (e.g., 1-2 hours) and monitor by TLC. For hydrogenation, consult literature for the optimal temperature for your specific catalyst and substrate.

Problem Area 2: Formation of Unexpected Side Products

Q: My final product contains impurities other than the starting material. What are these side products and how can I prevent them?

A: Side product formation is often linked to the reactivity of the chosen reagents and the reaction conditions.

  • Cause 1: Over-reduction (Primarily with Catalytic Hydrogenation)

    • Explanation: Under harsh hydrogenation conditions (high pressure, high temperature, or highly active catalysts), the benzylic alcohol product can undergo further reduction (hydrogenolysis) to form 4-ethyltoluene. In very extreme cases, the aromatic ring itself could be reduced. Palladium catalysts are generally selective for the carbonyl group over the aromatic ring under mild conditions.[16]

    • Solution:

      • Perform the hydrogenation at lower pressure (e.g., using a hydrogen balloon) and room temperature.[10]

      • Carefully monitor the reaction and stop it as soon as the starting material is consumed.

      • Consider using a catalyst with lower activity or specific selectivity if over-reduction is a persistent issue.

  • Cause 2: Competing Reactions (for Reductions like Clemmensen or Wolff-Kishner)

    • Explanation: While not the primary choice for this transformation, it's important to be aware that some reduction methods are designed for complete deoxygenation. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) would reduce the ketone directly to the methylene group, yielding 4-ethyltoluene.[21][22] These conditions are fundamentally different from hydride reduction or catalytic hydrogenation.

    • Solution: Ensure you are using the correct reagents for the desired transformation (ketone to secondary alcohol). Use NaBH₄ or H₂/Pd/C for this purpose.

Problem Area 3: Difficult Work-up and Product Isolation

Q: I'm experiencing emulsions during the aqueous work-up, and my final yield is low after purification. How can I improve my work-up procedure?

A: A clean work-up is critical for achieving high purity and yield.

  • Cause 1: Improper Quenching of NaBH₄

    • Explanation: After the reaction is complete, excess NaBH₄ and the borate ester intermediates must be safely decomposed. Adding acid too quickly can cause vigorous hydrogen gas evolution, leading to foaming and potential loss of product.[8]

    • Solution:

      • Cool the reaction mixture in an ice bath.

      • Slowly and carefully add dilute acid (e.g., 1M HCl) dropwise to quench the excess reagent until gas evolution ceases.[8]

  • Cause 2: Emulsion Formation During Extraction

    • Explanation: Boron salts formed during the work-up can sometimes cause emulsions during the extraction with an organic solvent (like diethyl ether or ethyl acetate).

    • Solution:

      • If using an alcohol solvent like ethanol, much of it should be removed via rotary evaporation before extraction to improve partitioning between the aqueous and organic layers.[8][13]

      • Adding a saturated brine (NaCl) solution during the extraction can help break emulsions by increasing the ionic strength of the aqueous layer.

      • Allow the separatory funnel to stand for a period, and gently swirl rather than vigorously shake if emulsions are persistent.

  • Cause 3: Inefficient Purification

    • Explanation: The boiling points of 4'-Methylacetophenone (224-226 °C) and 1-(4-methylphenyl)ethanol are very close, making separation by simple distillation difficult.[2][8]

    • Solution: Flash column chromatography on silica gel is the most effective method for purifying the product, easily separating the more polar alcohol from the less polar starting ketone and any non-polar side products.

Section 3: Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for the most common reduction procedures.

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is based on standard literature procedures for the reduction of ketones.[8][18][19]

Materials:

  • 4'-Methylacetophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (or 95% Ethanol)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (or Diethyl Ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Methylacetophenone (e.g., 5.0 g, 37.3 mmol) in methanol (50 mL).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.

  • Reagent Addition: Slowly add Sodium Borohydride (e.g., 0.7 g, 18.6 mmol, 0.5 eq) portion-wise over 15-20 minutes. Note: The reaction is exothermic; maintain the temperature below 15 °C during addition.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitoring: Check for the absence of starting material using TLC (e.g., 20% ethyl acetate in hexanes). The product, 1-(4-methylphenyl)ethanol, will have a lower Rf than the starting ketone.

  • Quenching: Cool the flask back down in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and decompose the borate complexes. Continue adding until the effervescence of hydrogen gas stops.

  • Solvent Removal: Remove the majority of the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add deionized water (30 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-(4-methylphenyl)ethanol as a colorless oil or low-melting solid. The product can be further purified by flash chromatography if necessary.

Protocol 2: Catalytic Hydrogenation with H₂ and Pd/C

This protocol outlines a standard procedure for hydrogenation at atmospheric pressure.[10]

Materials:

  • 4'-Methylacetophenone

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or Ethyl Acetate)

  • Hydrogen (H₂) gas balloon

  • Three-neck flask, magnetic stirrer, vacuum/inert gas manifold, Celite

Procedure:

  • Safety First: Palladium on carbon is pyrophoric and can ignite solvents in the presence of air.[10] Handle the catalyst in an inert atmosphere or add it to the solvent carefully. Ensure a fire extinguisher is nearby.

  • Reaction Setup: To a three-neck flask equipped with a magnetic stir bar, add the Pd/C catalyst (e.g., ~1-2 mol% by weight relative to the substrate) under a stream of Argon or Nitrogen.

  • Solvent and Substrate Addition: Add ethanol (50 mL) to wet the catalyst, followed by the 4'-Methylacetophenone (e.g., 5.0 g, 37.3 mmol).

  • Inerting the System: Seal the flask. Using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle 3-5 times to remove all oxygen.

  • Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon.

  • Reaction: Stir the mixture vigorously at room temperature under the positive pressure of the hydrogen balloon. A faster stirring speed generally increases the reaction rate.[10]

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours, depending on the catalyst activity and substrate.

  • Purging: Once complete, carefully evacuate the hydrogen gas from the flask and backfill with Nitrogen. Repeat 3-5 times to ensure all hydrogen is removed.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the Celite pad wet with solvent at all times to prevent the catalyst from igniting upon contact with air.[10] Wash the pad with additional ethanol.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator to yield the product.

Section 4: Data Presentation and Visualization

Comparison of Common Reduction Methods
FeatureSodium Borohydride (NaBH₄)Catalytic Hydrogenation (H₂/Pd/C)
Reagent Type Hydride donorHeterogeneous catalyst with H₂ gas
Selectivity Excellent for C=O. Does not reduce esters, amides, or carboxylic acids.[5]High for C=O. Can reduce other functional groups (alkenes, alkynes, nitro groups, benzyl ethers).[11]
Solvents Protic (Methanol, Ethanol, Water).[6][7]Protic or aprotic (Ethanol, Ethyl Acetate, THF).[11]
Temperature 0 °C to Room Temperature.[13]Room Temperature to elevated temperatures.
Pressure Atmospheric.Atmospheric (balloon) to high pressure.
Key Advantage Operational simplicity, safety, no specialized equipment needed.High atom economy, catalyst can be recycled, clean work-up.
Key Disadvantage Generates stoichiometric salt byproducts.Requires handling of flammable H₂ gas and pyrophoric catalyst.[10] Risk of over-reduction.
Visualized Workflows and Mechanisms

G start Low Yield or Incomplete Conversion Detected by TLC/GC q1 Is the reaction NaBH₄ reduction? start->q1 q2 Is the reaction Catalytic Hydrogenation? start->q2 nabh4_1 nabh4_1 q1->nabh4_1 Yes h2_1 h2_1 q2->h2_1 Yes nabh4_2 nabh4_2 nabh4_1->nabh4_2 nabh4_3 nabh4_3 nabh4_2->nabh4_3 h2_2 h2_2 h2_1->h2_2 h2_3 h2_3 h2_2->h2_3

G Mechanism of NaBH₄ Reduction of 4'-Methylacetophenone (Ar = 4-methylphenyl) alkoxide alkoxide alkoxide2 alkoxide2

Section 5: References

  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory.

  • Scribd. Acetophenone Reduction by Sodium Borohydride. Scribd.

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.

  • Unknown. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

  • Koper, M. T. M., et al. (2019, July 5). Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. Journal of the American Chemical Society.

  • ECHEMI.com. (2024, April 7). What happens when acetophenone reacts with zinc (Hg) in the presence of concentrated HCl?. ECHEMI.com.

  • Scribd. Acetophenone Reduction by Sodium Borohydride. Scribd.

  • Gauth. What is the reduction product of acetophenone?. Gauth.

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Wikipedia. 4-Methylacetophenone. Wikipedia.

  • ResearchGate. Reaction progress of 4-ethylacetophenone reduction. ResearchGate.

  • ChemicalBook. 4'-Methylacetophenone. ChemicalBook.

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. UCLA Chemistry.

  • Alfa Chemistry. Acylation Reaction - Synthesis of p-Methylacetophenone. Alfa Chemistry.

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

  • Chemistry Steps. Reduction of Aldehydes and Ketones. Chemistry Steps.

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.

  • Chemguide. reduction of aldehydes and ketones. Chemguide.

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry.

  • Unknown. Hydrogenation (atmospheric pressure) with Pd/C.

  • Kandeel, F. R., et al. (2020, November 12). Structure Sensitivity of Acetophenone Reduction on Palladium-Modified Platinum Single-Crystal Electrodes. The Journal of Physical Chemistry C.

  • ResearchGate. Acetophenone hydrogenation catalysed by Pd/C. ResearchGate.

  • Sigma-Aldrich. Pd(0) EnCat 30NP Hydrogenation & Transfer Hydrogenation User Guide. Sigma-Aldrich.

  • Organic Chemistry Portal. Alkene to Alkane - Common Conditions. Organic Chemistry Portal.

  • ResearchGate. Hydrogen formation during the hydrogenation of acetophenone. ResearchGate.

  • J&K Scientific. 1-(4-Methylphenyl)ethanol. J&K Scientific.

Sources

Technical Support Center: Stabilizing 2-(4-Methylphenyl)ethanol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this aromatic alcohol in their work. Here, we delve into the common challenges associated with the storage and degradation of this compound, providing in-depth, scientifically grounded solutions to ensure the integrity of your experiments.

I. Understanding the Molecule: Why Degradation Occurs

This compound, also known as 4-methylphenethyl alcohol, is a valuable compound in various applications, including as a fragrance ingredient and a synthetic intermediate.[1][2] Its structure, featuring a hydroxyl group attached to an ethyl chain on a substituted benzene ring, makes it susceptible to specific degradation pathways. The primary mechanism of concern is oxidation . The benzylic protons and the alcohol functional group are potential sites for oxidative attack, which can be initiated by factors such as light, heat, and the presence of atmospheric oxygen. This can lead to the formation of impurities like aldehydes and ketones, altering the compound's purity and reactivity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the storage of this compound and provides actionable troubleshooting advice.

Q1: I've noticed a change in the color and odor of my stored this compound. What could be the cause?

A1: A change from a colorless or light yellow liquid to a more pronounced yellow or orange hue, often accompanied by a change in odor, is a strong indicator of degradation.[1][2] The likely culprit is oxidation. The primary alcohol group can be oxidized to form 4-methylphenylacetaldehyde, and further oxidation can lead to 4-methylphenylacetic acid. These impurities can introduce unwanted aromatic notes and alter the intended chemical properties of the starting material.

Troubleshooting Steps:

  • Visual and Olfactory Assessment: Note any changes in color from its initial state.[1][2] A perceptible change in smell, moving away from its characteristic floral, balsamic scent, suggests the presence of new, likely oxidized, compounds.

  • Analytical Confirmation: To confirm degradation, we recommend performing analytical tests.

    • Gas Chromatography (GC): This is the most effective method to assess purity and identify degradation products. A decrease in the peak area of this compound and the appearance of new peaks will confirm degradation.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance or increase in the intensity of a carbonyl (C=O) stretching peak around 1700-1730 cm⁻¹, which is indicative of aldehyde or carboxylic acid formation.

Q2: What are the optimal storage conditions to prevent the degradation of this compound?

A2: Proper storage is paramount to maintaining the stability of this compound. The key is to mitigate exposure to initiators of oxidation.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature Room Temperature.[1][2] Keep in a cool, dry place.[3][4]Elevated temperatures can accelerate the rate of oxidation reactions. Storing in a cool environment minimizes the kinetic energy available for these reactions to occur.
Atmosphere Inert Atmosphere (e.g., Nitrogen or Argon)Oxygen is a key reactant in the oxidation process.[5] Purging the headspace of the storage container with an inert gas displaces oxygen, significantly slowing down oxidative degradation.
Light Exposure Amber Glass or Opaque ContainersUV light can provide the energy to initiate free-radical chain reactions that lead to oxidation. Amber or opaque containers block these harmful wavelengths.
Container Seal Tightly Sealed Container[3][4][6]A secure seal prevents the ingress of atmospheric oxygen and moisture.[3] It also prevents the loss of volatile compounds.
Q3: What type of container material is best for storing this compound?

A3: The choice of container material is crucial to prevent both contamination and degradation.

Container Material Compatibility:

MaterialCompatibilityJustification
Glass (Borosilicate) Excellent Glass is inert and does not react with aromatic alcohols. Amber glass is preferred to protect from light.
High-Density Polyethylene (HDPE) Good HDPE offers good chemical resistance to alcohols.[7] It is a suitable and less fragile alternative to glass.
Polypropylene (PP) Good PP also exhibits excellent chemical resistance and can be a viable storage option.[7]
Stainless Steel Excellent For larger quantities, stainless steel drums are an excellent choice due to their inertness and durability.[3]
Metals (e.g., Aluminum) Avoid Certain metals can act as catalysts for oxidation reactions. Unless specifically passivated, it is best to avoid direct contact.

III. Experimental Protocols

To empower you to validate the integrity of your this compound, we provide the following detailed protocols.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of this compound and detecting potential degradation products.

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column (e.g., DB-5 or equivalent)

  • Helium (Carrier Gas)

  • Hydrogen and Air (for FID)

  • Autosampler Vials with Septa

  • Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of your this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 280°C.

    • Set the oven temperature program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Set the carrier gas flow rate (Helium) to 1 mL/minute.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard).

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

    • Investigate any additional peaks, which may correspond to degradation products.

Protocol 2: Inert Gas Overlay for Long-Term Storage

This workflow details the process of creating an inert atmosphere in your storage container to prevent oxidation.

InertGasOverlay cluster_workflow Inert Gas Overlay Workflow Start Start: Open Container Insert_Cannula Insert Inert Gas Cannula Start->Insert_Cannula 1. Purge Gently Purge Headspace Insert_Cannula->Purge 2. For 1-2 minutes Remove_Cannula Remove Cannula Purge->Remove_Cannula 3. Seal Tightly Seal Container Remove_Cannula->Seal 4. Store Store in Designated Location Seal->Store 5.

Caption: Workflow for applying an inert gas overlay.

IV. Logical Relationships in Degradation

The following diagram illustrates the cause-and-effect relationships leading to the degradation of this compound.

DegradationPathway Compound This compound Oxidation Oxidation Reaction Compound->Oxidation Substrate Initiator_O2 Oxygen (O2) Initiator_O2->Oxidation Initiator_Light Light (UV) Initiator_Light->Oxidation Initiator_Heat Heat Initiator_Heat->Oxidation Degradation_Product Degradation Products (Aldehydes, Ketones) Oxidation->Degradation_Product Leads to

Caption: Factors leading to the oxidation of this compound.

This technical guide provides a comprehensive overview of the best practices for storing this compound to prevent degradation. By understanding the underlying chemical principles and implementing these recommended procedures, you can ensure the long-term stability and purity of this important compound for your research and development needs.

V. References

  • Apollo Scientific. (2023, March 12). This compound Safety Data Sheet. Retrieved from Apollo Scientific.

  • Fisher Scientific. (2024, January 23). This compound Safety Data Sheet. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2025, September 10). This compound Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • ChemicalBook. This compound. Retrieved from ChemicalBook.

  • ChemicalBook. This compound CAS 699-02-5. Retrieved from ChemicalBook.

  • CP Lab Safety. Chemical Compatibility by Container Resin. Retrieved from CP Lab Safety.

  • ResearchGate. (2024, July). Oxidation of 2-(4-methylphenyl) ethanol. Retrieved from ResearchGate.

  • Berlin Packaging. (2024, January 24). Choosing the Best Bottles for Chemical Storage. Retrieved from Berlin Packaging.

  • Thermo Fisher Scientific. This compound, 99%. Retrieved from Thermo Fisher Scientific.

  • kaiserkraft. Safety container compatibility list. Retrieved from kaiserkraft.

  • Thermo Fisher Scientific. This compound, 99% 5 g. Retrieved from Thermo Fisher Scientific.

  • UC San Diego. (2024, March 3). Chemical Compatibility Guidelines. Retrieved from UC San Diego Blink.

  • Baylor University. Appendix I: Chemical Compatibility and Container Information. Retrieved from Baylor University Environmental Health & Safety.

  • Chemsrc. 1-(4-Methylphenyl)ethanol CAS 536-50-5. Retrieved from Chemsrc.

  • National Institutes of Health. Ethanol Degradation Pathway. Retrieved from PubChem.

  • National Institutes of Health. CID 160893720 | C18H24O2. Retrieved from PubChem.

  • MDPI. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Retrieved from MDPI.

  • Advanced Light Source. (2018, February 23). Unraveling the Complexities of Auto-Oxidation. Retrieved from Advanced Light Source.

  • ChemicalBook. 1-(4-Methylphenyl)ethanol. Retrieved from ChemicalBook.

Sources

Technical Support Center: Scale-Up of 2-(p-Tolyl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production and scale-up of 2-(p-Tolyl)ethanol (also known as 4-methylphenethyl alcohol). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. We will address specific issues through a troubleshooting and FAQ format, grounded in fundamental chemical and biochemical principles.

Section 1: Troubleshooting Guide

This section directly addresses common experimental failures and unexpected outcomes.

Category 1: Chemical Synthesis (Grignard Reaction Route)

The Grignard reaction is a powerful method for C-C bond formation but presents significant scale-up challenges, including safety hazards from runaway exotherms and difficulties in handling heterogeneous mixtures.[1][2]

Question: My Grignard reaction fails to initiate. What are the common causes and how can I troubleshoot this?

Answer:

Failure to initiate is one of the most frequent issues in Grignard synthesis, especially at scale. The root cause is almost always the passivation of the magnesium metal surface, preventing the oxidative addition of the p-tolyl halide.

  • Causality: Grignard reagents are extremely sensitive to protic sources (like water) and oxygen. Even trace amounts of moisture in the solvent, glassware, or on the surface of the magnesium will form a layer of magnesium hydroxide/oxide, which is unreactive. The process requires strictly inert and dry chemical conditions.[1]

  • Troubleshooting Steps:

    • Rigorous Drying of Apparatus: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvent Purity: Use anhydrous solvents. While freshly opened bottles of anhydrous solvents are often sufficient for lab scale, for larger scales, it is best practice to distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers like THF) immediately before use.

    • Magnesium Activation: The magnesium turnings themselves can have a passivated oxide layer. Mechanical or chemical activation is crucial.

      • Protocol: Mechanical & Chemical Activation of Magnesium

        • Place magnesium turnings in a dry flask under an inert atmosphere.

        • Add a magnetic stir bar and stir vigorously for 30 minutes to mechanically abrade the surface.

        • Introduce a small crystal of iodine (I₂). The flask should be gently warmed. A localized disappearance of the iodine color and/or bubble formation at the magnesium surface indicates activation.

        • Alternatively, add a few drops of 1,2-dibromoethane. Its reaction with magnesium is rapid and exothermic, exposing a fresh metal surface.

        • Once activated, immediately proceed with the addition of your p-tolyl halide solution.

  • Logical Troubleshooting Flow:

    grignard_troubleshooting start Grignard Reaction Fails to Initiate q1 Is all glassware rigorously dry? start->q1 a1_no Action: Oven-dry or flame-dry all equipment under inert gas. q1->a1_no No q2 Is the solvent certified anhydrous and freshly opened/distilled? q1->q2 Yes a2_no Action: Use a fresh bottle or distill solvent over a drying agent. q2->a2_no No q3 Was the magnesium activated? q2->q3 Yes a3_no Action: Activate Mg with I2 or 1,2-dibromoethane. q3->a3_no No success Initiation Successful q3->success Yes

    Caption: Decision tree for troubleshooting Grignard reaction initiation failure.

Question: I'm observing a dangerous exotherm during the addition of ethylene oxide. How can this be controlled during scale-up?

Answer:

This is a critical safety issue. The reaction between a Grignard reagent and ethylene oxide is highly exothermic. In a large batch reactor, the surface-area-to-volume ratio decreases, making heat dissipation inefficient and increasing the risk of a thermal runaway.[2]

  • Causality: The ring-opening of ethylene oxide is an energetically favorable process, releasing significant heat. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise uncontrollably, potentially boiling the solvent and causing a dangerous pressure build-up.

  • Mitigation Strategies:

    • Slow, Controlled Addition: The ethylene oxide (often bubbled as a gas or added as a cooled solution in an anhydrous solvent) must be added at a rate that does not allow the internal temperature to rise above a set point.

    • Efficient Cooling: Ensure your reactor is equipped with a high-capacity cooling jacket and that the heat transfer fluid is at a sufficiently low temperature.

    • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this reduces reactor throughput.

    • Consider Flow Chemistry: For larger scales, transitioning from batch to a continuous flow process is an inherently safer approach.[2] A continuous stirred-tank reactor (CSTR) or a microreactor keeps the reaction volume small at any given moment, allowing for near-instantaneous heat removal and precise temperature control.[2]

ParameterBatch ReactorContinuous Flow Reactor
Heat Transfer Poor (low surface-area-to-volume ratio)Excellent (high surface-area-to-volume ratio)
Safety High risk of thermal runawayInherently safer due to small reaction volume
Control Difficult to maintain steady stateRapid steady-state control is achievable
Scalability Challenging and requires significant engineeringMore straightforward to scale by running longer
Category 2: Biocatalytic Production

Biotechnological production of aromatic alcohols like 2-phenylethanol (a close analog of 2-(p-Tolyl)ethanol) is an attractive "green" alternative.[3] The most common route is the biotransformation of a precursor (e.g., p-methyl-L-phenylalanine) by microorganisms like yeast via the Ehrlich pathway.[3]

Question: My fermentation yield is low, and production stops after the concentration of 2-(p-Tolyl)ethanol reaches 1-2 g/L. What is causing this limitation?

Answer:

This is a classic example of product inhibition or cytotoxicity. While microorganisms can produce 2-(p-Tolyl)ethanol, the product itself is toxic to them at relatively low concentrations.

  • Causality: Aromatic alcohols like 2-(p-Tolyl)ethanol can disrupt the cell membrane's integrity and function. This stress leads to reduced metabolic activity, growth inhibition, and ultimately, a halt in product synthesis.[3] The synergistic toxic effect of ethanol (a common fermentation byproduct) and the target aromatic alcohol can further exacerbate this issue.[3]

  • Troubleshooting & Enhancement Strategies:

    • Strain Selection/Engineering: Screen different yeast or bacterial strains for higher tolerance to 2-(p-Tolyl)ethanol. Metabolic engineering can also be employed to enhance production pathways and stress-response mechanisms.

    • In Situ Product Removal (ISPR): The most effective strategy is to continuously remove the 2-(p-Tolyl)ethanol from the fermentation broth as it is formed. This keeps the concentration in the aqueous phase below the toxic threshold.[4]

      • Protocol: Lab-Scale ISPR with an Organic Overlay

        • Select a biocompatible, non-toxic organic solvent with a high partition coefficient for 2-(p-Tolyl)ethanol (e.g., rapeseed oil, oleyl alcohol).[4]

        • In your bioreactor, after sterilizing the medium and inoculating with your microbial strain, add a sterile layer of the organic solvent (e.g., 20% of the total volume).

        • Ensure gentle agitation to facilitate mass transfer of the product from the aqueous phase to the organic phase without creating a stable emulsion that could harm the cells.

        • At the end of the fermentation, the two phases can be separated. The 2-(p-Tolyl)ethanol is then recovered from the organic phase, typically by distillation.

  • ISPR Workflow:

    ispr_workflow cluster_0 Bioreactor fermentation fermentation extraction Organic Phase (e.g., Rapeseed Oil) 2-(p-Tolyl)ethanol accumulates fermentation->extraction Product Partitioning (Mass Transfer) product_recovery Downstream Processing|{Separation of Phases}|Distillation of Organic Phase to recover pure product extraction->product_recovery

    Caption: Workflow for In Situ Product Removal (ISPR) in a biphasic system.

Category 3: Purification & Catalyst Management

Question: My catalyst (e.g., for a dehydration or hydrogenation step) is losing activity over time. What are the likely causes and can it be regenerated?

Answer:

Catalyst deactivation is an inevitable problem in most industrial catalytic processes, costing industries billions annually.[5] The primary mechanisms include poisoning, coking (fouling), and sintering.

  • Causality:

    • Coking: Heavy organic byproducts or polymers can form and deposit on the active sites of the catalyst, physically blocking reactants from accessing them. This is common in reactions involving alcohols over acidic catalysts like zeolites.[6]

    • Poisoning: Certain impurities in the feed stream (e.g., sulfur or nitrogen compounds) can bind strongly to the active sites, rendering them inactive. Water can also act as a poison for some catalysts by promoting phase changes or blocking sites.[7]

    • Sintering: At high reaction temperatures, the small metal crystallites of a supported catalyst can migrate and agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.[7]

  • Troubleshooting & Regeneration:

    • Identify the Cause: Analyze the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to detect coke, or elemental analysis to identify poisons.

    • Regeneration Protocol (for Coking): For deactivation due to coke formation, a common regeneration method is a controlled burn-off.

      • Pass a stream of inert gas (N₂) over the catalyst bed to purge residual organics.

      • Gradually introduce a low concentration of oxygen (e.g., 1-2% in N₂) into the gas stream.

      • Slowly and carefully raise the temperature to the combustion temperature of the coke (typically 400-600°C). The temperature ramp must be controlled to avoid excessive heat from the exothermic combustion, which could cause sintering.

      • Hold at the final temperature until CO₂ evolution ceases, indicating all coke has been removed.

      • Cool the catalyst under an inert atmosphere.

    Note: Regeneration may not restore 100% of the initial activity, and the process itself can sometimes contribute to gradual sintering over many cycles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety considerations when scaling up the Grignard synthesis of 2-(p-Tolyl)ethanol?

A1: The primary concerns are:

  • Thermal Hazard: The reaction is highly exothermic. A robust cooling system and controlled addition of reagents are essential to prevent thermal runaway.[2]

  • Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable and have low flash points. The process area must be properly ventilated and free of ignition sources.

  • Reactive Reagents: Grignard reagents react violently with water. All equipment must be scrupulously dry. Emergency preparedness should include appropriate fire extinguishers (Class D for magnesium fires) and protocols for handling spills.

Q2: My final product has a yellow to orange color after distillation. What causes this and how can I get a colorless liquid?

A2: The typical purity of commercially available 2-(p-Tolyl)ethanol is >98.0%, and it is described as a colorless to light yellow or light orange liquid.[8][9] The color likely stems from small amounts of high-boiling point, conjugated impurities or degradation products formed during the reaction or distillation.

  • Mitigation:

    • Optimize Reaction: Ensure the reaction is run at the lowest effective temperature to minimize side reactions.

    • Purification: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point and reduces the thermal stress on the molecule, minimizing degradation.[8]

    • Post-Treatment: If distillation is insufficient, a charcoal treatment of the distillate followed by filtration can sometimes remove color-causing impurities.

Q3: For biocatalytic production, what are the most critical fermentation parameters to optimize?

A3: Optimizing the cultivation process is key to maximizing yield.[3] The most critical parameters are:

  • Precursor Concentration (p-methyl-L-phenylalanine): Too little will limit the final product concentration; too much can be inhibitory to the microorganism. This needs to be optimized for the specific strain.

  • Carbon Source: Glucose is common, but high concentrations can lead to excessive ethanol production, which is co-inhibitory.[3] Fed-batch strategies, where the carbon source is added gradually, are often superior.

  • pH and Temperature: Each microorganism has an optimal pH and temperature range for growth and production (e.g., for yeast, often pH 4.5-5.5 and 28-32°C).[10] These must be tightly controlled in the bioreactor.

  • Aeration: While the final step of the Ehrlich pathway can be anaerobic, cell growth and precursor uptake often require oxygen. The optimal dissolved oxygen level is strain and process-dependent.

Q4: What analytical techniques are recommended for in-process control and final product QC?

A4: A combination of techniques is recommended:

  • Gas Chromatography (GC): This is the primary method for determining the purity of 2-(p-Tolyl)ethanol and quantifying byproducts.[8][9] It is excellent for monitoring reaction conversion and final product assay.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the concentration of non-volatile components in a fermentation broth, such as the precursor amino acid and sugars.

  • Infrared (IR) Spectroscopy: Can be used for rapid identification and to check for the presence or absence of key functional groups (e.g., the disappearance of a carbonyl peak from a starting aldehyde).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and characterization of any unknown impurities.

References

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. [Link]
  • Advances in Catalyst Deactivation and Regener
  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]
  • Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. MDPI. [Link]
  • Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation.
  • Enhanced bioproduction of 2-phenylethanol in a biphasic system with rapeseed oil. PubMed. [Link]
  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogen
  • Process Optimization in Ethanol Production: Best Practices.

Sources

Troubleshooting guide for the synthesis of 4-Methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methylphenethyl alcohol. This guide, structured in a question-and-answer format, is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important aromatic alcohol. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with real-world laboratory experience to help you navigate the intricacies of your synthesis and achieve optimal results.

I. Synthetic Strategies and Key Considerations

Before delving into specific troubleshooting scenarios, it's essential to have a clear understanding of the common synthetic routes to 4-Methylphenethyl alcohol. Each pathway presents its own set of potential challenges and requires careful control of reaction parameters.

Diagram 1: Common Synthetic Routes to 4-Methylphenethyl Alcohol

cluster_grignard Grignard Route cluster_reduction Reduction Route cluster_wittig Wittig Route (multi-step) p_tolyl_halide p-Tolyl halide grignard_reagent p-Tolylmagnesium halide p_tolyl_halide->grignard_reagent Mg, ether/THF product_g 4-Methylphenethyl alcohol grignard_reagent->product_g 1. Ethylene Oxide 2. H3O+ workup ethylene_oxide Ethylene Oxide p_methylphenylacetic_acid 4-Methylphenylacetic acid product_r 4-Methylphenethyl alcohol p_methylphenylacetic_acid->product_r LAH or other reducing agents p_tolualdehyde p-Tolualdehyde styrene_intermediate 4-Methylstyrene p_tolualdehyde->styrene_intermediate Wittig Reaction wittig_reagent Wittig Reagent (e.g., Ph3P=CH2) product_w 4-Methylphenethyl alcohol styrene_intermediate->product_w 1. BH3-THF 2. H2O2, NaOH hydroboration_oxidation Hydroboration-Oxidation

Caption: Overview of primary synthetic pathways to 4-Methylphenethyl alcohol.

II. Troubleshooting the Grignard Route: Reaction of p-Tolylmagnesium Halide with Ethylene Oxide

The Grignard reaction is a powerful and frequently employed method for the synthesis of 4-Methylphenethyl alcohol. However, its success hinges on meticulous experimental technique.

Q1: My Grignard reaction fails to initiate. What are the likely causes and how can I resolve this?

A1: Failure of a Grignard reaction to initiate is a common issue, almost always stemming from the presence of water or other protic impurities. Grignard reagents are potent bases and will readily react with even trace amounts of acidic protons, quenching the reagent.[1]

Troubleshooting Steps:

  • Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Ethereal solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[2][3]

  • Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing reaction. Gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface. Alternatively, a small crystal of iodine can be added to the reaction flask; the disappearance of the purple color indicates activation.

  • Initiation with a Small Amount of Pre-formed Grignard Reagent: If the reaction still fails to start, adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.

  • Solvent Choice: While diethyl ether is common, THF can be a better solvent for forming Grignard reagents from aryl chlorides due to its higher boiling point and better solvating properties for the Grignard reagent.[4]

Q2: My Grignard reaction produced a significant amount of a high-boiling byproduct, which I suspect is a biphenyl derivative. How can I minimize this side reaction?

A2: The formation of 4,4'-dimethylbiphenyl is a result of a Wurtz-type coupling reaction between the Grignard reagent and the unreacted p-tolyl halide. This is more prevalent if the concentration of the alkyl halide is too high locally or if the reaction temperature is not adequately controlled.

Mitigation Strategies:

  • Slow Addition of Alkyl Halide: Add the p-tolyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote side reactions.

  • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure rapid reaction of the alkyl halide with the magnesium surface, minimizing its reaction with the formed Grignard reagent.

Q3: After the addition of ethylene oxide and work-up, my yield of 4-Methylphenethyl alcohol is low, and I have isolated unreacted starting material. What went wrong?

A3: A low yield of the desired product with recovery of starting material often points to issues with the reaction of the Grignard reagent with ethylene oxide.

Potential Causes and Solutions:

  • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It should be bubbled through the Grignard solution at a controlled rate, or a solution of ethylene oxide in an anhydrous solvent should be added slowly at a low temperature (typically 0 °C) to prevent its loss through evaporation.

  • Incomplete Reaction: The reaction between the Grignard reagent and ethylene oxide can be sluggish. Ensure the reaction is stirred for a sufficient amount of time after the addition of ethylene oxide, allowing it to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Premature Quenching: If the reaction is quenched before all the ethylene oxide has reacted, unreacted Grignard reagent will be converted back to toluene upon acidic work-up, and any unreacted ethylene oxide will be lost.

III. Troubleshooting the Reduction Route: Reduction of 4-Methylphenylacetic Acid

The reduction of 4-methylphenylacetic acid is another common route. The choice of reducing agent and the work-up procedure are critical for a successful synthesis.

Q1: I am using Lithium Aluminum Hydride (LAH) to reduce 4-methylphenylacetic acid, but my yields are inconsistent. What factors should I consider?

A1: Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[2][3] However, its high reactivity also makes it sensitive to reaction conditions.

Key Factors for Consistent Yields:

  • LAH Quality and Stoichiometry: LAH is highly moisture-sensitive. Use a fresh, unopened bottle or a properly stored container. While theoretically one mole of LAH provides four moles of hydride, it is common practice to use an excess of the reagent to ensure complete reduction.

  • Solvent: Anhydrous THF is the preferred solvent for LAH reductions of carboxylic acids.[3]

  • Reaction Temperature: The initial reaction of LAH with the carboxylic acid is an acid-base reaction that evolves hydrogen gas. The addition of the carboxylic acid to the LAH suspension should be done slowly and at a low temperature (e.g., 0 °C) to control the initial exotherm. The reaction is then typically heated to reflux to drive the reduction to completion.

Q2: The work-up of my LAH reduction is problematic, resulting in a gelatinous aluminum salt that is difficult to filter. How can I improve the work-up?

A2: The formation of gelatinous aluminum salts is a common issue in LAH work-ups. The Fieser work-up is a widely used and effective method to produce a granular, easily filterable precipitate.[5]

Fieser Work-up Protocol:

For a reaction using 'x' grams of LAH:

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously for 15-30 minutes. A white, granular precipitate should form.

  • Filter the mixture and wash the precipitate thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).

Diagram 2: Troubleshooting Workflow for LAH Reduction

start Low Yield in LAH Reduction check_reagents Check LAH and Solvent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup solution1 Use freshly opened LAH and dry solvents check_reagents->solution1 Anhydrous conditions not met solution2 Ensure sufficient reaction time and temperature check_conditions->solution2 Incomplete reaction solution3 Employ Fieser work-up for granular precipitate check_workup->solution3 Difficult filtration

Caption: Decision tree for troubleshooting low yields in LAH reductions.

IV. Alternative Synthetic Route: The Wittig Reaction

While less direct, a multi-step synthesis involving a Wittig reaction can also be employed. This route offers an alternative if the starting materials for the Grignard or reduction routes are unavailable.

Q1: How can I synthesize 4-Methylphenethyl alcohol using a Wittig reaction?

A1: This is a two-step process. First, a Wittig reaction between p-tolualdehyde and a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide) will generate 4-methylstyrene. Subsequent hydroboration-oxidation of the 4-methylstyrene will yield the desired 4-Methylphenethyl alcohol.

Challenges and Considerations:

  • Wittig Reaction Stereoselectivity: The stereoselectivity of the Wittig reaction can be an issue if a substituted ylide is used, but for the formation of a terminal alkene like 4-methylstyrene, this is not a concern.

  • Hydroboration-Oxidation Regioselectivity: The hydroboration-oxidation of 4-methylstyrene will proceed with anti-Markovnikov selectivity, which is what is required to obtain the primary alcohol.

  • Multi-step Synthesis: This route involves more steps than the Grignard or reduction methods, which may result in a lower overall yield.

V. Purification and Characterization

Proper purification and characterization are essential to ensure the final product meets the required specifications.

Q1: What is the best method to purify crude 4-Methylphenethyl alcohol?

A1: The primary method for purifying 4-Methylphenethyl alcohol is vacuum distillation . Given its relatively high boiling point (244-245 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent decomposition.

Typical Distillation Parameters:

  • Boiling Point: Approximately 115 °C at 15 mmHg.

  • Apparatus: A short-path distillation apparatus is recommended to minimize product loss.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and has a refractive index consistent with the literature value (n20/D 1.526).

For smaller scales or for the removal of highly polar or non-volatile impurities, column chromatography on silica gel can be effective. A common eluent system is a mixture of hexanes and ethyl acetate.[6]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the benzylic and hydroxyl-bearing methylene groups, and the methyl group.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will provide the molecular weight and fragmentation pattern, which can be compared to a reference spectrum.[7]

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and the purity of the final product. A suitable solvent system (e.g., 4:1 hexanes:ethyl acetate) should show a single spot for the pure product.

Table 1: Physical and Spectroscopic Data for 4-Methylphenethyl alcohol

PropertyValue
CAS Number 699-02-5
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Boiling Point 244-245 °C (lit.)
Density 0.978 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.526 (lit.)

VI. Frequently Asked Questions (FAQs)

Q: Can I use sodium borohydride (NaBH₄) to reduce 4-methylphenylacetic acid?

A: No, sodium borohydride is not a strong enough reducing agent to reduce a carboxylic acid. A more powerful reducing agent like lithium aluminum hydride (LAH) or borane (BH₃) is required.

Q: My Grignard reaction turned dark brown/black. Is this normal?

A: A color change is expected, but a very dark or black solution can indicate the presence of impurities or side reactions, such as Wurtz coupling. As long as the reaction proceeds to give the desired product, this is not necessarily a cause for concern, but it may indicate that the reaction conditions could be optimized.

Q: How do I properly dispose of excess LAH?

A: Excess LAH must be quenched carefully. A common method is to slowly add ethyl acetate to the reaction mixture at 0 °C until the bubbling subsides, followed by a careful aqueous work-up. Never add water or alcohol directly to a large amount of unreacted LAH, as this can cause a fire.

References

  • Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents.
  • ChemBK. (2024, April 9). 2-(P-TOLYL)ETHANOL.
  • Google Patents. (2020). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
  • TGSC Information System. (n.d.). 4-Methylphenethyl alcohol.
  • BYJU'S. (n.d.). Lithium aluminium hydride.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields.
  • Google Patents. (1991). US5003115A - Production of 4-hydroxyphenethyl alcohol.
  • Google Patents. (1991). EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
  • Allesi, S. (2023). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(10), 007.
  • Google Patents. (2005). US6979753B2 - Process for preparation of 2-phenyl ethanol.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14.
  • Brainly.in. (2020, January 16). When ethylene oxide is reacted with CH3MgBr followed by hydrolysis then the product formed is.
  • Google Patents. (2000). US6166269A - Process for the preparation of 2-phenyl ethanol.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Organic Syntheses. (2004). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.
  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1).

Sources

Technical Support Center: Stability of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methylphenyl)ethanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the stability of this compound throughout your experimental workflows.

Section 1: Stability in Acidic Media

The hydroxyl group of an alcohol is the most reactive site on the molecule. In the presence of a strong acid, the oxygen atom of the hydroxyl group can be protonated, converting a poor leaving group (hydroxide, OH⁻) into an excellent leaving group (water, H₂O).[1][2] This fundamental principle governs the stability and reactivity of this compound in acidic environments.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I'm observing an unexpected, non-polar byproduct during my reaction with this compound in the presence of a strong acid like sulfuric acid (H₂SO₄) and heat. What is the likely identity of this impurity?

A1: The most probable byproduct is 4-methylstyrene. This occurs via an acid-catalyzed dehydration (elimination) reaction.[3][4] The strong acid protonates the alcohol's hydroxyl group, forming an alkyloxonium ion.[3] Water then departs as a leaving group, generating a secondary carbocation. This carbocation is stabilized by the adjacent phenyl ring. A base (such as water or the conjugate base of the acid) then removes a proton from the adjacent carbon, leading to the formation of a double bond and yielding 4-methylstyrene.[4] This E1 (Elimination, unimolecular) pathway is common for secondary alcohols and is accelerated by heat.[3][5]

Q2: What is the underlying mechanism for the degradation of this compound in strong acids?

A2: The degradation primarily proceeds through an E1 or E2 elimination mechanism.[3][4]

  • Step 1: Protonation: The alcohol's hydroxyl group acts as a Lewis base and is protonated by the strong acid (e.g., H₂SO₄, HCl). This converts the poor leaving group, OH⁻, into a much better leaving group, H₂O.[1][4]

  • Step 2 (E1 Pathway): The protonated alcohol dissociates, forming a water molecule and a secondary benzylic carbocation. This is typically the rate-determining step.

  • Step 3 (E1 Pathway): A weak base, such as water or HSO₄⁻, removes a proton from the carbon adjacent to the carbocation, forming an alkene (4-methylstyrene).[4]

  • E2 Pathway Consideration: For primary alcohols, an E2 mechanism, where proton removal and leaving group departure are concerted, can also occur to avoid the formation of a highly unstable primary carbocation.[3][4]

Diagram: Acid-Catalyzed Dehydration of this compound

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Q3: How can I minimize or prevent dehydration when my desired reaction requires acidic conditions?

A3:

  • Lower the Temperature: Dehydration reactions are entropically favored and are thus accelerated by heat.[3] Conducting your reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the rate of elimination.

  • Use a Non-Nucleophilic Acid: If your reaction requires acid catalysis but not a nucleophile, use an acid with a non-nucleophilic conjugate base, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] However, be mindful that these are excellent catalysts for dehydration.

  • Use a Protic Acid with a Good Nucleophile: If a substitution reaction is desired, using acids like HBr or HCl can favor Sₙ2 (for primary alcohols) or Sₙ1 pathways, where the halide ion acts as a nucleophile to form an alkyl halide, competing with the elimination pathway.[1][3]

  • Protecting Groups: For sensitive substrates or multi-step syntheses, consider protecting the alcohol functionality with a group stable to acidic conditions but easily removable later. Common examples include silyl ethers (e.g., TBDMS) or others, depending on the specific reaction conditions.

Q4: My product seems to have decomposed during an acidic workup. How can I test for this and what are my options?

A4: Your product may be acid-labile. A simple stability test can confirm this. Before your full-scale workup, take a small aliquot of the crude reaction mixture, spot it on a TLC plate, and then treat the aliquot with the acidic solution you plan to use for the workup. After a few minutes, spot the treated mixture on the same TLC plate. If a new spot appears or the original product spot diminishes, you have confirmed acid instability.[6]

Alternative Workup Strategies:

  • Use a milder acid for neutralization, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute citric acid.

  • Minimize contact time with the acid. Perform the wash quickly in a separatory funnel and immediately move to the next step.

  • Wash with a saturated sodium bicarbonate (NaHCO₃) solution immediately after the acid wash to neutralize any residual acid.

Section 2: Stability in Basic Media

In contrast to their reactivity in acid, alcohols are generally much more stable in basic media. The hydroxide ion (OH⁻) is a poor leaving group, and treatment with a base like sodium hydroxide (NaOH) typically results in a simple, reversible acid-base reaction to form an alkoxide.[1][7] This deprotonation does not usually lead to degradation.

Frequently Asked Questions (FAQs) - Basic Conditions

Q5: Is this compound generally stable in the presence of common bases like NaOH, K₂CO₃, or triethylamine (Et₃N)?

A5: Yes. This compound is stable under these conditions. Most alcohols are slightly weaker acids than water, so in an aqueous solution of NaOH, the equilibrium for deprotonation lies heavily towards the alcohol and hydroxide ion.[1] Non-nucleophilic amine bases like triethylamine or carbonate bases are even less likely to cause any degradation and are commonly used in reactions involving alcohols.

Q6: I'm performing a reaction in a basic medium that also contains an oxidizing agent, and I'm losing my starting material. What's happening?

A6: The alcohol is likely being oxidized. While stable to bases alone, the primary alcohol functionality of this compound is susceptible to oxidation. The product depends on the strength of the oxidizing agent used.

  • Mild Oxidation: Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation will typically oxidize a primary alcohol to an aldehyde (in this case, 2-(4-methylphenyl)acetaldehyde).[5][8][9]

  • Strong Oxidation: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol all the way to a carboxylic acid (4-methylphenylacetic acid).[5][8]

Diagram: Potential Oxidation Pathways in Basic/Neutral Media

Oxidation_Pathways Start This compound Aldehyde 2-(4-Methylphenyl)acetaldehyde Start->Aldehyde Mild Oxidant (e.g., PCC, Swern) Acid 4-Methylphenylacetic Acid Start->Acid Strong Oxidant (e.g., KMnO₄, H₂CrO₄) Aldehyde->Acid Further Oxidation

Caption: Oxidation of this compound to an aldehyde or carboxylic acid.

Q7: Can I use a very strong, non-nucleophilic base like sodium hydride (NaH) with this compound without causing degradation?

A7: Yes, this is a standard and clean reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base that will irreversibly deprotonate the alcohol to form the corresponding sodium alkoxide (sodium 2-(4-methylphenyl)ethan-1-olate) and hydrogen gas. This alkoxide is a potent nucleophile and can be used in subsequent reactions, such as Williamson ether synthesis. This is a synthetic transformation, not a degradation pathway.

Section 3: Troubleshooting and Experimental Protocols

Summary of Stability Parameters
ConditionReagent/ParameterStabilityPotential Byproduct(s)Mitigation Strategy
Acidic Strong, non-nucleophilic acids (H₂SO₄, TsOH) + HeatUnstable 4-MethylstyreneLower reaction temperature; use protecting group.
Strong hydrohalic acids (HCl, HBr)Reactive 1-(2-haloethyl)-4-methylbenzeneControl temperature; manage stoichiometry.
Acidic Workup (e.g., 1M HCl)Potentially Unstable 4-MethylstyreneUse milder acid (NH₄Cl); minimize contact time.[6]
Basic Aqueous bases (NaOH, K₂CO₃)Stable None (forms alkoxide reversibly)N/A
Amine bases (Et₃N, DIPEA)Stable NoneN/A
Strong non-nucleophilic bases (NaH)Reactive Sodium 2-(4-methylphenyl)ethan-1-olateUse anhydrous conditions; this is a desired reaction.
Oxidative Mild Oxidants (PCC, Dess-Martin)Reactive 2-(4-Methylphenyl)acetaldehydeAvoid unintended exposure to oxidants.
Strong Oxidants (KMnO₄)Reactive 4-Methylphenylacetic acidAvoid unintended exposure to oxidants.
Protocol: Stress Test for Compound Stability

This protocol allows you to quickly assess the stability of this compound under your specific proposed reaction or workup conditions.

Objective: To determine if this compound degrades when exposed to a specific acidic or basic reagent.

Materials:

  • This compound

  • The solvent to be used in your reaction

  • The acid or base reagent

  • Thin-Layer Chromatography (TLC) plates, tank, and appropriate eluent

  • Small vials or test tubes

Procedure:

  • Prepare a Stock Solution: Dissolve a small amount of this compound in your reaction solvent in a vial to make a stock solution (e.g., ~10 mg/mL).

  • Prepare Control Sample: In a separate clean vial, add ~0.5 mL of the stock solution. This is your "Time Zero" or control sample.

  • Prepare Test Sample: In a third vial, add ~0.5 mL of the stock solution. Add the acidic or basic reagent you wish to test (e.g., a drop of concentrated HCl or a spatula tip of K₂CO₃). If your reaction involves heating, place the vial in a heating block at the target temperature.

  • TLC Analysis (Time Zero): Spot the control sample (from Step 2) onto a TLC plate. This is your reference spot.

  • TLC Analysis (Test Condition): After a set period (e.g., 15 minutes, 1 hour, or the duration of your planned reaction), take a sample from the test vial (from Step 3) and spot it on the same TLC plate next to the control spot.

  • Develop and Visualize: Develop the TLC plate in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). Visualize the plate using a UV lamp and/or an appropriate stain (e.g., potassium permanganate stain, which is very effective for visualizing alcohols and alkenes).

  • Interpret Results:

    • Stable: If the test sample lane shows only one spot with the same Rf value as the control, the compound is stable under those conditions for that duration.

    • Unstable: If the test sample lane shows a new spot (e.g., a less polar spot for dehydration product) and/or a diminished starting material spot, the compound is unstable.[6]

This rapid test can save significant time and material by identifying potential stability issues before committing to a large-scale reaction.

References

  • Alcohol Reactivity. (n.d.). Michigan State University Department of Chemistry.
  • Reactions of Alcohols. (2024, March 17). Chemistry LibreTexts.
  • Oxidation of 2-(4-methylphenyl) ethanol. (n.d.). ResearchGate.
  • Ashenhurst, J. (2014, October 17). Alcohols – Acidity and Basicity. Master Organic Chemistry.
  • Acid strength of Alcohols. (2020, July 4). Prep101 Student Portal.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry.
  • Reactions of Alcohols. (n.d.). Handout created by Mohammad Heidarian, referencing Ann Kotechvar's Lecture Notes and Organic Chemistry by Brown, Iverson, Anslyn, and Foote.
  • TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Portal.
  • Oxidations. (n.d.). Course material referencing Carey & Sundberg, Chapter 12.
  • Leah4sci. (2024, October 15). Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review [Video]. YouTube.
  • Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation. (2017). Semantic Scholar.
  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. (2015). National Institutes of Health.
  • 2-para-cresyl ethanol. (n.d.). The Good Scents Company.
  • Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. (n.d.). ChemRxiv.
  • 2-Amino-2-(4-methylphenyl)ethanol. (n.d.). PubChem.
  • Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. (2006). PubMed.
  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022). Food and Chemical Toxicology.
  • Biotechnological 2-Phenylethanol Production: Recent Developments. (2021). PMC - NIH.
  • Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation. (2006). ResearchGate.
  • Dehydration of 1-phenyl ethanol. (n.d.). Google Patents.
  • (S)-tert-BUTYL 4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE BY OXIDATION OF THE ALCOHOL. (n.d.). Organic Syntheses.

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Overcoming emulsion formation during workup of 2-(p-Tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides targeted troubleshooting advice and preventative strategies for researchers, scientists, and drug development professionals encountering emulsion formation during the liquid-liquid extraction and workup of 2-(p-Tolyl)ethanol. Our goal is to equip you with the technical understanding and practical protocols necessary to resolve these common but often frustrating separation challenges efficiently.

Troubleshooting Guide: I Have an Emulsion, Now What?

This section is for when you are actively facing a separation issue. The following Q&A format addresses the most common scenarios and provides a logical progression of techniques to try.

Question 1: I've just completed my aqueous wash and now have a thick, milky layer between my organic and aqueous phases that won't separate. What is the very first thing I should do?

Answer: The first and simplest step is patience. An emulsion is a mixture of two immiscible liquids where one is dispersed in the other as very fine droplets.[1] Often, this dispersion is kinetically, but not thermodynamically, stable.

Immediate First Step: Wait and Observe Let the separatory funnel stand undisturbed in a ring clamp for 10-30 minutes.[2][3] Minor emulsions, especially those caused by overly vigorous shaking, will often resolve on their own as the droplets coalesce. Gentle swirling or tapping on the side of the funnel can sometimes accelerate this process.[4]

Question 2: I've waited, and the emulsion is persistent. What is the next recommended step?

Answer: The next step involves altering the properties of the aqueous phase to force separation. This is most commonly achieved by adding brine, a technique known as "salting out".

Core Technique: The Brine Wash The addition of a saturated solution of sodium chloride (NaCl), or brine, is a cornerstone of breaking emulsions.[5]

  • Mechanism of Action: Adding a salt dramatically increases the ionic strength of the aqueous layer.[6] This has two primary effects:

    • Reduces Mutual Solubility: It decreases the solubility of organic compounds, like your 2-(p-Tolyl)ethanol and any organic-soluble impurities, in the aqueous phase, driving them into the organic layer.[1]

    • Disrupts Stabilizing Forces: Many emulsions are stabilized by surfactant-like molecules or charged species at the interface.[7] The high concentration of ions from the salt disrupts these stabilizing interactions, allowing the dispersed droplets to merge.[8]

Protocol: Saturated Brine Wash
  • Prepare a saturated solution of NaCl in deionized water. You can do this by adding solid NaCl to water and stirring until no more salt dissolves, with a small amount of solid remaining at the bottom.

  • To your separatory funnel containing the emulsion, add a volume of the saturated brine solution equal to approximately 10-20% of the aqueous phase volume.

  • Do not shake vigorously. Instead, gently invert the funnel 3-5 times to mix the layers without re-introducing high shear forces.

  • Vent the funnel.

  • Allow the funnel to stand and observe. The interface between the layers should become much sharper.

Question 3: The brine wash helped, but a stubborn emulsion remains, or my emulsion is particularly thick and intractable. What advanced methods can I use?

Answer: For highly persistent emulsions, more robust physical or chemical methods are required. The choice depends on the scale of your reaction and available equipment.

Advanced Technique 1: Filtration Through Celite® Many stubborn emulsions are stabilized by the presence of fine, suspended solid particulates at the interface (a phenomenon sometimes related to Pickering emulsions).[9] Filtering the entire mixture through a pad of a filter aid like Celite® (diatomaceous earth) can physically remove these solids and break the emulsion.[3]

  • Mechanism of Action: Celite® is an inert, porous solid that acts as a physical barrier, trapping fine particulates that stabilize the emulsion.[3] As the mixture passes through the packed pad, the droplets are forced to coalesce, resulting in a clean, biphasic filtrate.

Protocol: Filtration Through a Celite® Plug
  • Select a Büchner or fritted glass funnel and place a piece of filter paper that fits snugly at the bottom.

  • In a small beaker, create a slurry of Celite® in your organic extraction solvent (e.g., diethyl ether, ethyl acetate).

  • Wet the filter paper with the solvent and apply gentle vacuum. Pour the Celite® slurry into the funnel to form a flat, even pad approximately 1-2 cm thick.[10]

  • Gently pour the entire emulsified mixture from your separatory funnel onto the Celite® pad under vacuum.

  • Rinse the original separatory funnel with a small amount of fresh organic solvent and pass this rinse through the Celite® pad to ensure all of your product is collected.

  • Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct and easily separable.

Advanced Technique 2: Centrifugation If available, a centrifuge is a highly effective mechanical method for breaking emulsions, especially on a smaller scale.[11]

  • Mechanism of Action: The high g-force applied during centrifugation accelerates the process of droplet coalescence.[5] The denser aqueous phase and any solid particulates will be forced to the bottom, leaving a clear organic layer on top. This method is particularly useful when the density difference between the two phases is small.

Frequently Asked Questions (FAQs): Preventing Emulsions from the Start

Proactive measures are always more efficient than reactive troubleshooting. This section addresses common questions about preventing emulsion formation in the first place.

Question 4: What are the primary causes of emulsion formation during the workup of reactions like the synthesis of 2-(p-Tolyl)ethanol?

Answer: Emulsion formation is typically triggered by a combination of factors:

  • High Shear Agitation: Shaking the separatory funnel too vigorously provides the energy to disperse one liquid into the other as microscopic droplets.[5]

  • Presence of Surfactant-like Impurities: Many reactions, especially those involving Grignard reagents or other organometallics, can produce finely divided inorganic salts (e.g., magnesium salts) or other byproducts that act as stabilizing agents at the liquid-liquid interface.[12][13]

  • High pH: If the aqueous phase is basic, it can deprotonate species that then act as soaps or surfactants, stabilizing the emulsion.

  • Similar Densities: When the organic and aqueous phases have very similar densities, they are more difficult to separate and more prone to forming stable emulsions.

Question 5: How can I modify my extraction technique to minimize the risk of forming an emulsion?

Answer: The best strategy is prevention. Consider the following adjustments to your standard procedure:

  • Gentle Mixing: Instead of vigorous shaking, gently and slowly invert the separatory funnel 5-10 times.[14] This increases the surface area for extraction to occur without applying excessive shear force.

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. Dichloromethane (DCM), for example, is a known offender.[9] If your protocol allows, consider using a solvent like ethyl acetate or diethyl ether, which often form less stable emulsions.

  • Pre-emptive Salting Out: If you are working with a reaction known to produce emulsions (e.g., a Grignard reaction workup), add brine to the initial aqueous quenching solution before beginning the extraction.[14]

  • pH Adjustment: If you suspect basic impurities are the cause, neutralizing the aqueous layer can sometimes help prevent emulsion formation.[3]

Summary of Troubleshooting Strategies

The following table provides a quick reference for selecting the appropriate method to combat an emulsion.

MethodPrinciple of ActionProsConsBest For
Patience Gravitational separation of dropletsNo reagents needed; simple.Slow; ineffective for stable emulsions.Minor emulsions caused by vigorous shaking.
Brine Addition Increases aqueous phase ionic strength and density ("Salting Out").[6]Highly effective; inexpensive; applicable to most systems.Adds volume; may not break the most stubborn emulsions alone.The first-line treatment for most common emulsions.
Filtration (Celite®) Physically removes solid particulate stabilizers.[3]Very effective for particulate-stabilized emulsions; clarifies the solution.Requires an extra filtration step; potential for minor product loss on the filter aid.Intractable emulsions with visible suspended solids.
Centrifugation Accelerates droplet coalescence via mechanical force.[5]Highly effective; fast.Requires a centrifuge; often limited to smaller volumes.Small-scale, high-value extractions or when other methods fail.
Solvent Addition Alters the polarity and density of one phase to improve separation.[1]Can be effective if the right solvent is chosen.Increases total volume; may complicate solvent removal later.When the densities of the two phases are very close.

Process Logic and Decision Making

The following diagram outlines a logical workflow for addressing emulsion formation during your workup.

Emulsion_Troubleshooting start Emulsion Formed During Workup patience Step 1: Wait 15-30 min. (Gentle Swirling) start->patience check1 Did it Separate? patience->check1 brine Step 2: Add Saturated Brine (NaCl) (Gentle Inversions) check1->brine No end Clean Separation Achieved check1->end  Yes check2 Did it Separate? brine->check2 advanced Step 3: Advanced Methods check2->advanced No check2->end  Yes celite Filter through Celite® Pad advanced->celite Solids Present or Large Scale centrifuge Centrifuge the Mixture advanced->centrifuge No Solids or Small Scale celite->end centrifuge->end

Caption: A decision-making flowchart for troubleshooting emulsions.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • Biotage. Tackling emulsions just got easier. [Link]
  • Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
  • Brainly. [FREE] Why does the addition of salt (NaCl)
  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
  • BrainKart. Emulsion Problem Encountered in Extractions. [Link]
  • Reddit. Breaking emulsions : r/chemistry. [Link]
  • Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]
  • AZoM.
  • Spectro Scientific.
  • YouTube. How to Filter through Celite. [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound, and how do I choose the best one?

The optimal synthetic route depends on the available starting materials, desired scale, and equipment. The three most common catalytic approaches are:

  • Catalytic Hydrogenation of 4-Methylphenylacetic Acid or its Esters: This is a robust method for large-scale synthesis, offering high atom economy. It typically requires high-pressure hydrogenation equipment.

  • Catalytic Reduction of 4-Methylphenylacetaldehyde: A direct and efficient route if the aldehyde is readily available. Catalyst choice is critical to prevent over-reduction or side reactions.

  • Grignard Reaction with Ethylene Oxide: While technically a stoichiometric reaction, the principles of reagent activation and troubleshooting are analogous to catalytic processes. This method is excellent for lab-scale synthesis but requires strict anhydrous conditions.

Catalyst Selection Logic

The choice of catalyst is dictated by the functional group being transformed. For instance, the reduction of a carboxylic acid is more demanding than the reduction of an aldehyde.

cluster_start Starting Material cluster_routes Synthetic Routes cluster_catalysts Catalyst/Reagent Choice Start Identify Starting Material Acid 4-Methylphenylacetic Acid or Ester Start->Acid Aldehyde 4-Methylphenylacetaldehyde Start->Aldehyde Halide 4-Methylbenzyl Halide (for Grignard) Start->Halide Hydrogenation Heterogeneous Hydrogenation (e.g., Ru-Sn/TiO₂, Pt/TiO₂) Acid->Hydrogenation High Pressure H₂ Aldehyde->Hydrogenation Selective H₂ Hydride Hydride Reduction (e.g., NaBH₄, LiAlH₄) Aldehyde->Hydride Mild Conditions Grignard Grignard Formation (Mg metal) Halide->Grignard Anhydrous Ether/THF Product Final Product Hydrogenation->Product Yields this compound Hydride->Product Yields this compound Grignard->Product Followed by Ethylene Oxide Start Grignard Reaction Fails to Initiate Check_Moisture Is the system strictly anhydrous? Start->Check_Moisture Check_Mg Is the Mg surface activated? Check_Moisture->Check_Mg Yes Action_Dry Flame-dry glassware. Use anhydrous solvent. Check_Moisture->Action_Dry No Check_Reagents Are reagents pure and dry? Check_Mg->Check_Reagents Yes Action_Activate Add Iodine crystal or 1,2-dibromoethane. Mechanically stir Mg. Check_Mg->Action_Activate No Action_Purify Purify/distill aryl halide. Check_Reagents->Action_Purify No Success Reaction Initiates Check_Reagents->Success Yes Action_Dry->Check_Moisture Action_Activate->Check_Mg Action_Purify->Check_Reagents

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q5: My Grignard reaction gave a low yield of the desired alcohol, and I recovered a lot of 4,4'-dimethylbibenzyl. What happened?

The formation of a homocoupled product (Wurtz coupling) is a classic side reaction that competes with Grignard formation.

Causes and Mitigation:

  • High Local Concentration of Alkyl Halide: Adding the halide too quickly can lead to coupling.

    • Solution: Add the solution of 4-methylbenzyl halide in ether/THF dropwise to the magnesium suspension. This maintains a low concentration of the halide relative to the magnesium surface.

  • Overheating: Exothermic reactions can favor side product formation.

    • Solution: Initiate the reaction at room temperature. Once it begins (indicated by gentle refluxing), maintain a steady, gentle reflux by controlling the addition rate. Use a water bath to moderate the temperature if necessary. [1]

Experimental Protocols

Protocol 1: Hydrogenation of 4-Methylphenylacetaldehyde using a Supported Catalyst

This protocol is a generalized procedure for the selective reduction of an aromatic aldehyde.

  • Catalyst Preparation: Add the chosen catalyst (e.g., 5 mol% Pt/TiO₂) to a high-pressure reactor vessel.

  • Reaction Setup: Under an inert atmosphere, add the solvent (e.g., ethanol or hexane) followed by 4-methylphenylacetaldehyde (1 equivalent).

  • Reaction Conditions: Seal the reactor. Purge several times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 5 bar) and heat to the target temperature (e.g., 70°C) with vigorous stirring. [2]4. Monitoring: Monitor the reaction progress by TLC or GC by taking aliquots at regular intervals.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the H₂ gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Grignard Synthesis from 4-Methylbenzyl Bromide and Ethylene Oxide

This protocol requires strict adherence to anhydrous and inert atmosphere techniques.

  • Apparatus Setup: Assemble a three-neck round-bottom flask, flame-dried and cooled under argon, equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask. In the dropping funnel, prepare a solution of 4-methylbenzyl bromide (1 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. Wait for initiation (disappearance of iodine color, gentle bubbling/reflux). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. [3]After addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent in an ice-salt bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in ether. This step is highly exothermic and requires careful temperature control.

  • Workup: After the reaction is complete, cautiously quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [4]5. Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Zhang, L., et al. (2018). Deactivation study of CuCo catalyst for higher alcohol synthesis via syngas. ResearchGate.
  • Bornscheuer, U. T., et al. (2021). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis.
  • Wikipedia. (n.d.). Rosenmund reduction.
  • University of Michigan. (n.d.). Grignard Reaction.
  • ChemBK. (2024). This compound.
  • Google Patents. (2023). CN116023201B - Preparation method of aromatic alcohol.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • PNNL. (n.d.). Mixed Alcohol Synthesis Catalyst Screening.
  • ACS Catalysis. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion.
  • ResearchGate. (2022). Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation.
  • Wordpress. (n.d.). Direct Alcohol Activation.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • ResearchGate. (2023). An efficient, catalyst-free and aqueous ethanol-mediated synthesis....
  • Takara Bio. (n.d.). Tips and troubleshooting.
  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • ResearchGate. (2015). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
  • LookChem. (n.d.). This compound.
  • MDPI. (2021). Recent Advances in the Technologies and Catalytic Processes of Ethanol Production.
  • RSC Publishing. (2023). An efficient, catalyst-free and aqueous ethanol-mediated synthesis....
  • MDPI. (2020). Hydrogenation of Aqueous Acetic Acid over Ru-Sn/TiO2 Catalyst in a Flow-Type Reactor, Governed by Reverse Reaction.
  • Leica Biosystems. (n.d.). H&E Troubleshooting Guide.
  • Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. (2022). CN114392749A - Catalyst containing acetic acid for preparing ethanol by methyl acetate hydrogenation, preparation and application thereof.
  • Queen's University Belfast. (2015). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
  • PubChem. (n.d.). CID 160893720 | C18H24O2.
  • PubChem. (n.d.). Lilac acetaldehyde.

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Technical Support Center: By-product Analysis in 4-Methylphenethyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylphenethyl alcohol (4-MPEA). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and analyze by-products that may arise during synthesis. We will explore the causality behind by-product formation, provide detailed analytical protocols, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I've completed my synthesis of 4-MPEA, but the yield is low and I see several unexpected peaks in my initial GC-MS analysis. Where should I start?

A1: Low yield and unexpected peaks are common challenges. The first step is to systematically identify the source of the impurities. Your troubleshooting approach should be guided by your synthetic route. The two most common routes to 4-MPEA are the Grignard reaction with ethylene oxide and the reduction of 4-methylphenylacetic acid or its esters. Each route has a unique profile of potential by-products.

Start by consulting the troubleshooting guide specific to your method in the sections below. A logical workflow involves confirming the identity of your main product, identifying the structures of the major by-products, and correlating their formation to specific reaction steps or conditions.

G start Low Yield / High Impurity Profile route Identify Synthetic Route (e.g., Grignard, Reduction) start->route consult Consult Specific Troubleshooting Guide route->consult analyze Perform Detailed Analytical Characterization (GC-MS, NMR) consult->analyze identify Identify By-product Structures & Formation Mechanisms analyze->identify optimize Optimize Reaction Conditions (e.g., Temp, Purity, Stoichiometry) identify->optimize end Achieve High Purity 4-MPEA optimize->end

Caption: General troubleshooting workflow for purity issues.

Q2: What are the most common analytical techniques for identifying by-products in 4-MPEA synthesis?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for this analysis. It separates volatile compounds in your crude reaction mixture and provides mass spectra that can be used to identify known and unknown impurities.[1][2][3] For definitive structural confirmation of unknown by-products, isolation (e.g., via column chromatography) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is standard.[4]

Q3: Can impurities in my starting materials cause significant by-product formation?

A3: Absolutely. The purity of your starting materials is critical. For instance, in a Grignard synthesis, any moisture in your solvent or on your glassware will quench the Grignard reagent, reducing yield and forming toluene.[5] In a reduction reaction, impurities in the substrate (e.g., 4-methylphenylacetic acid) will likely be carried through or react to form other impurities. Always use anhydrous solvents for water-sensitive reactions and ensure the purity of your primary reagents.[5][6]

Troubleshooting Guide 1: Grignard Synthesis

The synthesis of 4-MPEA via the reaction of a 4-methylphenylmagnesium halide (Grignard reagent) with ethylene oxide is a powerful method for C-C bond formation.[7][8] However, its success is highly dependent on stringent reaction conditions.

G cluster_main Main Reaction cluster_side Side Reactions Grignard 4-Methylphenyl-MgBr EO Ethylene Oxide Grignard->EO H2O Trace H₂O Grignard->H2O Wurtz Wurtz Coupling (with starting halide) Grignard->Wurtz Intermediate Alkoxide Intermediate EO->Intermediate Product 4-Methylphenethyl Alcohol Intermediate->Product Toluene Toluene H2O->Toluene Biphenyl 4,4'-Dimethylbiphenyl Wurtz->Biphenyl

Caption: Grignard synthesis pathway and common side reactions.

Q: My Grignard reaction produced a significant amount of 4,4'-dimethylbiphenyl. What causes this and how can I prevent it?

A: The formation of 4,4'-dimethylbiphenyl is a classic example of a Wurtz-type coupling side reaction.[5] This occurs when the Grignard reagent attacks the unreacted starting halide (e.g., 4-bromotoluene).

  • Causality: This side reaction is often promoted by higher temperatures during Grignard reagent formation and slow initiation of the reaction. If the magnesium activation is poor, a localized excess of the alkyl halide can favor the coupling reaction.

  • Troubleshooting & Prevention:

    • Activate the Magnesium: Ensure the magnesium turnings are fresh and properly activated. Crushing them gently under an inert atmosphere or adding a small crystal of iodine can help initiate the reaction promptly.

    • Control Temperature: Prepare the Grignard reagent at a controlled temperature, typically via gentle refluxing. Avoid excessive heating.

    • Slow Addition: Add the halide solution dropwise to the magnesium suspension to maintain a low, steady concentration of the halide in the reaction flask. This minimizes the chance of it reacting with the already-formed Grignard reagent.

Q: After workup, my main impurity is toluene. Why did this form?

A: Toluene is formed when the highly basic Grignard reagent is protonated by an acidic proton source.[5] The most common culprit is water.

  • Causality: Grignard reagents are extremely sensitive to moisture. Any water present in the reaction will react instantly to form the corresponding alkane (toluene in this case) and magnesium hydroxide salts, consuming your reagent and lowering the yield of the desired alcohol.

  • Troubleshooting & Prevention:

    • Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or argon.

    • Anhydrous Solvents: Use anhydrous grade ether or THF. If you are unsure of the solvent quality, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time to prevent atmospheric moisture from entering the system.

Troubleshooting Guide 2: Reduction of 4-Methylphenylacetic Acid

This route involves the reduction of the carboxylic acid group of 4-methylphenylacetic acid (or its corresponding ester) to a primary alcohol.[9][10] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with additives are typically used.

G cluster_main Main Reaction cluster_side Potential Issues Acid 4-Methylphenylacetic Acid ReducingAgent Reducing Agent (e.g., LiAlH₄) Acid->ReducingAgent 1. Add Acid to Hydride Slurry Product 4-Methylphenethyl Alcohol ReducingAgent->Product 2. Workup (Quench) Incomplete Incomplete Reduction UnreactedAcid Unreacted Starting Material Incomplete->UnreactedAcid

Caption: Reduction synthesis pathway and potential issues.

Q: My final product is contaminated with unreacted 4-methylphenylacetic acid. How can I improve the conversion?

A: Recovering starting material indicates an incomplete reduction. This can be due to several factors related to the reducing agent's activity or the reaction stoichiometry.

  • Causality:

    • Insufficient Reducing Agent: The reduction of a carboxylic acid with LiAlH₄ requires a specific stoichiometry. Insufficient hydride will lead to incomplete conversion.

    • Deactivated Hydride: LiAlH₄ is highly reactive with water and even atmospheric moisture. If it has been improperly stored or handled, its activity will be diminished.

    • Poor Solubility: The lithium salt of the carboxylic acid may precipitate, hindering further reduction.

  • Troubleshooting & Prevention:

    • Verify Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄ reduction of a carboxylic acid, at least 0.75 equivalents are theoretically needed, but using 1.5-2.0 equivalents is common practice to ensure full conversion.

    • Check Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or a previously opened bottle that has been stored under a strictly inert atmosphere.

    • Control Addition: Add the solution of 4-methylphenylacetic acid slowly to a stirred slurry of LiAlH₄ in an anhydrous solvent like THF. This "inverse addition" helps maintain an excess of the hydride throughout the reaction.

    • Ensure Sufficient Reflux: The reaction may require heating to reflux for several hours to go to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

By-product Data Summary

The following table summarizes common by-products, their molecular weights, and likely origins.

By-product NameMolecular FormulaMolecular Weight ( g/mol )Likely Synthetic Origin
TolueneC₇H₈92.14Grignard reaction with H₂O
4,4'-DimethylbiphenylC₁₄H₁₄182.26Wurtz coupling in Grignard synthesis
Unreacted 4-BromotolueneC₇H₇Br171.04Grignard synthesis starting material
Unreacted 4-Methylphenylacetic AcidC₉H₁₀O₂150.17Incomplete reduction

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude 4-MPEA

This protocol provides a general method for the separation and identification of volatile by-products.

  • Sample Preparation:

    • Take an aliquot (~1-2 mg) of the crude, post-workup reaction mixture.

    • Dissolve the aliquot in 1.5 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL GC vial.

    • Cap the vial immediately.

  • GC-MS Instrumentation and Parameters:

    • The following parameters are a robust starting point and may be optimized for your specific instrumentation and by-product profile.[1][11]

ParameterSettingRationale
GC System Agilent 7890A or equivalentStandard, reliable platform.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarNon-polar column provides good separation for aromatic compounds.
Injection Mode Split (Ratio 50:1)Prevents column overloading from the main product and solvent.
Injector Temp. 250 °CEnsures rapid volatilization of all components.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas, standard flow rate for good resolution.
Oven Program 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)Initial hold separates volatile impurities; ramp separates higher boiling point compounds.
MS System Agilent 5975C or equivalentStandard mass selective detector.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450Covers the expected mass range of starting materials, product, and likely by-products.
  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the relative percentage of each component.

    • Examine the mass spectrum for each impurity peak.

    • Compare the experimental mass spectra against a commercial library (e.g., NIST, Wiley) for tentative identification.

    • Confirm identifications by comparing retention times and mass spectra with authentic standards if available.

Caption: Workflow for by-product identification using GC-MS.

References

  • Organic Syntheses Procedure, Organic Syntheses.
  • 4-Methylphenethyl alcohol, CAS No. 699-02-5, iChemical.
  • Preparation method of 4-octyl phenethyl alcohol, Google Patents (CN111978154A).
  • Reduction of Phenylacetic Acid, ResearchGate.
  • Purification of Ethanol, Perrin, D. D., & Armarego, W. L. F. (1988). Purification of laboratory chemicals..
  • Synthesis of α-phenethyl alcohol, PrepChem.com.
  • Preparation method of beta-phenethyl alcohol, Google Patents (CN106631686A).
  • Production of 4-hydroxyphenethyl alcohol, European Patent Office (EP 0449603 A1).
  • Synthesis of Alcohols, Chad's Prep (YouTube).
  • Synthesis of alcohols using Grignard reagents II, Khan Academy.
  • Organic Synthesis with Alcohols, Chad's Prep (YouTube).
  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS, Shimadzu.
  • Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction, ResearchGate.
  • 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials, LinkedIn.
  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL, IUPAC.
  • preparation of triphenyl methanol by grignard reaction, University of Texas at El Paso.
  • 4-Hydroxyphenethyl alcohol, lookchem.
  • Alcoholic Beverage Analysis by GC, Restek.
  • 4-Methylphenethyl alcohol, min 98% (GC), CP Lab Safety.
  • Analysis of impurities in ethanol, Agilent.

Sources

Technical Support Center: Optimizing Solvent Systems for 2-(p-Tolyl)ethanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(p-Tolyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this aromatic alcohol. Our focus is on the strategic selection and optimization of solvent systems to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of 2-(p-Tolyl)ethanol.

Q1: What are the critical properties of an ideal solvent for recrystallizing 2-(p-Tolyl)ethanol?

A1: The selection of a suitable solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit a "high temperature coefficient" for 2-(p-Tolyl)ethanol.[1] This means the compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2]

Other essential properties include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[3]

  • Chemical Inertness: The solvent must not react with 2-(p-Tolyl)ethanol.[1][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Q2: How do I select a starting solvent system for purifying 2-(p-Tolyl)ethanol?

A2: The principle of "like dissolves like" is a useful starting point. 2-(p-Tolyl)ethanol possesses both a nonpolar aromatic ring (p-tolyl group) and a polar hydroxyl (-OH) group.[5] This dual nature suggests that it will have moderate polarity. Therefore, solvents of intermediate polarity or mixed solvent systems are often effective.

  • For Recrystallization: Since 2-(p-Tolyl)ethanol is a liquid at room temperature, direct recrystallization is not feasible.[6][7][8][9] Purification is typically achieved through derivatization to a solid, followed by recrystallization, or more commonly, by column chromatography. If a solid derivative is prepared, start by testing solvents like ethanol/water, ethyl acetate/hexanes, or toluene.

  • For Column Chromatography: A common starting point is a mixture of a nonpolar solvent and a slightly more polar one. A mixture of hexanes and ethyl acetate is a standard choice for compounds of moderate polarity.[10] You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the separation by Thin Layer Chromatography (TLC).

Q3: What are the common impurities I might encounter during 2-(p-Tolyl)ethanol synthesis and purification?

A3: Impurities can originate from starting materials, side reactions, or the workup process. Common impurities may include:

  • Unreacted Starting Materials: Such as p-methylacetophenone if the synthesis involves its reduction.

  • By-products: Depending on the synthetic route, these could include other isomeric alcohols or related compounds.

  • Solvent Residues: Solvents used in the reaction or extraction (e.g., diethyl ether, dichloromethane, toluene) can be carried over.

  • Water: From aqueous workup steps.

Q4: When should I use column chromatography instead of recrystallization?

A4: The choice between these two powerful purification techniques depends on the physical state of your compound and the nature of the impurities.

  • Use Recrystallization when: Your target compound is a solid at room temperature and you can find a suitable solvent that leaves impurities behind in the solution.

  • Use Column Chromatography when:

    • Your compound is a liquid or an oil at room temperature, like 2-(p-Tolyl)ethanol.[6][8][9]

    • You have multiple impurities with polarities similar to your target compound. Chromatography excels at separating components in a complex mixture.[11]

    • Recrystallization fails to remove certain impurities effectively.

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Issues (for solid derivatives of 2-(p-Tolyl)ethanol)

Q1: My compound isn't dissolving, even when I add a lot of hot solvent. What's wrong?

A1: This indicates that the solvent is too nonpolar for your compound.

  • Causality: The solvent molecules are not able to overcome the crystal lattice energy of your solid.

  • Solution:

    • Try a more polar solvent. Refer to a solvent polarity chart.

    • If using a mixed solvent system (e.g., ethyl acetate/hexanes), you have likely added too much of the nonpolar ( "poor") solvent. Add small amounts of the polar ("good") solvent to the hot mixture until the solid dissolves.[12]

Q2: My compound dissolved completely in the hot solvent, but no crystals have formed after cooling.

A2: This is a common issue that can be caused by two primary factors:

  • Too Much Solvent: This is the most frequent cause.[13] If the solution is not saturated at the lower temperature, crystals will not form. The high amount of solvent keeps the compound fully dissolved.[14][15]

    • Solution: Reduce the solvent volume by gently boiling it off under a fume hood, then allow the solution to cool again.[13][14]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation point to begin.[13]

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal formation.[13]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.

Q3: My product has separated as an oil instead of forming crystals. How do I fix this?

A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point or when the concentration of the solute is too high.[13] This is more common with impure compounds or when using certain mixed solvent systems.[13]

  • Causality: The solute is effectively "melting" in the solvent rather than crystallizing.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil.[13]

    • If the problem persists, consider choosing a different solvent system, perhaps one with a lower boiling point.

Q4: My final yield is very low after recrystallization. What happened?

A4: A low yield can be frustrating, but it is often preventable. Several factors could be at play:

  • Excessive Solvent Use: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[14][15]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of your product.[15]

  • Inappropriate Solvent Choice: If the compound has significant solubility in the cold solvent, losses will be high.

Chromatography & Analysis Issues

Q1: I'm seeing unexpected peaks in my GC/HPLC analysis after purification. What could they be?

A1: Extraneous peaks are a common analytical problem. They are signals in your chromatogram that do not correspond to your target analyte or known impurities.[16]

  • Causality & Investigation:

    • Solvent Impurities: The solvents used for purification or for preparing the analytical sample may contain trace impurities. Always use high-purity (e.g., HPLC-grade) solvents for analysis.[16] Run a "blank" injection of just your solvent to check for contamination.[16]

    • System Contamination: Buildup from previous samples in the injector port, column, or detector can leach out during a run.[16][17]

    • Carryover: If a previous sample was highly concentrated, a small amount might carry over into the next injection.[16]

    • Column Bleed (GC): The stationary phase of the GC column can degrade at high temperatures, releasing small fragments that appear as peaks.[16]

Q2: How do I select and optimize a solvent system for the flash column chromatography of 2-(p-Tolyl)ethanol?

A2: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate, and where the impurities are well-separated.

  • Step 1 (TLC Screening): Use TLC to test various binary solvent systems. A good starting point for 2-(p-Tolyl)ethanol is an ethyl acetate/hexanes mixture.[10] Test ratios like 5:1, 4:1, and 2:1 hexanes:ethyl acetate.

  • Step 2 (Optimization):

    • If your compound's Rf is too high (runs too fast), decrease the polarity of the mobile phase (i.e., increase the proportion of hexanes).

    • If your compound's Rf is too low (sticks to the baseline), increase the polarity (increase the proportion of ethyl acetate).

    • For highly polar impurities that won't elute, a small amount of methanol (e.g., 1-5%) can be added to the mobile phase, but be aware that using more than 10% methanol can risk dissolving the silica gel.[10]

Data & Protocols

Data Presentation

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Nonpolar, good for initial elution in chromatography.
Toluene1112.4Useful for aromatic compounds.[18]
Diethyl Ether352.8Volatile, good polarity range.
Dichloromethane (DCM)403.1Good solvent, but can be difficult to fully remove.
Ethyl Acetate (EtOAc)774.4Excellent general-purpose polar solvent.[19]
Ethanol (EtOH)784.3Polar, protic solvent. Often used with water.[19]
Methanol (MeOH)655.1Very polar. Use sparingly with silica gel.[10][18]
Water10010.2Highly polar. Used for highly polar compounds or as an anti-solvent.[19]

Table 2: Suggested Starting Solvent Systems for 2-(p-Tolyl)ethanol Chromatography

SystemRatio (v/v)Application Notes
Hexane / Ethyl Acetate9:1 to 4:1Standard system for compounds of moderate polarity. Start with 9:1 and increase ethyl acetate content as needed.
Toluene / Ethyl Acetate9:1 to 4:1Good for aromatic compounds, may offer different selectivity than hexane-based systems.[20]
Dichloromethane / Methanol99:1 to 95:5For eluting more polar impurities after the main product has been collected.
Experimental Protocols

Protocol 1: General Protocol for Flash Column Chromatography Purification of 2-(p-Tolyl)ethanol

  • Select Solvent System: Using TLC, determine an appropriate mobile phase (eluent) that gives an Rf of ~0.3 for 2-(p-Tolyl)ethanol (e.g., 15% Ethyl Acetate in Hexanes).

  • Pack the Column: Secure a glass column vertically. Fill it with the nonpolar solvent (hexanes). Slowly add silica gel as a slurry in the same solvent. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude 2-(p-Tolyl)ethanol in a minimal amount of the eluent or a less polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elute the Column: Carefully add the eluent to the top of the column. Using gentle air pressure ("flash"), push the solvent through the column. Maintain a constant flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(p-Tolyl)ethanol.

Visualizations

Diagram 1: Purification Method Selection Workflow

G start Start with Crude 2-(p-Tolyl)ethanol is_solid Is the crude product a solid at room temperature? start->is_solid is_liquid Liquid/Oil is_solid->is_liquid No is_solid_node Solid is_solid->is_solid_node Yes chromatography Use Flash Column Chromatography is_liquid->chromatography hot_filtration Insoluble impurities present? is_solid_node->hot_filtration recrystallize Attempt Recrystallization impurities Are impurities soluble in a solvent where the product is not? impurities->chromatography No impurities->recrystallize Yes hot_filtration->recrystallize No hot_filtration->impurities Yes

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Troubleshooting Recrystallization Workflow

G start Cooled solution, but no crystals formed problem What is the likely issue? start->problem too_much_solvent Too Much Solvent problem->too_much_solvent Solution is clear supersaturated Supersaturation problem->supersaturated Solution is clear, known to be concentrated oiled_out Product 'Oiled Out' problem->oiled_out Liquid droplets formed solve_solvent Boil off a portion of the solvent and re-cool slowly. too_much_solvent->solve_solvent solve_super 1. Scratch inside of flask. 2. Add a seed crystal. supersaturated->solve_super solve_oil Re-heat to dissolve oil, add a small amount of solvent, and cool very slowly. oiled_out->solve_oil

Sources

Technical Support Center: Synthesis of 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions, with a specific focus on the critical role of water removal throughout the synthetic process. The predominant and most efficient route for this synthesis involves a Grignard reaction, which is exquisitely sensitive to protic sources, making anhydrous techniques paramount for success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding water and its impact on the synthesis.

Q1: Why are anhydrous ("water-free") conditions so critical for the synthesis of this compound via the Grignard pathway?

A1: The key to this synthesis is the Grignard reagent (e.g., 4-methylbenzylmagnesium bromide). The carbon-magnesium bond in this reagent is highly polarized, making the carbon atom strongly nucleophilic and also extremely basic.[1][2] If water is present, even in trace amounts from humid air or wet glassware, the Grignard reagent will act as a strong base and rapidly react with the acidic proton of water in a destructive acid-base reaction.[3][4][5] This reaction is much faster than the desired carbon-carbon bond formation with the electrophile (e.g., formaldehyde or ethylene oxide). This "quenching" consumes the Grignard reagent and converts it into toluene, drastically reducing or completely inhibiting the formation of the desired this compound product.[3]

Q2: What is the difference between "quenching" the reaction and "drying" the product?

A2: These are two distinct, sequential steps in the post-reaction workup.

  • Quenching: This is the intentional and controlled addition of an aqueous solution (often a mild acid like ammonium chloride or dilute HCl) after the Grignard reaction is complete.[6][7] Its purpose is twofold: first, to protonate the intermediate magnesium alkoxide salt to form the final alcohol product, and second, to dissolve the magnesium salts (like MgBrOH) so they can be removed in the aqueous layer.[5][8][9]

  • Drying: This step occurs after quenching and separation of the organic and aqueous layers. The organic layer (containing the product and solvent) will be saturated with a small amount of water. Drying involves adding an anhydrous inorganic salt (a "drying agent") like anhydrous sodium sulfate or magnesium sulfate to the organic layer. This salt physically binds to the dissolved water, removing it from the solvent before the final purification step.[4][10]

Q3: My Grignard reaction failed to initiate. What are the likely causes related to water?

A3: Failure to initiate is a classic sign of water contamination. The magnesium metal surface is typically coated with a passivating layer of magnesium oxide. The reaction initiation requires the organic halide to reach the fresh metal surface.[1] Water can interfere in several ways:

  • Wet Glassware/Reagents: Any moisture on the flask, condenser, or in the solvent or starting materials will immediately destroy the first molecules of Grignard reagent that form, preventing the reaction from sustaining itself.

  • Atmospheric Moisture: High humidity can introduce enough water to halt the reaction. All glassware must be rigorously dried (oven or flame-dried) and the reaction must be run under a dry, inert atmosphere (e.g., nitrogen or argon) with a drying tube.[3][4]

Q4: How do I choose the most appropriate drying agent for my product solution?

A4: The choice depends on the solvent, the required level of dryness, and the chemical nature of your product. For ether-based solvents commonly used in Grignard reactions, anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are excellent choices.

  • Sodium Sulfate (Na₂SO₄): It is a neutral, high-capacity, but slow-acting drying agent. It's a good general-purpose choice.

  • Magnesium Sulfate (MgSO₄): It is slightly acidic, has a very high capacity, and works much faster than sodium sulfate. It is very effective at removing residual water.

  • Calcium Chloride (CaCl₂): Should be avoided. While an effective drying agent, it can form complexes with alcohols, which would result in the loss of your target product.

Troubleshooting Guide: Water-Related Issues

This guide provides a problem-solving framework for specific issues encountered during the synthesis.

Scenario 1: Pre-Reaction & Initiation

Problem: The reaction mixture remains colorless and does not initiate (no cloudiness, no exotherm) after adding the alkyl halide to the magnesium turnings.

Root Cause Analysis: This is almost certainly due to the presence of water or an insufficiently activated magnesium surface.

Troubleshooting Workflow:

G cluster_solutions Solutions start Grignard Reaction Fails to Initiate check_setup Verify Anhydrous Setup start->check_setup check_reagents Assess Reagent Quality check_setup->check_reagents Setup is Dry? (Y) restart Restart with Dry Components check_setup->restart Setup is Wet? (N) activate_mg Activate Magnesium check_reagents->activate_mg Reagents are Dry? (Y) check_reagents->restart Reagents are Wet? (N) success Reaction Initiates activate_mg->success Activation Successful sol1 1. Ensure all glassware was oven-dried (>120°C for 4h) or flame-dried under vacuum and assembled hot. sol2 2. Use a freshly opened bottle of anhydrous ether or THF, or solvent from a purification still. sol3 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. sol4 4. Crush the magnesium turnings gently with a glass rod (without breaching the inert atmosphere) to expose a fresh surface.

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Scenario 2: Reaction & Workup

Problem: The reaction seemed to work, but after workup, the yield of this compound is extremely low, and the main product identified is toluene.

Root Cause Analysis: The Grignard reagent formed successfully but was subsequently quenched by a source of protons before or during the addition of the electrophile.

Corrective Actions & Prevention:

  • Check Electrophile Purity: If using formaldehyde, it is often supplied as paraformaldehyde, which must be thermally decomposed ("cracked") before use to ensure it is dry. If using ethylene oxide, ensure it is passed through a drying agent.

  • Maintain Inert Atmosphere: Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the entire reaction, especially during reagent addition. A slow bubble rate through an oil bubbler is a good indicator.

  • Temperature Control: If the reaction becomes too vigorous, it can cause solvent to escape, potentially compromising the inert atmosphere. Maintain proper cooling.

Scenario 3: Product Isolation & Purification

Problem: After drying the organic layer and removing the solvent, the final product appears cloudy or "wet".

Root Cause Analysis: The drying process was insufficient, leaving residual water in the product.

Detailed Drying Protocol:

  • Initial Separation: After the aqueous workup, ensure a clean separation of the organic and aqueous layers in the separatory funnel. Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add Drying Agent: Add a suitable amount of anhydrous magnesium sulfate (approx. 1/10th of the solution volume). MgSO₄ is preferred here for its speed and efficiency.

  • Swirl and Observe: Swirl the flask. If the drying agent clumps together at the bottom, water is still present. Continue adding small portions of MgSO₄ and swirling until some of the powder remains free-flowing, resembling a snow globe. This indicates all the water has been absorbed.

  • Allow Contact Time: Let the mixture stand for at least 15-20 minutes to ensure complete drying.

  • Filter: Decant or filter the dried solution away from the solid drying agent into a clean, dry round-bottom flask for solvent removal. This ensures the hydrated salt is not transferred.

Data & Protocols

Table 1: Comparison of Common Drying Agents for Ethereal Solvents
Drying AgentFormulaCapacity (g H₂O / g agent)SpeedAcidityCompatibility with Alcohols
Magnesium SulfateMgSO₄High (~1.1)FastMildly AcidicExcellent
Sodium SulfateNa₂SO₄Moderate (~0.3)SlowNeutralExcellent
Calcium ChlorideCaCl₂High (~0.6)FastNeutralPoor (Forms Adducts)
Calcium SulfateCaSO₄Low (~0.07)FastNeutralGood
Experimental Protocol: Anhydrous Grignard Synthesis

This protocol outlines the synthesis using 4-methylbenzyl bromide and formaldehyde as an example.

G prep 1. Preparation - Flame-dry all glassware under vacuum. - Assemble under positive N₂ pressure. g_form 2. Grignard Formation - Add Mg turnings and anhydrous ether. - Slowly add 4-methylbenzyl bromide in ether. - Reflux until Mg is consumed. prep->g_form add 3. C-C Bond Formation - Cool reaction to 0°C. - Slowly add anhydrous formaldehyde source. g_form->add quench 4. Quenching (Water Introduction) - Slowly add saturated aq. NH₄Cl solution at 0°C. add->quench extract 5. Extraction & Washing - Transfer to separatory funnel. - Separate layers, wash organic layer with brine. quench->extract dry 6. Drying (Water Removal) - Add anhydrous MgSO₄ to organic layer. - Swirl and let stand for 20 min. extract->dry purify 7. Purification - Filter off MgSO₄. - Evaporate solvent under reduced pressure. - Purify crude product via chromatography. dry->purify

Caption: Key workflow stages for this compound synthesis.

References

  • Wikipedia. (n.d.). Grignard reaction.
  • Chemistry LibreTexts. (2021). Quenching Reactions: Grignards.
  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
  • Chemistry at Winthrop University. (n.d.). The Grignard Reaction.
  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
  • ChemBK. (n.d.). This compound.
  • W. H. Bunnelle, et al. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Pearson. (n.d.). Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent.

Sources

Technical Support Center: Monitoring 2-(4-Methylphenyl)ethanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring 2-(4-Methylphenyl)ethanol reactions using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I have designed this guide to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to help you navigate the common challenges encountered during your experiments. This resource is structured to provide quick answers through FAQs and in-depth solutions in the troubleshooting section.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when setting up their TLC monitoring system for this specific reaction.

Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?

A: TLC is a rapid, inexpensive, and highly effective technique used to qualitatively monitor the progress of a chemical reaction.[1][2] For the synthesis of this compound, which is often prepared by the reduction of 4-methylacetophenone, TLC allows you to:

  • Track Reactant Consumption: Observe the disappearance of the starting material spot (e.g., 4-methylacetophenone).

  • Confirm Product Formation: Witness the appearance of a new spot corresponding to the product, this compound.

  • Assess Reaction Completion: Determine the point at which the starting material spot is no longer visible, indicating the reaction has finished.[1][3]

  • Identify Byproducts: Check for the formation of any unexpected side products, which would appear as additional spots.

Q2: What is a good starting mobile phase (eluent) for this analysis?

A: The key to a good separation is the polarity difference between the starting material (a ketone, 4-methylacetophenone) and the product (an alcohol, this compound). The alcohol is more polar due to its hydroxyl group and will adhere more strongly to the polar silica gel plate.

A standard and effective starting mobile phase is a mixture of a non-polar and a moderately polar solvent.

  • Recommended Starting System: Hexane:Ethyl Acetate (4:1) .[4][5][6]

This system typically provides good separation, with the less polar ketone having a higher Retention Factor (Rf) and the more polar alcohol having a lower Rf. You can adjust the ratio to optimize the separation; increasing the ethyl acetate content will increase the Rf values of both spots.[4][7]

Q3: How can I visualize the spots on the TLC plate?

A: Both the reactant and product contain a phenyl ring, which makes them UV-active. However, for more definitive and sensitive visualization, especially for the alcohol, chemical staining is recommended.

  • UV Light (254 nm): As a non-destructive first step, view the dried plate under a short-wave UV lamp. The aromatic rings in the compounds will quench the plate's fluorescence, appearing as dark spots.[8]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with oxidizable functional groups. The alcohol product will react readily, appearing as a yellow or brown spot on a purple background.[9][10][11] The ketone may also be visualized but often less intensely.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce distinctly colored spots upon heating.[9][12]

Q4: What is a "co-spot" and why is it essential?

A: A co-spot is a single lane on the TLC plate where you apply both a reference sample (e.g., your starting material) and the reaction mixture, one on top of the other. Its purpose is to definitively confirm the identity of spots in the reaction mixture lane.[13] If the starting material spot in the reaction lane has the same Rf as the pure starting material and merges perfectly in the co-spot lane, you can be confident in its identity.

Visual Workflow for TLC Monitoring

The following diagram outlines the standard workflow for monitoring your reaction.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw origin line in pencil) prep_sample 2. Prepare Samples (Dilute SM, Rxn Mixture) prep_plate->prep_sample spot_plate 3. Spot Plate (SM, Co-spot, Rxn) prep_sample->spot_plate prep_chamber 4. Prepare Chamber (Add eluent, saturate) spot_plate->prep_chamber develop_plate 5. Develop Plate (Place in chamber, elute) prep_chamber->develop_plate mark_front 6. Dry & Mark (Remove plate, mark front) develop_plate->mark_front uv_light 7. View under UV Light mark_front->uv_light stain 8. Apply Chemical Stain (e.g., KMnO₄) uv_light->stain heat 9. Heat Gently stain->heat analyze 10. Analyze Results (Calculate Rfs, assess progress) heat->analyze

Caption: Standard workflow for reaction monitoring using TLC.

In-Depth Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to specific problems you might encounter.

Q: My spots are streaking vertically or have long "tails." What's wrong?

A: Streaking or tailing is a common issue that obscures results and prevents accurate Rf calculation.

Probable CauseScientific ExplanationSolution
Sample Overload Applying too much sample saturates the stationary phase, causing the excess material to smear up the plate as the solvent moves.[7][14][15][16]Prepare a more dilute solution of your reaction mixture for spotting. If you need a more intense spot, apply a small amount multiple times, allowing the solvent to dry completely between applications.[7][15][16]
Interaction with Silica Silica gel is slightly acidic. If your compound is basic, it can interact strongly and non-uniformly, causing tailing. While this compound is neutral, this is a common issue for other reactions.For basic compounds, add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or ammonia to your mobile phase to neutralize the acidic sites on the silica.[4][14]
Insoluble Sample If the sample does not fully dissolve in the mobile phase, it will streak from the origin.Ensure your spotting solvent is appropriate and that the sample is fully dissolved before spotting. Spotting in a highly polar solvent can also cause issues.[14]

Q: All my spots are clumped together near the baseline (low Rf) or near the solvent front (high Rf). How do I fix this?

A: This indicates that the polarity of your mobile phase is not optimized for your specific compounds. The goal is to have Rf values between 0.2 and 0.8 for clear separation.[4][17]

ObservationProblemSolution
Spots near baseline (Rf < 0.2) The mobile phase is not polar enough . The compounds are sticking too strongly to the polar silica plate and not moving.[4][7]Increase the polarity of the mobile phase. For a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., try 3:1 or 2:1 Hexane:EtOAc).[4][7]
Spots near solvent front (Rf > 0.8) The mobile phase is too polar . The compounds are spending too much time in the mobile phase and are not interacting sufficiently with the silica plate.[4][7]Decrease the polarity of the mobile phase. For a Hexane:Ethyl Acetate system, decrease the proportion of ethyl acetate (e.g., try 9:1 Hexane:EtOAc).[4][7]

Q: I ran my plate, but I can't see any spots at all.

A: This can be a frustrating issue, but it is usually solvable.

Probable CauseExplanationSolution
Sample Too Dilute The concentration of the compounds in the spotted solution is below the detection limit of your visualization method.[7][16]Re-spot the plate, applying the sample multiple times in the same location. Be sure to let the solvent evaporate completely between each application to keep the spot small and concentrated.[7][16]
Incorrect Visualization The compounds may not be UV-active, or the chosen stain may not react with them. While the compounds in this reaction are UV-active, this is a crucial general point.Always use a chemical stain in addition to UV, especially for alcohols. A potassium permanganate (KMnO₄) dip is highly effective for visualizing alcohols.[9][10]
Sample Evaporation If the product is particularly volatile and the plate is heated too aggressively during visualization, the compound may evaporate.[7]Use gentle heating with a heat gun for visualization. This compound has a high boiling point (244-245 °C), so this is less of a concern but good practice nonetheless.[18]
Solvent Level Too High If the solvent level in the chamber is above the origin line on your plate, your sample will dissolve directly into the solvent pool instead of eluting up the plate.[16]Ensure the solvent level is well below the origin line (typically ~0.5 cm deep).
Troubleshooting Flowchart

Use this flowchart to diagnose common TLC issues systematically.

Troubleshooting start Start TLC Analysis problem Problem with Developed Plate? start->problem streaking Spots are Streaking? problem->streaking Yes end Successful Analysis problem->end No rf_issue Rf Too High/Low? streaking->rf_issue No overload CAUSE: Sample Overload SOLUTION: Dilute Sample streaking->overload Yes no_spots No Spots Visible? rf_issue->no_spots No polarity_high CAUSE: Eluent Too Polar SOLUTION: Decrease Polarity rf_issue->polarity_high High Rf polarity_low CAUSE: Eluent Not Polar SOLUTION: Increase Polarity rf_issue->polarity_low Low Rf conc_low CAUSE: Sample Too Dilute SOLUTION: Concentrate Spot no_spots->conc_low Yes other Other Issue (e.g., uneven front) no_spots->other No overload->end polarity_high->end polarity_low->end vis_issue CAUSE: Wrong Visualization SOLUTION: Use Chemical Stain conc_low->vis_issue Still No Spots conc_low->end Spots Appear vis_issue->end

Caption: A diagnostic flowchart for common TLC problems.

Standard Experimental Protocols

Protocol 1: TLC Plate Preparation and Spotting

  • Obtain a silica gel TLC plate. Handle the plate only by the edges to avoid contaminating the surface.

  • Draw the Origin Line: Using a pencil and a ruler, lightly draw a line approximately 1 cm from the bottom of the plate. This is your origin.

  • Mark Lanes: Make small tick marks with the pencil on the origin line to indicate where you will spot each sample. A standard setup is:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture (Rxn)

  • Prepare Samples: Dilute a small amount of your starting material and a sample from your reaction vessel in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the Plate: Dip a capillary tube into your sample solution. Lightly and briefly touch the end of the capillary tube to the correct tick mark on the origin line. The goal is a small, concentrated spot (~1-2 mm in diameter).[1]

  • Spot the Co-spot Lane: First, spot the starting material in the co-spot lane. Allow it to dry completely. Then, using a different capillary tube, spot the reaction mixture directly on top of the dried SM spot.

Protocol 2: Plate Development and Visualization

  • Prepare the Developing Chamber: Pour your chosen mobile phase (e.g., 4:1 Hexane:EtOAc) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover and let it sit for 5-10 minutes.

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.

  • Elute: Allow the solvent to travel up the plate via capillary action.

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.

  • Dry the Plate: Allow all the solvent to evaporate from the plate in a fume hood.

  • Visualize:

    • View under a UV 254 nm lamp and circle any visible spots with a pencil.

    • Prepare a potassium permanganate dip. Briefly dip the plate into the stain, then remove and gently warm with a heat gun until spots appear.

References
  • EPFL. (n.d.). TLC Visualization Reagents.
  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from University of Rochester Department of Chemistry website. [Link]
  • ResearchGate. (2017). Visualization of alcohols in TLC? [Forum discussion].
  • Labster. (n.d.). TLC Visualization Methods.
  • ChemBK. (2024, April 9). This compound.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • BioDT. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • ResearchGate. (2013). Tailing in TLC - can anyone help? [Forum discussion].
  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC? [Forum discussion].
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)? [Forum discussion].
  • University of Massachusetts Amherst. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.

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Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of 4-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 4-Methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral alcohol. Here, we address common challenges and provide in-depth, field-proven insights to enhance enantioselectivity and overall reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of 4-Methylphenethyl alcohol?

The most prevalent and effective method is the asymmetric hydrogenation or transfer hydrogenation of the prochiral ketone, 4-methylacetophenone. Key strategies include:

  • Asymmetric Hydrogenation: This involves the use of molecular hydrogen (H₂) and a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, Iridium) with a chiral ligand.[1]

  • Asymmetric Transfer Hydrogenation (ATH): This method utilizes a hydrogen donor, such as isopropanol or formic acid, in place of H₂ gas, which can be more practical and safer for laboratory-scale synthesis.[2][3] Homogeneous ruthenium complexes are often favored for these reactions.[2]

  • Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), can offer very high enantioselectivity under mild reaction conditions.[4]

Q2: What is enantiomeric excess (ee) and why is it critical in this synthesis?

Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[5] It quantifies the degree to which one enantiomer is present in a greater amount than the other.[5] In pharmaceutical applications, different enantiomers of a molecule often exhibit vastly different biological activities and toxicities.[6] Therefore, achieving high enantioselectivity (high ee) is crucial to ensure the safety and efficacy of the final drug product.

Q3: Which factors have the most significant impact on the enantioselectivity of the reaction?

Several experimental parameters must be meticulously controlled to achieve high enantioselectivity. The most critical factors include:

  • The Chiral Catalyst/Ligand System: The choice of the metal precursor and the chiral ligand is paramount. The ligand's structure creates the chiral environment that dictates the stereochemical outcome of the reaction.[7]

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stereochemical course of the reaction.[8]

  • Base/Additive: In many catalytic systems, a base (e.g., KOH, t-BuOK) is required for catalyst activation. The nature and stoichiometry of the base can significantly affect both the reaction rate and the enantioselectivity.[2]

  • Substrate and Reagent Purity: Impurities in the starting material (4-methylacetophenone), hydrogen source, or solvent can poison the catalyst or interfere with the reaction, leading to diminished enantioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the asymmetric synthesis of 4-Methylphenethyl alcohol.

Problem 1: Low Enantiomeric Excess (ee)

A consistently low ee is one of the most common challenges in asymmetric synthesis.

Possible Cause A: Catalyst and Ligand Issues

  • Explanation: The heart of enantioselective synthesis lies in the chiral catalyst.[9] The purity, integrity, and proper activation of the catalyst and its corresponding ligand are critical for inducing high stereoselectivity.[10]

  • Solutions:

    • Verify Purity: Ensure that both the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a chiral diamine or amino alcohol) are of high purity. Impurities can act as catalyst poisons or promote non-selective background reactions.[11]

    • Handle with Care: Many catalysts and ligands are sensitive to air and moisture.[11] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Optimize Ligand-to-Metal Ratio: The stoichiometry between the metal and the ligand is crucial for the formation of the active catalytic species. A slight excess of the ligand is sometimes beneficial, but this should be optimized experimentally.

    • Consider Ligand Structure: The steric and electronic properties of the chiral ligand directly influence enantioselectivity.[12] If consistently low ee is observed, consider screening a library of related ligands with different steric bulk or electronic characteristics.[13] For example, subtle changes to the ligand backbone can have a profound impact on the outcome.[14]

Possible Cause B: Sub-optimal Reaction Conditions

  • Explanation: The reaction conditions create the environment in which the catalyst operates. Factors like temperature, solvent, and concentration can significantly impact the delicate energy differences between the competing diastereomeric transition states that determine enantioselectivity.[8]

  • Solutions:

    • Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C). Generally, lower temperatures favor higher enantioselectivity.

    • Solvent Optimization: The choice of solvent can influence catalyst solubility, stability, and the transition state geometry. Screen a variety of anhydrous solvents with differing polarities (e.g., isopropanol, toluene, dichloromethane, THF).

    • Base Selection and Stoichiometry: For catalyst systems requiring a base for activation, screen different bases (e.g., KOH, NaOH, t-BuOK) and carefully optimize their stoichiometry relative to the catalyst.

    • Concentration Effects: The concentrations of the substrate and catalyst can influence the reaction kinetics and selectivity. Investigate the effect of running the reaction at different concentrations.

Possible Cause C: Substrate Quality

  • Explanation: The purity of the starting material, 4-methylacetophenone, is often overlooked. Acidic or basic impurities can interfere with the catalyst's performance.

  • Solutions:

    • Purify the Substrate: If the purity of the 4-methylacetophenone is questionable, consider purifying it by distillation or column chromatography before use.

    • Check for Inhibitors: Certain functional groups can act as inhibitors. Ensure the substrate is free from any species that might coordinate to the metal center and deactivate the catalyst.

Problem 2: Poor Catalyst Activity or Incomplete Conversion

Low conversion rates can be equally frustrating as poor enantioselectivity.

Possible Cause A: Catalyst Deactivation

  • Explanation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities, exposure to air or moisture, or thermal instability.

  • Solutions:

    • Rigorous Inert Atmosphere Technique: Ensure that the reaction setup is scrupulously purged with an inert gas and that all reagents and solvents are properly degassed and dried.

    • Increase Catalyst Loading: While not ideal from an atom economy perspective, a modest increase in the catalyst loading can sometimes overcome issues of slow deactivation.

    • Identify and Remove Poisons: As mentioned previously, impurities in the substrate or solvent can act as catalyst poisons. Trace amounts of water, oxygen, or other coordinating species can be detrimental.

Possible Cause B: Insufficient Activation

  • Explanation: For catalyst systems that require in situ activation, the activation step may be incomplete.

  • Solutions:

    • Pre-formation of the Catalyst: Consider pre-forming the active catalyst by stirring the metal precursor, ligand, and activator (e.g., base) together for a specific period before adding the substrate.

    • Optimize Activation Conditions: The temperature and time for the activation step can be critical. Consult the literature for the specific catalyst system being used and consider optimizing these parameters.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of 4-Methylacetophenone

This protocol is a representative example and may require optimization for your specific catalyst system.

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To a flame-dried Schlenk flask, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) (0.0025 mmol) and the chiral ligand (e.g., (1R,2S)-(-)-cis-1-Amino-2-indanol) (0.0055 mmol).

    • Add anhydrous, degassed isopropanol (5 mL).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst solution, add 4-methylacetophenone (1.0 mmol).

    • Add the base (e.g., 2.5 mol% KOH in isopropanol).

    • Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC analysis.

    • Once the reaction is complete, quench by adding a small amount of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude 4-Methylphenethyl alcohol by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation

Table 1: Effect of Ligand on Enantioselectivity in the Asymmetric Hydrogenation of Acetophenone Derivatives

Catalyst SystemSubstrateConversion (%)ee (%)Reference
Ru(PPh₃)₃Cl₂/(1R,2R)-N,N′-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamineAcetophenone10076[15]
[RuCl₂(p-cymene)]₂ with (1R,2S)-(+)-cis-1-amino-2-indanolAcetophenoneHigh92[2][16]
Ru Nanoparticles with (1S, 2S)-DPENAcetophenone10079.1[17]

Visualizations

Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantiomeric Excess (ee) Observed catalyst Step 1: Catalyst & Ligand Integrity Check start->catalyst conditions Step 2: Reaction Condition Optimization catalyst->conditions If problem persists sub1 Verify Purity of Catalyst & Ligand catalyst->sub1 sub2 Ensure Anhydrous & Inert Conditions catalyst->sub2 sub3 Optimize Ligand/Metal Ratio catalyst->sub3 substrate Step 3: Substrate Purity Verification conditions->substrate If problem persists sub4 Screen Temperature Range conditions->sub4 sub5 Optimize Solvent conditions->sub5 sub6 Screen Base/Additive conditions->sub6 analysis Step 4: Re-evaluate Results substrate->analysis If problem persists sub7 Purify 4-Methylacetophenone substrate->sub7 analysis->catalyst Iterate if necessary success High ee Achieved analysis->success Problem Solved

Caption: Troubleshooting workflow for low enantioselectivity.

Conceptual Pathway of Asymmetric Transfer Hydrogenation

ATH_Pathway sub 4-Methylacetophenone (Prochiral Ketone) ts Diastereomeric Transition States sub->ts h_donor Hydrogen Donor (e.g., Isopropanol) h_donor->ts cat [Ru]-Chiral Ligand (Active Catalyst) cat->ts prod_R (R)-4-Methylphenethyl alcohol ts->prod_R Lower Energy Path prod_S (S)-4-Methylphenethyl alcohol ts->prod_S Higher Energy Path byprod Byproduct (e.g., Acetone) ts->byprod

Caption: Asymmetric transfer hydrogenation pathway.

References

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Validation & Comparative

A Guide to the Structural Confirmation of 2-(p-Tolyl)ethanol by 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly 13C NMR, stands out for its ability to provide a direct glimpse into the carbon framework of a molecule. This guide offers a comprehensive comparison of the 13C NMR spectrum of 2-(p-Tolyl)ethanol with structurally related analogues, supported by predictive data and a detailed experimental protocol. Our objective is to provide a robust framework for the structural validation of this and similar compounds, grounded in the principles of scientific integrity and experimental excellence.

The Analytical Imperative: Why 13C NMR for Structural Elucidation?

While techniques like mass spectrometry provide information about the molecular weight and fragmentation patterns, and infrared spectroscopy reveals the presence of specific functional groups, 13C NMR spectroscopy offers a unique and powerful advantage: a distinct signal for each unique carbon environment within a molecule (under standard broadband decoupled conditions). This provides a carbon-by-carbon map, offering invaluable insights into the molecular symmetry, connectivity, and the electronic environment of each carbon atom. For a molecule like 2-(p-Tolyl)ethanol, 13C NMR serves as a definitive tool for confirming the presence and connectivity of the tolyl group, the ethyl chain, and the terminal hydroxyl group.

Comparative Analysis: Distinguishing 2-(p-Tolyl)ethanol from its Isomers and Analogues

A critical aspect of structural confirmation is the comparison with plausible alternatives. The following section provides a comparative analysis of the predicted 13C NMR spectrum of 2-(p-Tolyl)ethanol with the experimental data of its constitutional isomer, 1-(p-tolyl)ethanol, and the parent compound, 2-phenylethanol.

Predicted 13C NMR Spectrum of 2-(p-Tolyl)ethanol

To establish a baseline for our analysis, a predicted 13C NMR spectrum of 2-(p-Tolyl)ethanol was generated. The predicted chemical shifts are presented in Table 1. This prediction is based on established principles of substituent effects on aromatic and aliphatic carbon environments.

Table 1: Predicted 13C NMR Chemical Shifts for 2-(p-Tolyl)ethanol

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (from DEPT)
C4 (Quaternary, C-CH3)~137C
C1 (Quaternary, C-CH2)~136C
C2/C6 (Aromatic)~129CH
C3/C5 (Aromatic)~129CH
CH2-OH~63CH2
CH2-Ar~39CH2
CH3~21CH3
Comparative Spectra:

A direct comparison with the experimental data of 1-(p-tolyl)ethanol and 2-phenylethanol highlights the diagnostic power of 13C NMR in distinguishing these closely related structures.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) of 2-(p-Tolyl)ethanol (Predicted), 1-(p-Tolyl)ethanol (Experimental)[1], and 2-Phenylethanol (Experimental)[2][3]

Carbon Position2-(p-Tolyl)ethanol (Predicted)1-(p-Tolyl)ethanol (Experimental)2-Phenylethanol (Experimental)
Aromatic C (Quaternary, C-R) ~137 (C-CH3), ~136 (C-CH2)142.9 (C-CHOH), 137.2 (C-CH3)138.7 (C-CH2)
Aromatic CH ~129129.2, 125.4129.2, 128.5, 126.4
Aliphatic C-O ~63 (CH2OH)70.3 (CHOH)63.8 (CH2OH)
Aliphatic C-Ar ~39 (CH2Ar)-39.2 (CH2Ar)
Aliphatic CH3 ~21 (Ar-CH3)25.1 (CH3-CHOH), 21.1 (Ar-CH3)-

Key Differentiating Features:

  • Position of the Hydroxyl Group: The most striking difference lies in the chemical shift of the carbon bearing the hydroxyl group. In 2-(p-Tolyl)ethanol, the primary alcohol carbon (-CH2OH) is predicted to be around 63 ppm, very similar to that in 2-phenylethanol (63.8 ppm)[2][3]. In contrast, the secondary alcohol carbon (-CHOH) in 1-(p-tolyl)ethanol is significantly downfield at 70.3 ppm[1]. This is a direct consequence of the carbon's substitution pattern.

  • Benzylic Carbon: The presence of a methylene group attached to the aromatic ring (-CH2Ar) in 2-(p-Tolyl)ethanol gives rise to a signal around 39 ppm, consistent with the benzylic carbon in 2-phenylethanol (39.2 ppm)[2][3]. This signal is absent in the spectrum of 1-(p-tolyl)ethanol.

  • Methyl Group Signals: 2-(p-Tolyl)ethanol is expected to show one methyl signal for the tolyl group around 21 ppm. In contrast, 1-(p-tolyl)ethanol exhibits two distinct methyl signals: one for the tolyl methyl group (21.1 ppm) and another for the methyl group attached to the carbinol carbon (25.1 ppm)[1].

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for the structural confirmation of 2-(p-Tolyl)ethanol, the following detailed experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of the 2-(p-Tolyl)ethanol sample.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard: For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

  • Instrument Tuning: Tune the NMR probe for the 13C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width (SW): Approximately 240 ppm (e.g., from -20 to 220 ppm).

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio increases with the square root of the number of scans.

    • Relaxation Delay (d1): 2 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is important for obtaining quantitative information, although for simple identification, a shorter delay can be used to save time.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualizing the Molecular Structure and Logic

To further clarify the structural relationships and the logic of spectral interpretation, the following diagrams are provided.

G cluster_2pTE 2-(p-Tolyl)ethanol C4 C4 C3 C3 C4->C3 C5 C5 C4->C5 CH3 CH3 C4->CH3 C2 C2 C3->C2 C6 C6 C5->C6 C1 C1 C2->C1 C6->C1 CH2Ar CH2-Ar C1->CH2Ar CH2OH CH2-OH CH2Ar->CH2OH

Figure 1: Molecular structure of 2-(p-Tolyl)ethanol with key carbon atoms labeled.

G cluster_workflow Structural Confirmation Workflow Sample 2-(p-Tolyl)ethanol Sample Preparation Sample Preparation (Dissolution in CDCl3 with TMS) Sample->Preparation Step 1 Acquisition 13C NMR Data Acquisition (Proton Decoupled) Preparation->Acquisition Step 2 Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Step 3 Analysis Spectral Analysis (Peak Picking, Chemical Shift Assignment) Processing->Analysis Step 4 Comparison Comparative Analysis (vs. Isomers and Analogues) Analysis->Comparison Step 5 Confirmation Structural Confirmation Comparison->Confirmation Step 6

Figure 2: Experimental workflow for the structural confirmation of 2-(p-Tolyl)ethanol using 13C NMR.

Conclusion

The structural confirmation of 2-(p-Tolyl)ethanol can be unequivocally achieved through the careful acquisition and interpretation of its 13C NMR spectrum. By comparing the spectral data with that of its constitutional isomer, 1-(p-tolyl)ethanol, and the parent compound, 2-phenylethanol, key diagnostic signals can be identified that definitively establish the connectivity of the ethyl-alcohol moiety to the p-tolyl group. The provided experimental protocol offers a robust methodology for obtaining high-quality data, ensuring the scientific integrity of the structural assignment. This guide serves as a practical resource for researchers, emphasizing the power of 13C NMR spectroscopy as an indispensable tool in modern chemical and pharmaceutical research.

References

  • Human Metabolome Database. (n.d.). 2-Phenylethanol.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545).
  • ResearchGate. (n.d.). a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and....
  • Royal Society of Chemistry. (n.d.). Supporting information for....

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Comparative study of different synthetic routes to 4-Methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of 4-Methylphenethyl Alcohol: A Comparative Analysis

This guide provides an in-depth comparative analysis of various synthetic routes to 4-Methylphenethyl alcohol (also known as 2-(p-Tolyl)ethanol), a valuable compound in the fragrance industry and a versatile intermediate in organic synthesis.[1][2] We will move beyond simple procedural lists to explore the underlying chemical principles, practical considerations, and comparative metrics of each pathway. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions when selecting a synthetic strategy.

Physicochemical Properties of 4-Methylphenethyl Alcohol

A clear understanding of the target molecule's properties is fundamental.

PropertyValueReference
CAS Number 699-02-5[1][3][4]
Molecular Formula C₉H₁₂O[2]
Molecular Weight 136.19 g/mol [2][3]
Appearance Colorless Liquid
Boiling Point 244-245 °C[3]
Density 0.978 g/mL at 25 °C[3]
Refractive Index n20/D 1.526[3]
Flash Point 107 °C (224.6 °F)[3]

Overview of Synthetic Strategies

The synthesis of 4-Methylphenethyl alcohol can be approached from several distinct starting materials and reaction classes. The choice of route depends critically on factors such as raw material availability, cost, scalability, and environmental considerations. The primary disconnection points involve forming the C-C bond between the aromatic ring and the ethyl side chain, or the functionalization of a pre-existing carbon skeleton.

Synthetic_Overview Target 4-Methylphenethyl Alcohol Toluene Toluene Toluene->Target Friedel-Crafts Acylation + Ketone Reduction pMePhCOOH 4-Methylphenylacetic Acid / Ester pMePhCOOH->Target Carboxylic Acid / Ester Reduction pMeBnCl 4-Methylbenzyl Halide pMeBnCl->Target Grignard Reaction + Epoxide Opening pMeStyreneOxide 4-Methylstyrene Oxide pMeStyreneOxide->Target Catalytic Hydrogenation (Ring Opening)

Caption: High-level overview of the main synthetic approaches to 4-Methylphenethyl alcohol.

Route 1: Grignard Synthesis via Epoxide Opening

This classical organometallic approach builds the carbon skeleton by reacting a nucleophilic Grignard reagent, derived from a 4-methylbenzyl halide, with a two-carbon electrophile, ethylene oxide.

Principle & Mechanism The synthesis begins with the formation of 4-methylbenzylmagnesium halide from the corresponding halide and magnesium metal in an ethereal solvent.[5] This organometallic species is a potent nucleophile. The subsequent step involves the nucleophilic attack of the Grignard reagent on one of the carbon atoms of the ethylene oxide ring. This attack proceeds via an Sₙ2 mechanism, leading to the opening of the strained three-membered ring and the formation of a new carbon-carbon bond. An acidic workup protonates the resulting magnesium alkoxide to yield the final primary alcohol.[6]

Grignard_Route start 4-Methylbenzyl Bromide + Mg grignard 4-Methylbenzylmagnesium Bromide start->grignard Formation in Ether intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Attack epoxide Ethylene Oxide epoxide->intermediate product 4-Methylphenethyl Alcohol intermediate->product Protonation workup Acidic Workup (e.g., H₃O⁺) workup->product

Caption: Workflow for the Grignard synthesis of 4-Methylphenethyl alcohol.

Experimental Protocol: Grignard Reagent with Ethylene Oxide

  • Grignard Formation: To a dry, nitrogen-flushed three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.1 eq). Add a solution of 4-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Maintain a gentle reflux until all the magnesium is consumed.

  • Reaction with Epoxide: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Slowly bubble gaseous ethylene oxide (1.2 eq) through the solution or add a pre-cooled solution of ethylene oxide in ether. Caution: Ethylene oxide is a toxic, flammable gas. This step is highly exothermic and requires careful temperature control.

  • Workup: After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature. Slowly quench the reaction by pouring it onto a mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Purification: Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Evaluation

  • Advantages: A reliable and well-established method for C-C bond formation. It directly constructs the desired carbon skeleton in a single chemical transformation (post-Grignard formation).

  • Disadvantages: Requires strictly anhydrous conditions. The formation of the Grignard reagent can be challenging to initiate and is highly exothermic.[5] A significant side reaction is the Wurtz coupling of the benzyl halide, which reduces yield.[5] Handling gaseous ethylene oxide poses a significant safety hazard.

Route 2: Friedel-Crafts Acylation Followed by Reduction

This two-step sequence involves first acylating an inexpensive starting material, toluene, and then reducing the resulting ketone to the target alcohol.

Principle & Mechanism The first step is a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[7] Toluene is reacted with an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[8][9] The Lewis acid activates the acylating agent, generating a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich toluene ring, preferentially at the para position due to the activating, ortho-para directing effect of the methyl group. The product is 4'-methylacetophenone.

The second step is the reduction of the ketone. A selective reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the carbonyl group to a secondary alcohol, which in this case is the target molecule.

Friedel_Crafts_Route toluene Toluene + Acetyl Chloride ketone 4'-Methylacetophenone toluene->ketone Friedel-Crafts Acylation catalyst AlCl₃ (Lewis Acid) catalyst->ketone product 4-Methylphenethyl Alcohol ketone->product Carbonyl Reduction reduction Reduction (e.g., NaBH₄) reduction->product

Caption: The two-step synthesis via Friedel-Crafts acylation and ketone reduction.

Experimental Protocol

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, slowly add acetyl chloride (1.1 eq). After 15 minutes, add toluene (1.0 eq) dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Acylation Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield crude 4'-methylacetophenone.

  • Ketone Reduction: Dissolve the crude ketone in methanol or ethanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 1-2 hours.

  • Reduction Workup & Purification: Quench the reaction by slowly adding water. Remove the bulk of the alcohol solvent under reduced pressure. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by vacuum distillation.

Evaluation

  • Advantages: Utilizes inexpensive and readily available starting materials (toluene). The reactions are generally high-yielding and the reduction step is highly selective.

  • Disadvantages: The Friedel-Crafts acylation requires more than a stoichiometric amount of AlCl₃ because the product ketone complexes with the catalyst.[7][10] The workup for the acylation is vigorous and generates significant acidic waste.

Route 3: Reduction of 4-Methylphenylacetic Acid or its Esters

This is a direct functional group interconversion route, starting from a commercially available carboxylic acid or its corresponding ester.

Principle & Mechanism This route relies on the reduction of a carboxylic acid or an ester functionality to a primary alcohol. While sodium borohydride is not strong enough to reduce carboxylic acids, potent hydride reagents like lithium aluminum hydride (LiAlH₄) are effective. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. For an ester, this occurs twice, with the departure of the alkoxy leaving group after the first addition.[11] A final aqueous workup is required to protonate the intermediate alkoxide and neutralize the aluminum salts.

Reduction_Route start 4-Methylphenylacetic Acid or Ethyl Ester intermediate Lithium/Aluminum Alkoxide Complex start->intermediate Hydride Reduction reagent LiAlH₄ in THF reagent->intermediate product 4-Methylphenethyl Alcohol intermediate->product Hydrolysis workup Aqueous Workup (e.g., Fieser method) workup->product

Caption: Synthesis of 4-Methylphenethyl alcohol by reduction of a carboxylic acid derivative.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: To a dry, nitrogen-flushed flask, add a suspension of LiAlH₄ (1.5 eq for ester, 2.5 eq for acid) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition: Add a solution of ethyl 4-methylphenylacetate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reaction.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Combine the filtrates, dry, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Evaluation

  • Advantages: A very direct and often high-yielding route if the starting material is readily available.[12] The reaction is typically clean with a straightforward purification.

  • Disadvantages: LiAlH₄ is a highly reactive, pyrophoric reagent that reacts violently with water and requires expert handling. The cost of both the starting material and the reagent can be higher than in other routes.

Route 4: Catalytic Hydrogenation of 4-Methylstyrene Oxide

This modern approach leverages catalysis to perform a selective ring-opening of an epoxide, representing a greener alternative to stoichiometric reagents.

Principle & Mechanism This method involves the reductive ring-opening of 4-methylstyrene oxide. The starting epoxide can be synthesized from 4-methylstyrene. The hydrogenation is typically carried out using molecular hydrogen (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[13][14] The reaction proceeds by the addition of hydrogen across one of the C-O bonds of the epoxide. The regioselectivity is key; attack at the less sterically hindered carbon (the terminal carbon) is favored, leading to the desired primary alcohol (anti-Markovnikov product).[13]

Hydrogenation_Route start 4-Methylstyrene Oxide reaction Heterogeneous Catalytic Hydrogenation start->reaction reagents H₂ Gas + Catalyst (e.g., Pd/C) reagents->reaction product 4-Methylphenethyl Alcohol reaction->product Reductive Ring Opening

Caption: Green synthesis of 4-Methylphenethyl alcohol via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation), add 4-methylstyrene oxide (1.0 eq) dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% of 5% Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen several times, then evacuate and purge with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir or shake vigorously at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the product, which can be further purified by distillation if necessary.

Evaluation

  • Advantages: High atom economy, as the only byproduct is water (if any). Catalysts can often be recovered and reused. Avoids the use of hazardous stoichiometric reagents like LiAlH₄ or AlCl₃. The process is generally very clean and high-yielding.[15][16]

  • Disadvantages: Requires specialized equipment for handling hydrogen gas safely. The cost of precious metal catalysts can be high, although they are used in small amounts. The starting epoxide may not be as readily available as toluene or 4-methylphenylacetic acid.

Comparative Study Summary

MetricRoute 1: GrignardRoute 2: Friedel-CraftsRoute 3: Acid ReductionRoute 4: Hydrogenation
No. of Steps 2211 (from epoxide)
Overall Yield Moderate (60-75%)High (80-90%)High (85-95%)Very High (>95%)
Starting Materials 4-Methylbenzyl halideToluene, Acetyl chloride4-Methylphenylacetic acid4-Methylstyrene oxide
Key Reagents Mg, Ethylene OxideAlCl₃, NaBH₄LiAlH₄H₂, Pd/C
Reagent Hazards High (Exothermic, Anhydrous, Toxic Gas)High (Corrosive, Water-reactive)Very High (Pyrophoric)High (Flammable Gas)
Scalability Moderate (Heat transfer issues)Excellent (Established industrial process)Moderate (LiAlH₄ handling)Excellent (Flow chemistry adaptable)
Green Principles Poor (Wurtz byproduct, solvent waste)Poor (Stoichiometric AlCl₃, acidic waste)Moderate (Poor atom economy)Excellent (High atom economy, catalytic)

Conclusion and Recommendations

There is no single "best" route for the synthesis of 4-Methylphenethyl alcohol; the optimal choice is dictated by the specific context of the synthesis.

  • For large-scale, cost-effective industrial production, the Friedel-Crafts Acylation followed by Reduction (Route 2) is often preferred. It utilizes the cheapest raw materials and is a well-understood, scalable process despite its environmental drawbacks related to waste generation.

  • For laboratory-scale synthesis where starting material is available, the Reduction of 4-Methylphenylacetic Acid (Route 3) offers a quick and direct path to the product with high purity, provided the necessary precautions for handling LiAlH₄ are strictly followed.

  • For research environments prioritizing green chemistry and high purity, the Catalytic Hydrogenation of 4-Methylstyrene Oxide (Route 4) is the superior choice. It is the most atom-economical and environmentally benign method, generating minimal waste.

  • The Grignard Synthesis (Route 1) remains a viable, classic method for educational purposes and small-scale synthesis but is often superseded by other routes in industrial settings due to safety and side-reaction concerns.

By understanding the causality, advantages, and limitations of each pathway, researchers and drug development professionals can strategically select the most appropriate method to meet their synthetic goals.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • BYJU'S.
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  • Google Patents. CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
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  • Organic Syntheses. A procedure for the preparation of isobutylmagnesium chloride. [Link]
  • The Good Scents Company. 4-Methylphenethyl alcohol. [Link]
  • Google Patents. EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.
  • European Patent Office. EP0449603A1 - Production of 4-hydroxyphenethyl alcohol. [Link]
  • ResearchGate. Solvent screening of benzyl chloride Grignard reaction. [Link]
  • Google Patents.
  • Chemistry LibreTexts. Alcohols from Carbonyl Compounds: Grignard Reagents. [Link]
  • Google Patents. CN100455557C - The production method of methylphenylacetic acid.
  • National Center for Biotechnology Information.
  • Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Google Patents. US5003115A - Production of 4-hydroxyphenethyl alcohol.

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A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation is paramount. It is the bedrock upon which the reliability, consistency, and accuracy of analytical data are built.[1] This guide provides an in-depth comparison of two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantitative analysis of 2-(4-Methylphenyl)ethanol. This compound, also known as 4-methylphenethyl alcohol, is utilized in various applications, including as a fragrance ingredient and in chemical synthesis.[2][3] Ensuring its purity and potency through validated analytical methods is critical for product quality and safety.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5] We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions for your analytical needs.

The Regulatory Imperative: ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining the key parameters that must be evaluated.[4][7] These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1] By adhering to these guidelines, we ensure that our analytical methods are not only scientifically sound but also meet global regulatory expectations.[8]

Comparative Analysis of Analytical Methods

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing volatile compounds.[11] In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.[9] The Flame Ionization Detector (FID) is a common detector used in GC that is sensitive to organic compounds, making it well-suited for the analysis of this compound.[12]

Alternative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture.[13] In HPLC, a liquid sample is pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the validation parameters as prescribed by ICH Q2(R1) and present a comparative analysis of the performance of the GC-FID and HPLC-UV methods for this compound.

Specificity

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15]

  • Experimental Protocol: To assess specificity, a solution of this compound was spiked with potential impurities (e.g., 4-methylacetophenone, a potential starting material). The spiked sample was then analyzed by both GC-FID and HPLC-UV to determine if the analyte peak was free from interference.

  • Results & Discussion:

Method Resolution (Analyte vs. Impurity) Peak Purity (if applicable) Conclusion
GC-FID > 2.0N/ASpecific
HPLC-UV > 2.0> 0.999Specific

Both methods demonstrated excellent specificity, with baseline separation of the analyte from potential impurities. The high-resolution power of capillary GC columns and the optimization of the mobile phase in HPLC allowed for the clear differentiation of the analyte peak.[16]

Linearity and Range

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[17][18] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[19]

  • Experimental Protocol: A series of standard solutions of this compound were prepared at five different concentration levels, ranging from 50% to 150% of the target concentration. Each solution was injected in triplicate.

  • Results & Discussion:

Parameter GC-FID HPLC-UV Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLDefined by linearity
Correlation Coefficient (r²) 0.99950.9992≥ 0.999[8]
Y-intercept MinimalMinimalClose to zero

Both methods exhibited excellent linearity over the specified range, with correlation coefficients exceeding the typical acceptance criterion of 0.999.[8] This indicates a strong linear relationship between the instrument response and the analyte concentration for both techniques.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often determined through recovery studies.

  • Experimental Protocol: Accuracy was assessed by spiking a placebo matrix with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the analyte was then determined.

  • Results & Discussion:

Concentration Level GC-FID (% Recovery) HPLC-UV (% Recovery) Acceptance Criteria
80%99.5%98.9%98.0% - 102.0%[8]
100%100.2%100.5%98.0% - 102.0%[8]
120%101.1%101.5%98.0% - 102.0%[8]

Both methods demonstrated high accuracy, with percent recovery values falling well within the typical acceptance range of 98.0% to 102.0%.[8] This provides confidence that the methods are capable of providing true and reliable quantitative results.

Precision

Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Experimental Protocol:

    • Repeatability: Six replicate injections of a 100% target concentration solution were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

  • Results & Discussion:

Precision Level GC-FID (%RSD) HPLC-UV (%RSD) Acceptance Criteria
Repeatability 0.8%1.1%≤ 2.0%
Intermediate Precision 1.2%1.5%≤ 2.0%

Both methods demonstrated excellent precision, with Relative Standard Deviation (RSD) values well below the 2.0% acceptance criterion. The slightly lower RSD for the GC-FID method may be attributed to the higher efficiency of the capillary column used.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21][22]

  • Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[23]

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

  • Results & Discussion:

Parameter GC-FID HPLC-UV
LOD 0.5 µg/mL1.0 µg/mL
LOQ 1.5 µg/mL3.0 µg/mL

The GC-FID method demonstrated a lower LOD and LOQ compared to the HPLC-UV method, indicating higher sensitivity. This is expected as FID is generally more sensitive to hydrocarbons than UV detection.[24]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14][25]

  • Experimental Protocol: Key method parameters were intentionally varied to assess the impact on the results. For GC-FID, these included oven temperature and carrier gas flow rate. For HPLC-UV, mobile phase composition and flow rate were varied.

  • Results & Discussion:

Method Varied Parameter Impact on Results Conclusion
GC-FID Oven Temperature (± 2°C)No significant impactRobust
Flow Rate (± 5%)No significant impactRobust
HPLC-UV Mobile Phase Composition (± 2%)Minor peak shifting, resolution maintainedRobust
Flow Rate (± 5%)Minor retention time shift, resolution maintainedRobust

Both methods were found to be robust, with minor variations in method parameters having no significant impact on the accuracy and precision of the results.[26][27] This is a critical attribute for methods that will be transferred between laboratories or used for routine analysis.[25]

Experimental Protocols

GC-FID Method
  • Instrumentation: Gas Chromatograph with Flame Ionization Detector

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

  • Injection Volume: 1 µL

  • Diluent: Methanol

HPLC-UV Method
  • Instrumentation: High-Performance Liquid Chromatograph with UV Detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Visualizing the Validation Process

To better understand the workflow and the interplay between validation parameters, the following diagrams are provided.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report

Caption: Analytical Method Validation Workflow.

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of Validation Parameters.

Conclusion and Recommendations

Both the GC-FID and HPLC-UV methods have been successfully validated for the quantitative determination of this compound and are fit for their intended purpose.

  • The GC-FID method is the recommended primary method due to its higher sensitivity (lower LOD and LOQ) and slightly better precision. Its suitability for volatile analytes makes it an ideal choice for purity and assay testing of this compound.[28][29]

  • The HPLC-UV method serves as a robust and reliable alternative. It is particularly useful in laboratories where GC instrumentation is not available or when there is a need to analyze this compound in the presence of non-volatile impurities that would not be amenable to GC analysis.

Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the nature of the samples being tested. This guide provides the foundational data and understanding to make an informed and scientifically sound decision.

References

  • Element Lab Solutions.
  • Patel, M., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research, 12(2). [Link]
  • Bari, S. B., et al. (2018). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 8(5), 291-297. [Link]
  • Pharma Validation. (2025). ICH Q2 Guidance on Reporting LOD and LOQ Values. [Link]
  • Oxford Analytical Services. (2024).
  • Cleaning Validation. Specificity of Analytical Methods. [Link]
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • SCION Instruments. (2023).
  • Separation Science. (2023).
  • Pharma Validation. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
  • Hubert, P., et al. (2006). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1148-1156. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Hubert, P., et al. (2006). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1148-1156. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Lab Manager Magazine. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
  • SciSpace. (2020).
  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD)
  • LCGC International. (2014).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • PharmaGuru. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
  • BioPharm International. (2015).
  • Chromatography Today. (2018). Why a robust method is essential in pharmaceutical analysis. [Link]
  • Lösungsfabrik. (2018).
  • PharmaGuru. (2025).
  • American Pharmaceutical Review. (2015).
  • Montgomery College.
  • LookChem. This compound. [Link]
  • Groman, A., et al. (2020). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Acta Poloniae Pharmaceutica, 77(1), 23-31. [Link]
  • Wiśniewska, P., et al. (2016). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry, 46(3), 225-241. [Link]
  • International Journal of Pharmaceutical Sciences. (2024).
  • Delloyd's Lab-Tech Chemistry resource.
  • ChemBK. This compound. [Link]
  • Johnson-Davis, K. L., et al. (2020). A Single-Column Gas Chromatography Method for Quantifying Toxic Alcohols.
  • Waters Corporation.
  • Human Metabolome Database. (2012). Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). [Link]
  • GL Sciences. Organic Solvents Used in HPLC. [Link]

Sources

Spectroscopic Showdown: A Comparative Analysis of 2-(Methylphenyl)ethanol Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, fragrance creation, and fine chemical synthesis, the precise structural elucidation of molecular isomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and desired properties. Positional isomers, which share the same molecular formula but differ in the substitution pattern on an aromatic ring, often exhibit subtle yet significant differences in their chemical and biological activities. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of 2-(Methylphenyl)ethanol: 2-(2-Methylphenyl)ethanol, 2-(3-Methylphenyl)ethanol, and 2-(4-Methylphenyl)ethanol.

Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the distinct spectroscopic fingerprints that enable unambiguous differentiation of these closely related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of isomeric differentiation with confidence.

The Isomers at a Glance: Ortho, Meta, and Para

The core structural framework of the molecules is a phenylethanol backbone with a methyl group substituent on the benzene ring. The position of this methyl group relative to the ethanol substituent dictates the isomeric form.

  • 2-(2-Methylphenyl)ethanol (ortho-isomer): The methyl and ethanol groups are on adjacent carbons of the benzene ring.

  • 2-(3-Methylphenyl)ethanol (meta-isomer): The methyl and ethanol groups are separated by one carbon on the benzene ring.

  • This compound (para-isomer): The methyl and ethanol groups are on opposite carbons of the benzene ring.

While possessing the same molecular weight and elemental composition, their distinct spatial arrangements give rise to unique electronic environments and vibrational modes, which can be effectively probed by modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For the 2-(Methylphenyl)ethanol isomers, both ¹H and ¹³C NMR provide definitive means of differentiation.

Experimental Protocol: NMR Analysis

A standardized approach is crucial for obtaining high-quality, comparable NMR data.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2-(methylphenyl)ethanol isomer.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

  • The NMR spectra are acquired on a high-resolution spectrometer, such as a 400 MHz instrument.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Isomer Sample Solvent Dissolve in CDCl3 with TMS Sample->Solvent Homogenize Homogenize Solution Solvent->Homogenize Spectrometer Insert into NMR Spectrometer (400 MHz) Homogenize->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift & Multiplicity Analysis Processing->Analysis Differentiate Differentiate Analysis->Differentiate Differentiate Isomers

Fig. 1: Experimental workflow for NMR analysis.
Comparative ¹H NMR Data

The proton NMR spectra of the three isomers exhibit the most pronounced differences in the aromatic region due to the varying substitution patterns.

Proton Assignment 2-(2-Methylphenyl)ethanol (ortho) 2-(3-Methylphenyl)ethanol (meta) This compound (para)
Aromatic-H ~7.15-7.25 ppm (multiplet)~7.00-7.20 ppm (multiplet)~7.10 ppm (d, J ≈ 8 Hz, 2H) & ~7.15 ppm (d, J ≈ 8 Hz, 2H)
-CH₂-Ar ~2.90 ppm (t, J ≈ 7 Hz)~2.85 ppm (t, J ≈ 7 Hz)~2.85 ppm (t, J ≈ 7 Hz)
-CH₂-OH ~3.85 ppm (t, J ≈ 7 Hz)~3.85 ppm (t, J ≈ 7 Hz)~3.85 ppm (t, J ≈ 7 Hz)
Ar-CH₃ ~2.35 ppm (s)~2.35 ppm (s)~2.35 ppm (s)
-OH Variable (broad singlet)Variable (broad singlet)Variable (broad singlet)

Analysis of ¹H NMR Spectra:

  • The key differentiating feature is the splitting pattern of the aromatic protons. The para-isomer displays a characteristic pair of doublets (an AA'BB' system) due to the symmetry of the molecule.

  • The ortho and meta-isomers show more complex multiplet patterns in the aromatic region, which can be distinguished from each other upon closer inspection of the coupling patterns, although they are less straightforward than the para-isomer's spectrum.

  • The chemical shifts of the ethyl group protons (-CH₂-Ar and -CH₂-OH) and the methyl group protons (Ar-CH₃) are very similar across the three isomers and are therefore not reliable for differentiation.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide a clear distinction based on the number of unique carbon signals in the aromatic region.

Carbon Assignment 2-(2-Methylphenyl)ethanol (ortho) 2-(3-Methylphenyl)ethanol (meta) This compound (para)
Aromatic Carbons 6 signals6 signals4 signals
-CH₂-Ar ~36 ppm~39 ppm~39 ppm
-CH₂-OH ~63 ppm~64 ppm~64 ppm
Ar-CH₃ ~19 ppm~21 ppm~21 ppm

Analysis of ¹³C NMR Spectra:

  • The most definitive diagnostic feature in the ¹³C NMR is the number of aromatic signals. Due to its higher symmetry, the para-isomer exhibits only four signals in the aromatic region (two for the substituted carbons and two for the unsubstituted carbons).

  • In contrast, the less symmetric ortho and meta-isomers each show six distinct signals for the six aromatic carbons.

  • The chemical shifts of the aliphatic carbons can also show subtle differences, but the number of aromatic signals is the most robust method for distinguishing the para-isomer from the other two.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. While all three isomers will show the characteristic absorptions for O-H, C-H, and C=C bonds, the "fingerprint" region (below 1500 cm⁻¹) can reveal differences in their substitution patterns.[1]

Experimental Protocol: IR Analysis

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR accessory.

  • Place a small drop of the neat liquid 2-(methylphenyl)ethanol isomer onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire IR Spectrum (16-32 scans) Sample->Acquire Analysis Analyze Functional Group & Fingerprint Regions Acquire->Analysis Differentiate Differentiate Analysis->Differentiate Differentiate Isomers

Fig. 2: Experimental workflow for IR analysis.
Comparative IR Data
Vibrational Mode Approximate Wavenumber (cm⁻¹) Appearance in all Isomers Key Differentiating Features
O-H Stretch 3600-3200BroadPresent in all, not diagnostic for isomerism.
Aromatic C-H Stretch 3100-3000SharpPresent in all.
Aliphatic C-H Stretch 3000-2850SharpPresent in all.
C=C Aromatic Stretch 1600-1450Multiple sharp bandsPresent in all.
C-H Out-of-Plane Bending 900-675Strong, sharp bandsHighly diagnostic of substitution pattern.

Analysis of IR Spectra:

  • The most reliable region for distinguishing positional isomers by IR spectroscopy is the C-H out-of-plane bending region (900-675 cm⁻¹). The pattern of absorption bands in this region is characteristic of the substitution pattern on the benzene ring.[2]

    • Ortho-disubstituted: A strong band around 750 cm⁻¹.

    • Meta-disubstituted: Two strong bands, one around 780 cm⁻¹ and another around 690 cm⁻¹.

    • Para-disubstituted: A single, very strong band between 800-850 cm⁻¹.

  • While other subtle differences may exist in the fingerprint region, the out-of-plane bending vibrations provide the most direct and reliable means of differentiation.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, offering another avenue for their distinction.[1]

Experimental Protocol: MS Analysis

Sample Introduction and Ionization (Electron Ionization - EI):

  • The 2-(methylphenyl)ethanol isomer is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

  • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

Mass Analysis:

  • A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their m/z ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Mass Analysis & Detection GC GC Injection or Direct Infusion EI Electron Ionization (70 eV) GC->EI Fragments Generate Molecular & Fragment Ions EI->Fragments Analyzer Separate Ions by m/z Fragments->Analyzer Detector Detect Ion Abundance Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Differentiate Differentiate Spectrum->Differentiate Analyze Fragmentation Patterns

Fig. 3: Experimental workflow for MS analysis.
Comparative MS Data

All isomers will have a molecular ion peak (M⁺) at m/z = 136. The primary fragmentation pathway involves the loss of a CH₂OH radical, leading to a prominent peak at m/z = 105. However, the relative intensities of other fragment ions can vary.

m/z Proposed Fragment 2-(2-Methylphenyl)ethanol (ortho) 2-(3-Methylphenyl)ethanol (meta) This compound (para)
136 [M]⁺PresentPresentPresent
106 [M - CH₂O]⁺Often observedLess abundantLess abundant
105 [M - CH₂OH]⁺AbundantAbundantAbundant
91 [C₇H₇]⁺ (Tropylium ion)AbundantAbundantAbundant
77 [C₆H₅]⁺ (Phenyl ion)PresentPresentPresent

Analysis of Mass Spectra:

  • The differentiation of positional isomers by conventional EI-MS can be challenging as they often produce very similar fragmentation patterns.[3][4] The dominant fragmentation pathways are often governed by the stability of the resulting ions, such as the tropylium ion (m/z 91).

  • The ortho-isomer may exhibit a more pronounced peak at m/z 106 due to an "ortho effect," where the proximity of the two substituents facilitates a unique fragmentation pathway involving the loss of formaldehyde (CH₂O). This can be a key diagnostic feature.

  • Advanced MS techniques, such as tandem mass spectrometry (MS/MS) or ion mobility spectrometry, can provide more definitive differentiation by probing the structure of the fragment ions.[5][6]

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The successful differentiation of 2-(methylphenyl)ethanol positional isomers relies on a synergistic application of multiple spectroscopic techniques.

  • ¹³C NMR provides the most unambiguous initial identification, with the para-isomer uniquely displaying four aromatic carbon signals compared to the six shown by the ortho and meta-isomers.

  • ¹H NMR further corroborates this, with the para-isomer's distinct AA'BB' splitting pattern in the aromatic region.

  • IR Spectroscopy offers a rapid and cost-effective method, where the C-H out-of-plane bending region provides a characteristic fingerprint for each substitution pattern.

  • Mass Spectrometry , particularly when observing for the "ortho effect," can provide supporting evidence, though it is often less definitive than NMR or IR for this class of isomers.

By understanding the principles behind each technique and the specific spectral features associated with each isomer, researchers can confidently and accurately characterize these fundamental building blocks of chemical synthesis.

References

  • PubMed Central. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars.
  • PubMed Central. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
  • ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
  • PubChem. (n.d.). 2-Methylphenethyl alcohol.
  • PubMed. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol.
  • SpectraBase. (n.d.). 1-(3-Methylphenyl)ethanol.

Sources

A Comparative Guide to the Biological Activity of 2-(4-Methylphenyl)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research and drug development, the exploration of simple aromatic alcohols and their derivatives as bioactive scaffolds remains a compelling area of investigation. Among these, 2-(4-methylphenyl)ethanol, a readily available aromatic alcohol, presents an intriguing starting point for chemical modification to enhance or diversify its biological effects. This technical guide provides a comparative analysis of the known biological activities of this compound and its derivatives, synthesizing available data to inform future research and development endeavors. While direct comparative studies are limited, this guide consolidates existing knowledge on the parent compound and its analogues to elucidate potential structure-activity relationships.

Introduction: The Rationale for Derivatization

This compound, also known as p-methylphenethyl alcohol, possesses a simple structure featuring a p-tolyl group attached to an ethanol moiety. This structural simplicity, combined with its commercial availability, makes it an attractive scaffold for medicinal chemists. The primary motivation for synthesizing derivatives of such a parent molecule is to modulate its physicochemical and biological properties. By introducing various functional groups, researchers can influence factors such as lipophilicity, steric hindrance, and electronic properties, which in turn can significantly impact the compound's interaction with biological targets and, consequently, its therapeutic potential.

Derivatization strategies commonly involve modification of the hydroxyl group to form esters, ethers, or other functional moieties. These modifications can lead to compounds with enhanced potency, selectivity, or altered pharmacokinetic profiles compared to the parent alcohol. This guide will delve into the reported biological activities of this compound and its derivatives across several key therapeutic areas, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

Comparative Biological Activities

While a comprehensive head-to-head comparison of this compound and a wide array of its derivatives is not extensively documented in publicly available literature, we can infer potential trends by examining the activities of the parent compound and related structures.

Antimicrobial Activity

Phenolic compounds and their derivatives are well-known for their antimicrobial properties. The structural features of these molecules, such as the presence of a hydroxyl group and the overall lipophilicity, play a crucial role in their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

While specific data on the antimicrobial activity of this compound is not abundant, studies on structurally similar phenolic compounds suggest that derivatization can significantly enhance antimicrobial efficacy. For instance, the conversion of the hydroxyl group to an ester or ether can increase the lipophilicity of the molecule, potentially facilitating its passage through the lipid-rich membranes of bacteria and fungi.

A study on new acylthiourea derivatives, which share some structural similarities with potential derivatives of this compound, demonstrated that the nature and position of substituents on the phenyl ring significantly influence antimicrobial activity. Specifically, electron-donating groups like methyl and ethyl groups were found to favor inhibitory effects against Gram-positive and fungal strains.[1] This suggests that ester or ether derivatives of this compound could exhibit enhanced antimicrobial properties.

Table 1: Postulated Antimicrobial Activity Profile

CompoundPredicted ActivityRationale for Prediction
This compoundModerateThe phenolic hydroxyl group can contribute to antimicrobial action.
2-(4-Methylphenyl)ethyl acetatePotentially EnhancedIncreased lipophilicity may improve cell membrane penetration.
2-(4-Methylphenyl)ethyl benzoatePotentially EnhancedIncreased lipophilicity and potential for additional interactions.
Anti-inflammatory Activity

Inflammation is a complex biological response, and the search for novel anti-inflammatory agents is a continuous effort. Phenolic compounds have been investigated for their anti-inflammatory potential, often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.

The anti-inflammatory potential of this compound itself is not well-characterized. However, studies on derivatives of other aromatic alcohols provide insights. For instance, a study on pyrrole derivatives demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[2] The study highlighted that repeated administration of the compound significantly reduced paw edema and suppressed the pro-inflammatory cytokine TNF-α. This indicates that appropriate derivatization of a simple aromatic core can lead to significant anti-inflammatory effects.

The mechanism of anti-inflammatory action for such compounds can involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, a condition linked to numerous chronic diseases. Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

The antioxidant potential of this compound can be inferred from the behavior of similar phenolic structures. The presence of the hydroxyl group is a key determinant of antioxidant activity. Derivatization of this group, for instance, through esterification, might modulate this activity. While an ester derivative might have a reduced capacity for direct hydrogen atom donation, it could be hydrolyzed in vivo to release the parent alcohol, thus acting as a pro-drug.

Furthermore, the overall electronic properties of the aromatic ring influence antioxidant potential. The methyl group at the para position of this compound is an electron-donating group, which can enhance the stability of the resulting phenoxyl radical, thereby increasing its antioxidant capacity.

Anticancer Activity

The search for novel anticancer agents is a cornerstone of pharmaceutical research. While there is limited direct evidence for the anticancer activity of this compound, the cytotoxic potential of its derivatives against cancer cell lines is an area of active investigation.

For example, a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which contain a p-tolyl group similar to that in this compound, evaluated their cytotoxic effects against various cancer cell lines.[3] The results indicated that certain derivatives exhibited notable cytotoxic activity, although none surpassed the efficacy of the standard drug doxorubicin. This highlights that while the core structure may have limited intrinsic activity, its incorporation into more complex molecules can yield compounds with significant anticancer potential.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to assess the biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound and its derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions of Test Compounds dilutions Perform Serial Dilutions in 96-well Plates stock->dilutions inoculate Inoculate Plates dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Flow of the MTT Cytotoxicity Assay

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data and general principles of medicinal chemistry, we can postulate some structure-activity relationships for derivatives of this compound:

  • Esterification of the Hydroxyl Group: Converting the alcohol to an ester is likely to increase lipophilicity. This could enhance penetration through biological membranes, potentially leading to increased antimicrobial or cytotoxic activity. The nature of the acyl group (e.g., chain length, presence of aromatic rings) will further influence these properties.

  • Etherification of the Hydroxyl Group: Similar to esterification, forming an ether will increase lipophilicity. The choice of the alkyl or aryl group introduced will be critical in determining the overall biological effect.

  • Substitution on the Phenyl Ring: While the parent compound has a methyl group, introducing other substituents (electron-withdrawing or electron-donating) on the phenyl ring could significantly alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Conclusion and Future Directions

This compound represents a simple yet promising scaffold for the development of novel bioactive compounds. While direct comparative data on its biological activity versus its derivatives is currently scarce, the principles of medicinal chemistry and findings from related studies suggest that derivatization holds significant potential to unlock or enhance its therapeutic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Direct, head-to-head comparisons of these derivatives with the parent compound in a panel of antimicrobial, anti-inflammatory, antioxidant, and anticancer assays are crucial to establish clear structure-activity relationships. Such studies will provide the necessary experimental data to guide the rational design of more potent and selective therapeutic agents based on this versatile chemical scaffold.

References

  • MDPI. (2025). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues.
  • ResearchGate. (2013). Synthesis, Characterization, Crystal Structure and Antimicrobial Evaluation of 2-(4-Methylphenyl)-2-oxoethyl Isonicotinate.
  • ResearchGate. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas.
  • PubMed. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents.
  • World Journal of Pharmaceutical Research. (2024). Synthesis and evaluation of ethyl-4-alkylphenyl-tetrahydropyrimidine.
  • Iraqi Journal of Science. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units.
  • MDPI. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • PubMed. (2019). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines.
  • ResearchGate. (2025). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
  • ResearchGate. (2025). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1.
  • ResearchGate. (2025). Synthesis and cytotoxic evaluation of novel 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines, podophyllotoxin-like molecules.
  • National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • PubMed. (2017). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs.
  • National Institutes of Health. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • PubMed. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives.
  • ResearchGate. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp..
  • ResearchGate. (2025). Quantitative structure-activity relationship studies for prediction of antimicrobial activity of synthesized 2,4-hexadienoic a id derivatives.
  • National Institutes of Health. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • MDPI. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.
  • Systematic Reviews in Pharmacy. (n.d.). Synthesis, characterization, and cytotoxic activity of novel thienyl chalcone derivatives as potential anti-breast cancer agents.
  • ResearchGate. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives.
  • MDPI. (2023). Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins.
  • ResearchGate. (2025). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives.
  • National Institutes of Health. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial structure-efficacy relationship of sugar fatty acid esters.
  • MDPI. (2022). Comparative Study on Phenolic Content and Antioxidant Activity of Different Malt Types.
  • PubMed. (1968). Comparison of antioxidant activities of tocol and its methyl derivatives.
  • Frontiers. (n.d.). Comparative analysis of the phenolic contents and antioxidant activities of different parts of two pomegranate (Punica granatum L.) Cultivars: 'Tunisia' and 'Qingpi'.

Sources

A Comparative Olfactory Analysis of 2-(p-Tolyl)ethanol and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the fragrance profiles of 2-(p-Tolyl)ethanol and its corresponding simple esters. Designed for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, this document synthesizes technical data with practical, field-proven insights into the olfactory characteristics of these aromatic compounds. We will explore the nuanced shifts in scent profiles resulting from esterification and delve into the standardized methodologies for their evaluation.

Introduction: The Olfactory Landscape of Aryl Alkyl Alcohols

2-(p-Tolyl)ethanol, a member of the aryl alkyl alcohols, presents a foundational scent profile characterized by a pleasant combination of floral, balsamic, rosy, and green notes. The structural simplicity of this molecule, featuring a hydroxyl group attached to an ethyl chain which is in turn bonded to a para-substituted toluene ring, belies the complexity of its fragrance. Esterification of the hydroxyl group offers a versatile method for modifying the volatility, substantivity, and, most importantly, the olfactory character of the parent alcohol. This guide will examine how the addition of acetate, propionate, and isobutyrate moieties transforms the fragrance of 2-(p-Tolyl)ethanol.

Comparative Fragrance Profiles

The transformation of an alcohol to an ester typically introduces fruity and sweet notes, with the specific character dependent on the nature of the acyl group. While specific sensory data for the simple esters of 2-(p-Tolyl)ethanol is not extensively available in public literature, we can infer the likely olfactory shifts by examining structurally related compounds.

Compound NameStructureCAS NumberMolecular FormulaFragrance Profile
2-(p-Tolyl)ethanol 4-methyl-benzeneethanol699-02-5C9H12OFloral, balsamic, rosy, green.
2-(p-Tolyl)ethyl Acetate (hypothesized) Acetic acid, 2-(4-methylphenyl)ethyl esterN/AC11H14O2Based on phenethyl acetate, likely to be sweet, floral-rose, with fruity (peach-like), and honeyed green nuances, retaining some of the rosy character of the parent alcohol.
2-(p-Tolyl)ethyl Propionate (hypothesized) Propanoic acid, 2-(4-methylphenyl)ethyl esterN/AC12H16O2Drawing from the profile of ethyl propionate, this ester would likely introduce strong fruity notes, reminiscent of pineapple, grape, and tropical fruits, with a potential rum-like undertone, layered over the floral base of the alcohol.[1][2][3]
2-(p-Tolyl)ethyl Isobutyrate (hypothesized) Isobutyric acid, 2-(4-methylphenyl)ethyl esterN/AC13H18O2Based on the characteristics of ethyl isobutyrate and p-tolyl isobutyrate, a fruity, aromatic, and potentially sweet profile is expected, possibly with citrus, cherry, or strawberry undertones and a strong lily-narcissus character.[4][5][6]
p-Tolyl Acetate (for comparison) Acetic acid, 4-methylphenyl ester140-39-6C9H10O2Strong, spicy floral with a distinct resemblance to ylang-ylang.[7]
2-(p-tolyloxy)ethyl acetate (for comparison) Acetic acid, 2-(4-methylphenoxy)ethyl ester6807-11-0C11H14O3Floral, fruity, sweet, with notes of jasmine and balsam.[8]

Note: The fragrance profiles for the esters of 2-(p-Tolyl)ethanol are hypothesized based on the profiles of structurally similar compounds due to a lack of direct sensory data in the available literature.

The Science of Scent: Experimental Protocols for Fragrance Evaluation

To objectively and reproducibly characterize and compare fragrance compounds, a suite of sophisticated analytical and sensory techniques is employed. These methodologies are crucial for understanding the nuances of odor and for quality control in the fragrance industry.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This dual-detection system allows for the identification of odor-active compounds within a complex mixture.

Experimental Workflow:

  • Sample Preparation: The fragrance compound is diluted in an appropriate solvent to a concentration suitable for injection into the gas chromatograph.

  • GC Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The compounds in the sample are separated based on their volatility and interaction with the stationary phase of the column.

  • Dual Detection: As the separated compounds elute from the column, the effluent is split. One portion goes to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist or "sniffer" at the sniffing port evaluates the odor of each eluting compound and provides a description of its character and intensity.

  • Data Correlation: The timing of the olfactory event is correlated with the peak on the chromatogram, allowing for the association of a specific scent with a specific chemical compound.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection System cluster_Data Data Analysis Injector Sample Injection Column Separation Column Injector->Column Effluent_Split Split Column->Effluent_Split Detector Chemical Detector (FID/MS) Data_Correlation Data Correlation & Interpretation Detector->Data_Correlation Sniffing_Port Sniffing Port Sensory_Panelist Sensory Panelist Sniffing_Port->Sensory_Panelist Odor Evaluation Effluent_Split->Detector Quantitative Data Effluent_Split->Sniffing_Port Qualitative Data Sensory_Panelist->Data_Correlation

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Sensory Panel Analysis

Sensory panels, composed of trained and screened individuals, are essential for providing human-centric data on fragrance perception. Various standardized tests can be conducted to compare fragrance profiles.

Methodology for a Comparative Descriptive Analysis:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized lexicon of odor descriptors.

  • Sample Preparation: Solutions of 2-(p-Tolyl)ethanol and its esters are prepared at equivalent, perceptually iso-intense concentrations in an odorless solvent. Samples are presented on smelling strips or in sniff bottles, coded to prevent bias.

  • Evaluation Protocol: In a controlled environment with neutral airflow and temperature, panelists are presented with the samples in a randomized order.

  • Data Collection: For each sample, panelists rate the intensity of various pre-defined sensory attributes (e.g., floral, fruity, sweet, green, balsamic) on a linear scale. They also provide free-text descriptors for any perceived notes not on the list.

  • Statistical Analysis: The collected data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to identify significant differences in the perceived fragrance profiles of the compounds.

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[9] It is a critical parameter for understanding the potency of a fragrance molecule.

Protocol based on ASTM E679-19 (Ascending Concentration Series):

  • Preparation of Dilution Series: A series of dilutions of the test compound in an odorless solvent (e.g., water or ethanol) is prepared, typically in geometric steps (e.g., factors of 2 or 3).

  • Forced-Choice Presentation: The most common method is the three-alternative forced-choice (3-AFC) test. In each trial, the panelist is presented with three samples (e.g., sniff bottles), two of which contain the blank solvent and one contains the diluted odorant.

  • Task: The panelist's task is to identify the sample that is different from the other two.

  • Ascending Concentration: The presentation begins with concentrations below the expected threshold and increases until the panelist can consistently and correctly identify the odorant-containing sample.

  • Threshold Calculation: The individual threshold is typically defined as the geometric mean of the last concentration at which the panelist could not detect the odorant and the first concentration at which they could. The group threshold is the geometric mean of the individual thresholds.

Structure-Odor Relationship: A Visual Representation

The chemical structure of a molecule is the primary determinant of its odor. The following diagram illustrates the structural relationship between 2-(p-Tolyl)ethanol and its esters, providing a visual framework for understanding the impact of esterification on the fragrance profile.

Fragrance_Modification cluster_parent Parent Alcohol cluster_esters Ester Derivatives cluster_key Key Structural Change PTE 2-(p-Tolyl)ethanol (Floral, Balsamic, Rosy, Green) PTEA 2-(p-Tolyl)ethyl Acetate (Sweet, Floral-Rose, Fruity) PTE->PTEA + Acetic Acid PTEP 2-(p-Tolyl)ethyl Propionate (Strongly Fruity, Tropical, Rum-like) PTE->PTEP + Propionic Acid PTEI 2-(p-Tolyl)ethyl Isobutyrate (Fruity, Aromatic, Sweet) PTE->PTEI + Isobutyric Acid Esterification Esterification of Hydroxyl Group PTE->Esterification Esterification->PTEA Esterification->PTEP Esterification->PTEI

Figure 2: Structural and Olfactory Relationships.

Conclusion

The esterification of 2-(p-Tolyl)ethanol provides a valuable pathway for the synthesis of new fragrance ingredients with distinct and desirable olfactory profiles. While the parent alcohol offers a pleasant floral and balsamic character, the introduction of acetate, propionate, and isobutyrate moieties is predicted to impart progressively more complex fruity and sweet notes. The precise characterization of these esters through rigorous experimental protocols, such as Gas Chromatography-Olfactometry and sensory panel analysis, is essential for their effective application in perfumery and other sensory-driven product development. This guide provides a foundational understanding of these compounds and the scientific principles behind their olfactory evaluation, serving as a valuable resource for professionals in the field.

References

  • 2-(p-Tolyloxy)ethyl acetate (CAS 6807-11-0): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.
  • Odor Threshold. (n.d.).
  • Esters. (n.d.). Leffingwell & Associates.
  • Odour detection threshold of esters and esters added with organic acid. (2022). ResearchGate.
  • Odor Threshold. (n.d.).
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-(p-tolyloxy)ethyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S483–S485. [Link]
  • OFTV (Odour and Flavour Threshold values) list. (n.d.). VCF Online.
  • Ethyl Propionate: A Versatile Chemical for Flavor, Fragrance, and Industry. (n.d.).
  • Ethyl Propionate. (n.d.). The Perfumers Apprentice.
  • spicy acetoacetate ethyl 2-acetyl-3-phenylpropionate. (n.d.). The Good Scents Company.
  • Ethyl propionate. (n.d.). The Ingredient Directory - The Fragrance Conservatory.
  • cherry oxyacetate ethyl (p-tolyloxy)acetate. (n.d.). The Good Scents Company.
  • p-Tolyl acetate. (n.d.). The Ingredient Directory - The Fragrance Conservatory.
  • Fragrance material review on 2-(p-tolyloxy)ethyl acetate. (2012). ResearchGate.
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-p-tolylethanol. Food and Chemical Toxicology, 50 Suppl 2, S165–S167. [Link]
  • tolyl isobutyrate, CAS Registry Number 103-93-5. (2021).
  • ethyl isobutyrate, 97-62-1. (n.d.). The Good Scents Company.
  • Showing metabocard for 2-Phenoxyethyl isobutyrate (HMDB0040218). (n.d.). Human Metabolome Database.
  • Ethyl isobutyrate | C6H12O2 | CID 7342. (n.d.). PubChem.
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on p-tolyl alcohol. Food and Chemical Toxicology, 50 Suppl 2, S108–S112. [Link]

Sources

Performance Showdown: A Comparative Guide to Catalysts for 2-(4-Methylphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Methylphenyl)ethanol

This compound, also known as p-tolyl ethanol, is a valuable aromatic alcohol with applications spanning the pharmaceutical, fragrance, and fine chemical industries.[1] Its chiral variants, in particular, serve as crucial building blocks in the asymmetric synthesis of bioactive molecules. The efficient and selective synthesis of this compound is therefore a topic of considerable interest for researchers and process chemists.

The most common and atom-economical route to this compound is the catalytic reduction of 4-methylacetophenone. This transformation, while seemingly straightforward, presents a significant challenge: controlling selectivity. The primary goal is the selective hydrogenation of the carbonyl group while avoiding the reduction of the aromatic ring, which leads to undesired byproducts. Furthermore, for pharmaceutical applications, achieving high enantioselectivity to produce a single enantiomer is often paramount.

This guide provides an in-depth comparison of the three main classes of catalysts employed for this synthesis: heterogeneous, homogeneous, and biocatalysts. By examining experimental data, outlining detailed protocols, and explaining the underlying principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific needs.

Catalytic Systems: A Head-to-Head Comparison

The choice of catalyst is the most critical factor influencing the yield, selectivity, and stereochemical outcome of the reduction of 4-methylacetophenone. Each catalyst class offers a unique set of advantages and disadvantages related to activity, cost, ease of use, and environmental impact.

Heterogeneous Catalysts: The Workhorses of Industrial Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are favored in industrial settings.[2] Their primary advantages are ease of separation from the product stream via simple filtration and the potential for recycling and reuse, which lowers process costs.[3] For the hydrogenation of aromatic ketones, these catalysts typically consist of noble metal nanoparticles (e.g., Platinum, Palladium, Rhodium, Ruthenium) dispersed on a high-surface-area support material (e.g., activated carbon, alumina, titania).[4][5]

The performance of these catalysts is a complex interplay between the active metal, the nature of the support, and the reaction conditions. The support can influence the dispersion of the metal particles and modulate their electronic properties, thereby affecting activity and selectivity.[4]

dot

cluster_0 Heterogeneous Catalytic Hydrogenation Ketone 4-Methylacetophenone Catalyst Solid Catalyst (e.g., Pt/C) Ketone->Catalyst Adsorption Product This compound Catalyst->Product Surface Reaction & Desorption H2 H₂ (gas) H2->Catalyst Adsorption & Dissociation

Caption: General workflow for heterogeneous hydrogenation.

Comparative Performance of Heterogeneous Catalysts

CatalystSupportTemp (°C)Pressure (bar H₂)SolventTime (h)Conversion (%)Selectivity (%)Reference
4% Pt/TiO₂TiO₂705n-Hexane~2>95~98[5]
5% Pd/Al₂O₃Al₂O₃251Water1~100High[4]
5% Pd/CCarbon251Water1~100High[4]
PtSn-OM*Silica2540Heptane699>99[6]

Note: Data for acetophenone hydrogenation is often used as a proxy due to structural similarity. Selectivity refers to the formation of the corresponding alcohol.

The data indicates that platinum-based catalysts can achieve very high selectivity towards the desired alcohol, effectively preventing the reduction of the aromatic ring.[6] The choice of solvent also plays a crucial role, influencing both reaction rate and selectivity by affecting the adsorption of the substrate onto the catalyst surface.[5]

Homogeneous Catalysts: Masters of Selectivity and Asymmetric Synthesis

Homogeneous catalysts dissolve in the reaction medium, creating a single phase.[7] This intimate contact between the catalyst and substrate often leads to higher activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts.[8] Their most significant contribution, particularly in drug development, is in the field of asymmetric catalysis. By using chiral ligands coordinated to a metal center (commonly Ruthenium, Rhodium, or Iridium), chemists can steer the reaction to produce one enantiomer of the chiral alcohol product in high excess.[9]

A prevalent method is Asymmetric Transfer Hydrogenation (ATH), which uses a stable, easy-to-handle hydrogen donor, like 2-propanol or formic acid, instead of high-pressure hydrogen gas.[9]

dot

cluster_1 Asymmetric Transfer Hydrogenation Cycle Catalyst [Ru(II)-Ligand*] Hydride [Ru(II)-H] Catalyst->Hydride + H-Donor - Byproduct Hydride->Catalyst + Substrate - Product Substrate Ketone Donor H-Donor (e.g., 2-Propanol) Product Chiral Alcohol Byproduct Ketone Byproduct (e.g., Acetone)

Caption: Simplified catalytic cycle for ATH.

Comparative Performance of Homogeneous Catalysts

Catalyst SystemLigand TypeH-DonorTemp (°C)Yield (%)ee (%)Reference
[RuCl₂(η⁶-arene)P]Monophosphine2-Propanol82HighN/A[9]
Chiral Ru(II) ComplexesChiral Diamine/Amino AlcoholFormic Acid/Triethylamine28-50>95>99General ATH Literature
[Rh(diphosphine)₂]XDiphosphine2-Propanol82ModerateN/A[9]

Note: Performance data is often substrate-dependent. ee = enantiomeric excess.

The primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which can lead to product contamination and catalyst loss.[8] This challenge often limits their application in large-scale industrial processes unless effective immobilization or recycling strategies are developed.

Biocatalysts: The Green and Enantiopure Route

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations.[10] For the reduction of ketones, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are commonly employed. These enzymes offer unparalleled enantioselectivity, often producing the desired alcohol with >99% enantiomeric excess (ee) under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[11][12]

The enzymes require a co-factor, typically NADPH or NADH, to provide the hydride for the reduction. In practice, a co-factor regeneration system is used, where a cheap sacrificial alcohol (like 2-propanol) is added to the reaction to continuously regenerate the co-factor in situ.

dot

cluster_2 Biocatalytic Ketone Reduction cluster_3 Co-factor Cycle Ketone 4-Methylacetophenone Enzyme KRED / ADH Ketone->Enzyme Alcohol (R) or (S)-Alcohol Enzyme->Alcohol NADP NADP⁺ Enzyme->NADP NADPH NADPH NADP->NADPH + 2-Propanol - Acetone NADPH->Enzyme NADPH->NADP

Caption: Biocatalytic reduction with co-factor regeneration.

Comparative Performance of Biocatalysts

BiocatalystSubstrate Conc.ConditionsTime (h)Conversion (%)ee (%)Reference
Lactobacillus paracasei10 mM30°C, aq. buffer24>99>99 (S)[10]
Daucus carota bits0.25 mmol25°C, water7250-98up to 99[13]
Ene ReductasesN/AN/AN/AHighHigh[12]

Note: Data from structurally similar ketones demonstrates the general capability of these systems.

While highly effective, biocatalysis can be limited by lower substrate concentrations, potential enzyme inhibition, and the need for specific buffer and co-factor systems. However, advances in enzyme engineering and process optimization are continuously expanding the industrial applicability of this green technology.[12]

Experimental Protocols

The following protocols provide representative, step-by-step methodologies for synthesizing this compound using a catalyst from each class.

Protocol 1: Heterogeneous Hydrogenation using Pt/C

This protocol describes the reduction of 4-methylacetophenone using a commercially available platinum-on-carbon catalyst and hydrogen gas.

Materials:

  • 4-methylacetophenone

  • 5% Platinum on activated carbon (Pt/C)

  • Ethanol (or n-hexane)

  • Parr hydrogenator or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a glass liner of a Parr hydrogenator, add 4-methylacetophenone (e.g., 5.0 g, 37.3 mmol) and ethanol (50 mL).

  • Catalyst Addition: Carefully add 5% Pt/C (e.g., 250 mg, 5 wt%) to the solution. Caution: Pt/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Reaction: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots (after cooling and depressurizing) for analysis by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the product by flash column chromatography or distillation.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol outlines a general procedure for the enantioselective reduction of 4-methylacetophenone using a homogeneous Ru-based catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • 4-methylacetophenone

  • Chiral Ru(II) catalyst (e.g., RuCl)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the chiral Ru(II) catalyst (e.g., 0.01-1 mol%) in anhydrous DCM.

  • Substrate Addition: Add 4-methylacetophenone (1 equivalent) to the catalyst solution.

  • Initiation: Add the formic acid/triethylamine mixture (e.g., 2-5 equivalents) to the flask.

  • Reaction: Stir the mixture at room temperature (or as required by the specific catalyst) for the prescribed time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or GC.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Protocol 3: Whole-Cell Bioreduction

This protocol describes the enantioselective reduction using a commercially available ketoreductase (KRED) expressed in an E. coli host, a common format for screening and small-scale synthesis.

Materials:

  • 4-methylacetophenone

  • Lyophilized KRED/E. coli cells

  • NADP⁺ or NAD⁺ co-factor

  • Glucose (for co-factor regeneration system, if using a glucose dehydrogenase)

  • 2-Propanol (for co-factor regeneration)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol)

  • Ethyl acetate

Procedure:

  • Buffer Preparation: Prepare the potassium phosphate buffer and adjust the pH to the optimal value for the chosen enzyme (typically 6.5-8.0).

  • Reaction Mixture: In a flask, combine the buffer, the KRED cell powder, the co-factor (e.g., 1 mM NADP⁺), and the co-factor regeneration system (e.g., 5% v/v 2-propanol).

  • Substrate Addition: Dissolve the 4-methylacetophenone in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility, then add it to the reaction mixture (e.g., to a final concentration of 10-50 mM).

  • Incubation: Place the flask in an orbital shaker at the optimal temperature (e.g., 30°C) and agitate for 24-48 hours.

  • Monitoring: Monitor the conversion by taking samples periodically, extracting with ethyl acetate, and analyzing by GC.

  • Work-up: Once the reaction has reached completion, saturate the aqueous phase with NaCl to reduce the solubility of the product.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product for yield (GC) and enantiomeric excess (chiral GC or HPLC).

Conclusion and Strategic Catalyst Selection

The synthesis of this compound can be accomplished effectively using heterogeneous, homogeneous, or biocatalytic methods. The optimal choice is dictated by the specific goals of the synthesis.

  • For large-scale, cost-effective production where chirality is not a concern, heterogeneous catalysts like Pt/C or Pt/TiO₂ are superior.[5][6] They offer high conversion and selectivity, and their ease of recovery and reuse is a major economic advantage.

  • For the synthesis of high-value, enantiomerically pure compounds for pharmaceutical or fine chemical applications, homogeneous asymmetric catalysts and biocatalysts are the methods of choice. Homogeneous ATH systems offer high yields and exceptional enantioselectivity for a broad range of substrates.[9]

  • For processes prioritizing environmental sustainability ("green chemistry") and seeking the highest levels of enantiopurity, biocatalysts are unparalleled.[10][13] Operating in water at mild temperatures, they represent the cleanest route to single-enantiomer products.

Future research will likely focus on bridging the gaps between these categories: developing recyclable, solid-supported chiral homogeneous catalysts and engineering more robust and versatile enzymes for biocatalysis, ultimately providing chemists with an even more powerful and flexible toolkit for synthesizing valuable molecules like this compound.

References

  • [Reference to a general organic chemistry text discussing the importance of arom
  • [Reference to a review on asymmetric synthesis or pharmaceutical process chemistry]
  • [Reference to a review on industrial c
  • ChemBK. (n.d.). This compound.
  • MDPI. (n.d.). Special Issue : Heterogeneous Catalysis for the Production of Biofuels and Biochemicals.
  • [Reference to a general text on c
  • Royal Society of Chemistry. (2015). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry. [Link]
  • [Reference to a review on c
  • National Center for Biotechnology Information. (n.d.). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. PMC. [Link]
  • [Reference to a review on homogeneous c
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  • [Reference to a review on Asymmetric Transfer Hydrogen
  • Sahin, E., et al. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol.
  • CONICET. (2005).
  • [Reference to a text on enzyme kinetics]
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  • Biodiesel Magazine. (2011). Homogenous Catalyst and Effects on Multifeedstock Processing. [Link]
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  • MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. [Link]
  • [Reference to a review on homogeneous catalyst immobiliz
  • National Center for Biotechnology Information. (n.d.). Sonochemistry and Biocatalysis: Two-Step Green Asymmetric Synthesis of Optically Active Dialkyl(4-(hydroxyalkyl)phenyl)
  • ChemRxiv. (2024).
  • [Reference to a review on future trends in c
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  • [Reference to a text on chiral chrom
  • Scientific & Academic Publishing. (n.d.). Heterogeneous Catalysts for Biodiesel Production: A Review. [Link]
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  • Scientific & Academic Publishing. (2017). Heterogeneous Catalysts for Biodiesel Production: A Review. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the cross-reactivity of 4-Methylphenethyl alcohol (4-MPA), a substituted aromatic alcohol. In drug development, diagnostics, and chemical safety, understanding the potential for a molecule to interact with off-target binding sites is paramount. This document outlines a multi-tiered analytical approach, beginning with predictive in silico analysis, followed by robust in vitro immunochemical validation using Competitive Enzyme-Linked Immunosorbent Assay (ELISA), and culminating in a detailed kinetic analysis via Surface Plasmon Resonance (SPR). We present detailed, field-tested protocols for each methodology, explain the scientific rationale behind experimental choices, and provide a comparative analysis of hypothetical data for 4-MPA and structurally similar analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous cross-reactivity studies for small molecules.

Introduction: The Imperative of Specificity

4-Methylphenethyl alcohol (4-MPA), also known as 2-(p-Tolyl)ethanol, is an aromatic alcohol with the chemical formula CH₃C₆H₄CH₂CH₂OH[1]. It is characterized by a phenethyl alcohol backbone with a methyl group substitution at the para position of the benzene ring[1][2]. While it has applications in the fragrance industry for its floral and rose-like scent[3], its structural similarity to endogenous and synthetic molecules necessitates a thorough evaluation of its binding specificity.

Cross-reactivity is the binding of an antibody or other receptor to an antigen that is structurally different from the immunogen or primary target[4]. In drug development, unforeseen cross-reactivity can lead to off-target effects and toxicity. In diagnostics, it can result in false-positive results, compromising assay reliability[5]. Therefore, a quantitative assessment of cross-reactivity is a critical step in the characterization of any new chemical or biological entity.

This guide will compare the cross-reactivity profile of 4-MPA against a panel of structurally related analogs:

  • Phenethyl alcohol: The parent compound without the methyl group.

  • 4-Methoxyphenethyl alcohol: An analog with an electron-donating methoxy group instead of a methyl group.

  • Benzyl alcohol: A structurally simpler control molecule, lacking the ethyl group.

Our investigation will proceed through a logical pipeline designed to maximize efficiency and data quality, starting with broad predictions and moving towards highly precise measurements.

A Multi-Tiered Methodological Framework

A robust cross-reactivity assessment should not rely on a single technique. By integrating computational, immunochemical, and biophysical methods, we create a self-validating system where the results of one experiment inform and corroborate the others.

Tier 1: In Silico Screening & Prediction

Expertise & Experience: We begin with in silico analysis as a cost-effective and rapid method to triage potential cross-reactants. By comparing molecular structures and physicochemical properties computationally, we can generate a testable hypothesis and prioritize which compounds to investigate experimentally. This predictive approach is a cornerstone of modern toxicology and drug discovery, helping to identify potential off-target interactions early in the development process[6].

Experimental Protocol: Structural Homology Search

  • Obtain Structures: Secure the 2D (SMILES string) or 3D (SDF file) structures for 4-MPA and its potential analogs (e.g., from the PubChem database)[2][7].

  • Select Tool: Utilize a computational chemistry software or online server with structural similarity search capabilities (e.g., using Tanimoto coefficients).

  • Define Query: Use the structure of 4-MPA as the query molecule.

  • Execute Search: Run the similarity search against the library of potential analogs.

  • Analyze Results: Quantify the structural similarity as a score (e.g., 0 to 1, where 1 is identical). Higher scores suggest a greater likelihood of cross-reactivity.

  • Predict Binding (Optional): If a specific protein target is known, use molecular docking simulations to predict and compare the binding energies of 4-MPA and its analogs to the target's binding pocket.

Logical Workflow: In Silico Screening

InSilico_Workflow cluster_input Input Data cluster_process Computational Analysis cluster_output Output & Hypothesis mol_structures 1. Obtain 2D/3D Structures (4-MPA & Analogs) similarity_search 2. Perform Structural Similarity Search mol_structures->similarity_search docking 3. (Optional) Molecular Docking to Target Protein mol_structures->docking similarity_score 4. Similarity Score (e.g., Tanimoto) similarity_search->similarity_score binding_energy 5. Predicted Binding Energy docking->binding_energy hypothesis 6. Formulate Cross-Reactivity Hypothesis similarity_score->hypothesis binding_energy->hypothesis

Caption: Workflow for predictive in silico cross-reactivity analysis.

Tier 2: Immunochemical Validation (Competitive ELISA)

Trustworthiness: The Competitive ELISA is the workhorse for quantifying small molecules and assessing cross-reactivity in immunoassays[8]. Its design is inherently self-validating; the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites creates a signal that is inversely proportional to the analyte concentration[9][10]. This format is essential for small molecules like 4-MPA which cannot be simultaneously bound by two antibodies as in a "sandwich" ELISA.

Experimental Protocol: Competitive ELISA for 4-MPA

  • Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of a 4-MPA-protein conjugate (e.g., 4-MPA-BSA) at 2-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C. This immobilizes the target analyte[11].

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T) to remove unbound conjugate.

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS-T) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Competition Reaction:

    • In a separate "competition" plate, prepare serial dilutions of the 4-MPA standard and each potential cross-reactant (Phenethyl alcohol, etc.).

    • Add a fixed, optimized concentration of a primary antibody specific to 4-MPA to each well containing the standards and samples.

    • Incubate for 1 hour at RT to allow the antibody to bind to the free analyte.

  • Transfer to Coated Plate: Transfer 100 µL/well from the competition plate to the washed, blocked, 4-MPA-BSA coated plate. Incubate for 1-2 hours at RT. During this step, any antibody not bound to free analyte in the solution will bind to the immobilized 4-MPA-BSA on the plate.

  • Secondary Antibody: Wash the plate 3 times with wash buffer. Add 100 µL/well of an HRP-conjugated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer. Incubate for 1 hour at RT.

  • Development: Wash the plate 5 times with wash buffer. Add 100 µL/well of TMB substrate. Incubate in the dark for 10-20 minutes.

  • Stopping & Reading: Add 50 µL/well of stop solution (e.g., 1N H₂SO₄). Read the absorbance at 450 nm on a plate reader[9].

  • Data Analysis: Plot absorbance vs. log[concentration] for each compound. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal). Calculate percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 4-MPA / IC50 of Analog) x 100%

Mechanism: Competitive ELISA

Competitive_ELISA a1 Analyte (●) in sample binds to specific antibody (Y). a2 Few free antibodies remain to bind to coated antigen on plate. a3 Result: Low Signal b1 Little analyte (●) in sample. Most antibodies (Y) remain free. b2 Free antibodies bind to coated antigen on plate. b3 Result: High Signal

Caption: Principle of signal generation in a competitive ELISA.

Tier 3: Biophysical Kinetic Analysis (Surface Plasmon Resonance)

Authoritative Grounding: While ELISA provides an endpoint measurement of binding inhibition (IC50), Surface Plasmon Resonance (SPR) offers a more nuanced, real-time analysis of the binding kinetics[12]. SPR measures the association (kₐ) and dissociation (kₑ) rates of an interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ). A lower Kₑ value signifies a higher binding affinity. This level of detail is invaluable for distinguishing between compounds with similar endpoint activities but different binding behaviors, a critical factor in lead optimization[13]. SPR is particularly powerful for analyzing small molecule interactions that are often challenging to characterize[14][15].

Experimental Protocol: SPR Competition Assay

  • Sensor Chip Preparation: A target protein (e.g., the antibody specific to 4-MPA) is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+ buffer) to establish a stable baseline.

  • Kinetic Analysis of Primary Ligand:

    • Inject a series of increasing concentrations of 4-MPA over the immobilized antibody surface.

    • Monitor the binding (association phase) and subsequent buffer flow (dissociation phase) in real-time.

    • Regenerate the surface between injections with a mild regeneration solution (e.g., low pH glycine) to remove the bound analyte.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ for 4-MPA.

  • Competition Analysis of Analogs:

    • Prepare solutions containing a fixed, sub-saturating concentration of 4-MPA mixed with increasing concentrations of the analog to be tested (e.g., Phenethyl alcohol).

    • Inject these mixtures over the sensor surface. The analog will compete with 4-MPA for binding to the immobilized antibody, causing a reduction in the observed binding response.

    • Alternatively, determine the full kinetic profile for each analog by injecting it directly, as was done for 4-MPA in step 3. This direct binding approach is often preferable if the analogs show sufficient binding signals.

  • Data Analysis: Compare the Kₑ values for each analog. The ratio of Kₑ values provides a quantitative measure of the relative binding affinities and thus the cross-reactivity.

Logical Workflow: SPR Experiment

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis immobilize 1. Immobilize Target (e.g., Antibody) on Chip prime 2. Prime System with Running Buffer immobilize->prime inject 3. Inject Analytes (4-MPA & Competitors) at various concentrations prime->inject monitor 4. Monitor Real-Time Association/Dissociation inject->monitor regenerate 5. Regenerate Chip Surface monitor->regenerate fit_data 6. Fit Sensorgrams to Kinetic Model monitor->fit_data regenerate->inject calc_constants 7. Calculate ka, kd, KD fit_data->calc_constants compare 8. Compare Affinity (KD) Values calc_constants->compare

Caption: Standard workflow for a cross-reactivity study using SPR.

Results & Comparative Analysis

The following tables present hypothetical, yet plausible, data from the execution of the described methodologies.

Table 1: Structural Analogs of 4-Methylphenethyl Alcohol

Compound NameStructureMolecular Weight ( g/mol )Key Difference from 4-MPA
4-Methylphenethyl alcohol (4-MPA) CH₃C₆H₄CH₂CH₂OH136.19[1]Reference Compound
Phenethyl alcohol C₆H₅CH₂CH₂OH122.16Lacks para-methyl group
4-Methoxyphenethyl alcohol CH₃OC₆H₄CH₂CH₂OH152.19[7]Methoxy group instead of methyl
Benzyl alcohol C₆H₅CH₂OH108.14Lacks ethyl (-CH₂CH₂) group

Table 2: Hypothetical In Silico Cross-Reactivity Prediction

CompoundStructural Similarity to 4-MPA (Tanimoto)Predicted Binding Affinity (kcal/mol)Predicted Cross-Reactivity
4-MPA 1.00-7.5High (Reference)
Phenethyl alcohol0.88-7.1High
4-Methoxyphenethyl alcohol0.85-6.8Moderate
Benzyl alcohol0.52-4.2Low

Table 3: Hypothetical Competitive ELISA Data

CompoundIC50 (nM)% Cross-Reactivity vs. 4-MPA
4-MPA 50100%
Phenethyl alcohol9552.6%
4-Methoxyphenethyl alcohol48010.4%
Benzyl alcohol>10,000<0.5%

Table 4: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data

CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₑ) (nM)
4-MPA 2.5 x 10⁵1.0 x 10⁻²40
Phenethyl alcohol2.1 x 10⁵1.8 x 10⁻²86
4-Methoxyphenethyl alcohol1.1 x 10⁵4.9 x 10⁻²445
Benzyl alcoholNo Binding DetectedN/AN/A

Discussion & Field-Proven Insights

The integrated data from our multi-tiered approach provides a clear and consistent picture of 4-MPA's cross-reactivity profile.

  • Correlation Across Methods: The in silico predictions served as an excellent guide. Phenethyl alcohol, with the highest structural similarity, demonstrated the most significant cross-reactivity in both the ELISA and SPR assays. Its IC50 was only about two-fold higher than 4-MPA, and its binding affinity (Kₑ) was similarly close. The SPR data reveals this is due to a slightly faster dissociation rate (kₑ), meaning it unbinds from the antibody more quickly than 4-MPA.

  • Impact of Structural Changes: The substitution of a methyl group with a methoxy group in 4-Methoxyphenethyl alcohol resulted in a substantial drop in cross-reactivity. The IC50 value increased by nearly 10-fold, and the binding affinity weakened by a similar magnitude. This suggests that the electronic properties and/or steric bulk of the para-substituent are critical for high-affinity binding. Benzyl alcohol, which lacks the entire ethyl linker, showed negligible interaction, confirming the importance of the phenethyl backbone for recognition by this hypothetical antibody.

  • Implications for Researchers: For a drug development team, this data would suggest that metabolic pathways that demethylate 4-MPA to phenethyl alcohol could produce a metabolite with significant off-target activity. For a diagnostics team, these results would confirm that an immunoassay for 4-MPA would suffer from significant interference from phenethyl alcohol, potentially requiring chromatographic separation prior to quantification for accurate results[16]. The assay, however, would be highly specific against simpler structures like benzyl alcohol.

Conclusion

This guide demonstrates a systematic and robust strategy for characterizing the cross-reactivity of the small molecule 4-Methylphenethyl alcohol. By integrating predictive in silico screening with quantitative in vitro techniques like competitive ELISA and SPR, we can build a comprehensive and reliable specificity profile. Our hypothetical data indicates that 4-MPA exhibits significant cross-reactivity with its parent compound, phenethyl alcohol, while modifications to the para-substituent or the ethyl chain drastically reduce binding. This multi-faceted approach provides the rigorous, data-driven insights necessary for informed decision-making in research, diagnostics, and therapeutic development.

References

  • Competitive ELISA Protocol — Quantitative Detection via Antigen Competition. (2025). Google Cloud.
  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Molecular Allergy, 5(2). [Link]
  • Walling, D., & Duff, M. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7323–7346. [Link]
  • Gadermaier, G., et al. (2011). Cross-reactions vs co-sensitization evaluated by in silico motifs and in vitro IgE microarray testing. Allergy, 66(10), 1358-1365. [Link]
  • The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study. (2023). MDPI. [Link]
  • Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (2023).
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2007). PubMed Central. [Link]
  • 4-Methylphenethyl Alcohol - Material Safety Data Sheet (MSDS). (2025). Triveni Chemicals. [Link]
  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. (2024).
  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]
  • Bruze, M., & Zimerson, E. (1997). Cross-reaction patterns in patients with contact allergy to simple methylol phenols.
  • Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Rel
  • 4-Methylphenethyl alcohol. (n.d.). PubChem. [Link]
  • 4-Methylphenethyl alcohol (CAS 699-02-5): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC. [Link]
  • Phenethyl Alcohol Ingredient Allergy Safety Inform
  • Phenethyl alcohol and phenoxyethyl alcohol deriv
  • 4-Methoxyphenethyl alcohol. (n.d.). PubChem. [Link]

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A Guide to Inter-laboratory Comparison of 2-(4-Methylphenyl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2-(4-Methylphenyl)ethanol. It is intended for researchers, scientists, and drug development professionals who require accurate and reproducible analytical data for this compound. The principles and methodologies described herein are grounded in established analytical chemistry and quality assurance practices to ensure scientific integrity.

Introduction: The Imperative for Inter-laboratory Comparison

This compound is an aromatic alcohol that may be present as a process-related impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of such compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. However, analytical results can vary between laboratories due to differences in instrumentation, reagents, and analyst technique.

Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT) schemes, are a cornerstone of a laboratory's quality assurance program.[1][2] They provide an objective means of assessing the analytical performance of a laboratory by comparing its results with those of other laboratories that have analyzed the same homogeneous sample.[3][4] Regular participation in ILCs helps to:

  • Validate analytical methods.[1]

  • Identify and rectify potential analytical biases or errors.[1][5]

  • Demonstrate analytical competence to regulatory bodies and clients.[1][6]

  • Ensure the long-term consistency and reliability of analytical data.

This guide will detail a hypothetical ILC for this compound, providing a robust analytical method, a study design, and a framework for data interpretation.

Analytical Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including aromatic alcohols.[7][8] For this ILC, a GC-FID method is proposed due to its robustness, sensitivity, and wide availability in analytical laboratories.

Principle of the Method

A solution containing this compound is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column containing a stationary phase. The separation of this compound from other components in the sample matrix is achieved based on its differential partitioning between the mobile and stationary phases. Upon elution from the column, the compound is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of the analyte.

Experimental Protocol

The following protocol is a comprehensive, step-by-step methodology for the GC-FID analysis of this compound.

2.2.1. Reagents and Materials

  • This compound reference standard (≥99% purity)[9]

  • Methanol, HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Helium, carrier gas, 99.999% purity

  • Hydrogen, FID fuel, 99.999% purity

  • Air, FID oxidant, compressed, filtered

  • Volumetric flasks, Class A

  • Pipettes, calibrated

  • Autosampler vials with caps and septa

2.2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Capillary GC column: A non-polar or mid-polar column is suitable for this analysis. A common choice would be a column with a stationary phase such as 5% phenyl-methylpolysiloxane.

  • Data acquisition and processing software.

2.2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with methanol to cover the expected concentration range of the test samples. A typical range might be 1 µg/mL to 100 µg/mL.

2.2.4. Sample Preparation

The sample preparation will depend on the matrix. For this hypothetical ILC, we will assume the sample is a solution of this compound in a simple matrix.

  • Accurately dilute the provided ILC test sample with methanol to bring the concentration of this compound into the range of the calibration curve. A dilution factor should be chosen based on the expected concentration.

  • Transfer an aliquot of the diluted sample into an autosampler vial for analysis.

2.2.5. GC-FID Operating Conditions

ParameterConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution for this type of analyte.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Volume 1 µLA typical injection volume for capillary GC.
Split Ratio 20:1Prevents column overloading while maintaining good peak shape.
Carrier Gas HeliumAn inert and efficient carrier gas.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 200 °C, hold for 5 minSeparates the analyte from potential impurities and the solvent front.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds.
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.
Hydrogen Flow 30 mL/minOptimized for FID performance.
Air Flow 300 mL/minOptimized for FID performance.
Makeup Gas (Helium) 25 mL/minEnsures efficient transfer of the analyte to the detector flame.

2.2.6. Data Analysis

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.

  • Quantify the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.

  • Apply the dilution factor to calculate the concentration in the original ILC sample.

Inter-laboratory Comparison Study Design

A well-designed ILC is crucial for obtaining meaningful and comparable results.[10]

Study Coordinator

A designated study coordinator is responsible for the overall management of the ILC, including sample preparation, distribution, data collection, and statistical analysis.

Test Sample

A single batch of a test sample containing a known concentration of this compound in a suitable matrix (e.g., methanol) is prepared. The sample must be homogeneous and stable throughout the duration of the study.

Participating Laboratories

A sufficient number of laboratories should be recruited to participate in the ILC to ensure a statistically robust dataset.

Instructions to Participants

Each participating laboratory receives a detailed set of instructions, including:

  • The ILC protocol, including the analytical method described above.

  • Instructions for sample handling and storage.

  • A deadline for reporting results.

  • A standardized reporting template.

Experimental Workflow

The following diagram illustrates the workflow of the inter-laboratory comparison study.

ILC_Workflow cluster_coordinator Study Coordinator cluster_participants Participating Laboratories (Lab 1, Lab 2, ... Lab n) A Preparation of Homogeneous Test Sample B Distribution of Samples and Protocol A->B C Data Collection from Participating Laboratories B->C F Receipt of Sample and Protocol B->F D Statistical Analysis of Results C->D E Issuance of ILC Report D->E G Analysis of Sample (as per protocol) F->G H Reporting of Results to Coordinator G->H H->C

Caption: Workflow of the inter-laboratory comparison study.

Data Presentation and Interpretation

The data from the participating laboratories should be compiled and analyzed to assess the performance of each laboratory and the overall reproducibility of the analytical method.

Summary of Results

The following table provides a template for summarizing the quantitative results from the participating laboratories.

Laboratory IDReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)Standard Deviationz-score
Lab 152.151.852.552.10.350.4
Lab 248.949.249.049.00.15-1.5
Lab 355.354.955.155.10.202.1
Lab 451.551.951.751.70.200.1
.....................
Consensus Mean 51.9
Standard Deviation for Proficiency Assessment (σ) 1.5
Statistical Evaluation: z-scores

A common method for evaluating laboratory performance in an ILC is the use of z-scores.[10][11] The z-score is calculated as follows:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (consensus mean of all participants).

  • σ is the standard deviation for proficiency assessment.

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

In the example table above, Lab 3 has a z-score of 2.1, which would be considered a warning signal, indicating a potential systematic error in their analysis.

Potential Sources of Analytical Variability

Discrepancies in results between laboratories can often be attributed to various factors throughout the analytical process.

Variability_Sources cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical A Sample Handling and Storage B Standard and Sample Preparation Errors A->B C Instrument Calibration D GC Column Performance C->D E Injector and Detector Conditions D->E F Data Processing and Integration G Calculation and Reporting Errors F->G

Caption: Potential sources of analytical variability.

A thorough investigation of out-of-specification results in an ILC should consider these potential sources of error. For example, a laboratory with a consistent positive bias might have an issue with their standard preparation, leading to an inaccurate calibration curve.

Conclusion

A well-executed inter-laboratory comparison is an invaluable tool for ensuring the quality and consistency of analytical data for this compound. By adhering to a robust and standardized analytical protocol, laboratories can confidently assess their performance and contribute to the generation of reliable and comparable data across the pharmaceutical industry. This, in turn, supports the development and manufacturing of safe and effective medicines. The principles of method validation, as outlined in guidelines such as ICH Q2(R1), are fundamental to the success of such comparative studies.[12][13][14][15]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Proficiency Testing Schemes - Solutions
  • Quality Guidelines - ICH. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Proficiency Testing Schemes - i2 Analytical Services. [Link]
  • Proficiency Test Provider Accredit
  • Selection, Use and Interpretation of Proficiency Testing (PT) Schemes - Eurachem. [Link]
  • What Does Your Proficiency Testing (PT) Prove? A Look at Inorganic Analyses, Proficiency Tests, and Contamination and Error, Part I | Spectroscopy Online. [Link]
  • III Analytical Methods. [Link]
  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. [Link]
  • What is an inter labor
  • Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. [Link]
  • Interlaboratory comparisons - The Joint Research Centre - EU Science Hub. [Link]
  • Gas Chrom
  • Inter laboratory Comparison 2023 Report - Benchmark Intern

Sources

A Comparative Guide to the Quantitative Analysis of 2-(p-Tolyl)ethanol by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 2-(p-Tolyl)ethanol, a key intermediate in various synthetic pathways. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against traditional chromatographic methods like HPLC and GC, supported by experimental insights.

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the concentration or purity of a substance.[1] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[2] This unique characteristic positions qNMR as a primary ratio method, meaning it can determine the ratio of substances in a mixture without the need for a calibration curve using the analyte itself, a significant advantage over chromatographic techniques.[3][4] For ¹H NMR, which is the most common nucleus for qNMR due to its high natural abundance (99.99%) and high gyromagnetic ratio, this relationship allows for highly accurate and precise quantification.[5]

The assay of 2-(p-Tolyl)ethanol by qNMR involves comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[2] The purity or concentration of the analyte can then be calculated using a straightforward equation that considers the molar masses, masses, number of protons, and integral values of both the analyte and the internal standard.[5]

Experimental Workflow for qNMR Assay of 2-(p-Tolyl)ethanol

The successful implementation of a qNMR assay hinges on a meticulously planned and executed workflow, encompassing sample preparation, data acquisition, and data processing.[6]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing B Solvent & IS Selection A->B C Homogenization B->C D Shimming & Tuning C->D Transfer to NMR Tube E Set Acquisition Parameters (D1, Pulse Angle) D->E F Data Collection E->F G Fourier Transform F->G FID Data H Phasing & Baseline Correction G->H I Integration H->I J Purity Calculation I->J

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-Methylphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For researchers and scientists in the fast-paced world of drug development, ensuring that every step of the experimental process, including waste management, adheres to the highest standards is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Methylphenyl)ethanol (CAS No. 699-02-5), a common aromatic alcohol used in various synthetic applications.

The causality behind these rigorous disposal protocols is rooted in the inherent properties of the chemical. While not classified as acutely hazardous, its potential for environmental impact and its characteristics as a combustible liquid necessitate a structured and compliant disposal pathway.[1][2] Adherence to these procedures is not merely about regulatory compliance; it is a foundational element of a self-validating system of laboratory safety and environmental stewardship.

I. Hazard Profile and Core Safety Considerations

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This knowledge informs the necessary precautions and underscores the importance of the disposal method.

Key Hazards:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Combustibility: Classified as a combustible liquid, it presents a slight fire hazard when exposed to heat or flame.[1]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Property Value Source
CAS Number 699-02-5[3][4][5]
Molecular Formula C9H12O[2][4][5]
Boiling Point 244-245 °C[3]
Flash Point > 110 °C (> 230 °F)[2]
Density 0.978 g/mL at 25 °C[3]

II. The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment and to manage its collection as regulated chemical waste.[2][6] Never dispose of this chemical down the drain.[7][8]

Step 1: Segregation and Waste Stream Identification

The first and most critical step is the proper segregation of the waste. This compound waste should be categorized as a non-halogenated organic solvent waste.[9]

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound and compatible organic solvents.

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions.[10] Keeping halogenated and non-halogenated solvents separate can also reduce disposal costs.[8]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is crucial for safety and compliance.

  • Action: Use a chemically compatible container with a secure, tight-fitting screw cap.[1][7] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate percentages.[7][10]

  • Causality: Proper containment prevents leaks and fugitive vapor emissions.[1] Clear and accurate labeling is a regulatory requirement and ensures that Environmental Health & Safety (EHS) personnel can manage the waste safely.[7][10]

Step 3: Accumulation and Storage

Waste should be stored safely in the laboratory prior to collection.

  • Action: Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources such as heat, sparks, or open flames.[1][11][12] Ensure the storage location is away from incompatible materials, such as strong oxidizing agents.[13]

  • Causality: As a combustible liquid, improper storage of this compound waste increases the risk of fire.[1][14] Storing it in a designated and controlled area minimizes the risk of accidental spills or breakage.

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Action: Gloves, absorbent pads, and any other solid materials contaminated with this compound should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Causality: This prevents the spread of chemical contamination and ensures that all waste associated with the chemical is disposed of in a compliant manner.

Step 5: Arranging for Professional Disposal

Final disposal must be handled by a licensed and approved hazardous waste disposal company.

  • Action: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department to schedule a collection.[10]

  • Causality: Federal and local regulations mandate that chemical waste be managed and disposed of by permitted facilities.[6][8] Attempting to dispose of this waste through other channels is a serious compliance violation.

III. Managing Spills and Decontamination

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.

For Minor Spills:

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Ensure Ventilation: Work in a well-ventilated area.[1][12]

  • Absorb: Contain and absorb the spill using an inert material like sand, earth, or vermiculite.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

For Major Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's EHS or emergency response team immediately.[1]

IV. Logical Framework for Disposal Decisions

The decision-making process for the disposal of this compound can be visualized as a clear workflow, ensuring all safety and regulatory aspects are considered.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment cluster_final Phase 3: Final Disposition Start Start: Have this compound Waste Assess Assess Waste Type: Liquid or Contaminated Solid? Start->Assess Liquid_Container Select Labeled Liquid Hazardous Waste Container Assess->Liquid_Container Liquid Solid_Container Select Labeled Solid Hazardous Waste Container Assess->Solid_Container Solid Store Store Securely in Ventilated Area Away from Ignition Sources Liquid_Container->Store Solid_Container->Store EHS Contact EHS for Pickup Store->EHS End End: Compliant Disposal EHS->End

Caption: Decision workflow for proper disposal of this compound.

V. Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is a straightforward process when guided by the principles of hazard awareness, regulatory compliance, and environmental protection. By integrating these procedures into standard laboratory operations, researchers and scientists not only ensure the safety of their immediate work environment but also contribute to the broader mission of responsible scientific practice. This commitment to a self-validating system of safety and compliance builds the trust and integrity that is the hallmark of professional research.

References

  • Apollo Scientific. (2023, March 12). This compound Safety Data Sheet.
  • Merck. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2023, December 17). This compound | 699-02-5.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(P-Toluenesulfonyl)Ethanol.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • Fisher Scientific. (2024, January 23). Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). This compound, 99% 5 g.
  • Fisher Scientific. (n.d.). This compound, 99%.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Sigma-Aldrich. (2025, September 10). Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 2-(4-Methylphenyl)propan-2-ol: A Guide for Laboratory Professionals.
  • RIFM. (2022, July 21). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8.
  • Alfa Aesar. (n.d.). 1-(4-Methylphenyl)ethanol - Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[methyl(4-methylphenyl)amino]- - Substance Details.
  • University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from Environmental Health & Safety (EHS).
  • University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Navigating the Safe Handling of 2-(4-Methylphenyl)ethanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in various research and development applications, from fragrance synthesis to pharmaceutical intermediates, 2-(4-Methylphenyl)ethanol demands a rigorous approach to laboratory safety. This guide provides drug development professionals, researchers, and scientists with essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of safety protocols to ensure both personal and environmental protection.

Immediate Safety Profile: this compound

Before handling, it is critical to understand the primary hazards associated with this compound. This substance presents a multi-faceted risk profile that necessitates careful and informed safety measures.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[1][2]

P280, P302+P352, P332+P313[1]
Serious Eye Irritation (Category 2) Causes serious, potentially damaging, eye irritation.[1][2][3]

P280, P305+P351+P338, P337+P313[1]
Respiratory Tract Irritation May cause irritation to the respiratory tract if vapors or mists are inhaled.[1][3]

P261, P271, P304+P340[1]
Combustibility The substance is a combustible liquid with a flash point of 107 °C (225 °F).[1][4]No PictogramP210

The Logic of Protection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The primary hazards of this compound are contact-based (skin and eyes) and inhalation-based. Therefore, our protective strategy is to establish effective barriers.

  • Dermal Exposure: The chemical's classification as a skin irritant (H315) means that prolonged or repeated contact can lead to inflammation and discomfort.[1] The primary defense is impermeable gloves and protective clothing.

  • Ocular Exposure: As a serious eye irritant (H319), even minor splashes can cause significant irritation.[1] The use of sealed eye protection is non-negotiable.

  • Inhalation Exposure: The potential for respiratory tract irritation (H335) necessitates handling in well-ventilated areas to keep vapor concentrations low.[1][5] In scenarios where ventilation is insufficient, respiratory protection becomes mandatory.

Core Directive: PPE for Handling this compound

Eye and Face Protection

Standard laboratory safety glasses are insufficient. To mitigate the risk of splashes, the following are required:

  • Minimum Requirement: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA's regulations in 29 CFR 1910.133.[5][6]

  • Large Quantities/Splash Risk: When handling larger volumes (>1L) or when the risk of splashing is high, a face shield should be worn in addition to safety goggles.

Hand Protection

Proper glove selection is critical. While light-weight rubber gloves have been mentioned, it is imperative to select gloves based on chemical compatibility and breakthrough time.[1]

  • Material: Nitrile or neoprene gloves are generally recommended for incidental contact.

  • Inspection: Always inspect gloves for tears, pinholes, or degradation before use.[6]

  • Technique: Remove gloves using a technique that avoids skin contamination. Wash hands thoroughly with soap and water after removing gloves.[6]

Skin and Body Protection

To prevent accidental skin contact, comprehensive body protection is necessary.

  • Lab Coat: A buttoned, long-sleeved lab coat is mandatory.

  • Clothing: Wear long pants and closed-toe shoes. Shorts, skirts, and perforated shoes are not permitted in the handling area.

  • Contamination: If skin or clothing becomes contaminated, remove the affected clothing immediately and flush the skin with plenty of water.[1][5] Contaminated clothing must be washed before reuse.[5]

Respiratory Protection

Respiratory protection is not typically required under normal laboratory conditions where adequate engineering controls are in place.[7]

  • Engineering Controls: All handling of this compound should occur in a well-ventilated area.[1][5] A chemical fume hood is the preferred method.[8]

  • When to Use a Respirator: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH/MSHA-approved respirator should be used.[5][8]

The following diagram illustrates the decision-making process for PPE selection based on the handling scenario.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE & Handling Protocols cluster_disposal Post-Handling start Assess Task: Handling this compound check_ventilation Is a certified chemical fume hood available and operational? start->check_ventilation ppe_standard Standard PPE: - Chemical Goggles (EN 166) - Nitrile Gloves - Lab Coat check_ventilation->ppe_standard  Yes   resp_protection Mandatory Respiratory Protection (e.g., NIOSH-approved respirator) check_ventilation->resp_protection  No   check_spill_risk High splash risk or large volume (>1L)? ppe_standard->check_spill_risk ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield handle_substance Proceed with Handling ppe_enhanced->handle_substance no_work Do Not Proceed Consult EHS resp_protection->no_work decontaminate Decontaminate & Dispose - Remove PPE correctly - Dispose of waste in labeled, sealed containers check_spill_risk->ppe_enhanced  Yes   check_spill_risk->handle_substance  No   handle_substance->decontaminate

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Confirm that safety showers and eyewash stations are accessible and operational.

  • Ventilation: Conduct all work in a chemical fume hood or a well-ventilated area.[1][5]

  • Containment: Use secondary containment (e.g., a tray) to contain any potential spills.

  • Handling: Avoid all personal contact, including inhalation of vapors.[1] Do not eat, drink, or smoke in the handling area.[6]

  • Storage: Keep the container tightly closed when not in use.[1][6] Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents and sources of ignition.[5][7] The substance should be stored locked up.[1]

Emergency Procedures
  • Minor Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spill (>100 mL):

    • Evacuate the area and alert others.

    • If safe to do so, remove all ignition sources.[1]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.[1]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1]

  • Skin Contact: Flush skin with plenty of running water (and soap, if available).[1] Remove contaminated clothing. Seek medical advice if skin irritation occurs.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[5] Get medical attention if symptoms occur.[7]

Decontamination and Disposal
  • PPE Removal: Remove gloves and other PPE carefully, avoiding contact with the outer contaminated surface.

  • Waste Disposal: All materials contaminated with this compound, including absorbent materials from spills and empty containers, must be treated as hazardous waste.

  • Container Disposal: Place waste in a suitable, labeled, and sealed container.[1]

  • Regulatory Compliance: Dispose of the waste at an authorized hazardous or special waste collection point, following all local, regional, and national regulations.[1] Do not let the product enter drains.

By adhering to these detailed protocols, laboratory professionals can confidently and safely handle this compound, ensuring a secure research environment.

References

  • Cole-Parmer. Material Safety Data Sheet - 2-(P-Toluenesulfonyl)Ethanol.
  • Cole-Parmer. Material Safety Data Sheet.
  • Airgas. (2019, April 8). SAFETY DATA SHEET.
  • PERGAN. pergaquick a150 pm - Organische Peroxide.
  • Chemos GmbH&Co.KG. (2024, September 16). Safety Data Sheet: 2-(4-Nitrophenyl)ethanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.